molecular formula C24H15ClN7Na3O10S3 B1594569 Reactive orange 13 CAS No. 70616-89-6

Reactive orange 13

Cat. No.: B1594569
CAS No.: 70616-89-6
M. Wt: 762.0 g/mol
InChI Key: IHVXOVVDYSKGMH-UHFFFAOYSA-K
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Description

Reactive orange 13 is a useful research compound. Its molecular formula is C24H15ClN7Na3O10S3 and its molecular weight is 762.0 g/mol. The purity is usually 95%.
The exact mass of the compound Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXOVVDYSKGMH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072078
Record name 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
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Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70616-89-6, 12225-85-3
Record name EINECS 274-700-1
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Record name 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
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Record name Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Reactive Orange 13, a widely used reactive azo dye. The information is intended to support research and development activities by providing detailed technical data and established experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetically produced organic compound, primarily utilized as a textile dye.[1] Its vibrant orange hue and ability to form covalent bonds with fibers make it a popular choice for dyeing cellulosic materials.[2][3] It is classified as a single azo dye.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource(s)
Chemical Identifiers
C.I. NameThis compound-[2]
CAS Number12225-85-3-[2]
Molecular FormulaC₂₄H₁₅ClN₇Na₃O₁₀S₃-[2]
Molecular Weight762.04 g/mol [2]
Physical Properties
AppearanceOrange Powder-[2]
Solubility in Water (20°C)150g/L[2]
Solubility in Water (50°C)160g/L[2]
Melting PointNot Applicable (decomposes)-[1]
Spectroscopic Data
Absorption Maxima (λmax)~490-500nm[4]

Chemical Structure

The chemical structure of C.I. This compound is characterized by a complex aromatic system containing an azo group (-N=N-) which acts as the chromophore, responsible for its color. The structure also incorporates a reactive chlorotriazine group, which is key to its mechanism of action in dyeing.

Chemical structure of this compound

Reactivity and Mechanism of Action

The utility of this compound as a dye stems from its ability to form a covalent bond with the substrate, typically the hydroxyl groups of cellulose (B213188) fibers found in materials like cotton, viscose, and linen.[5][6] This reaction, which creates a permanent and highly stable dye-fiber linkage, is what imparts excellent wash fastness to the dyed materials.[7]

The reaction mechanism is a nucleophilic substitution reaction that occurs under alkaline conditions.[8] The alkali, typically sodium carbonate or sodium hydroxide, deprotonates the hydroxyl groups of the cellulose, making them nucleophilic. These activated hydroxyl groups then attack the carbon atom of the chlorotriazine ring, displacing the chlorine atom and forming a stable ether bond.

Signaling Pathway of Dye-Fiber Reaction

The following diagram illustrates the key steps in the covalent fixation of this compound to a cellulose fiber.

Dye_Fiber_Reaction cluster_0 Cellulose Activation cluster_1 Dye Molecule cluster_2 Covalent Bonding Cellulose-OH Cellulose-OH Cellulose-O- Cellulose-O⁻ Cellulose-OH->Cellulose-O- Deprotonation OH- OH⁻ (Alkali) OH-->Cellulose-OH H2O H₂O RO13-Cl This compound-Cl Cellulose-O-->RO13-Cl Nucleophilic Attack Cellulose-O-RO13 Cellulose-O-Reactive Orange 13 RO13-Cl->Cellulose-O-RO13 Substitution Cl- Cl⁻

Caption: Covalent bond formation between this compound and cellulose.

Experimental Protocols

This section provides detailed methodologies for the synthesis, application (dyeing), and analysis of C.I. This compound.

Synthesis of this compound

The industrial manufacturing process for this compound involves a multi-step synthesis.[2] A laboratory-scale adaptation of this process is outlined below.

Workflow for Synthesis of this compound

Synthesis_Workflow A Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid B Coupling with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid A->B C Condensation with 2,4,6-Trichloro-1,3,5-triazine B->C D Ammoniation C->D E Isolation and Purification of This compound D->E

Caption: Key stages in the synthesis of this compound.

Methodology:

  • Diazotization: Dissolve 2-Aminonaphthalene-1,5-disulfonic acid in water and cool to 0-5°C. Add a solution of sodium nitrite (B80452) while maintaining the temperature. The completion of the reaction can be checked using starch-iodide paper.

  • Coupling: Prepare a solution of 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. Slowly add the diazonium salt solution from the previous step to this solution while maintaining a low temperature and alkaline pH to facilitate the coupling reaction.

  • Condensation: The product from the coupling reaction is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in a controlled temperature and pH environment. This step introduces the reactive triazine ring.

  • Ammoniation: The resulting dichlorotriazinyl dye is then treated with ammonia (B1221849) to replace one of the remaining chlorine atoms with an amino group.

  • Isolation: The final product, this compound, is isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

Application: Dyeing of Cotton Fabric

The following protocol details the dyeing of cotton fabric with this compound using a laboratory-scale exhaust dyeing method.

Workflow for Dyeing Cotton with this compound

Dyeing_Workflow A Preparation of Dyebath B Exhaustion Phase: Addition of Dye and Salt A->B C Fixation Phase: Addition of Alkali B->C D Wash-off and Soaping C->D E Rinsing and Drying D->E

Caption: Standard procedure for dyeing cotton with this compound.

Methodology:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

  • Exhaustion:

    • Introduce the pre-wetted cotton fabric into the dyebath at 40°C.

    • Add the pre-dissolved this compound dye solution.

    • Gradually add a neutral salt, such as sodium chloride or sodium sulfate, to the dyebath. The salt helps in the exhaustion of the dye onto the fabric.

    • Slowly raise the temperature to 60-80°C and maintain for 30-45 minutes to allow for dye migration and leveling.

  • Fixation:

    • Gradually add an alkali, such as sodium carbonate, to the dyebath to raise the pH to 10.5-11.

    • Continue the dyeing process at the same temperature for another 45-60 minutes to facilitate the covalent reaction between the dye and the fiber.

  • Wash-off:

    • Drain the dyebath and give the fabric a cold rinse to remove unfixed dye.

    • Perform a soaping treatment at or near the boil with a non-ionic detergent to remove any hydrolyzed and loosely bound dye.

  • Final Steps: Rinse the fabric thoroughly with hot and then cold water, and finally, air dry.

Analytical Methods

The concentration and purity of this compound can be determined using several analytical techniques. UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly employed.

UV-Visible Spectrophotometry:

This method is based on measuring the absorbance of a solution of the dye at its wavelength of maximum absorbance (λmax).

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in deionized water.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the λmax (~490-500 nm) to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC):

HPLC provides a more selective and sensitive method for the quantification and purity assessment of this compound, especially in complex matrices.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Visible or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Inject the standards to determine the retention time and to create a calibration curve based on peak area.

    • Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[9] In general, avoid inhalation of dust and contact with skin and eyes by using personal protective equipment such as gloves, safety glasses, and a lab coat.[9] Ensure adequate ventilation in the work area.[9]

Conclusion

C.I. This compound remains a significant dye in the textile industry due to its vibrant color, excellent fastness properties, and well-established application methods. This guide has provided a detailed overview of its chemical and physical properties, reaction mechanism, and key experimental protocols to aid researchers and scientists in their work with this compound. The provided data and methodologies offer a solid foundation for further research, development, and quality control applications involving this compound.

References

An In-depth Technical Guide to Reactive Orange 13 (CAS Number 12225-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 13, identified by CAS number 12225-85-3, is a monoazo reactive dye belonging to the single azo class of colorants.[1] Its chemical formula is C₂₄H₁₅ClN₇Na₃O₁₀S₃, with a corresponding molecular weight of 762.04 g/mol .[1] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and its primary applications in the textile industry. Furthermore, it delves into the environmental fate of the dye, with a particular focus on its enzymatic degradation pathway. Toxicological data is also presented, alongside detailed experimental protocols for its application in textile dyeing and its analysis. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and environmental science.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1] The solubility increases with temperature, being 150 g/L at 20°C and 160 g/L at 50°C.[1] It is primarily used for dyeing and printing on a variety of natural and synthetic fabrics.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 12225-85-3[1]
C.I. Name This compound, C.I. 18270[1]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1]
Molecular Weight 762.04 g/mol [1]
Appearance Orange Powder[1]
Solubility in Water 150 g/L at 20°C; 160 g/L at 50°C[1]
Chemical Class Single Azo[1]

Synthesis

The manufacturing process for this compound involves a multi-step chemical synthesis.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established principles of azo dye chemistry.

Step 1: Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid

  • In a reaction vessel, dissolve 2-Aminonaphthalene-1,5-disulfonic acid in water and cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to the cooled solution while maintaining the temperature between 0-5°C.

  • Acidify the mixture with hydrochloric acid (HCl) to generate nitrous acid in situ, which reacts with the amino group to form the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium carbonate solution) and cool to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling component. Maintain the temperature at 0-5°C and a slightly alkaline pH to facilitate the coupling reaction.

  • Stir the reaction mixture until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The product of this step is an intermediate azo dye.

Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Disperse the intermediate azo dye in water and cool the mixture.

  • Slowly add a solution of cyanuric chloride to the dye slurry. The reaction is typically carried out at a low temperature and a controlled pH (around 4-5) to achieve monosubstitution on the triazine ring.

Step 4: Ammoniation

  • To the product from the condensation step, add a solution of ammonia. This step involves the nucleophilic substitution of one of the remaining chlorine atoms on the triazine ring with an amino group.

  • Control the reaction temperature and pH to ensure the desired substitution occurs.

Step 5: Isolation and Drying

  • The final product, this compound, is isolated from the reaction mixture by salting out with sodium chloride.

  • The precipitated dye is then filtered, washed, and dried to obtain the final powder form.

Synthesis_Workflow

Figure 1: Synthesis workflow for this compound.

Applications in Textile Dyeing

This compound is primarily used for the dyeing and printing of cellulosic fibers such as cotton and viscose. It is also suitable for dyeing wool, nylon, and silk.[1] The dye forms a covalent bond with the hydroxyl or amino groups of the fibers, resulting in excellent wash fastness.

Table 2: Colorfastness Properties of this compound on Cotton Fabric
Fastness TestRating (Grade)
Light Fastness 5
Washing Fastness 4-5
Perspiration (Alkaline) 4
Perspiration (Acid) 4-5
Rubbing (Dry) 4-5
Rubbing (Wet) 3
Chlorine Bleaching 3
Hot Pressing 4-5

Note: Fastness grades are typically on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol describes a typical exhaust dyeing method for cotton fabric in a laboratory setting.

Materials and Reagents:

  • Cotton fabric (scoured and bleached)

  • This compound dye

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃, soda ash)

  • Wetting agent

  • Sequestering agent

  • Leveling agent

  • Acetic acid

  • Non-ionic soap

  • Laboratory dyeing machine (e.g., water bath with beakers and stirrers)

Procedure:

  • Preparation of the Dyebath:

    • Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to 20:1. For a 10 g fabric sample, the total volume of the dyebath will be 200 mL.

    • Prepare a stock solution of the dye. For a 2% shade on weight of fabric (owf), weigh 0.2 g of this compound. Make a paste with a small amount of cold water, then add hot water (around 50°C) to dissolve the dye completely.

    • Prepare separate solutions of sodium chloride (e.g., 60 g/L), and sodium carbonate (e.g., 20 g/L).

  • Dyeing Process:

    • Set the dyebath at 30-35°C. Add the required amount of water, wetting agent, sequestering agent, and leveling agent.

    • Introduce the cotton fabric into the dyebath and run for 10 minutes to ensure even wetting.

    • Add the dissolved dye solution to the dyebath and run for another 10 minutes.

    • Gradually add the sodium chloride solution in two to three portions over 15-20 minutes.

    • Raise the temperature to the recommended dyeing temperature for the specific brand of this compound (typically between 60-90°C for hot brand reactive dyes) and run for 30-45 minutes for dye exhaustion.

    • Add the sodium carbonate solution to the dyebath to raise the pH to 10.5-11. This initiates the fixation of the dye to the cotton fibers.

    • Continue the dyeing process at the fixation temperature for another 45-60 minutes.

  • Wash-off Process:

    • After dyeing, drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Carry out a soaping treatment with a non-ionic soap solution (e.g., 2 g/L) at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

    • Rinse the fabric with hot water and then with cold water.

    • Squeeze and air-dry the dyed fabric.

Environmental Fate and Degradation

The release of azo dyes into the environment is a significant concern due to their persistence and the potential toxicity of their degradation products. Research has focused on the biodegradation of these dyes by microorganisms.

Enzymatic Degradation of this compound

Alcaligenes faecalis PMS-1, a bacterial strain isolated from soil, has been shown to effectively decolorize and degrade this compound under anoxic conditions. The degradation process is enzymatic, involving several key enzymes that break down the complex dye molecule.

The degradation pathway involves the initial cleavage of the azo bond by azoreductase, followed by further enzymatic reactions catalyzed by enzymes such as Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase. The final degradation products have been identified as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.

Degradation_Pathway

Figure 2: Enzymatic degradation pathway of this compound.

Toxicology

The toxicological profile of this compound indicates that it may be harmful if ingested and can cause irritation to the eyes, skin, and respiratory tract.[2]

Table 3: Toxicological Information for this compound
EndpointResultReference(s)
Acute Oral Toxicity Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Specific LD50 value not publicly available.[2]
Skin Irritation Prolonged or repeated contact may cause skin irritation.[2]
Eye Irritation Dust may cause irritation and inflammation.[2]
Inhalation May cause irritation of the respiratory tract.[2]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[2]
Mutagenicity Mutagenicity data has been reported.[2]
Experimental Protocols for Toxicological Assessment

Standard OECD guidelines are followed for the toxicological evaluation of chemical substances.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

  • A single dose of the substance is administered orally to a group of fasted rodents (typically rats).

  • The animals are observed for signs of toxicity and mortality over a 14-day period.

  • The procedure is repeated with different dose levels to determine the dose at which mortality is observed, allowing for classification into a toxicity category.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)

  • A reconstructed human epidermis model is treated topically with the test substance.

  • After a defined exposure period, the cell viability is measured, typically using an MTT assay.

  • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Conclusion

This compound is a commercially important reactive dye with significant applications in the textile industry. Its chemical properties allow for the formation of strong covalent bonds with fibers, leading to excellent fastness properties. The synthesis of this dye involves a multi-step process common to azo dye manufacturing. While effective as a colorant, its potential environmental impact necessitates an understanding of its degradation pathways. The enzymatic degradation by microorganisms like Alcaligenes faecalis PMS-1 offers a promising avenue for the bioremediation of wastewater containing this dye. Toxicological data indicates a need for careful handling to avoid irritation and potential harm upon ingestion. This technical guide provides a foundational understanding of this compound for professionals in related scientific and industrial fields. Further research into its specific toxicological endpoints and the optimization of its biodegradation would be beneficial.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Orange 13 (C.I. 18270), a significant monoazo reactive dye. The following sections detail the chemical pathway, experimental protocols, and relevant process data, offering valuable insights for professionals in chemical research and development.

Overview of the Synthesis Pathway

The manufacturing of this compound is a multi-step process that involves four primary chemical transformations:

  • Diazotization: 2-Aminonaphthalene-1,5-disulfonic acid is converted into a diazonium salt.

  • Azo Coupling: The diazonium salt is reacted with a coupling agent, 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, to form the chromophore.

  • Condensation: The resulting azo dye is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

  • Ammoniation: The dichlorotriazinyl group is then reacted with ammonia (B1221849) to yield the final this compound dye.

The overall synthesis can be visualized as follows:

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates A 2-Aminonaphthalene- 1,5-disulfonic acid S1 Diazotization A->S1 B 4-Hydroxy-7-(methylamino)- naphthalene-2-sulfonic acid S2 Azo Coupling B->S2 C 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) S3 Condensation C->S3 D Ammonia S4 Ammoniation D->S4 I1 Diazonium Salt S1->I1 I2 Azo Dye Intermediate S2->I2 I3 Dichlorotriazinyl Azo Dye S3->I3 P C.I. This compound S4->P I1->S2 I2->S3 I3->S4

Figure 1: Synthesis Pathway of C.I. This compound

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for analogous azo reactive dye syntheses. This data is provided for illustrative purposes to guide process development.

StepParameterValueReference
Diazotization Temperature0 - 5 °C[Generic Diazotization Protocols]
pH1.0 - 2.0[Generic Diazotization Protocols]
Reactant Molar Ratio1:1 (Amine:Nitrite)[Generic Diazotization Protocols]
Reaction Time1 - 2 hours[Generic Diazotization Protocols]
Yield> 95% (in solution)[General Knowledge]
Azo Coupling Temperature0 - 10 °C[Generic Coupling Protocols]
pH4.0 - 6.0[Generic Coupling Protocols]
Reaction Time2 - 4 hours[Generic Coupling Protocols]
Yield85 - 95%[General Knowledge]
Condensation Temperature (1st)0 - 5 °C[Generic Condensation Protocols]
pH (1st)4.5 - 5.5[Generic Condensation Protocols]
Reaction Time (1st)2 - 3 hours[Generic Condensation Protocols]
Yield> 90%[General Knowledge]
Ammoniation Temperature30 - 40 °C[Generic Ammoniation Protocols]
pH8.0 - 9.0[Generic Ammoniation Protocols]
Reaction Time3 - 5 hours[Generic Ammoniation Protocols]
Overall Yield70 - 85%[Industrial Process Estimates]

Detailed Experimental Protocols

The following protocols are compiled from various sources describing the synthesis of similar reactive azo dyes and represent a likely pathway for the manufacturing of this compound.

Step 1: Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid

Diazotization_Workflow A Prepare aqueous solution of 2-Aminonaphthalene-1,5-disulfonic acid B Cool to 0-5°C in an ice bath A->B C Add Hydrochloric Acid to adjust pH to 1.0-2.0 B->C D Slowly add aqueous Sodium Nitrite (B80452) solution C->D E Maintain temperature below 5°C D->E F Stir for 1-2 hours until diazotization is complete E->F G Result: Suspension of Diazonium Salt F->G

Figure 2: Diazotization Experimental Workflow

Methodology:

  • An aqueous solution of 2-Aminonaphthalene-1,5-disulfonic acid is prepared.

  • The solution is cooled to a temperature between 0 and 5°C using an ice bath.

  • Hydrochloric acid is added to the solution to adjust the pH to a range of 1.0 to 2.0.

  • An aqueous solution of sodium nitrite is then added slowly to the cooled solution.

  • The temperature of the reaction mixture is carefully maintained below 5°C throughout the addition of sodium nitrite.

  • The mixture is stirred for a period of 1 to 2 hours to ensure the diazotization reaction goes to completion.

  • The resulting product is a suspension of the corresponding diazonium salt.

Step 2: Azo Coupling

Azo_Coupling_Workflow A Prepare aqueous solution of 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid B Cool to 0-10°C A->B C Slowly add the Diazonium Salt suspension from Step 1 B->C D Maintain pH at 4.0-6.0 by adding Sodium Carbonate solution C->D E Stir for 2-4 hours D->E F Result: Azo Dye Intermediate (in solution) E->F

Figure 3: Azo Coupling Experimental Workflow

Methodology:

  • An aqueous solution of the coupling component, 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, is prepared.

  • This solution is cooled to a temperature between 0 and 10°C.

  • The suspension of the diazonium salt from the previous step is slowly added to the cooled coupling component solution.

  • The pH of the reaction mixture is maintained between 4.0 and 6.0 by the controlled addition of a sodium carbonate solution.

  • The mixture is stirred for 2 to 4 hours to complete the coupling reaction.

  • The product of this step is the azo dye intermediate, which remains in solution.

Step 3: Condensation with Cyanuric Chloride

Condensation_Workflow A Prepare an ice-water slurry of Cyanuric Chloride B Slowly add the Azo Dye Intermediate solution from Step 2 A->B C Maintain temperature at 0-5°C B->C D Maintain pH at 4.5-5.5 by adding a weak base (e.g., Sodium Bicarbonate) C->D E Stir for 2-3 hours D->E F Result: Dichlorotriazinyl Azo Dye (in solution) E->F

Figure 4: Condensation Experimental Workflow

Methodology:

  • An ice-water slurry of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is prepared to create a fine suspension.

  • The solution containing the azo dye intermediate from the previous step is slowly added to the cyanuric chloride slurry.

  • The reaction temperature is maintained at 0-5°C.

  • The pH of the mixture is kept between 4.5 and 5.5 through the addition of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred for 2 to 3 hours.

  • The resulting product is the dichlorotriazinyl azo dye.

Step 4: Ammoniation

Ammoniation_Workflow A To the Dichlorotriazinyl Azo Dye solution, add aqueous Ammonia B Raise temperature to 30-40°C A->B C Maintain pH at 8.0-9.0 B->C D Stir for 3-5 hours C->D E Isolate the final product by salting out and filtration D->E F Result: C.I. This compound (Solid) E->F

Figure 5: Ammoniation Experimental Workflow

Methodology:

  • Aqueous ammonia is added to the solution of the dichlorotriazinyl azo dye.

  • The temperature of the reaction mixture is raised to between 30 and 40°C.

  • The pH is maintained in the range of 8.0 to 9.0.

  • The mixture is stirred for 3 to 5 hours to allow the ammoniation to proceed to completion.

  • The final product, C.I. This compound, is isolated from the solution by salting out with sodium chloride, followed by filtration and drying.

Conclusion

The synthesis of C.I. This compound is a well-established process in the dye manufacturing industry, involving a sequence of diazotization, azo coupling, condensation, and ammoniation reactions. Careful control of reaction parameters such as temperature and pH at each stage is crucial for achieving high yields and purity of the final product. The protocols and data presented in this guide, based on established chemical principles and related literature, provide a solid foundation for the laboratory synthesis and process optimization of this important reactive dye.

"Reactive orange 13" molecular formula C24H15ClN7Na3O10S3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Formula: C₂₄H₁₅ClN₇Na₃O₁₀S₃

Introduction

Reactive Orange 13, also known by its Colour Index name C.I. 18270, is a synthetic azo dye belonging to the single azo class.[1] Primarily utilized in the textile industry for the dyeing and printing of cellulosic fibers such as cotton and viscose, it also finds application on wool, silk, and nylon.[2] Beyond its industrial use, this compound has garnered attention in research for its potential applications in microbiology and as a metal chelator.[3] This guide provides a comprehensive overview of the technical data, experimental protocols, and potential research applications of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is an orange powder with good solubility in water.[4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[5]
Molecular Weight 762.04 g/mol [5]
CAS Number 12225-85-3[5]
Appearance Orange powder/granules[5]
Solubility in Water 150 g/L at 20°C; 160 g/L at 50°C[2][4]
Purity Min. 95%[3]
UV-Vis Absorption Maxima (λmax) Monomer peak: 513 nm; Dimer peak: 492 nm; Multimer peak: 380-450 nm[6]

Synthesis

The manufacturing of this compound involves a multi-step chemical synthesis process. The general workflow is outlined below.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_condensation Condensation cluster_ammoniation Ammoniation A 2-Aminonaphthalene- 1,5-disulfonic acid B Diazonium Salt A->B  NaNO₂, HCl   D Azo Dye Intermediate B->D C 4-Hydroxy-7-(methylamino) naphthalene-2-sulfonic acid C->D F Dichlorotriazinyl Dye D->F E 2,4,6-Trichloro- 1,3,5-triazine E->F H This compound F->H G Ammonia (B1221849) G->H

General synthesis workflow for this compound.
Experimental Protocol: General Synthesis

The synthesis of this compound involves four main stages as depicted in the workflow diagram.[1]

  • Diazotization: 2-Aminonaphthalene-1,5-disulfonic acid is diazotized using sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt.[7]

  • Azo Coupling: The resulting diazonium salt is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid under controlled pH and temperature conditions to form the monoazo dye intermediate.[1]

  • Condensation: The azo dye intermediate is condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction involves the nucleophilic substitution of one of the chlorine atoms on the triazine ring by an amino group on the dye molecule.[1]

  • Ammoniation: Finally, the resulting dichlorotriazinyl dye is treated with ammonia to replace one of the remaining chlorine atoms with an amino group, yielding the final product, this compound.[1]

Note: This is a generalized protocol based on available literature. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may vary and would require optimization for laboratory or industrial-scale production.

Analytical Methods

The analysis of this compound can be performed using various analytical techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for the qualitative and quantitative analysis of dyes. This compound exhibits characteristic absorption peaks in the visible and ultraviolet regions of the electromagnetic spectrum. In aqueous solutions, it shows a monomer peak at approximately 513 nm, a dimer peak around 492 nm, and a broader peak for multimers in the range of 380-450 nm.[6] The relative intensities of these peaks can be influenced by the dye concentration and the presence of organic solvents.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of dyes and their degradation products. A typical HPLC method for reactive dyes would involve a reverse-phase column (e.g., C18) and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[1]

Research Applications

While primarily an industrial dye, this compound has been noted for its utility in specific research contexts.

Detection of Bacterial Strains

This compound can be used for the detection of certain bacterial strains, including Legionella pneumophila and Pseudomonas aeruginosa.[3] The mechanism is believed to involve the reaction of the dye with metal ions, leading to the formation of a precipitate that can be detected by measuring changes in viscosity or turbidity.[3]

Generalized Protocol for Bacterial Detection:

Note: This is a representative protocol based on the general principles of using reactive dyes for microbial detection. Specific optimization for this compound and target bacteria would be necessary.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in sterile, deionized water. The optimal concentration may need to be determined empirically.

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid culture medium to a desired cell density.

  • Incubation: Add the this compound solution to the bacterial culture. An uninoculated culture medium with the dye should be used as a negative control.

  • Observation: Incubate the cultures under appropriate conditions and observe for the formation of a precipitate or a change in the turbidity of the medium over time.

  • Quantification (Optional): Changes in turbidity can be quantified using a spectrophotometer by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Metal Chelation

This compound acts as an effective metal chelator.[3] This property can be utilized in kinetic studies of reactions involving metal ions, such as borohydride (B1222165) reduction reactions with iron and other transition metals.[3] The chelating ability is likely due to the presence of multiple nitrogen and oxygen atoms in the molecule that can coordinate with metal ions.

Biological Activity and Toxicology

The biological activity and toxicological profile of this compound are important considerations for its handling and potential applications.

Enzymatic Degradation

Studies have shown that this compound can be enzymatically degraded by certain microorganisms. For instance, the bacterium Alcaligenes faecalis PMS-1 is capable of decolorizing and degrading this dye under anoxic conditions.[1] This process involves the induction of several enzymes, including Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase.[1] The degradation pathway leads to the formation of smaller, less colored compounds such as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.[1]

Enzymatic Degradation Pathway by Alcaligenes faecalis PMS-1

Enzymatic_Degradation RO13 This compound Intermediates Aromatic Amines (Colorless Intermediates) RO13->Intermediates Enzymatic Cleavage (Azo Bond Reduction) Enzymes Veratryl Alcohol Oxidase Tyrosinase NADH-DCIP Reductase Enzymes->Intermediates Products Naphthalene 6-[(4-chloro-1,3,5-triazin-2-yl) amino]- 2-iminonaphthalen-1(2H)-one Intermediates->Products Further Degradation

Proposed enzymatic degradation pathway of this compound.
Genotoxicity

While specific quantitative mutagenicity data for this compound from standardized tests like the Ames test were not found in the public domain during the literature search for this guide, it is important to note that azo dyes as a class have been a subject of toxicological concern. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[8] Therefore, as with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile azo dye with established applications in the textile industry and emerging potential in scientific research. Its utility in bacterial detection and as a metal chelator, coupled with an understanding of its synthesis and degradation pathways, provides a foundation for further investigation by researchers and scientists. While its toxicological profile requires further clarification, particularly concerning genotoxicity, this guide provides a comprehensive technical overview to support its informed use in a research and development context.

References

"Reactive orange 13" solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of C.I. Reactive Orange 13 (CAS 12225-85-3), a single azo class dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, focusing on its solubility in aqueous and organic solvent systems.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water
TemperatureSolubility (g/L)Source
20 °C150[1][2]
50 °C160[1][2]
Not Specified200[3]
Not Specified300[4]

Influence of Organic Solvents

While primarily a water-soluble dye, the behavior of this compound in aqueous solutions can be significantly modified by the addition of organic solvents. These solvents can enhance solubility by inhibiting the aggregation of dye molecules.[5]

  • Ethylene (B1197577) Glycol and its Derivatives : The addition of ethylene glycol (EG), monoethylene glycol ether (MOE), and diethylene glycol methyl ether (DME) to aqueous solutions of this compound has been shown to reduce dye aggregation.[5] This effect is attributed to the disruption of the "ice-like" structure of water surrounding the dye molecules and increased hydrophobic interactions between the organic solvent and the dye.[5] The disaggregation capability follows the order: DME > MOE > EG.[5]

  • Alkanolamines : Solvents such as diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) have also been shown to reduce the aggregation of this compound in concentrated solutions, which can improve the dyeing process.[6]

The logical relationship describing the mechanism of solubility enhancement by organic solvents is illustrated below.

G cluster_input System Components cluster_process Mechanism cluster_output Result A This compound in Aqueous Solution E Inhibition of Dye-Dye π–π Interactions B Organic Co-Solvent (e.g., Ethylene Glycol, DEA) C Disruption of Water's 'Ice-like' Structure B->C disrupts D Increased Hydrophobic Interaction with Dye C->D enables D->E leads to F Reduced Dye Aggregation (Disaggregation) E->F results in G Increased Effective Solubility F->G promotes

Mechanism of Solubility Enhancement by Organic Co-solvents.

Experimental Protocols for Solubility Determination

A precise and reproducible method is critical for determining the solubility of dyes. While a specific, standardized protocol for this compound is not detailed in the literature, a general methodology can be constructed based on common laboratory practices for dye analysis. The following protocols describe a gravimetric method for insoluble content and a spectroscopic method for quantitative solubility.

Protocol: Gravimetric Determination of Insoluble Content

This method quantifies the percentage of material in a dye sample that does not dissolve in a given solvent, providing an indication of purity.[7]

  • Sample Preparation : Accurately weigh a specific amount of the this compound dye powder.

  • Dissolution : Add the weighed sample to a predetermined volume of the solvent (e.g., deionized water) in a beaker. Stir the mixture thoroughly for a set period at a controlled temperature (e.g., 20 °C) to ensure maximum dissolution.

  • Filtration : Filter the solution through a pre-weighed, fine-porosity filter paper or membrane filter to separate any insoluble particles.

  • Washing : Rinse the beaker and the filter with a small amount of the pure solvent to ensure all insoluble matter is collected on the filter.

  • Drying : Carefully remove the filter paper containing the insoluble residue and dry it in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved.

  • Calculation : Weigh the dried filter paper with the residue. The mass of the insoluble matter is the final weight minus the initial weight of the filter paper. Calculate the percentage of insoluble content relative to the initial sample mass.

Protocol: Spectroscopic Determination of Solubility (UV-Vis)

This protocol uses UV-Visible spectroscopy to determine the saturation solubility of the dye in a solvent. This technique is a primary tool for understanding the interactions between a solute and solvent.[5]

  • Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation : Allow the solution to stand undisturbed for the solid to settle. Carefully centrifuge or filter a portion of the supernatant to remove all undissolved particles. A syringe filter (e.g., 0.45 µm) is often suitable.

  • Preparation of Calibration Curve :

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • Create a series of dilutions (at least five) from the stock solution to cover a range of concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Sample Measurement : Dilute the clear, saturated solution prepared in step 3 with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

  • Solubility Calculation : Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for determining dye solubility using the spectroscopic method described in Protocol 3.2.

G A 1. Preparation of Saturated Solution B 2. Equilibration (Constant T Agitation) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C G 7. Dilution & Measurement of Saturated Sample C->G D 4. Preparation of Calibration Standards E 5. UV-Vis Measurement of Standards D->E F 6. Generation of Calibration Curve E->F H 8. Concentration Calculation from Curve F->H G->H I 9. Final Solubility Value (Concentration x Dilution Factor) H->I

Workflow for Spectroscopic Solubility Determination.

References

The Mechanism of Action of Reactive Orange 13 in Textile Dyeing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Reactive Orange 13 (RO 13) in the dyeing of cellulosic fibers, such as cotton. The focus is on the chemical principles, experimental procedures, and key parameters that govern the formation of a stable covalent bond between the dye and the textile substrate, resulting in high-quality and durable coloration.

Introduction to this compound

This compound is a synthetic azo dye belonging to the monochlorotriazine (MCT) class of reactive dyes. These dyes are characterized by the presence of a reactive group that can form a covalent bond with the hydroxyl groups of cellulosic fibers under specific conditions, primarily alkaline pH and elevated temperature. This covalent fixation imparts excellent wash fastness properties to the dyed fabric, a significant advantage over dyes that rely on physical adsorption or ionic bonding. The chemical structure of this compound features a chromophore responsible for its color and a monochlorotriazine reactive group that is the cornerstone of its dyeing mechanism.

Core Mechanism of Action: Covalent Bond Formation

The dyeing of cellulosic fibers with this compound is a multi-step process that culminates in the formation of a stable ether linkage between the dye molecule and the cellulose (B213188) polymer. This process can be broadly divided into three key stages: exhaustion, fixation, and wash-off.

2.1. Exhaustion: In this initial phase, the dye is transported from the dyebath to the surface of the fiber. This is primarily a physical process driven by substantivity, which is the affinity of the dye for the fiber. The presence of an electrolyte, typically sodium chloride or sodium sulfate, is crucial in this stage. The salt helps to overcome the natural electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cotton fiber in water, thereby promoting the migration of the dye to the fiber surface.

2.2. Fixation: This is the crucial chemical reaction stage where the covalent bond is formed. The fixation of this compound, as a monochlorotriazine dye, occurs via a nucleophilic substitution reaction. Under alkaline conditions, typically achieved by the addition of sodium carbonate or a similar alkali, the hydroxyl groups of the cellulose are ionized to form highly nucleophilic cellulosate ions (Cell-O⁻). These cellulosate ions then attack the electrophilic carbon atom of the triazine ring, displacing the chlorine atom and forming a stable covalent ether bond.

The competing reaction during this stage is the hydrolysis of the reactive dye, where the dye reacts with hydroxide (B78521) ions (OH⁻) in the water instead of the cellulose. This hydrolyzed dye can no longer react with the fiber and must be removed in the final wash-off stage to ensure good wash fastness.

2.3. Wash-off: After the fixation process, a thorough washing-off step is essential to remove any unfixed, hydrolyzed dye and residual chemicals from the fabric surface. This is typically done with hot water and a non-ionic soaping agent. Incomplete removal of unfixed dye can lead to poor wash fastness and staining of other fabrics during laundering.

Chemical Signaling Pathway of Dye-Fiber Reaction

The chemical reaction between this compound and cellulose is a classic example of a nucleophilic substitution reaction. The key steps are outlined below.

Dye_Fiber_Reaction cluster_dyebath Dyebath (Alkaline) cluster_reaction Reaction RO13 This compound (Dye-Cl) Fixed_Dye Fixed Dye (Dye-O-Cell) RO13->Fixed_Dye Nucleophilic Substitution Hydrolyzed_Dye Hydrolyzed Dye (Dye-OH) RO13->Hydrolyzed_Dye Hydrolysis (Side Reaction) Cellulose Cellulose (Cell-OH) Cell_O_minus Cellulosate Ion (Cell-O⁻) Cellulose->Cell_O_minus Ionization OH_minus OH⁻ (from Alkali) OH_minus->Hydrolyzed_Dye Cell_O_minus->Fixed_Dye Chloride_ion Cl⁻

Caption: Covalent bond formation between this compound and cellulose.

Quantitative Data on Dyeing Parameters

The efficiency of the dyeing process with monochlorotriazine reactive dyes like this compound is influenced by several key parameters. The following table summarizes typical quantitative data for achieving optimal results.

ParameterTypical Value/RangeUnitSignificance
Dye Concentration1 - 4% on weight of fabric (owf)Determines the depth of the shade.
Electrolyte (NaCl)40 - 80g/LPromotes dye exhaustion onto the fiber.
Alkali (Na₂CO₃)10 - 20g/LCatalyzes the fixation reaction by creating cellulosate ions.
Liquor Ratio1:10 - 1:20-Ratio of the volume of dye liquor to the weight of the fabric.
Exhaustion Temperature60 - 80°COptimal temperature for dye migration and absorption.
Fixation Temperature80 - 90°COptimal temperature for the covalent bonding reaction of MCT dyes.
Exhaustion Time30 - 45minutesTime allowed for the dye to adsorb onto the fiber.
Fixation Time45 - 60minutesDuration of the chemical reaction for covalent bond formation.
pH of Dyebath (Fixation)10.5 - 11.5-Critical for the ionization of cellulose and the fixation reaction.
Fixation Efficiency60 - 80%Percentage of the initially applied dye that covalently bonds to the fiber.

Experimental Protocols

The following is a representative experimental protocol for the exhaust dyeing of cotton fabric with this compound.

5.1. Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound dye powder

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing machine with temperature control

  • Beakers, graduated cylinders, and a precision balance

  • pH meter

5.2. Experimental Workflow:

Dyeing_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_washoff Post-Treatment prep_fabric 1. Prepare Fabric Sample (Weigh accurately) exhaustion 4. Exhaustion Stage (Add fabric, dye, and NaCl to bath. Ramp temperature to 80°C) prep_fabric->exhaustion prep_dye 2. Prepare Dye Solution (Dissolve RO 13 in water) prep_dye->exhaustion prep_aux 3. Prepare Auxiliary Solutions (NaCl and Na₂CO₃) fixation 5. Fixation Stage (Add Na₂CO₃ solution. Hold at 80-90°C) prep_aux->fixation exhaustion->fixation rinse 6. Rinsing (Rinse with cold and hot water) fixation->rinse soaping 7. Soaping (Treat with non-ionic soap at boil) rinse->soaping final_rinse 8. Final Rinse & Dry (Rinse thoroughly and air dry) soaping->final_rinse

Caption: Experimental workflow for dyeing cotton with this compound.

5.3. Detailed Procedure:

  • Preparation of Dyebath:

    • Set the liquor ratio (e.g., 1:15). For a 10 g fabric sample, the total volume of the dyebath will be 150 mL.

    • Calculate the required amounts of dye, sodium chloride, and sodium carbonate based on the desired shade percentage and the concentrations specified in the quantitative data table.

  • Exhaustion Phase:

    • Set the dyebath in the dyeing machine to 40°C.

    • Add the pre-weighed fabric sample to the dyebath containing water.

    • Add the dissolved dye solution and the dissolved sodium chloride to the dyebath.

    • Raise the temperature of the dyebath to 80°C over 30 minutes.

    • Continue the dyeing process at 80°C for another 30-45 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • After the exhaustion phase, add the dissolved sodium carbonate solution to the dyebath.

    • Maintain the temperature at 80-90°C and continue the dyeing for 45-60 minutes to facilitate the fixation of the dye to the fiber.

  • Wash-off Procedure:

    • After the fixation is complete, drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold running water, followed by a hot water rinse.

    • Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.

    • Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

    • Rinse the fabric again with hot water, followed by a final cold water rinse.

    • Squeeze the excess water from the fabric and allow it to air dry.

Conclusion

The mechanism of action of this compound in dyeing cellulosic fibers is a well-defined process centered around the formation of a covalent bond through a nucleophilic substitution reaction. Understanding the interplay of key parameters such as temperature, pH, and electrolyte concentration is critical for achieving optimal dyeing performance, including high fixation efficiency and excellent colorfastness. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working with this class of reactive dyes, enabling them to control and optimize the dyeing process for high-quality and durable textile coloration.

An In-Depth Toxicological and Safety Guide to C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for C.I. Reactive Orange 13 is limited, and therefore, data from related reactive azo dyes have been included to provide a more comprehensive overview of potential hazards. It is crucial to handle this substance with appropriate safety precautions.

Introduction

C.I. This compound is a synthetic azo dye containing a dichlorotriazine reactive group. This class of dyes is widely used in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, the potential toxicological and safety concerns associated with reactive azo dyes warrant a thorough evaluation, particularly for professionals in research and development who may handle the pure compound. This guide provides a comprehensive summary of the available toxicological and safety data for this compound and related compounds, details of experimental methodologies, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
C.I. Name This compoundN/A
CAS Number 12225-85-3N/A
Molecular Formula C24H15ClN7Na3O10S3N/A
Molecular Weight 762.04 g/mol N/A
Appearance Orange Powder[1]
Solubility Soluble in waterN/A

Toxicological Data

The available toxicological data for C.I. This compound is sparse. The following sections summarize the known information for this dye and supplement it with data from other dichlorotriazine reactive azo dyes.

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for this compound were found in the public domain. Safety Data Sheets (SDS) generally state that it is "harmful if swallowed" and may cause gastrointestinal irritation.[1]

Skin and Eye Irritation

This compound is reported to be a skin and eye irritant.[1] Prolonged or repeated contact may cause skin irritation.[1] Dust may cause eye irritation and inflammation.[1]

Skin Sensitization

While no specific skin sensitization studies for this compound were identified, reactive dyes as a class are known to have skin and respiratory sensitization potential.[2]

Genotoxicity

One Safety Data Sheet for this compound states "Mutagenicity data reported," but the actual data is not provided.[1] Azo dyes, in general, are a class of chemicals for which genotoxicity is a concern. The primary mechanism of genotoxicity for many azo dyes involves the metabolic reduction of the azo bond, which leads to the formation of aromatic amines.[3] Some of these aromatic amines are known mutagens and carcinogens.

Studies on other reactive azo dyes have shown mixed results in genotoxicity assays. For example, some reactive dyes have tested positive in the Ames test, a bacterial reverse mutation assay, indicating mutagenic potential.[4][5] Other studies on different reactive dyes have shown no genotoxic effects.[5]

Carcinogenicity

There is no specific data on the carcinogenicity of this compound. It is not listed as a carcinogen by major regulatory agencies.[1] However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a significant concern.

Aquatic Toxicity

No specific aquatic toxicity data (e.g., LC50 for fish, EC50 for Daphnia magna) for this compound was found. In general, the ecotoxicity of reactive azo dyes can vary widely depending on the specific chemical structure.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following sections describe the standard methodologies for the key toxicological endpoints discussed, based on OECD guidelines and general toxicological practice.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7]

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on the histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the chemical.

Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Incubation cluster_analysis Analysis Test_Chemical Test Chemical in Solvent Incubation_with_S9 Incubate Test Chemical + Bacteria + S9 Mix Test_Chemical->Incubation_with_S9 Incubation_without_S9 Incubate Test Chemical + Bacteria Test_Chemical->Incubation_without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubation_with_S9 Bacterial_Strains Salmonella typhimurium strains (e.g., TA98, TA100) Bacterial_Strains->Incubation_with_S9 Bacterial_Strains->Incubation_without_S9 Plating Plate onto Histidine-deficient Agar Incubation_with_S9->Plating Incubation_without_S9->Plating Incubate_Plates Incubate Plates (e.g., 37°C for 48-72h) Plating->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Data_Analysis Compare to Controls (Solvent and Positive) Count_Colonies->Data_Analysis Conclusion Determine Mutagenic Potential Data_Analysis->Conclusion

Caption: Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Test

This test is used to detect the potential of a chemical to induce chromosomal damage.

Principle: Mammalian cells are exposed to the test chemical. After treatment, the cells are cultured for a period sufficient to allow for cell division. During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. The cells are then harvested, stained, and the frequency of micronucleated cells is determined by microscopy. An increase in the frequency of micronucleated cells indicates that the chemical may be genotoxic.

Workflow:

Micronucleus_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_culture Post-Treatment Culture cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, V79, TK6) Treatment Expose Cells to Test Chemical Cell_Culture->Treatment Test_Chemical Test Chemical Preparation Test_Chemical->Treatment Culture Culture for Cell Division (with Cytochalasin B for binucleated cells) Treatment->Culture Harvest Harvest Cells Culture->Harvest Stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) Harvest->Stain Microscopy Microscopic Analysis Stain->Microscopy Score Score Frequency of Micronucleated Cells Microscopy->Score Conclusion Determine Genotoxic Potential Score->Conclusion

Caption: Workflow for the In Vitro Micronucleus Test.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical.[8]

Principle: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. A sensitizing substance will induce the proliferation of lymphocytes in the draining auricular lymph nodes. On day 5, the mice are injected with a radiolabeled precursor of DNA (e.g., 3H-methyl thymidine). The draining lymph nodes are then excised, and the incorporation of the radiolabel is measured as an indication of lymphocyte proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

Workflow:

LLNA_Workflow cluster_dosing Dosing Phase (Days 1-3) cluster_labeling Labeling & Harvest (Day 5) cluster_analysis Analysis Dosing Topical application of Test Substance to Mouse Ears Injection Intravenous injection of Radiolabeled Thymidine Dosing->Injection Harvest Excise Draining Auricular Lymph Nodes Injection->Harvest Cell_Suspension Prepare Single Cell Suspension from Lymph Nodes Harvest->Cell_Suspension Scintillation Measure Radioactivity (Scintillation Counting) Cell_Suspension->Scintillation Calculate_SI Calculate Stimulation Index (SI) Scintillation->Calculate_SI Conclusion Determine Sensitization Potential Calculate_SI->Conclusion Fish_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Analysis Test_Solutions Prepare Test Solutions (Range of Concentrations) Exposure Expose Fish to Test Solutions Test_Solutions->Exposure Acclimation Acclimate Test Fish (e.g., Rainbow Trout, Zebrafish) Acclimation->Exposure Observation Record Mortality at 24, 48, 72, and 96 hours Exposure->Observation LC50_Calc Calculate 96-hour LC50 (Statistical Analysis) Observation->LC50_Calc Conclusion Determine Acute Aquatic Toxicity LC50_Calc->Conclusion Azo_Dye_Metabolism Azo_Dye Azo Dye (e.g., this compound) Aromatic_Amines Aromatic Amine Metabolites Azo_Dye->Aromatic_Amines Azo Reduction (Liver, Gut Microbiota) Reactive_Intermediates Reactive Intermediates (e.g., Nitrenium Ions) Aromatic_Amines->Reactive_Intermediates Metabolic Activation (e.g., N-hydroxylation) DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding to DNA Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

References

An In-depth Technical Guide to the Photostability and Degradation Pathways of Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 (C.I. 18270) is a synthetic azo dye characterized by a dichlorotriazinyl reactive group. This group enables the dye to form covalent bonds with hydroxyl groups on cellulosic fibers, ensuring good wash fastness. However, the complex aromatic structure and the presence of the triazine ring contribute to its persistence in the environment. Understanding the photostability and degradation pathways of this compound is crucial for assessing its environmental fate, developing effective wastewater treatment technologies, and ensuring the long-term color stability of dyed materials. This technical guide provides a comprehensive overview of the current knowledge on the photostability and degradation mechanisms of this compound and structurally related azo dyes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
C.I. Name This compound
C.I. Number 18270
CAS Number 12225-85-3
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃
Molecular Weight 762.04 g/mol
Chemical Class Monoazo dye
Reactive Group Dichlorotriazinyl
Solubility Soluble in water

Photostability and Photodegradation Kinetics

For other reactive azo dyes, such as Reactive Orange 16 and Reactive Orange 96, studies have demonstrated that UV irradiation leads to the cleavage of the azo bond (–N=N–), which is the primary chromophore responsible for the dye's color. This initial step results in the decolorization of the dye solution. Subsequent reactions involve the breakdown of the resulting aromatic amines and other intermediates. The decolorization of C.I. Reactive Orange 96 by sulfide (B99878), for instance, was found to follow first-order kinetics with respect to both dye and sulfide concentration.[1]

Experimental Protocols for Photostability Studies

The investigation of the photostability of dyes like this compound involves a series of well-defined experimental protocols. A general workflow for such studies is outlined below.

General Experimental Workflow

experimental_workflow prep Dye Solution Preparation reactor Photoreactor Setup prep->reactor irradiation Irradiation with UV/Vis Light Source reactor->irradiation sampling Periodic Sampling irradiation->sampling analysis Spectrophotometric & Chromatographic Analysis sampling->analysis data Data Analysis (Kinetics, Degradation Products) analysis->data

Caption: A generalized experimental workflow for studying the photodegradation of dyes.

Key Experimental Methodologies

1. Preparation of Dye Solution:

  • A stock solution of this compound is prepared in deionized water.

  • Working solutions of desired concentrations are prepared by diluting the stock solution. The initial concentration is typically determined based on the molar extinction coefficient of the dye at its maximum absorption wavelength (λmax).

2. Photoreactor Setup:

  • A batch photoreactor is commonly used, often equipped with a specific light source (e.g., low-pressure mercury lamp for UVC, xenon lamp for simulated solar light).

  • The reactor is typically made of quartz to allow for the transmission of UV light.

  • The temperature of the solution is maintained at a constant level using a water jacket or a cooling system.

  • The solution is continuously stirred to ensure homogeneity.

3. Irradiation:

  • The dye solution is irradiated with a light source of known intensity and spectral output.

  • The light intensity can be measured using a radiometer or through chemical actinometry.

4. Sample Collection and Analysis:

  • Aliquots of the dye solution are withdrawn at regular time intervals.

  • The degradation of the dye is monitored by measuring the absorbance at its λmax using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated from the change in absorbance.

  • High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is used to separate and identify the degradation products.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed for the analysis of volatile degradation products.[4]

  • Total Organic Carbon (TOC) analysis can be performed to assess the extent of mineralization.

Proposed Photodegradation Pathways of this compound

While a definitive, experimentally verified degradation pathway for the direct photolysis of this compound is not available, a probable pathway can be proposed based on the known photochemical behavior of similar azo dyes containing a dichlorotriazinyl group. The degradation is expected to be initiated by the cleavage of the most labile bonds upon absorption of UV radiation.

The primary steps in the photodegradation of this compound are likely to involve:

  • Cleavage of the Azo Bond: The azo linkage (–N=N–) is the chromophore and is often the most susceptible site for photochemical attack. Its cleavage leads to the formation of two primary aromatic amine fragments: a derivative of 2-aminonaphthalene-1,5-disulfonic acid and a derivative of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.[5][6] This initial step results in the rapid decolorization of the dye.

  • Degradation of the Naphthalene Moieties: The resulting naphthalene-based intermediates are further oxidized, leading to the opening of the aromatic rings and the formation of smaller organic acids.

  • Degradation of the Dichlorotriazinyl Ring: The dichlorotriazinyl ring is generally more resistant to degradation. However, under prolonged UV irradiation, it can undergo hydrolysis and eventual ring cleavage, releasing chloride and nitrogen-containing inorganic species. Studies on other triazine-containing dyes suggest that the triazine ring can be a persistent moiety.

A proposed photodegradation pathway for this compound is illustrated in the following diagram.

degradation_pathway RO13 This compound AzoCleavage Azo Bond Cleavage (Decolorization) RO13->AzoCleavage UV light Naphth1 Fragment 1: 2-amino-naphthalene-1,5- disulfonic acid derivative AzoCleavage->Naphth1 Naphth2 Fragment 2: 4-hydroxy-7-(methylamino)- naphthalene-2-sulfonic acid derivative AzoCleavage->Naphth2 AromaticDeg Aromatic Ring Oxidation & Opening Naphth1->AromaticDeg TriazineDeg Triazine Ring Degradation Naphth1->TriazineDeg Naphth2->AromaticDeg Intermediates Smaller Organic Acids AromaticDeg->Intermediates TriazineDeg->Intermediates Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, Cl⁻, NO₃⁻) Intermediates->Mineralization

Caption: Proposed photodegradation pathway for this compound under UV irradiation.

Identified Degradation Products of Structurally Similar Dyes

Although specific degradation products for this compound have not been reported, studies on the photodegradation of other reactive orange dyes provide insights into the potential intermediates. For instance, the photooxidation of C.I. Reactive Orange 16 was found to produce 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid.[4] The degradation of dichlorotriazinyl azo dyes under UV/H₂O₂ treatment has been shown to decrease Total Organic Carbon (TOC) and Adsorbable Organohalides (AOX), indicating the breakdown of the parent molecule and its chlorinated reactive group.

Conclusion

The photostability of this compound is a critical parameter influencing its environmental impact and the durability of dyed materials. While specific quantitative data for this dye are scarce, the general principles of azo dye photodegradation provide a framework for understanding its likely behavior under UV irradiation. The primary degradation pathway is expected to involve the cleavage of the azo bond, leading to decolorization, followed by the slower degradation of the resulting aromatic intermediates and the dichlorotriazinyl ring. Further research is needed to elucidate the precise degradation kinetics, identify the specific intermediates, and determine the quantum yield of photodegradation for this compound to enable more accurate environmental risk assessments and the development of more effective remediation strategies. The experimental protocols and proposed pathways outlined in this guide serve as a valuable resource for researchers in this field.

References

Spectral Properties of C.I. Reactive Orange 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the monoazo dye, C.I. Reactive Orange 13 (CAS 6522-74-3). The document details its absorption and emission characteristics, the influence of environmental factors on its spectral behavior, and the experimental protocols for its analysis.

Executive Summary

C.I. This compound is a widely used reactive dye in the textile industry. Its spectral properties are of significant interest for colorimetric analysis, photodegradation studies, and understanding dye-substrate interactions. This guide summarizes the key spectral data, including its ultraviolet-visible (UV-Vis) absorption maxima and molar extinction coefficient, as well as its fluorescence characteristics. Detailed methodologies for spectroscopic analysis are also provided to ensure reproducibility of results.

UV-Vis Absorption Properties

The UV-Vis absorption spectrum of this compound is characterized by distinct peaks corresponding to its monomeric and aggregated forms. The aggregation of dye molecules, particularly in aqueous solutions and at high concentrations, significantly influences the absorption spectrum.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound

FormWavelength (λmax)Solvent/ConditionsReference
Monomer488 nmAqueous Solution[1]
-489 nmAqueous Solution[2]
Monomer513 nmAqueous solution with Ethylene (B1197577) Glycol[3]
Dimer492 nmAqueous solution with Ethylene Glycol[3]
Multimer380-450 nmAqueous solution with Ethylene Glycol[3]
Monomer520 nmAqueous Solution[4]
Dimer478 nmAqueous Solution[4]
Higher-order aggregates~400 nmAqueous Solution[4]

The presence of organic solvents, such as ethylene glycol and its derivatives, can lead to the disaggregation of this compound, resulting in a more prominent monomer peak.[3] Conversely, increasing dye concentration promotes the formation of dimers and higher-order aggregates, leading to a blue shift and changes in the absorption intensity.[3][5]

Table 2: Molar Absorptivity of this compound

ParameterValueWavelengthpHReference
Molar Extinction Coefficient (ε)1.12 x 10⁴ L mol⁻¹ cm⁻¹570 nm2.0[6]

Fluorescence Properties

This compound exhibits fluorescence, and its emission intensity is also dependent on its aggregation state. Disaggregation of the dye molecules generally leads to an increase in fluorescence quantum yield.

One study utilized an excitation wavelength of 380 nm to record the fluorescence spectra of this compound solutions.[3] The fluorescence emission was observed in the wavelength range of 450 to 750 nm.[3] The aggregation of the dye can quench the fluorescence emission.[3]

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the general procedure for determining the UV-Vis absorption spectrum of this compound.

Materials:

  • C.I. This compound

  • Deionized water or appropriate solvent

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer (e.g., U-3900H Hitachi)[3]

  • Quartz cuvettes (path length may vary, e.g., 0.01 mm for concentrated solutions)[4][5]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 g/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water or the desired solvent.[7] Gentle heating and stirring may be required for complete dissolution.

  • Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 250-750 nm).[3]

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the dye solutions and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorbance.

  • Sample Measurement: Rinse the cuvette with the dye solution to be measured, then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the recorded spectra. For quantitative analysis, use the absorbance value at the λmax of the monomer to construct a calibration curve according to the Beer-Lambert law.

Fluorescence Spectroscopy

This protocol describes the general method for measuring the fluorescence spectrum of this compound.

Materials:

  • C.I. This compound solutions of known concentrations

  • Spectrofluorometer (e.g., Fluoromax-4, HORIBA Scientific)[3]

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Power on the spectrofluorometer and configure the instrument settings. Set the excitation wavelength (e.g., 380 nm) and the emission wavelength range (e.g., 450-750 nm).[3]

  • Blank Measurement: Measure the fluorescence of the solvent blank to account for any background fluorescence.

  • Sample Measurement: Place the cuvette containing the this compound solution in the sample holder and record the fluorescence emission spectrum.

  • Data Analysis: Analyze the resulting spectrum to determine the emission maximum and the fluorescence intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_results Data Interpretation start Start: Obtain this compound stock Prepare Stock Solution (Known Concentration) start->stock working Prepare Working Solutions (Serial Dilutions) stock->working uv_vis_setup Setup Spectrophotometer (Wavelength Scan) working->uv_vis_setup fluor_setup Setup Spectrofluorometer (Excitation/Emission λ) working->fluor_setup uv_vis_blank Measure Solvent Blank uv_vis_setup->uv_vis_blank uv_vis_sample Measure Sample Absorbance uv_vis_blank->uv_vis_sample uv_vis_analysis Analyze Spectrum (Identify λmax) uv_vis_sample->uv_vis_analysis uv_vis_data UV-Vis Data: - λmax (monomer, dimer) - Molar Absorptivity uv_vis_analysis->uv_vis_data fluor_blank Measure Solvent Blank fluor_setup->fluor_blank fluor_sample Measure Sample Emission fluor_blank->fluor_sample fluor_analysis Analyze Spectrum (Emission Maxima) fluor_sample->fluor_analysis fluor_data Fluorescence Data: - Emission Maxima - Quantum Yield fluor_analysis->fluor_data conclusion Correlate Spectral Properties with Aggregation State uv_vis_data->conclusion fluor_data->conclusion

Caption: Experimental workflow for determining the spectral properties of this compound.

Conclusion

The spectral properties of C.I. This compound are significantly influenced by its concentration and the solvent environment due to its tendency to form aggregates. A thorough understanding of these properties, particularly the distinction between monomeric and aggregated forms, is crucial for accurate quantitative analysis and for studies investigating its interactions and degradation. The provided protocols serve as a foundation for researchers to conduct reliable and reproducible spectral characterization of this dye.

References

Reactive Orange 13: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 13 is a synthetic azo dye belonging to the reactive class of dyes. Characterized by its vibrant orange hue, it is extensively utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose. Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent wash fastness. Beyond its primary application in textiles, this compound has been investigated for its utility in environmental remediation processes, specifically in the photocatalytic degradation and adsorption-based removal of dyes from wastewater. Furthermore, its properties as a metal chelator and its potential application in the detection of bacterial strains are areas of emerging research. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, detailed experimental protocols for its key applications, and visual representations of associated processes.

Synonyms and Alternative Names

This compound is known by a multitude of synonyms and trade names across different suppliers and regions. This can often lead to confusion in research and procurement. The following table summarizes the various identifiers for this compound, including common names, brand names, and chemical identifiers.

Identifier Type Identifier
C.I. Name C.I. This compound[1]
C.I. Number 18270
CAS Numbers 12225-85-3, 70616-89-6, 77365-26-5
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1]
Molecular Weight 762.04 g/mol [1]
Common Synonyms Reactive Orange H-2R, Reactive Brilliant Orange K-7G, Reactive Brilliant Orange K-7R, Reactive Orange P-3R[1]
Trade Names Adiactive Orange H2R, Akreact Orange H-2R, Amaryl Brilliant Orange 2RX, Ambifix Orange H2R, Assofix Orange H2R, Begative Orange P-2R, Brilliant Orange H2R, Brilliant Orange KN-7R, Britactive Orange H2R, Chemictive Brilliant Orange 2RH, Chemifix Orange H2R, Cibacron Orange P-2R, Concion Orange P-2R, Cosmoactive Orange H2R, Cotfix Orange H2R, Dinactive Brilliant Orange H2R, Drimarene Orange P-R, Dyeactive Orange H2R, Evercion Orange P-2R, Goldazol Brilliant Orange 2RH, Hariactive Golden Yellow H2R, Holactive Brilliant Orange H2R, Holactive Orange H2R, Indocron Orange H2R, Indofix Orange H2RI, Jakofix Brilliant Orange H2R, Jupiter Orange H2R, Kayacion Orange A-2R, Kemaion Orange H2R, Lamafix Orange H2R, Libactive Reactive Orange H2R, Meactive Orange H2R, Monaryl Orange H2R, Orange H2R, Orange P-2R, Ostazin Orange H-2R, Pidictive Orange H2R, Polkative Orange P-2R, Procion Brill Orange H-2R, Procion Brill Orange H2RS, Procion Brilliant Orange H-2R, Procion Orange H-2R, Ramacion Orange H2R, Ravi Reactive Orange HZR, Reactive Brill. Orange H2R, Reactofix Brilliant Orange H2R, Reactron Orange H2R, Rifacion Orange P-2R, Sandalfix Orange H2R, Saptactive Orange H2R, Serifix Brilliant Orange H2R, Simactive Golden Yellow 24972, Sinarcion Yellow P2R, Triacion Orange H-2R

Experimental Protocols

This section details methodologies for key experiments involving this compound, from its synthesis and application in textile dyeing to its removal from wastewater and potential use in bacterial detection.

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a multi-step process involving diazotization, coupling, condensation, and ammoniation.

Materials:

  • 2-Aminonaphthalene-1,5-disulfonic acid

  • 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Ammonia (B1221849)

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • Diazotization: 2-Aminonaphthalene-1,5-disulfonic acid is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C).

  • Coupling: The resulting diazonium salt is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. The pH of the reaction mixture is maintained to facilitate the coupling reaction.

  • Condensation: The product from the coupling reaction is condensed with 2,4,6-Trichloro-1,3,5-triazine. This step introduces the reactive triazine group. The reaction is typically carried out in an aqueous medium, and the pH is controlled by the addition of an acid-binding agent like sodium carbonate.

  • Ammoniation: Finally, the dichloro-triazinyl dye is treated with ammonia to replace one of the chlorine atoms with an amino group, yielding the final C.I. This compound.[1]

Textile Dyeing Protocol for Cotton Fabric

This protocol describes a typical exhaust dyeing method for cotton fabric using this compound.

Materials:

  • Cotton fabric

  • This compound

  • Sodium chloride (or Glauber's salt)

  • Sodium carbonate (soda ash)

  • Acetic acid

  • Neutral soap

Procedure:

  • Scouring and Bleaching: The cotton fabric is first scoured and bleached to remove impurities and prepare it for dyeing.

  • Dye Bath Preparation: A dyebath is prepared with water, and the required amount of this compound is dissolved in it. An electrolyte, such as sodium chloride or Glauber's salt, is added to facilitate the exhaustion of the dye onto the fabric.

  • Dyeing: The fabric is introduced into the dyebath, and the temperature is gradually raised. The dyeing process is carried out for a specific duration (e.g., 60-90 minutes) to allow for the diffusion and adsorption of the dye onto the cotton fibers.

  • Fixation: After the initial dyeing period, an alkali, typically sodium carbonate, is added to the dyebath. This raises the pH and initiates the covalent reaction between the reactive group of the dye and the hydroxyl groups of the cellulose (B213188) in the cotton, "fixing" the dye to the fabric.

  • Washing and Soaping: The dyed fabric is then rinsed thoroughly with cold and hot water to remove any unfixed dye. A final soaping treatment at or near the boil with a neutral soap is performed to remove any loosely bound dye and improve wash fastness.

  • Final Rinse and Drying: The fabric is given a final rinse and then dried.

Wastewater Treatment: Photocatalytic Degradation

This protocol outlines a general procedure for the photocatalytic degradation of this compound in an aqueous solution using a semiconductor photocatalyst like Titanium Dioxide (TiO₂).

Materials:

  • This compound solution

  • Titanium Dioxide (TiO₂) nanopowder (or other suitable photocatalyst)

  • UV light source (or visible light source depending on the catalyst)

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer

Procedure:

  • Preparation of Dye Solution: A stock solution of this compound of a known concentration is prepared in deionized water.

  • Photocatalytic Reaction:

    • A specific volume of the dye solution is taken in a beaker.

    • The desired amount of the photocatalyst (e.g., TiO₂) is added to the solution.

    • The pH of the solution is adjusted to the optimal level for the specific catalyst.

    • The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • The suspension is then exposed to a UV or visible light source while being continuously stirred.

  • Monitoring the Degradation:

    • At regular time intervals, aliquots of the suspension are withdrawn.

    • The photocatalyst particles are removed from the aliquots by centrifugation or filtration.

    • The concentration of the remaining this compound in the supernatant is determined by measuring its absorbance at the maximum wavelength (λmax) using a spectrophotometer.

  • Data Analysis: The degradation efficiency is calculated based on the decrease in the dye concentration over time.

Wastewater Treatment: Adsorption

This protocol describes a batch adsorption experiment for the removal of this compound from an aqueous solution using a suitable adsorbent.

Materials:

  • This compound solution

  • Adsorbent material (e.g., activated carbon, biochar, etc.)

  • Shaker or magnetic stirrer

  • pH meter

  • Spectrophotometer

  • Centrifuge or filtration setup

Procedure:

  • Preparation of Dye Solution: A stock solution of this compound is prepared, and a series of solutions with different initial concentrations are made by dilution.

  • Adsorption Experiment:

    • A fixed amount of the adsorbent is added to a series of flasks containing a known volume and concentration of the dye solution.

    • The pH of the solutions is adjusted to the desired value.

    • The flasks are then agitated at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Analysis:

    • After the agitation period, the adsorbent is separated from the solution by centrifugation or filtration.

    • The final concentration of this compound in the supernatant is measured using a spectrophotometer.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) is calculated using the initial and final dye concentrations.

Signaling Pathways and Experimental Workflows

While this compound is not known to be directly involved in specific biological signaling pathways in the context of drug development, its interaction with biological systems is relevant in toxicology and environmental science. The following diagrams illustrate key experimental workflows and logical relationships associated with the application and remediation of this dye.

Synthesis_of_Reactive_Orange_13 cluster_diazotization Diazotization cluster_coupling Coupling cluster_condensation Condensation cluster_ammoniation Ammoniation A 2-Aminonaphthalene- 1,5-disulfonic acid Diazonium Diazonium Salt A->Diazonium + NaNO₂ + HCl NaNO2 NaNO₂ HCl HCl (0-5°C) Coupled_Product Azo Compound Diazonium->Coupled_Product + Coupling Agent B 4-Hydroxy-7-(methylamino)- naphthalene-2-sulfonic acid Condensed_Product Dichloro-triazinyl Dye Coupled_Product->Condensed_Product + Cyanuric Chloride C 2,4,6-Trichloro- 1,3,5-triazine Final_Product C.I. This compound Condensed_Product->Final_Product + NH₃ NH3 NH₃

Caption: Synthesis pathway of C.I. This compound.

Textile_Dyeing_Workflow start Start: Scoured & Bleached Cotton Fabric prepare_dyebath Prepare Dyebath (Dye + Electrolyte) start->prepare_dyebath dyeing Dyeing (Adsorption & Diffusion) prepare_dyebath->dyeing fixation Fixation (Add Alkali, Covalent Bonding) dyeing->fixation washing Rinsing & Soaping (Remove Unfixed Dye) fixation->washing end End: Dyed Fabric washing->end Photocatalytic_Degradation_Workflow start Start: this compound Wastewater add_catalyst Add Photocatalyst (e.g., TiO₂) start->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->equilibrium irradiation UV/Visible Light Irradiation equilibrium->irradiation sampling Collect Samples at Time Intervals irradiation->sampling analysis Analyze Dye Concentration (Spectrophotometry) sampling->analysis end End: Degraded Products analysis->end Bacterial_Detection_Principle RO13 This compound Complex RO13-Metal Ion Complex RO13->Complex chelates MetalIons Metal Ions MetalIons->Complex Bacteria Bacterial Cells Precipitate Precipitate Formation Bacteria->Precipitate binds to Complex->Precipitate Detection Detection (Turbidity/Viscosity Change) Precipitate->Detection

References

An In-depth Technical Guide to the Physical and Chemical Properties of Reactive Orange 13 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13, also known by its Colour Index name C.I. 18270, is a synthetic monoazo reactive dye.[1][2] Primarily utilized in the textile industry, it is valued for its ability to form covalent bonds with fibers such as cotton, viscose, wool, nylon, and silk, resulting in excellent wash fastness.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound powder, intended to serve as a technical resource for researchers and professionals in various scientific fields. While its primary application is in dyeing, an understanding of its properties is crucial for quality control, environmental monitoring, and exploring potential new applications.

Chemical Identity and Structure

This compound is a complex organic molecule characterized by a single azo group (-N=N-) and a reactive monochlorotriazine group. This reactive group is key to its functionality, enabling it to form strong, permanent bonds with hydroxyl and amino groups present in textile fibers.

IdentifierValue
Chemical Name Trisodium 2-[(2E)-2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate
C.I. Name This compound, C.I. 18270[1][2]
CAS Number 12225-85-3[1][2][4][5]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][2][4][5]
Molecular Weight 762.04 g/mol [1][2][4][5]
Synonyms Reactive Orange H-2R, Reactive Brilliant Orange K-7G, Reactive Brilliant Orange K-7R, Reactive Orange P-3R[1]

Physical Properties

This compound is typically supplied as an orange powder.[1][4] Its physical characteristics are summarized in the table below.

PropertyValue
Appearance Orange powder[1][4]
Odor Odorless[4]
Solubility in Water 150 g/L at 20°C[1][3]
160 g/L at 50°C[1][3]
300 g/L (temperature not specified)[5]
Melting Point Not available[3]
Boiling Point Not available[3]
Flash Point Not available[3]

Chemical Properties

The chemical behavior of this compound is largely dictated by its azo chromophore and the reactive monochlorotriazine group.

PropertyDescription
Chemical Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing agents, strong reducing agents.[4]
Hazardous Decomposition Products Irritating and toxic fumes and gases upon decomposition.[4]
Hazardous Polymerization Will not occur.[4]
Hydrolysis Under alkaline conditions, the reactive group can hydrolyze, reacting with water instead of the fiber, which deactivates the dye.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound powder.

Determination of Solubility

Methodology:

A common method for determining the solubility of dye powders is the gravimetric method.

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C or 50°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid: The saturated solution is carefully filtered to remove any undissolved powder.

  • Evaporation and Weighing: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent (water) is then evaporated to dryness in an oven.

  • Calculation: The container with the dried dye residue is weighed. The solubility is calculated by subtracting the initial weight of the container from the final weight and expressing the result as grams of solute per liter of solvent.

UV-Visible (UV-Vis) Spectroscopy

Methodology:

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) and to quantify the concentration of the dye in solution.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the powder and dissolving it in a known volume of deionized water. A series of dilutions are then prepared from the stock solution.

  • Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-800 nm) using a quartz cuvette. A blank containing only deionized water is used to zero the instrument.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity and to quantify unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.

  • Sample Preparation: A small amount of the this compound powder is finely ground and mixed with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

  • Measurement: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the various functional groups in the molecule, allowing for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

  • Sample Preparation: A small amount of the dye powder (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., D₂O). The solution is filtered to remove any solid particles and transferred to an NMR tube.

  • Measurement: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectra are analyzed to determine the connectivity of atoms within the molecule.

Thermogravimetric Analysis (TGA)

Methodology:

TGA is used to evaluate the thermal stability of the dye powder.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of this compound powder is placed in a TGA crucible.

  • Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.

Differential Scanning Calorimetry (DSC)

Methodology:

DSC is used to determine thermal transitions such as melting and decomposition.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed amount of the dye powder is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are heated at a controlled rate. The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events like melting or decomposition.

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation Step 3: Condensation cluster_ammoniation Step 4: Ammoniation A 2-Aminonaphthalene- 1,5-disulfonic acid C Diazonium Salt Suspension A->C Reacts with B Sodium Nitrite & Hydrochloric Acid B->C In the presence of E Aminoazo Dye Intermediate C->E Couples with D 4-Hydroxy-7-(methylamino) naphthalene-2-sulfonic acid D->E G Condensed Product E->G Condenses with F 2,4,6-Trichloro- 1,3,5-triazine (Cyanuric Chloride) F->G I This compound G->I Reacts with H Ammonia H->I

Caption: Synthesis workflow of this compound.

Analytical_Workflow Start This compound Powder Sample Physical_Tests Physical Property Tests Start->Physical_Tests Chemical_Tests Chemical Property Tests Start->Chemical_Tests Appearance Visual Appearance Physical_Tests->Appearance Solubility Solubility Test Physical_Tests->Solubility Spectroscopy Spectroscopic Analysis Chemical_Tests->Spectroscopy Thermal_Analysis Thermal Analysis Chemical_Tests->Thermal_Analysis Results Data Analysis and Quality Assessment Appearance->Results Solubility->Results UV_Vis UV-Vis Spectroscopy Spectroscopy->UV_Vis FTIR FTIR Spectroscopy Spectroscopy->FTIR NMR NMR Spectroscopy Spectroscopy->NMR TGA Thermogravimetric Analysis Thermal_Analysis->TGA DSC Differential Scanning Calorimetry Thermal_Analysis->DSC UV_Vis->Results FTIR->Results NMR->Results TGA->Results DSC->Results

Caption: Analytical workflow for quality control of this compound.

Hydrolysis_Mechanism Reactive_Dye This compound (Dye-Cl) Dyed_Fiber Dyed Fiber (Dye-O-Fiber) Reactive_Dye->Dyed_Fiber Fixation (Desired Reaction) Hydrolyzed_Dye Hydrolyzed Dye (Dye-OH) Reactive_Dye->Hydrolyzed_Dye Hydrolysis (Undesired Reaction) Fiber Cellulose Fiber (Fiber-OH) Fiber->Dyed_Fiber Reacts with Water Water (H₂O) Water->Hydrolyzed_Dye Reacts with Alkali {Alkali | (OH⁻)} Alkali->Dyed_Fiber Catalyzes Alkali->Hydrolyzed_Dye Catalyzes

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Reactive Orange 13 Under Different pH Conditions

This technical guide provides a comprehensive overview of the stability of the azo dye, this compound, under various pH conditions. The information is curated for researchers and professionals involved in studies where this dye may be utilized, including but not limited to textile chemistry, environmental science, and analytical chemistry. This document summarizes key findings on the degradation and hydrolysis of reactive dyes, presents relevant data in a structured format, and provides detailed experimental protocols for assessing dye stability.

Introduction to this compound

This compound is a synthetic azo dye characterized by the presence of a reactive group, in this case, a cyanuric chloride moiety.[1] This reactive group enables the dye to form a covalent bond with the substrate, typically cellulosic fibers like cotton, under specific conditions. The general chemical stability of this compound is considered to be good under normal temperatures and pressures.[2] However, its stability is significantly influenced by factors such as pH, temperature, and the presence of other chemical agents like strong oxidants or reducing agents.[2] Understanding the pH-dependent stability of this compound is crucial for its application in dyeing processes, as well as for the development of effective wastewater treatment methods.

Chemical Structure of this compound

The chemical structure of this compound, a dichlorotriazine reactive dye, is a key determinant of its reactivity and stability.

Caption: Chemical structure of C.I. This compound.

Stability Under Different pH Conditions

The pH of the medium is a critical factor governing the stability of reactive dyes like this compound. The primary degradation pathway influenced by pH is hydrolysis, where the reactive group of the dye reacts with water molecules instead of the intended substrate.

Alkaline conditions are essential for the fixation of reactive dyes to cellulosic fibers. Typically, a pH between 10.5 and 11.5 is maintained using sodium carbonate to facilitate the formation of a covalent bond between the dye and the fiber.[3] However, these same conditions also promote the hydrolysis of the dye, which is a competing reaction.[3][4]

The hydrolysis reaction leads to the formation of a non-reactive hydroxyl derivative of the dye, which can no longer bind to the fiber and contributes to colored effluents.[3] The rate of hydrolysis increases with an increase in both pH and temperature.[4] For some reactive dyes, the rate of hydrolysis in alkaline media is slower than in acidic media.[5]

In acidic environments, the stability of the covalent bond between the reactive dye and the fiber can be compromised. Studies on related reactive dyes have shown a greater tendency for hydrolysis in acidic media compared to alkaline media.[5] For the photocatalytic degradation of this compound, a pH of 3 was found to be optimal for achieving a high degradation rate.[1] Similarly, for the adsorption of a different reactive orange dye (Reactive Orange 12), the most efficient removal was observed at a highly acidic pH of 2.0.[6] The degradation of other azo dyes, such as Methyl Orange, is also more efficient at lower pH values.[7]

Under neutral pH conditions, the rate of hydrolysis of reactive dyes is generally lower than in either strongly acidic or alkaline environments. One study on the decolorization of Reactive Orange 96 by sulfide (B99878) found that the process was most effective at a neutral pH of 7.1.[8]

Quantitative Data on Reactive Dye Stability

The following table summarizes findings on the stability and degradation of this compound and related dyes under various pH conditions from different studies.

Dye NameExperimental ConditionpHObservationReference
This compoundPhotocatalytic degradation3Impressive degradation removal rate of 86.68%.[1]
Reactive Orange 96Abiotic decolorization with sulfide4.1Rate constant (k) = 0.01 mM⁻¹ min⁻¹[8]
Reactive Orange 96Abiotic decolorization with sulfide6.3Rate constant (k) = 0.06 mM⁻¹ min⁻¹[8]
Reactive Orange 96Abiotic decolorization with sulfide6.5Rate constant (k) = 0.08 mM⁻¹ min⁻¹[8]
Reactive Orange 96Abiotic decolorization with sulfide7.1Rate constant (k) = 0.09 mM⁻¹ min⁻¹[8]
Reactive Orange 12Adsorption onto CaFe₂O₄ nanoparticles2.0Highest removal efficiency of 77%.[6]
Reactive Orange 12Adsorption onto CaFe₂O₄ nanoparticles7.0Removal efficiency of only 10.22%.[6]
Methyl OrangeDegradation by Fe/Cu/Ag nanoparticles3High degradation efficiency.[7]
Methyl OrangeDegradation by Fe/Cu/Ag nanoparticles9Lower degradation efficiency compared to acidic pH.[7]
Procion Blue H-EGN (Reactive Blue 198)Hydrolysis in dye bath10.5 - 11.5Hydrolysis begins after the addition of alkali and increases with time.[3]

Experimental Protocols

This section outlines a detailed methodology for assessing the stability of this compound under different pH conditions.

  • This compound

  • Deionized water

  • Buffer solutions (pH 3, 5, 7, 9, 11)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatic water bath or incubator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

prep Prepare stock solution of This compound ph_adjust Prepare buffer solutions at different pH values (e.g., 3, 5, 7, 9, 11) prep->ph_adjust incubation Incubate dye solutions at a constant temperature ph_adjust->incubation sampling Take samples at regular time intervals incubation->sampling analysis Analyze samples using UV-Vis spectrophotometry and HPLC sampling->analysis data Determine degradation rate and hydrolysis products analysis->data

Caption: Workflow for assessing dye stability.

  • Preparation of Dye Solutions:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

    • For each pH to be tested, pipette a specific volume of the stock solution into a volumetric flask and dilute with the corresponding buffer solution to achieve the desired final concentration (e.g., 50 mg/L).

  • Incubation:

    • Place the prepared dye solutions in a thermostatic water bath set to a constant temperature (e.g., 25°C, 40°C, or 60°C).

    • Start a timer as soon as the solutions are placed in the water bath.

  • Sampling:

    • Withdraw aliquots of each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • UV-Vis Spectrophotometry: Measure the absorbance of each sample at the maximum wavelength (λmax) of this compound to monitor the decolorization.

    • HPLC Analysis: Analyze the samples to separate the parent dye from its degradation or hydrolysis products. This will provide quantitative data on the extent of degradation.

  • Data Interpretation:

    • Calculate the percentage of dye degradation over time for each pH value.

    • Determine the kinetics of the degradation reaction (e.g., pseudo-first-order or pseudo-second-order).

Signaling Pathways and Logical Relationships

The primary reactions of a reactive dye in an alkaline dyeing process are fixation and hydrolysis. These are competing pathways that determine the efficiency of the dyeing process.

cluster_conditions Alkaline Conditions (pH 10.5-11.5) cluster_reactions Competing Reactions cluster_products Products Reactive Dye Reactive Dye Fixation Fixation Reactive Dye->Fixation Hydrolysis Hydrolysis Reactive Dye->Hydrolysis Cellulose Fiber Cellulose Fiber Cellulose Fiber->Fixation Water (Hydroxyl Ions) Water (Hydroxyl Ions) Water (Hydroxyl Ions)->Hydrolysis Dyed Fiber (Covalent Bond) Dyed Fiber (Covalent Bond) Fixation->Dyed Fiber (Covalent Bond) Hydrolyzed Dye (Inactive) Hydrolyzed Dye (Inactive) Hydrolysis->Hydrolyzed Dye (Inactive)

Caption: Competing reactions of a reactive dye.

Conclusion

The stability of this compound is highly dependent on the pH of the surrounding medium. While alkaline conditions are necessary for its primary function in dyeing, they also promote hydrolysis, a key degradation pathway. Conversely, acidic conditions can also lead to the breakdown of the dye, and in some cases, may accelerate it. Understanding these pH-dependent behaviors is essential for optimizing dyeing processes to maximize fixation and minimize the environmental impact of dye effluent. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of this compound and other reactive dyes under various conditions.

References

Reactive Orange 13: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Single Azo Class Dye

Introduction

Reactive Orange 13, also identified by its Colour Index (C.I.) number 18270 and CAS number 12225-85-3, is a prominent member of the single azo class of reactive dyes.[1] These dyes are distinguished by the presence of one azo bond (-N=N-) acting as the chromophore, which is responsible for their characteristic color. Reactive dyes, in general, are widely utilized in the textile industry for their ability to form strong, covalent bonds with fibers such as cotton, viscose, wool, nylon, and silk, resulting in excellent wash fastness.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, application protocols, and toxicological profile, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter this dye in various analytical or toxicological contexts.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1][2] Its solubility increases with temperature, being 150 g/L at 20°C and 160 g/L at 50°C.[1][2] The dye presents as a red-light orange hue.[1] In the presence of iron ions in the dye bath, its color remains largely unchanged, while copper ions can cause a red-darkening of the shade.[1][2]

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 18270[1]
CAS Number 12225-85-3[1][3][4]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][3][4]
Molecular Weight 762.04 g/mol [1][3][4]
Molecular Structure Class Single Azo[1]
Appearance Orange Powder[1]
Solubility in Water (20°C) 150 g/L[1][2]
Solubility in Water (50°C) 160 g/L[1][2]

Synthesis of this compound

A generalized workflow for the synthesis is presented below. It is important to note that specific reaction conditions such as temperature, pH, and reaction time are critical parameters that would need to be optimized in a laboratory setting.

Synthesis_Workflow cluster_diazotization 1. Diazotization cluster_coupling 2. Azo Coupling cluster_condensation 3. Condensation cluster_ammoniation 4. Ammoniation A 2-Aminonaphthalene- 1,5-disulfonic acid B Diazonium Salt A->B  NaNO₂, HCl, 0-5°C   D Azo Dye Intermediate B->D C 4-Hydroxy-7-(methylamino)- naphthalene-2-sulfonic acid C->D F Dichlorotriazinyl Dye D->F E 2,4,6-Trichloro- 1,3,5-triazine (Cyanuric Chloride) E->F H This compound F->H G Ammonia G->H

A generalized workflow for the synthesis of this compound.

Application in Textile Dyeing

This compound is primarily used for the dyeing and printing of cellulosic fibers like cotton and viscose, as well as protein fibers such as wool and silk, and synthetic fibers like nylon.[1] The application process for reactive dyes on cotton, a common substrate, involves three main stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber through a covalent bond, and a final washing step to remove any unfixed dye.

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol is a generalized procedure for the exhaust dyeing of cotton fabric with a hot-brand reactive dye like this compound. The exact concentrations of dye, salt, and alkali will depend on the desired depth of shade.

Materials and Reagents:

  • Cotton fabric (scoured and bleached)

  • This compound

  • Glauber's salt (Na₂SO₄) or common salt (NaCl)

  • Soda ash (Na₂CO₃)

  • Wetting agent

  • Sequestering agent

  • Acetic acid

  • Soaping agent

  • Laboratory dyeing machine (e.g., a beaker dyer)

Procedure:

  • Preparation of the Dyebath:

    • Set the dyebath with the required volume of water to achieve a specific liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1.0 g/L) to the bath.

    • Adjust the pH of the bath to be slightly acidic to neutral (pH 6.5-7.0) using acetic acid if necessary.

    • Add the pre-wetted cotton fabric to the dyebath.

  • Dye Exhaustion:

    • Raise the temperature of the dyebath to 40°C.

    • Add the pre-dissolved this compound solution to the dyebath.

    • Gradually add the required amount of Glauber's salt or NaCl in portions over 20-30 minutes. The salt helps to promote the exhaustion of the dye from the water onto the fiber.

    • Slowly raise the temperature of the dyebath to the optimal dyeing temperature for a hot-brand reactive dye, typically around 80-95°C.

  • Dye Fixation:

    • After reaching the dyeing temperature and allowing for a period of level dyeing (e.g., 20-30 minutes), add the pre-dissolved soda ash to the dyebath. The alkali raises the pH of the dyebath, which catalyzes the reaction between the reactive group of the dye and the hydroxyl groups of the cellulose, forming a covalent bond.

    • Continue the dyeing process at this temperature for 45-60 minutes to ensure complete fixation.

  • Washing and Soaping:

    • Cool the dyebath and drain the liquor.

    • Rinse the dyed fabric thoroughly with cold water to remove loose dye and residual chemicals.

    • Perform a hot rinse.

    • Soap the fabric at or near the boil (e.g., 95°C) for 10-15 minutes with a soaping agent (e.g., 2 g/L) to remove any unfixed dye. This step is crucial for achieving good wash fastness.

    • Rinse the fabric again with hot and then cold water.

    • Dry the dyed fabric.

Dyeing_Process A Dyebath Preparation (Water, Auxiliaries, Fabric) B Dye Addition (40°C) A->B C Salt Addition (Gradual) B->C D Temperature Rise (to 80-95°C) C->D E Alkali Addition (Fixation) D->E F Dyeing (45-60 min) E->F G Rinsing (Cold & Hot) F->G H Soaping (at Boil) G->H I Final Rinsing & Drying H->I

A typical workflow for the exhaust dyeing of cotton with this compound.

Fastness Properties

The fastness properties of a dye refer to its resistance to various agencies it is likely to encounter during its use, such as washing, light, and perspiration. This compound generally exhibits good fastness properties on cotton.

Fastness TestStandardFadingStainingReference
Light Fastness ISO 105 B024 (red)-[1]
Oxygen Bleaching -4-54-5[1]
Perspiration (Alkaline) ISO 105 E044-5 (yellow)4[1]
Perspiration (Acid) ISO 105 E044-5 (red)5[1]
Soaping (5g/l, 100°C) -4-55[1]
Rubbing (Dry) ISO 105 X124-[4]
Rubbing (Wet) ISO 105 X123-[4]
Water (Severe) ISO 105 E014-55[4]
Chlorinated Water (20mg/l) ISO 105 E034-54-5[4]

Note: Fastness is typically rated on a scale of 1 to 5, where 5 represents the best fastness.

Toxicological Profile

The toxicological properties of textile dyes are of significant concern for both occupational health and consumer safety. For this compound, the available information suggests that it may cause irritation to the skin, eyes, and respiratory system upon direct contact.[3][5] It is recommended to handle the dye powder in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.[3][5]

While detailed toxicological studies specifically on this compound are not extensively published, the toxicology of azo dyes as a class has been studied. A key concern with some azo dyes is their potential to be cleaved under reductive conditions (for example, by bacteria in the gut or on the skin) to form aromatic amines, some of which are known or suspected carcinogens.[6] However, the toxicological properties of the final dyed textile are different from the dye itself, as the reactive dye is covalently bonded to the fiber and is no longer in its reactive form.

It is important to note that no specific signaling pathways affected by this compound have been identified in the literature, as this is not a typical area of investigation for a textile dye. Toxicological assessments for dyes generally focus on acute toxicity, irritation, sensitization, and mutagenicity.[7]

Conclusion

This compound is a technically important single azo reactive dye with well-defined chemical properties and established applications in the textile industry. Its ability to form covalent bonds with fibers leads to dyed materials with good fastness properties. While it requires careful handling in its powdered form due to potential irritation, its toxicological profile on the finished textile is generally considered to be of low concern. This guide provides a foundational understanding of this compound for researchers and scientists who may encounter this dye in their work. Further specific toxicological or mechanistic studies would be required to provide a more in-depth understanding of its biological interactions.

References

The Elusive Role of Reactive Orange 13 in Bacterial Detection: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals that the application of Reactive Orange 13 for the specific detection and quantification of bacterial strains is not a well-documented or established methodology in the research community. While some commercial sources suggest its use for identifying bacteria such as Legionella pneumophila and Pseudomonas aeruginosa, there is a notable absence of peer-reviewed studies detailing specific protocols, performance data, or the underlying biochemical mechanisms. This guide provides a comprehensive overview of the available information and places it within the broader context of established bacterial detection techniques.

Limited Evidence for this compound in Bacterial Detection

Initial information from commercial suppliers indicates that this compound, a reactive azo dye, may be used to detect certain bacterial strains.[1] The proposed mechanism involves the dye reacting with metal ions to form a precipitate, the turbidity or viscosity of which can then be measured.[1] It has also been suggested that the dye can bind to the biomass of bacteria and fungi.[1] However, without validation from the scientific literature, the efficacy, specificity, and sensitivity of this method remain unconfirmed.

The majority of published research concerning this compound focuses on its degradation by various microorganisms, particularly in the context of textile effluent bioremediation.[2] Studies have detailed the enzymatic decolorization of this dye by bacteria such as Alcaligenes faecalis and Pseudomonas spp.[2][3][4] While these studies provide insights into the chemical interactions between the dye and bacteria, they do not support its use as a reliable detection agent.

Due to the lack of specific data, it is not possible to provide detailed experimental protocols, quantitative performance metrics, or signaling pathway diagrams for the use of this compound in bacterial detection.

Established Methodologies for Bacterial Detection

For researchers and professionals in drug development, a variety of well-validated methods are available for the detection and quantification of bacteria. These techniques often rely on the distinct structural differences between bacterial cells, most notably the composition of their cell walls, which differentiates them into Gram-positive and Gram-negative groups.

Distinguishing Bacterial Strains: Gram Staining

The Gram stain is a foundational technique in microbiology that differentiates bacteria based on the physical and chemical properties of their cell walls.[5][6][7] Gram-positive bacteria possess a thick peptidoglycan layer that retains the primary crystal violet stain, appearing purple. In contrast, Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane, which does not retain the crystal violet and is counterstained pink or red.[5][7]

CharacteristicGram-Positive BacteriaGram-Negative Bacteria
Gram Reaction Retain crystal violet dye and stain purple.Do not retain crystal violet and are counterstained pink or red.
Peptidoglycan Layer Thick (multilayered)Thin (single-layered)
Outer Membrane AbsentPresent
Lipopolysaccharide (LPS) Content Virtually noneHigh
Teichoic Acids Present in manyAbsent
Susceptibility to Basic Dyes HighLow
Fluorescent Staining and Advanced Techniques

Fluorescent dyes offer a more sensitive and quantitative alternative to traditional staining methods. These dyes can target specific cellular components, such as nucleic acids or cell surface structures, enabling visualization and enumeration through fluorescence microscopy and flow cytometry.

Acridine (B1665455) Orange: A Versatile Fluorescent Stain

Acridine Orange is a well-established fluorescent dye used for the detection of microorganisms.[8][9][10][11] It intercalates with nucleic acids, emitting different colors based on whether the nucleic acid is double-stranded (green fluorescence) or single-stranded (red-orange fluorescence).[8] This property can be used to differentiate between metabolically active and inactive cells.[8] Acridine Orange has been shown to be more sensitive than the Gram stain in some applications, particularly in detecting bacteria in clinical specimens like blood cultures and cerebrospinal fluid.[9][12]

Conceptual Workflow for Bacterial Detection Using Fluorescent Dyes

While a specific protocol for this compound is unavailable, a general workflow for bacterial detection using a fluorescent dye like Acridine Orange can be conceptualized. This process typically involves sample preparation, staining, visualization, and data analysis.

Bacterial_Detection_Workflow Conceptual Workflow for Fluorescent Bacterial Detection cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Sample_Collection Sample Collection (e.g., clinical specimen, environmental sample) Smear_Preparation Smear Preparation on Microscope Slide Sample_Collection->Smear_Preparation Fixation Fixation (e.g., methanol (B129727) or heat) Smear_Preparation->Fixation Staining Application of Fluorescent Dye (e.g., Acridine Orange) Fixation->Staining Incubation Incubation (Allowing dye to bind) Staining->Incubation Rinsing Rinsing (Removal of excess dye) Incubation->Rinsing Visualization Visualization (Fluorescence Microscopy or Flow Cytometry) Rinsing->Visualization Data_Analysis Data Analysis (Quantification and/or Differentiation) Visualization->Data_Analysis

Caption: A generalized workflow for detecting bacteria using fluorescent staining techniques.

Conclusion

References

"Reactive orange 13" as a metal chelator for kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Reactive Orange 13 as a Potential Metal Chelator for Kinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monoazo dye, possesses a molecular structure with multiple potential coordination sites, suggesting its utility as a metal chelator. While extensively studied in the context of textile dyeing and wastewater remediation, its application as a chromogenic chelator for kinetic studies of metal ions is an area ripe for exploration. This technical guide provides a comprehensive framework for investigating the metal-chelating properties of this compound. It outlines the theoretical basis for its chelation chemistry, detailed experimental protocols for kinetic analysis using spectrophotometry, and a template for data presentation. The methodologies and principles described herein are adapted from established practices in the study of metal-ligand interactions and are intended to serve as a foundational resource for researchers initiating such studies.

Introduction to this compound as a Chelator

This compound (RO13) is an organic azo dye characterized by its reactive group, which allows it to form covalent bonds with fibers. Structurally, it contains functional groups such as hydroxyl (-OH), azo (-N=N-), and sulfonate (-SO₃H) groups. These moieties are known to coordinate with metal ions, making RO13 a potential polydentate ligand. The formation of a metal-RO13 complex is expected to induce a shift in its UV-Visible absorption spectrum, a property that is fundamental to its use as a chromogenic indicator for spectrophotometric analysis.[1]

The study of the kinetics of metal chelation is crucial in various fields, including environmental science for tracking metal pollutants, and in pharmaceutical development, where chelating agents are used to treat metal toxicity.[2][3] This guide provides the necessary protocols to characterize the binding kinetics and stoichiometry of RO13 with various transition metal ions.

Theoretical Basis: Chelation Mechanism

The chelating ability of this compound stems from the presence of electron-donating atoms (oxygen and nitrogen) that can form coordinate bonds with a central metal ion. The azo group and the hydroxyl group in the ortho position on the naphthol ring are the most probable sites for forming a stable chelate ring with a metal ion.

Chelation_Mechanism cluster_RO13 This compound Structure cluster_Complex Hypothetical Metal Chelation img Metal M²⁺ Chelate This compound O N=N Chelate:o->Metal Coordination Bond Chelate:n->Metal Experimental_Workflow cluster_kinetics Kinetic Analysis start Start prep Reagent Preparation Stock solutions of RO13, Metal Ions, and Buffers start->prep lambda Determine λ_max - Scan RO13 and Metal-RO13 Complex Spectra - Identify wavelength of maximum absorbance for the complex prep->lambda job Determine Stoichiometry (Job's Method) - Prepare series of solutions with varying mole fractions - Measure absorbance at λ_max - Plot Absorbance vs. Mole Fraction lambda->job kinetic Kinetic Runs - Mix RO13 with excess Metal Ion - Record Absorbance vs. Time at λ_max lambda->kinetic report Report Results - Tabulate Stoichiometry, Stability Constants, and Rate Constants job->report analysis Data Analysis - Plot ln(A_∞ - A_t) vs. Time - Calculate k_obs from the slope kinetic->analysis analysis->report end_node End report->end_node Kinetic_Model cluster_product Product D Dye (RO13) M Metal (Excess) C Dye-Metal Complex D->C k_obs M->C k_obs

References

Methodological & Application

Application Notes and Protocols for Dyeing Cotton with C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Reactive Orange 13 is a reactive dye used for coloring cellulosic fibers such as cotton.[1] Reactive dyes are known for forming a covalent bond with the fiber, which results in excellent wash fastness.[2][3] The dyeing process with reactive dyes typically involves three main stages: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation of the dye to the fiber under alkaline conditions, and a subsequent wash-off procedure to remove any unfixed or hydrolyzed dye.[2] This document provides detailed protocols for the application of C.I. This compound on cotton fabric using both the exhaust and pad-batch dyeing methods.

Data Presentation

The following tables summarize the quantitative data for the key parameters in both exhaust and pad-batch dyeing of cotton with C.I. This compound.

Table 1: Quantitative Parameters for Exhaust Dyeing of Cotton with C.I. This compound

ParameterValueUnitNotes
Dye Concentration1% on weight of fabric (owf)For a standard shade.
Wetting Agent1g/LTo ensure proper wetting of the fabric.
Sequestering Agent1g/LTo prevent interference from metal ions in water.
Leveling Agent1g/LTo promote even dye uptake.
Salt (NaCl or Glauber's Salt)30g/LActs as an exhausting agent.[4]
Alkali (Soda Ash - Na₂CO₃)20g/LActs as a fixing agent.[4]
Material to Liquor Ratio (M:L)1:20-Ratio of the weight of the fabric to the volume of the dye bath.[4]
Exhaustion Temperature40-50°COptimal temperature for dye migration to the fiber.[4]
Fixation Temperature50-60°CTemperature for the chemical reaction between the dye and fiber.[4]
Exhaustion Time20-30minutesTime for the dye to be absorbed by the fiber.[4]
Fixation Time40-60minutesTime for the covalent bond formation.[4]
Exhaustion pH6-7-[4]
Fixation pH11 ± 0.5-[4]

Table 2: Quantitative Parameters for Cold Pad-Batch Dyeing of Cotton with C.I. This compound

ParameterValueUnitNotes
Dye ConcentrationVariesg/LDependent on the desired shade depth.
Wetting Agent1-2g/LLow-foaming type is recommended.[1]
UreaAs requiredg/LTo aid in dye solubility.[1]
AlkaliVariesg/LType and concentration depend on the specific reactive dye.[1]
Liquor Pick-up60-70%For cotton fabric.[3]
Dye Solution to Alkali Solution Ratio4:1-For automatic mixing systems.[1]
Padding Temperature20-25°C
Batching Time12-24hoursFor dye fixation at ambient temperature.
Batching Temperature25-30°C

Experimental Protocols

1. Exhaust Dyeing Protocol

This method is suitable for dyeing cotton fabric in a batch-wise process.

Materials and Reagents:

  • C.I. This compound dye powder

  • Cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Soda ash (Sodium carbonate, Na₂CO₃)

  • Wetting agent

  • Sequestering agent

  • Leveling agent

  • Acetic acid (for neutralization)

  • Non-ionic soaping agent

  • Distilled water

Procedure:

  • Preparation of Dyebath:

    • Calculate the required amount of water to achieve a material-to-liquor ratio of 1:20. For example, for 14g of fabric, the total liquor volume will be 280 mL.[4]

    • Add the wetting agent (1 g/L), sequestering agent (1 g/L), and leveling agent (1 g/L) to the water in the dyeing vessel and stir for 5 minutes.[4]

    • Weigh the required amount of C.I. This compound dye (e.g., 1% of the fabric weight, which would be 0.14g for a 14g fabric sample).[4] Make a paste with a small amount of cold water and then dissolve it completely with hot water before adding to the dyebath.

    • Introduce the cotton fabric into the dyebath.

  • Exhaustion Phase:

    • After 10 minutes of running the fabric in the dyebath, add the calculated amount of salt (30 g/L).[4]

    • Raise the temperature of the dyebath to 40-50°C and maintain it for 20-30 minutes to allow for dye exhaustion.[4]

  • Fixation Phase:

    • Add the calculated amount of soda ash (20 g/L), previously dissolved in water, to the dyebath.

    • Raise the temperature to 50-60°C and continue the dyeing process for 40-60 minutes for dye fixation.[4]

  • Wash-off Procedure:

    • After the fixation period, drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric in a bath containing 1% acetic acid at 60°C for 10 minutes.[4]

    • Treat the fabric with a 1 g/L soap solution at or near boiling for 10-15 minutes to remove any unfixed dye.[4]

    • Rinse the fabric with hot water, followed by a cold water rinse.[4]

    • Dry the fabric.

2. Cold Pad-Batch Dyeing Protocol

This is a semi-continuous process suitable for dyeing larger quantities of fabric.

Materials and Reagents:

  • C.I. This compound dye powder

  • Cotton fabric

  • Alkali (e.g., sodium silicate, soda ash, or a mixture)

  • Wetting agent (low-foaming)

  • Urea (if required for dye solubility)

  • Acetic acid

  • Non-ionic soaping agent

  • Distilled water

Procedure:

  • Preparation of Solutions:

    • Prepare the dye solution by dissolving the C.I. This compound dye powder and wetting agent (and urea, if needed) in water. The concentration of the dye will depend on the desired shade.

    • In a separate container, prepare the alkali solution. The type and concentration of alkali should be selected based on the reactivity of the dye and the desired batching time.[1]

  • Padding:

    • The dye and alkali solutions are typically mixed just before padding, often using a dosing pump with a ratio of 4 parts dye solution to 1 part alkali solution.

    • Pass the cotton fabric through the padding mangle containing the dye-alkali solution at room temperature (20-25°C).

    • Adjust the pressure of the padder to achieve a wet pick-up of 60-70%.[3]

  • Batching:

    • Immediately after padding, roll the fabric onto a batching roller and cover it with a plastic film to prevent drying and evaporation.

    • Store the rolled fabric and rotate it slowly for 12-24 hours at an ambient temperature of 25-30°C to allow for dye fixation.

  • Wash-off Procedure:

    • After the batching period, unroll the fabric and rinse it thoroughly with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Carry out a soaping treatment at or near boil with a non-ionic soaping agent to remove unfixed dye.

    • Rinse with hot and then cold water.

    • Dry the fabric.

Mandatory Visualization

experimental_workflow cluster_exhaust Exhaust Dyeing Protocol cluster_pad_batch Cold Pad-Batch Dyeing Protocol prep_dyebath 1. Prepare Dyebath (Water, Auxiliaries, Dye) add_fabric 2. Add Cotton Fabric prep_dyebath->add_fabric exhaustion 3. Exhaustion (Add Salt, 40-50°C, 20-30 min) add_fabric->exhaustion fixation 4. Fixation (Add Alkali, 50-60°C, 40-60 min) exhaustion->fixation wash_off_exhaust 5. Wash-off (Rinse, Neutralize, Soap, Rinse, Dry) fixation->wash_off_exhaust prep_solutions 1. Prepare Dye & Alkali Solutions padding 2. Padding (Mix solutions, 60-70% pick-up) prep_solutions->padding batching 3. Batching (Roll & cover, 12-24 hours) padding->batching wash_off_pad 4. Wash-off (Rinse, Neutralize, Soap, Rinse, Dry) batching->wash_off_pad

Caption: Experimental workflows for exhaust and cold pad-batch dyeing of cotton.

reaction_pathway cluster_reaction Fixation of this compound on Cotton dye This compound Dye-R-Cl dyed_cotton Dyed Cotton Cell-O-R-Dye dye->dyed_cotton Fixation (Covalent Bond) hydrolyzed_dye Hydrolyzed Dye Dye-R-OH dye->hydrolyzed_dye Hydrolysis (Side Reaction) cotton Cotton Fiber Cell-OH activated_cotton Activated Cotton Cell-O⁻ cotton->activated_cotton Activation alkali {Alkali (OH⁻)} activated_cotton->dyed_cotton water H₂O water->hydrolyzed_dye

Caption: Reaction pathway of this compound with cotton fiber.

References

Application Notes and Protocols for Reactive Orange 13 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Orange 13 (C.I. 18270) is a single azo, monochlorotriazine (MCT) reactive dye widely used for dyeing and printing on cellulosic fibers such as cotton and viscose, as well as protein fibers like wool and silk.[1] Its popularity stems from its ability to form a strong, covalent bond with the fiber, resulting in prints with bright, vibrant orange shades and good overall fastness properties.[2][3] This covalent linkage ensures high wash fastness, making it suitable for apparel and home textiles.[3][4]

These application notes provide detailed protocols for the use of this compound in direct-style textile printing, primarily on cotton fabric. The document outlines methodologies for paste formulation, the printing process, and fixation, along with key data on its performance characteristics.

Chemical & Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
C.I. Name This compound, C.I. 18270[1]
CAS Number 12225-85-3[1][5]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][5]
Molecular Weight 762.04 g/mol [1][5]
Appearance Orange Powder[1]
Shade Red-light orange[1]
Solubility (in water) 150 g/L (at 20°C), 160 g/L (at 50°C)[1]

Quantitative Data: Fastness Properties

The fastness properties of textiles printed with this compound are critical for determining their end-use suitability. The data below is compiled from various sources for prints on cotton fabric. Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher values indicating better performance.

Fastness TestStandardRatingReference(s)
Light Fastness ISO 105-B024 to 5-6[1][2][6]
Washing Fastness (Fading) ISO 105-C064-5[1][6]
Washing Fastness (Staining) ISO 105-C064-5[1][6]
Rubbing Fastness (Dry) ISO 105-X124[6]
Rubbing Fastness (Wet) ISO 105-X123[6]
Perspiration Fastness (Alkaline & Acid) ISO 105-E044 to 4-5[1][6]
Oxygen Bleach Fastness -4-5[2]

Reaction Mechanism

This compound chemically bonds to cellulosic fibers under alkaline conditions. The process involves the hydroxyl groups (-OH) on the cellulose (B213188) polymer being activated by an alkali (like sodium carbonate) to form highly reactive cellulosate ions (Cell-O⁻).[7] These ions then perform a nucleophilic substitution on the dye's triazine ring, displacing a chlorine atom to form a stable, covalent ether bond.[7] This reaction anchors the dye permanently to the fiber.

Caption: Covalent fixation of this compound on cellulose.

Experimental Protocols

The following protocols are generalized for screen printing on 100% cotton fabric. Adjustments may be necessary based on fabric weight, construction, and available equipment.

Objective: To ensure the fabric is free from impurities and highly absorbent for uniform print quality.[8][9]

Methodology:

  • Singeing & Desizing: Pass the fabric over a flame (singeing) to remove protruding fibers. Then, treat with an enzymatic desizing agent to remove starch or other sizing materials.

  • Scouring: Wash the fabric in a hot alkaline solution (e.g., 1-2% sodium hydroxide) with a wetting agent at 90-100°C for 1-2 hours to remove natural waxes, oils, and other impurities.

  • Bleaching: For a pure white ground, bleach the scoured fabric with hydrogen peroxide or sodium hypochlorite.

  • Mercerization (Optional): Treat the cotton with a cold, concentrated sodium hydroxide (B78521) solution (~22°Bé) to improve luster, dye uptake, and dimensional stability.[9]

  • Rinsing & Drying: Thoroughly rinse the fabric to remove all chemicals, neutralize if necessary, and dry completely.

Objective: To prepare a viscous paste that delivers the dye evenly and contains the necessary chemicals for fixation.[9][10][11]

Typical Recipe (for 1 kg of paste):

ComponentQuantity (g)PurposeReference(s)
This compound 20 - 40Colorant[10][11]
Urea (B33335) 100 - 150Solubilizer for dye; humectant to aid fixation[8][11]
Resist Salt (e.g., m-nitrobenzene sulphonate) 10Mild oxidizing agent to prevent dye reduction[9][10]
Sodium Bicarbonate 20 - 30Alkali to catalyze the dye-fiber reaction[8][9]
Thickener (e.g., Sodium Alginate 4% stock) 500 - 600Provides viscosity for sharp print definition[8][9]
Water Balance to 1000Solvent[10][11]

Methodology:

  • In a container, create a slurry by dissolving the this compound powder and urea in a portion of the water.

  • Stir this dye solution into the required amount of thickener stock until a homogeneous mixture is achieved.

  • Add the resist salt and any other auxiliaries, mixing well.

  • Just before printing, dissolve the sodium bicarbonate in the remaining water and stir it thoroughly into the paste. The paste is now activated and should be used within a few hours.[12]

Objective: To apply the print paste in the desired pattern and permanently fix the dye to the fabric.

ExperimentalWorkflow cluster_prep cluster_application cluster_fixation FabricPrep Fabric Pre-treatment (Scour, Bleach) Printing Screen Printing (Apply Paste to Fabric) FabricPrep->Printing PastePrep Printing Paste Preparation PastePrep->Printing Drying Intermediate Drying (Air dry or 80°C for 5 min) Printing->Drying Fixation Fixation (Steam at 102-110°C for 8-15 min) Drying->Fixation Washing Washing-Off (Soaping) (Rinse Cold -> Hot -> Soap -> Rinse) Fixation->Washing FinalDrying Final Drying & Finishing Washing->FinalDrying

Caption: General workflow for textile printing with this compound.

Methodology:

  • Printing: Apply the prepared paste to the pre-treated fabric using a flat-bed or rotary screen printing method.[10][13]

  • Drying: After printing, dry the fabric. This can be done by air drying or in a hot air chamber at approximately 80°C for 3-5 minutes.[11]

  • Fixation: The primary methods for fixing this compound are steaming or thermofixation.[5]

    • Saturated Steam: Expose the printed fabric to saturated steam at 102-110°C for 8-15 minutes. This is the recommended method for achieving high color yield and brilliancy.[9][11]

    • Hot Air (Thermofixation): Alternatively, cure the fabric in a hot air oven at 150°C for 5 minutes.[9]

  • Washing-off (Soaping): This step is crucial to remove unfixed dye, thickener, and other chemicals to achieve optimal fastness and a soft fabric feel.[9]

    • Rinse 1 (Cold): Rinse the fabric thoroughly in cold water to remove the bulk of the thickener and alkali.

    • Rinse 2 (Hot): Rinse in hot water (~60°C).

    • Soaping: Wash the fabric at or near boil (90-95°C) for 5-10 minutes with 1-2 g/L of a non-ionic soaping agent.[9][11]

    • Final Rinses: Rinse again with hot water, followed by cold water, until the water runs clear.

  • Final Drying: Dry the washed fabric. It can then be subjected to mechanical finishing processes like stentering if required.[8]

Disclaimer: These protocols are intended for research and professional use. Users should conduct their own trials to optimize conditions for their specific substrates and equipment. Always adhere to laboratory safety standards and consult Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for Dyeing Wool and Silk Fabrics with Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Reactive Orange 13 (C.I. 18270) in the dyeing of wool and silk fabrics. The protocols outlined below are based on established principles of reactive dyeing on protein fibers and incorporate data from related reactive dyes to ensure a comprehensive and practical approach for laboratory and research applications.

Introduction

This compound is a monoazo reactive dye that forms a covalent bond with the functional groups present in protein fibers like wool and silk. This covalent fixation results in dyeings with high wash fastness and good overall color stability. The primary reaction sites on wool and silk are the amino (-NH2) and hydroxyl (-OH) groups of the amino acid residues within the fiber structure. The dyeing process is typically carried out under controlled pH and temperature to optimize dye uptake, fixation, and to minimize fiber damage.

Chemical Properties of this compound:

PropertyValue
C.I. Name This compound
C.I. Number 18270
CAS Number 12225-85-3
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃
Molecular Weight 762.04 g/mol
Class Monoazo
Solubility Soluble in water

Experimental Protocols

Materials and Equipment

Materials:

  • Wool or Silk fabric (pre-scoured and rinsed)

  • This compound dye powder

  • Glauber's salt (anhydrous sodium sulfate)

  • Acetic acid (or formic acid) for pH adjustment (for wool)

  • Soda ash (sodium carbonate) or sodium bicarbonate for pH adjustment (for silk)

  • Non-ionic wetting agent

  • Levelling agent

  • Deionized water

Equipment:

  • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Thermometer

  • Analytical balance

  • Spectrophotometer for colorimetric analysis (optional)

  • Standard light source for color assessment

  • Grey scales for assessing color change and staining

  • Crockmeter for rubbing fastness testing

Pre-treatment of Fabrics

Before dyeing, it is crucial to pre-treat the wool and silk fabrics to remove any impurities such as oils, waxes, and sericin (in the case of raw silk).

  • Scouring: Wash the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 30 minutes.

  • Rinsing: Rinse the fabric thoroughly with warm water and then with cold water to remove all traces of the detergent.

  • Squeezing: Gently squeeze the fabric to remove excess water. The fabric should be uniformly wet before introducing it to the dyebath.

Dyeing Protocol for Wool Fabric

This protocol is optimized for achieving a level and fast dyeing on wool with this compound. The process utilizes an acidic dyebath to promote dye exhaustion, followed by a controlled increase in temperature for fixation.

Dyeing Parameters for Wool:

ParameterRecommended Value
Dye Shade (% o.w.f.) 1.0 - 4.0
Liquor Ratio 1:20 - 1:40
Glauber's Salt (g/L) 10 - 20
Levelling Agent (g/L) 0.5 - 1.0
Wetting Agent (g/L) 0.5 - 1.0
Initial pH 4.5 - 5.5 (Adjust with Acetic Acid)
Initial Temperature 40°C
Rate of Temperature Rise 1.5 - 2.0°C / minute
Final Dyeing Temperature 90 - 95°C
Dyeing Time at Final Temp. 45 - 60 minutes

Procedure:

  • Dyebath Preparation: Set the dyebath with the required amount of deionized water and add the Glauber's salt, levelling agent, and wetting agent. Stir until all components are dissolved.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5 - 5.5 using a dilute solution of acetic acid.

  • Dye Addition: In a separate beaker, make a paste of the required amount of this compound powder with a small amount of cold water. Add warm water to dissolve the dye completely. Add the dissolved dye solution to the dyebath and stir well.

  • Dyeing: Introduce the pre-wetted wool fabric into the dyebath at 40°C.

  • Temperature Profile: Raise the temperature of the dyebath to 90-95°C at a rate of 1.5 - 2.0°C per minute.

  • Fixation: Hold the temperature at 90-95°C for 45-60 minutes, ensuring gentle agitation of the fabric to promote even dyeing.

  • Cooling and Rinsing: After the dyeing cycle is complete, allow the dyebath to cool down gradually to about 60°C before removing the fabric. Rinse the dyed fabric thoroughly with warm water, followed by a cold water rinse until the water runs clear.

  • Soaping: To remove any unfixed dye, wash the fabric in a solution containing 2 g/L of a non-ionic detergent at 60°C for 15-20 minutes.

  • Final Rinse and Drying: Rinse the fabric again with warm and then cold water. Squeeze out the excess water and air-dry at room temperature away from direct sunlight.

Dyeing Protocol for Silk Fabric

Dyeing silk with reactive dyes typically involves a neutral to mildly alkaline pH to facilitate the reaction between the dye and the fiber.

Dyeing Parameters for Silk:

ParameterRecommended Value
Dye Shade (% o.w.f.) 0.5 - 3.0
Liquor Ratio 1:30 - 1:50
Glauber's Salt (g/L) 15 - 25
Levelling Agent (g/L) 0.5 - 1.0
Wetting Agent (g/L) 0.5 - 1.0
Initial pH 6.0 - 7.0
Fixation pH 8.0 - 9.0 (Adjust with Soda Ash/Sodium Bicarbonate)
Dyeing Temperature 70 - 80°C
Dyeing Time 60 - 75 minutes

Procedure:

  • Dyebath Preparation: Prepare the dyebath with deionized water, Glauber's salt, levelling agent, and wetting agent at room temperature.

  • Dye Addition: Prepare the dye solution as described in the wool dyeing protocol and add it to the dyebath.

  • Dyeing (Exhaustion Phase): Introduce the pre-wetted silk fabric into the dyebath. Raise the temperature to 70-80°C at a rate of 2°C per minute and run for 20-30 minutes to allow for dye exhaustion.

  • Fixation Phase: After the exhaustion phase, add a pre-dissolved solution of soda ash or sodium bicarbonate to the dyebath in two portions over 10-15 minutes to raise the pH to 8.0-9.0.

  • Fixation: Continue the dyeing at 70-80°C for another 45-60 minutes for dye fixation.

  • Rinsing and Soaping: Follow the same rinsing and soaping procedure as described for wool to remove any unfixed dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly and air-dry.

Data Presentation

Table 1: Influence of pH on Dyeing of Wool and Silk with this compound (Illustrative)

FiberpHK/S Value (Color Strength)Observations
Wool3.5ModerateGood dye uptake, risk of unevenness if not controlled.
Wool4.5 - 5.5 High Optimal pH for good exhaustion and level dyeing.
Wool6.5LowerReduced dye-fiber affinity.
Silk6.0ModerateGood initial exhaustion.
Silk8.0 - 9.0 High Optimal pH for fixation.
Silk10.0ModerateIncreased risk of dye hydrolysis and fiber damage.

Table 2: Influence of Temperature on Dyeing of Wool and Silk with this compound (Illustrative)

FiberTemperature (°C)K/S Value (Color Strength)Observations
Wool80ModerateSlower fixation.
Wool90 - 95 High Optimal temperature for efficient fixation.
Wool100HighIncreased risk of fiber damage (harsh handle).
Silk60ModerateSlower fixation rate.
Silk70 - 80 High Optimal balance between fixation and fiber integrity.
Silk90HighIncreased risk of loss of luster and fiber damage.

Table 3: Typical Colorfastness Properties of Wool and Silk Dyed with this compound (Illustrative)

Fastness PropertyTest MethodWool (Rating)Silk (Rating)
Washing Fastness (Color Change) ISO 105-C064-54-5
Washing Fastness (Staining on Cotton) ISO 105-C064-54-5
Light Fastness (Xenon Arc) ISO 105-B0244
Rubbing Fastness (Dry) ISO 105-X124-54-5
Rubbing Fastness (Wet) ISO 105-X1244
Perspiration Fastness (Acidic) ISO 105-E044-54-5
Perspiration Fastness (Alkaline) ISO 105-E044-54-5

(Note: Ratings are on a scale of 1 to 5, where 5 is the best.)

Visualizations

dyeing_workflow_wool cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment scouring Scouring rinsing_pre Rinsing scouring->rinsing_pre squeezing Squeezing rinsing_pre->squeezing dyebath_prep Dyebath Preparation (Water, Salt, Auxiliaries) squeezing->dyebath_prep ph_adjust pH Adjustment (4.5 - 5.5) dyebath_prep->ph_adjust dye_add Dye Addition ph_adjust->dye_add dyeing_start Introduce Wool (40°C) dye_add->dyeing_start temp_rise Temperature Rise (to 90-95°C) dyeing_start->temp_rise fixation Fixation (45-60 min) temp_rise->fixation cooling Cooling fixation->cooling rinsing_post Rinsing cooling->rinsing_post soaping Soaping rinsing_post->soaping final_rinse Final Rinse soaping->final_rinse drying Drying final_rinse->drying

Dyeing Workflow for Wool with this compound

dyeing_workflow_silk cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment scouring Scouring rinsing_pre Rinsing scouring->rinsing_pre squeezing Squeezing rinsing_pre->squeezing dyebath_prep Dyebath Preparation (Water, Salt, Auxiliaries) squeezing->dyebath_prep dye_add Dye Addition dyebath_prep->dye_add exhaustion Exhaustion Phase (70-80°C, 20-30 min) dye_add->exhaustion ph_adjust_fix pH Adjustment for Fixation (8.0 - 9.0 with Soda Ash) exhaustion->ph_adjust_fix fixation Fixation Phase (45-60 min) ph_adjust_fix->fixation rinsing_post Rinsing fixation->rinsing_post soaping Soaping rinsing_post->soaping final_rinse Final Rinse soaping->final_rinse drying Drying final_rinse->drying signaling_pathway cluster_dye Dye Molecule cluster_fiber Protein Fiber (Wool/Silk) cluster_reaction Covalent Bond Formation Dye This compound (D-SO2-CH2-CH2-OSO3Na) Reactive_Group Vinyl Sulfone Group (D-SO2-CH=CH2) Dye->Reactive_Group Alkali (OH-) Covalent_Bond Dyed Fiber (D-SO2-CH2-CH2-Fiber) Reactive_Group->Covalent_Bond Nucleophilic Attack Fiber Fiber Polymer Chain Amino_Group Amino Group (-NH2) Fiber->Amino_Group Hydroxyl_Group Hydroxyl Group (-OH) Fiber->Hydroxyl_Group Amino_Group->Covalent_Bond Hydroxyl_Group->Covalent_Bond

Application Notes and Protocols: Reactive Orange 13 in Digital Textile Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Reactive Orange 13 in the formulation of digital textile printing inks for cellulosic fibers such as cotton. Detailed protocols for ink formulation, fabric pre-treatment, the printing process, and post-treatment are provided, along with expected performance data.

Introduction

This compound is a monoazo reactive dye that forms a covalent bond with the hydroxyl groups of cellulosic fibers, ensuring high wash fastness.[1][2] Its vibrant orange hue and good reactivity make it a suitable candidate for digital textile printing applications, where precise and durable color reproduction is essential. Digital textile printing offers significant advantages over traditional methods, including reduced water and energy consumption, and the ability to produce intricate, high-resolution designs.

Ink Formulation

A stable and reliable digital textile printing ink requires a precise balance of components to ensure jettability, color vibrancy, and permanence. While specific formulations are often proprietary, a typical reactive ink formulation provides a foundational understanding.

Table 1: Typical Formulation for a this compound Digital Textile Printing Ink

ComponentFunctionTypical Concentration (wt%)
C.I. This compound Colorant5.0 - 15.0
Humectant Prevents nozzle clogging, controls drying10.0 - 30.0
GlycerolHumectant5.0 - 15.0
Diethylene Glycol (DEG)Humectant & Co-solvent5.0 - 15.0
Surfactant Adjusts surface tension for proper droplet formation0.1 - 2.0
pH Buffer Maintains optimal pH for dye stability and reaction0.1 - 2.0
Biocide Prevents microbial growth0.1 - 0.5
Deionized Water SolventBalance

Note: The specific percentages of each component may require optimization based on the printhead technology and desired print quality.

Experimental Protocols

The successful application of this compound in digital textile printing involves a multi-step process, including fabric pre-treatment, printing, and post-treatment to fix the dye and remove any unfixed colorant.

Fabric Pre-treatment

Pre-treatment is a critical step to ensure proper ink absorption, prevent bleeding, and provide the necessary alkaline environment for the dye-fiber reaction.

Protocol for Pre-treatment of Cotton Fabric:

  • Preparation of Pre-treatment Solution:

    • Dissolve 20-30 g/L of sodium alginate (thickener) in deionized water with gentle stirring.

    • Add 20 g/L of sodium carbonate or sodium bicarbonate (alkali).

    • Add 50 g/L of urea (B33335) (humectant and dye solubilizer).

    • Stir the solution until all components are fully dissolved.

  • Fabric Application:

    • Immerse the scoured and bleached cotton fabric in the pre-treatment solution.

    • Pass the fabric through a padding mangle to ensure even application and remove excess solution.

    • Dry the treated fabric at 100-120°C in a stenter or oven.

Digital Printing
  • Ink Loading:

    • Load the this compound ink into a piezoelectric drop-on-demand inkjet printer.

  • Printing:

    • Print the desired design onto the pre-treated and dried cotton fabric.

Fixation (Steaming)

Steaming provides the necessary heat and moisture to facilitate the covalent reaction between the reactive dye and the cellulose (B213188) fibers.

Protocol for Steaming:

  • Place the printed fabric in a laboratory steamer.

  • Steam the fabric at 102-105°C for 10-15 minutes.[3]

Post-treatment (Washing)

Washing is essential to remove unfixed dye, thickener, and other chemicals, which is crucial for achieving high fastness properties and a soft fabric hand.

Protocol for Washing:

  • Cold Rinse: Rinse the steamed fabric thoroughly in cold water to remove the majority of the thickener and unfixed dye.

  • Hot Wash: Wash the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 90-95°C for 10 minutes.

  • Hot Rinse: Rinse the fabric in hot water.

  • Cold Rinse: Perform a final cold rinse.

  • Drying: Dry the washed fabric.

Performance Data

The fastness properties of the printed fabric are a key indicator of the quality and durability of the print.

Table 2: Typical Fastness Properties of C.I. This compound on Cotton

Fastness PropertyTest MethodRating (Scale 1-5)
Light Fastness ISO 105-B024
Wash Fastness (Color Change) ISO 105-C064-5
Wash Fastness (Staining) ISO 105-C064-5
Crocking Fastness (Dry) ISO 105-X124
Crocking Fastness (Wet) ISO 105-X123-4

Note: Fastness ratings can vary depending on the depth of shade, fabric quality, and adherence to the recommended protocols.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the covalent bond formation between this compound and the cellulose polymer of cotton under alkaline conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactive_Orange_13 This compound (Dye-ReactiveGroup) Covalent_Bond Dye-O-Cellulose (Covalent Bond) Reactive_Orange_13->Covalent_Bond Nucleophilic Substitution Cellulose Cellulose-OH (Cotton Fiber) Cellulose->Covalent_Bond Alkali Alkali (OH⁻) Heat (Steam) Alkali->Cellulose Activates Byproduct Leaving Group

Caption: Covalent bond formation between this compound and cellulose.

Experimental Workflow

This diagram outlines the complete process for digital textile printing with this compound ink.

G cluster_preparation Preparation cluster_printing Printing Process cluster_posttreatment Post-Treatment Ink_Formulation Ink Formulation (this compound) Digital_Printing Digital Printing Ink_Formulation->Digital_Printing Fabric_Pretreatment Fabric Pre-treatment (Alkali, Thickener, Urea) Fabric_Pretreatment->Digital_Printing Steaming Steaming (102-105°C) Digital_Printing->Steaming Washing Washing (Cold & Hot Rinses) Steaming->Washing Drying Drying Washing->Drying

Caption: Digital textile printing workflow with reactive inks.

References

Application Notes and Protocols for the Adsorption of Reactive Orange 13 onto Biomass for Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive dyes, such as Reactive Orange 13 (RO13), are widely used in the textile and printing industries and are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation, posing a threat to aquatic ecosystems. Adsorption using low-cost, renewable biomass has emerged as a promising and sustainable method for the removal of these dyes from wastewater.[1][2] This document provides detailed application notes and experimental protocols for the adsorption of this compound onto various biomass-based adsorbents.

The use of biomass as an adsorbent is advantageous due to its wide availability, low cost, and eco-friendly nature.[1][2] Various agricultural and industrial byproducts, including orange peels, puffed rice, and sugarcane bagasse, have been investigated for their potential to remove reactive dyes from aqueous solutions.[3][4][5] The effectiveness of these materials lies in their chemical composition, which primarily consists of cellulose, hemicellulose, and lignin. These polymers contain various functional groups, such as hydroxyl, carboxyl, and phenolic groups, that can act as binding sites for dye molecules.[6]

This document outlines the necessary procedures for preparing and characterizing biomass adsorbents, conducting batch adsorption experiments to evaluate their performance, and analyzing the resulting data using common kinetic and isotherm models.

Data Presentation

Table 1: Comparison of Adsorption Capacities of Various Biomass Adsorbents for Reactive Dyes
Biomass AdsorbentReactive DyeMaximum Adsorption Capacity (q_max, mg/g)Optimal pHReference
Orange PeelReactive Red82Optimized[7]
Puffed RiceThis compoundNot specified2[4]
Sugarcane Bagasse Activated CarbonThis compoundNot specified (89% removal)3[5]
Banana Peel Activated CarbonThis compoundNot specified (97% removal)3[5]
Spruce Bark Residues (KOH activated)Reactive Orange 16354.8Not specified[8]
Orange Pulp Activated CarbonThis compound129.87Not specified[3]
Empty Cotton Flower Agro-wasteReactive Orange 84~154 (720 mg per 4.67 g)Not specified[9]
Biomass Fly AshReactive DyesNot specified8.1-8.5[10]
Table 2: Summary of Kinetic and Isotherm Models for Reactive Dye Adsorption onto Biomass
Biomass AdsorbentReactive DyeBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Orange PeelReactive RedPseudo-second-orderLangmuir, Temkin[7]
Puffed RiceThis compoundPseudo-second-orderLangmuir[4]
Orange Pulp Activated CarbonThis compoundPseudo-second-orderLangmuir[3]
Spruce Bark ResiduesReactive Orange 16General order modelLiu model[8]

Experimental Protocols

Protocol 1: Preparation of Biomass Adsorbent

This protocol describes the general procedure for preparing biomass for use as an adsorbent. Specific activation steps may be required for certain types of biomass to enhance their adsorption capacity.

Materials:

  • Raw biomass (e.g., orange peels, puffed rice, sugarcane bagasse)

  • Deionized water

  • Oven

  • Grinder or blender

  • Sieves

  • Desiccator

Procedure:

  • Washing and Cleaning: Thoroughly wash the raw biomass with tap water to remove any dirt and soluble impurities. Follow this with several rinses with deionized water.

  • Drying: Dry the washed biomass in an oven at a temperature of 60-80°C for 24 hours or until a constant weight is achieved.[11]

  • Grinding and Sieving: Grind the dried biomass into a fine powder using a grinder or blender. Sieve the powder to obtain a uniform particle size.[11][12]

  • Storage: Store the prepared biomass powder in a desiccator to prevent moisture adsorption until further use.[11]

Optional Chemical Activation (for producing activated carbon):

  • Impregnation: Mix the dried biomass with an activating agent such as zinc chloride (ZnCl₂) or potassium hydroxide (B78521) (KOH) in a specific mass ratio (e.g., 1:1).[8] Add a small amount of deionized water to form a homogeneous paste.

  • Drying: Dry the paste in an oven at 105°C for 24 hours.[8]

  • Carbonization/Activation: Place the dried, impregnated biomass in a furnace. Heat under a nitrogen atmosphere to a high temperature (e.g., 800°C) for 1-2 hours.[8]

  • Washing: After cooling, wash the resulting activated carbon with hot deionized water repeatedly until the pH of the wash water is neutral. This step is crucial to remove any residual activating agent.

  • Final Drying: Dry the activated carbon in an oven at 110°C and store it in a desiccator.

Protocol 2: Characterization of the Biomass Adsorbent

Characterization of the adsorbent is essential to understand its physical and chemical properties, which influence its adsorption performance.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present on the surface of the adsorbent that can act as binding sites for the dye molecules.

  • Procedure: Mix a small amount of the adsorbent with potassium bromide (KBr) and press it into a pellet. Analyze the pellet using an FTIR spectrometer.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the surface morphology and porous structure of the adsorbent.

  • Procedure: Mount a small amount of the adsorbent powder onto an SEM stub using conductive carbon tape and coat it with a thin layer of gold or palladium. Image the sample using an SEM.

3. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the adsorbent.

  • Procedure: Degas the adsorbent sample under vacuum at an elevated temperature to remove any adsorbed moisture and gases. Analyze the sample using a surface area and porosimetry analyzer based on nitrogen adsorption-desorption isotherms at 77 K.[8]

4. Determination of Point of Zero Charge (pH_pzc):

  • Purpose: To determine the pH at which the surface of the adsorbent is electrically neutral. The surface is positively charged at pH < pH_pzc and negatively charged at pH > pH_pzc.

  • Procedure:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 50 mL) of a dilute electrolyte solution (e.g., 0.01 M NaCl).

    • Adjust the initial pH of the solutions to cover a range (e.g., pH 2 to 12) using dilute HCl or NaOH.

    • Agitate the flasks for 24-48 hours to reach equilibrium.

    • Measure the final pH of each solution.

    • Plot the change in pH (ΔpH = pH_initial - pH_final) against the initial pH. The point where the curve crosses the x-axis (ΔpH = 0) is the pH_pzc.

Protocol 3: Batch Adsorption Experiments

Batch experiments are conducted to evaluate the effects of various parameters on the adsorption of this compound.

Materials:

  • This compound dye

  • Prepared biomass adsorbent

  • Deionized water

  • Conical flasks or reagent bottles

  • Orbital shaker

  • pH meter

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.[11]

  • Effect of pH:

    • Take a series of flasks, each containing a fixed volume of RO13 solution of a known initial concentration.

    • Adjust the initial pH of the solutions to a desired range (e.g., 2-10) using dilute HCl and NaOH.

    • Add a fixed amount of the adsorbent to each flask.

    • Agitate the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time sufficient to reach equilibrium.[5]

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of RO13 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).

  • Effect of Adsorbent Dose:

    • Vary the amount of adsorbent (e.g., 0.02 g to 1 g) added to flasks containing a fixed volume and concentration of RO13 solution at the optimal pH.[5]

    • Follow the agitation, separation, and analysis steps as described above.

  • Effect of Initial Dye Concentration and Contact Time (Kinetics):

    • To a series of flasks containing RO13 solutions of different initial concentrations at the optimal pH and adsorbent dose, add the adsorbent.

    • Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).

    • Separate the adsorbent and analyze the supernatant for the residual dye concentration.

  • Effect of Temperature (Thermodynamics):

    • Conduct the adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K) while keeping other parameters (pH, adsorbent dose, initial concentration) constant at their optimal values.

    • Follow the standard procedure for agitation, separation, and analysis.

Calculations:

  • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100

  • Adsorption Capacity at time t (q_t, mg/g): q_t = ((C₀ - C_t) * V) / m

  • Adsorption Capacity at Equilibrium (q_e, mg/g): q_e = ((C₀ - Cₑ) * V) / m

Where:

  • C₀ is the initial dye concentration (mg/L).

  • C_t is the dye concentration at time t (mg/L).

  • Cₑ is the equilibrium dye concentration (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

Data Analysis

The experimental data can be analyzed using various kinetic and isotherm models to understand the adsorption mechanism.

  • Adsorption Kinetics: The pseudo-first-order and pseudo-second-order models are commonly used to describe the kinetics of the adsorption process. The pseudo-second-order model is often found to be a better fit for the adsorption of dyes onto biomass, suggesting that chemisorption may be the rate-limiting step.[3][4][7]

  • Adsorption Isotherms: The Langmuir and Freundlich isotherm models are widely applied to describe the equilibrium of adsorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[3][4][7]

Visualizations

G Experimental Workflow for Adsorption of this compound cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Data Analysis raw_biomass Raw Biomass washing Washing & Drying raw_biomass->washing grinding Grinding & Sieving washing->grinding activation Chemical Activation (Optional) grinding->activation char_adsorbent Characterized Adsorbent grinding->char_adsorbent activation->char_adsorbent batch_setup Set up Batch Experiments (Varying pH, Dose, Conc., Time, Temp.) char_adsorbent->batch_setup prep_solution Prepare RO13 Solution prep_solution->batch_setup agitation Agitation for Equilibrium batch_setup->agitation separation Separation (Filtration/Centrifugation) agitation->separation analysis UV-Vis Analysis separation->analysis calc Calculate qe and % Removal analysis->calc kinetics Kinetic Modeling calc->kinetics isotherm Isotherm Modeling calc->isotherm thermo Thermodynamic Study calc->thermo

Caption: Experimental workflow for the adsorption of this compound.

G Logical Relationship of Adsorption Parameters cluster_params Experimental Parameters cluster_properties Adsorbent Properties adsorption_performance Adsorption Performance (qe, % Removal) pH Solution pH pH->adsorption_performance pzc Point of Zero Charge pH->pzc adsorbent_dose Adsorbent Dose adsorbent_dose->adsorption_performance initial_conc Initial Dye Concentration initial_conc->adsorption_performance contact_time Contact Time contact_time->adsorption_performance temperature Temperature temperature->adsorption_performance surface_area Surface Area surface_area->adsorption_performance functional_groups Surface Functional Groups functional_groups->adsorption_performance pzc->adsorption_performance

References

Application Notes & Protocols: Removal of Reactive Orange 13 from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Orange 13 (RO-13) is a water-soluble anionic azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to degradation and can persist in the environment. The discharge of effluents containing RO-13 causes aesthetic pollution, reduces light penetration in water bodies, affecting photosynthesis, and can be toxic to aquatic life.[1] Consequently, the development of effective methods for removing RO-13 from industrial wastewater is a significant area of research. This document outlines protocols and summarizes data for two prominent removal techniques: Biosorption using natural materials and Photocatalytic Degradation via the Photo-Fenton process.

Section 1: Biosorption of this compound

Biosorption is a physicochemical process that utilizes low-cost biological materials (biosorbents) to sequester contaminants. Various agricultural wastes and microbial biomass have proven effective for RO-13 removal. The process is influenced by several factors including pH, initial dye concentration, adsorbent dose, and temperature.

Data Presentation: Biosorption Studies

The following table summarizes the experimental conditions and outcomes for the removal of this compound using different biosorbents.

Adsorbent MaterialInitial Dye Conc.Adsorbent DoseOptimal pHTemperature (°C)Contact TimeRemoval Efficiency (%)Max. Adsorption CapacityBest Fit Kinetic ModelBest Fit Isotherm Model
Magnetic Mucor circinelloides339.86 mg/L1.60 g/L-34.9584.90 min95.77-Pseudo-second-orderLangmuir
Puffed RiceVaried-230-45-Increases with conc. & temp.-Pseudo-second-orderLangmuir
Jackfruit Seed FlakesVaried-2Varied-Increases with conc.64.10 µmol/gPseudo-second-orderLangmuir

Table 1: Summary of quantitative data from various biosorption studies for this compound removal.[1][2][3]

Experimental Protocol: Batch Biosorption of RO-13

This protocol describes a general procedure for evaluating the efficacy of a novel biosorbent for RO-13 removal in a batch system.

1. Materials and Reagents:

  • This compound dye (analytical grade)

  • Biosorbent material (e.g., puffed rice, jackfruit seed flakes)[2][3]

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

2. Preparation of Solutions:

  • Dye Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of deionized water to prepare the stock solution.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

3. Batch Adsorption Experiment:

  • Add a fixed amount of biosorbent (e.g., 0.5 g) to a series of 250 mL conical flasks.

  • Add a fixed volume (e.g., 100 mL) of RO-13 working solution of a specific concentration to each flask.

  • Adjust the initial pH of the solutions to the desired value (e.g., pH 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[2][3]

  • Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a specific temperature (e.g., 30°C).

  • Withdraw samples at predetermined time intervals (e.g., 10, 30, 60, 90, 120 min) to study the kinetics.

  • Separate the biosorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of RO-13 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax = 493 nm).[4]

4. Data Analysis:

  • Removal Efficiency: Calculate the percentage of dye removal using the following equation:

    • Removal (%) = ((C₀ - Cₑ) / C₀) * 100

    • Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

  • Adsorption Capacity: Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ in mg/g):

    • qₑ = ((C₀ - Cₑ) * V) / W

    • Where V is the volume of the solution (L) and W is the mass of the adsorbent (g).

  • Kinetic and Isotherm Modeling: Analyze the experimental data by fitting it to kinetic models (e.g., Pseudo-first-order, Pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.[1][2][3]

Visualization: Biosorption Workflow & Influencing Factors

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation Stock RO-13 Stock Solution Prep. Working Working Solutions Batch Batch Adsorption: - Add Adsorbent & Dye - Adjust pH - Agitate Working->Batch Sampling Sample Collection at Intervals Batch->Sampling Separation Solid-Liquid Separation Sampling->Separation Analysis UV-Vis Analysis (λmax = 493 nm) Separation->Analysis Calc Calculate: - Removal % - Adsorption Capacity Analysis->Calc Model Kinetic & Isotherm Modeling Calc->Model

Experimental Workflow for a Batch Biosorption Study.

G cluster_params center Dye Removal Efficiency pH Solution pH center->pH Dose Adsorbent Dose center->Dose Conc Initial Dye Concentration center->Conc Temp Temperature center->Temp Time Contact Time center->Time

Key Parameters Influencing Dye Removal Efficiency.

Section 2: Photocatalytic Degradation of this compound

Advanced Oxidation Processes (AOPs), such as the Photo-Fenton process, are highly effective for degrading complex organic molecules like RO-13. This process utilizes Fenton's reagent (Fe²⁺ + H₂O₂) in the presence of light (visible or UV) to generate highly reactive hydroxyl radicals (•OH), which non-selectively oxidize the dye into simpler, less harmful compounds.[4][5]

Data Presentation: Photo-Fenton Degradation

The table below summarizes the optimal conditions found for the degradation of RO-13 and a similar reactive orange dye using the Photo-Fenton process.

DyeInitial Dye Conc. (M)[FeSO₄] (M)H₂O₂Optimal pHLight SourceReaction TimeDegradation Efficiency (%)Best Fit Kinetic Model
This compound4.0 x 10⁻⁵3.66 x 10⁻⁵1.0 mL (30%)3.0Visible Light10 min67% (Mineralization)Pseudo-first-order
Reactive Orange M2R1.0 x 10⁻⁴1.0 x 10⁻³10 mM3.0UV Light--Pseudo-first-order

Table 2: Summary of experimental conditions for the Photo-Fenton degradation of reactive orange dyes.[4][5]

Experimental Protocol: Photo-Fenton Degradation of RO-13

This protocol provides a method for studying the degradation of RO-13 using a lab-scale Photo-Fenton reactor.

1. Materials and Reagents:

  • This compound solution of known concentration

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)[4][5]

  • Hydrogen peroxide (H₂O₂, 30%)[4][5]

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor equipped with a visible or UV light source

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

2. Experimental Procedure:

  • Place a specific volume of the RO-13 solution (e.g., 200 mL) into the photoreactor.

  • Adjust the pH of the solution to the optimal acidic range, typically pH 3.0, using H₂SO₄ or NaOH.[4][5]

  • Add the required amount of FeSO₄ to achieve the desired catalyst concentration (e.g., 3.66 x 10⁻⁵ M).[4] Stir until fully dissolved.

  • Turn on the light source and allow the system to equilibrate.

  • Initiate the reaction by adding the specified volume of H₂O₂ (e.g., 1.0 mL of 30% H₂O₂) to the solution.[4]

  • Start a timer and collect aliquots of the reaction mixture at regular intervals (e.g., 2, 5, 10, 20, 30 minutes).

  • Immediately quench the reaction in the collected samples (e.g., by adding a small amount of NaOH to raise the pH) to stop further degradation.

  • Analyze the residual concentration of RO-13 in each sample using a UV-Vis spectrophotometer at 493 nm.

3. Data Analysis:

  • Calculate the degradation efficiency at each time point.

  • Plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time. A linear plot indicates that the degradation follows pseudo-first-order kinetics, a common finding in such studies.[4][5] The rate constant (k) can be determined from the slope of the line.

Visualization: Photo-Fenton Reaction Mechanism

G Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Products Oxidation Fe3->Fe2 + H₂O₂ / Light (hv) RO13 Reactive Orange 13 RO13->Products Light Light (hv) Light->Fe3

Simplified Mechanism of Photo-Fenton Degradation.

References

Application Notes and Protocols for the Determination of Reactive Orange 13 Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reactive Orange 13 (C.I. 18270) is a reactive azo dye used in the textile industry.[1] Accurate determination of its concentration in solutions is crucial for various applications, including quality control in dyeing processes, wastewater monitoring, and research studies focusing on dye degradation and removal. This document provides detailed application notes and protocols for three common analytical methods for quantifying this compound: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.

Method 1: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a widely used, simple, and cost-effective method for determining the concentration of colored compounds in a solution.[2][3] The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[2]

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)488.0 nm[4]
Linearity RangeTypically 1 - 50 mg/LAdapted from similar dyes[5]
Limit of Detection (LOD)~0.1 mg/LAdapted from similar dyes[5]
Limit of Quantification (LOQ)~0.4 mg/LAdapted from similar dyes[6]
Precision (%RSD)< 5%[6]
Accuracy (Recovery %)95 - 105%[6]

Experimental Protocol

1. Materials and Equipment:

  • This compound (analytical standard)

  • Deionized water

  • UV-Vis Spectrophotometer

  • 100 mL volumetric flasks

  • Pipettes

  • 1 cm path length quartz cuvettes

2. Preparation of Stock Solution (1000 mg/L): a. Accurately weigh 100 mg of this compound powder. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add a small amount of deionized water to dissolve the dye. d. Once fully dissolved, bring the volume up to the 100 mL mark with deionized water. e. Stopper the flask and invert it several times to ensure a homogenous solution.

3. Preparation of Calibration Standards: a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 mg/L) by diluting the stock solution with deionized water in volumetric flasks.

4. Spectrophotometric Measurement: a. Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes. b. Set the wavelength to the λmax of this compound, which is 488.0 nm.[4] c. Use deionized water as a blank to zero the instrument. d. Measure the absorbance of each calibration standard, starting with the lowest concentration. e. Rinse the cuvette with the next standard before each measurement.

5. Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. b. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). c. Measure the absorbance of the unknown sample(s). If the absorbance is outside the linear range, dilute the sample accordingly. d. Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.

Experimental Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown unknown->measure_unknown instrument Set up Spectrophotometer (λmax = 488.0 nm) blank Measure Blank (DI Water) instrument->blank blank->measure_standards measure_standards->measure_unknown calibration Construct Calibration Curve measure_standards->calibration calculate Calculate Concentration measure_unknown->calculate calibration->calculate result Final Concentration calculate->result HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards inject_standards Inject Standards standards->inject_standards unknown Prepare & Filter Unknown Sample inject_unknown Inject Unknown unknown->inject_unknown instrument Equilibrate HPLC System instrument->inject_standards inject_standards->inject_unknown integrate Integrate Peak Areas inject_standards->integrate inject_unknown->integrate calibration Construct Calibration Curve integrate->calibration calculate Calculate Concentration calibration->calculate result Final Concentration calculate->result Electrochemical_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_analysis Data Analysis prepare_electrode Prepare/Modify Working Electrode assemble_cell Assemble 3-Electrode Cell prepare_electrode->assemble_cell background_scan Record Background Scan assemble_cell->background_scan prepare_electrolyte Prepare Supporting Electrolyte prepare_electrolyte->assemble_cell add_standards Add Standards & Record Voltammograms background_scan->add_standards add_unknown Add Unknown & Record Voltammogram add_standards->add_unknown measure_current Measure Peak Currents add_standards->measure_current add_unknown->measure_current calibration Construct Calibration Curve measure_current->calibration calculate Calculate Concentration calibration->calculate result Final Concentration calculate->result

References

Application Notes and Protocols for Reactive Orange Dyes in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Note on Reactive Orange 13

Given the user's interest in a "Reactive Orange" staining protocol for microscopy, this document will provide a detailed protocol for Acridine (B1665455) Orange , a widely used and well-documented fluorescent dye that provides orange to red fluorescence in specific cellular contexts. Acridine Orange is a versatile dye used for various applications in microscopy, including cell cycle analysis and apoptosis detection.[6][7][8][9]

Application Note: Acridine Orange Staining for Cellular Analysis

Introduction

Acridine Orange (AO) is a metachromatic fluorescent dye that intercalates into nucleic acids, emitting different colors of fluorescence based on the type of nucleic acid and its conformation.[9] When bound to double-stranded DNA (dsDNA), it fluoresces green, while it fluoresces orange-red when bound to single-stranded DNA (ssDNA) or RNA.[6][8] This property makes it a valuable tool for visualizing cell viability, cell cycle status, and apoptosis. In living cells, AO can also accumulate in acidic organelles like lysosomes, which will fluoresce bright orange.[6]

Principle of Staining

The differential staining of Acridine Orange is based on its ability to exist as a monomer or to form aggregates. As a monomer intercalated into the rigid structure of dsDNA, it is excited by blue light and emits green fluorescence (~525 nm). In the presence of the more flexible, single-stranded nucleic acids (RNA and denatured DNA), AO molecules can aggregate, leading to a shift in the emission spectrum to orange-red (~650 nm).[6][8] This allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and nucleolus (orange-red), which are rich in RNA.

Applications

  • Cell Viability: Live cells with intact membranes will take up the dye and fluoresce green in the nucleus and orange in the cytoplasm. Dead cells with compromised membranes will stain bright orange-red or show a loss of distinct staining patterns.

  • Cell Cycle Analysis: The intensity of green and red fluorescence can be used to distinguish between different phases of the cell cycle.

  • Apoptosis Detection: Early apoptotic cells show chromatin condensation and nuclear fragmentation, which can be visualized with AO.

  • Lysosomal Staining: In live cells, AO accumulates in lysosomes, appearing as bright orange fluorescent vesicles.

Experimental Protocols

Protocol 1: General Staining of Live Cells with Acridine Orange

This protocol is suitable for observing nuclear and cytoplasmic morphology in living cells.

Materials

  • Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (blue excitation, green/orange emission)

  • Glass slides and coverslips

Procedure

  • Cell Preparation: Culture cells on glass coverslips or in imaging-compatible dishes to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of Acridine Orange by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-5 µg/mL.

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Acridine Orange working solution to the cells and incubate for 5-15 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Mount the coverslip on a glass slide with a drop of PBS or fresh medium. Observe the cells immediately under a fluorescence microscope using a blue excitation filter.

Protocol 2: Staining of Fixed Cells

This protocol is for visualizing nucleic acids in fixed cells.

Materials

  • Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or absolute methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

  • Glass slides and coverslips

Procedure

  • Cell Preparation: Grow cells on coverslips.

  • Fixation: Wash cells with PBS, then add the fixative solution. Incubate for 10-15 minutes at room temperature. For methanol (B129727) fixation, incubate for 2 minutes.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): If using a cross-linking fixative like paraformaldehyde, add the permeabilization buffer and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of Acridine Orange (0.01%) in a suitable buffer.[7] Flood the slide with the staining solution and incubate for 2-3 minutes.[7][10]

  • Washing: Rinse the slide with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and seal. Examine under a fluorescence microscope.

Data Presentation

ParameterLive Cell StainingFixed Cell Staining
Dye Concentration 1-5 µg/mL0.01% solution
Incubation Time 5-15 minutes2-3 minutes
Fixation Not applicable4% Paraformaldehyde or Methanol
Permeabilization Not applicable0.1% Triton X-100 (optional)
Expected Results Nucleus: Green; Cytoplasm/Lysosomes: Orange-RedNucleus: Green; RNA-rich areas: Orange-Red

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Culture cells on coverslips wash1 Wash with PBS start->wash1 stain Incubate with Acridine Orange working solution wash1->stain wash2 Wash with PBS (2-3 times) stain->wash2 mount Mount coverslip wash2->mount image Observe under fluorescence microscope mount->image

Caption: Experimental workflow for live-cell staining with Acridine Orange.

G cluster_cell Cellular Components cluster_dye Acridine Orange cluster_fluorescence Fluorescence Emission DNA Double-stranded DNA (dsDNA) in Nucleus Green Green Fluorescence (~525 nm) DNA->Green RNA Single-stranded RNA (ssRNA) in Cytoplasm/Nucleolus Orange Orange-Red Fluorescence (~650 nm) RNA->Orange AO Acridine Orange (Monomer/Aggregate) AO->DNA Intercalates as monomer AO->RNA Binds and aggregates

Caption: Principle of differential staining by Acridine Orange.

References

Application Notes and Protocols: Reactive Orange 13 in Hydrogel Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 is a reactive azo dye characterized by a monochlorotriazine group, enabling it to form covalent bonds with substrates containing hydroxyl or amine functionalities.[1] While its primary application lies in the textile industry for dyeing cellulosic fibers, its reactive nature presents intriguing possibilities for incorporation into hydrogel systems for various biomedical and scientific applications. This document outlines potential applications, detailed experimental protocols, and the underlying principles for utilizing this compound-modified hydrogels in sensing and drug delivery.

Chemical Structure of this compound:

Key Properties:

  • Molecular Formula: C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][2]

  • Molecular Weight: 762.04 g/mol [1][2]

  • Reactive Group: Monochlorotriazine[1]

  • Color: Red-light orange[1]

  • Solubility: Soluble in water[1]

Potential Applications

pH-Sensing Hydrogels

The azo bond and other functional groups within the this compound molecule may exhibit changes in their light absorption properties in response to pH variations. By covalently immobilizing the dye within a hydrogel matrix, a reusable and stable pH sensor can be fabricated.

Metal Ion Sensing

This compound has been noted to change color in the presence of certain metal ions, such as copper.[1] This property can be harnessed to develop colorimetric hydrogel-based sensors for the detection of specific metal ions in aqueous environments.

Controlled Release Monitoring

As a brightly colored molecule, this compound can be encapsulated within a hydrogel matrix and used as a model "drug" to study the release kinetics of stimuli-responsive hydrogel systems. The release of the dye can be easily quantified using UV-Vis spectrophotometry, providing a visual and measurable indicator of the hydrogel's degradation or swelling behavior.

Quantitative Data Summary

While data on the controlled release or sensing performance of this compound-functionalized hydrogels is not extensively available, studies on the adsorption of this dye onto hydrogel-like materials for wastewater treatment provide insights into the interactions between the dye and polymer networks. The following table summarizes adsorption capacities from such studies. It is important to note that these values represent the removal of the dye, not its application as a functional component.

Hydrogel/Adsorbent MaterialAdsorption Capacity (mg/g)Optimal pHReference
Puffed RiceNot specified, but adsorption increases with initial concentration2[3]
Poly(acrylic acid-co-2-acrylamide-2-methyl-1-propanesulfonic acid)/kaolin5067[4]
MWCNTs/Chitosan hydrogel101.07Not specified[5]

Experimental Protocols

Protocol for Synthesis of a this compound-Modified Poly(vinyl alcohol) (PVA) Hydrogel for pH Sensing

This protocol describes the covalent immobilization of this compound onto a PVA hydrogel backbone.

Materials:

  • Poly(vinyl alcohol) (PVA), 99+% hydrolyzed

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Glutaraldehyde (B144438) (25% aqueous solution)

  • Deionized water

  • Phosphate buffered saline (PBS) solutions of varying pH

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water at 90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.

  • Dye Conjugation:

    • To the PVA solution, add this compound to a final concentration of 0.1% (w/v).

    • Adjust the pH of the solution to approximately 10-11 using 1 M NaOH to facilitate the reaction between the dye's monochlorotriazine group and the hydroxyl groups of PVA.

    • Stir the solution at 60°C for 2 hours.

  • Hydrogel Crosslinking:

    • Cool the dye-conjugated PVA solution to room temperature.

    • Add 1 mL of 1 M HCl to act as a catalyst.

    • Add 0.5 mL of 25% glutaraldehyde solution and stir vigorously for 5 minutes.

    • Pour the solution into a petri dish and allow it to cure at room temperature for 24 hours to form the hydrogel.

  • Purification:

    • Cut the resulting hydrogel into discs of desired dimensions.

    • Wash the hydrogel discs extensively with deionized water for 72 hours, changing the water every 8 hours, to remove any unreacted dye and crosslinking agent.

  • pH Sensing Assay:

    • Immerse the purified hydrogel discs in PBS solutions of varying pH (e.g., pH 4, 7, 9).

    • Allow the hydrogels to equilibrate for 1 hour.

    • Observe and record any color changes.

    • For quantitative analysis, measure the absorbance spectrum of the hydrogel using a solid-state UV-Vis spectrophotometer.

Protocol for Encapsulation and Controlled Release of this compound from an Alginate Hydrogel

This protocol details the physical encapsulation of this compound within an alginate hydrogel for use as a model drug release system.

Materials:

  • Sodium alginate

  • This compound

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Simulated gastric fluid (SGF, pH 1.2)

  • Simulated intestinal fluid (SIF, pH 7.4)

Procedure:

  • Alginate-Dye Solution Preparation: Prepare a 2% (w/v) sodium alginate solution by dissolving 2 g of sodium alginate in 100 mL of deionized water with stirring. To this solution, add this compound to a final concentration of 0.05% (w/v) and mix until homogeneous.

  • Hydrogel Bead Formation:

    • Prepare a 2% (w/v) CaCl₂ solution in deionized water.

    • Using a syringe, drop the alginate-dye solution into the CaCl₂ solution from a height of approximately 10 cm.

    • Allow the resulting beads to cure in the CaCl₂ solution for 30 minutes.

  • Purification and Storage:

    • Collect the hydrogel beads by filtration.

    • Wash the beads with deionized water to remove excess CaCl₂ and surface-adsorbed dye.

    • Store the beads in deionized water at 4°C.

  • In Vitro Release Study:

    • Place a known quantity of the dye-loaded alginate beads into a beaker containing 100 mL of SGF.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 3 mL aliquot of the release medium and replace it with 3 mL of fresh SGF.

    • After 2 hours, transfer the beads to 100 mL of SIF and continue the release study for several more hours, collecting aliquots at regular intervals.

    • Measure the absorbance of the collected aliquots at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of dye released over time.

Visualizations

Signaling Pathway for a Hypothetical pH-Sensing Hydrogel

pH_Sensing_Pathway cluster_hydrogel Hydrogel Matrix Hydrogel Hydrogel RO13 This compound (Covalently Bound) Color_Change Observable Color Change RO13->Color_Change Altered π-conjugation High_pH High pH (e.g., pH 9) High_pH->RO13 Deprotonation Low_pH Low pH (e.g., pH 4) Low_pH->RO13 Protonation Hydrogel_Workflow Start Start Polymer_Sol Prepare Polymer Solution (e.g., PVA) Start->Polymer_Sol Dye_Incorp Incorporate This compound Polymer_Sol->Dye_Incorp Crosslink Crosslink Hydrogel (e.g., Glutaraldehyde) Dye_Incorp->Crosslink Purify Purify Hydrogel Crosslink->Purify Characterize Characterize (FTIR, SEM, Swelling) Purify->Characterize Application Application Assay (Sensing/Release) Characterize->Application End End Application->End Release_Mechanism Stimulus External Stimulus (e.g., pH change) Hydrogel_State Hydrogel State Change (Swelling/Degradation) Stimulus->Hydrogel_State Pore_Size Increased Pore Size or Matrix Erosion Hydrogel_State->Pore_Size Dye_Release Release of This compound Pore_Size->Dye_Release Detection Spectrophotometric Detection Dye_Release->Detection

References

Application Notes and Protocols: Reactive Orange 13 for Coloration of Wood and Other Cellulosic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 (C.I. 18270) is a water-soluble anionic dye belonging to the single azo class.[1] It is commonly utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose, as well as protein fibers like wool and silk.[1] Its reactive nature allows it to form a covalent bond with the hydroxyl groups present in cellulose (B213188), resulting in excellent wash fastness.[2][3] This property makes it a suitable candidate for the coloration of various cellulosic materials beyond textiles, including wood, paper, and other bio-based products. This document provides detailed application notes and protocols for the use of this compound in coloring these materials for research and development purposes.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is essential for preparing dye solutions and understanding the dye's behavior in different conditions.

PropertyValueReference
C.I. NameThis compound[1]
CAS Number12225-85-3[1][4]
Molecular FormulaC₂₄H₁₅ClN₇Na₃O₁₀S₃[1][4]
Molecular Weight762.04 g/mol [1][4][5]
AppearanceOrange Powder[1]
Solubility in Water (20°C)150 g/L[1]
Solubility in Water (50°C)160 g/L[1]
ShadeRed-light orange[1]

Mechanism of Dyeing

The coloration of cellulosic materials with this compound involves a two-stage process: exhaustion and fixation.

  • Exhaustion: In this initial phase, the dye is physically adsorbed onto the surface of the cellulosic material. This process is facilitated by the addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). The salt reduces the natural electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose in water, thereby promoting dye uptake.[6][7][8]

  • Fixation: Following exhaustion, an alkali, such as sodium carbonate (soda ash) or sodium hydroxide, is introduced to the dyebath. The alkali raises the pH of the system, which activates the hydroxyl groups on the cellulose, making them nucleophilic. These activated hydroxyl groups then react with the reactive group of the dye molecule to form a stable, covalent ether bond. This chemical bond is responsible for the high permanence and wash fastness of the coloration.[2][9][10]

Dyeing_Mechanism cluster_0 Exhaustion Phase cluster_1 Fixation Phase Cellulose Cellulosic Material (- charge) Dye This compound (- charge) Salt Electrolyte (Salt) Adsorption Dye Adsorption Covalent_Bond Covalent Bond Formation Adsorption->Covalent_Bond Alkali Alkali (e.g., Soda Ash) Activated_Cellulose Activated Cellulose (Cell-O⁻) Dyed_Material Colored Cellulosic Material

Experimental Protocols

The following protocols provide a starting point for the coloration of wood and other cellulosic materials with this compound. Optimal conditions may vary depending on the specific substrate, desired color intensity, and available equipment. Preliminary testing is highly recommended.

Protocol 1: Exhaust Dyeing of Wood and Other Porous Cellulosic Materials

This method is suitable for small pieces of wood, wood veneers, and other materials that can be fully submerged in the dye solution.

Materials:

  • This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)

  • Sodium carbonate (soda ash, Na₂CO₃)

  • Distilled or deionized water

  • Wood or other cellulosic material, clean and free of any surface finishes

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer, water bath)

  • Dyeing vessel (beaker, stainless steel pot)

  • Safety equipment (gloves, safety glasses, lab coat)

Procedure:

  • Pre-treatment: Ensure the cellulosic material is clean. For wood, light sanding may be necessary to open the pores. Wash the material with a neutral detergent and rinse thoroughly with water to remove any impurities.

  • Dye Bath Preparation:

    • Calculate the required volume of water to fully submerge the material (e.g., a liquor ratio of 20:1, meaning 20 mL of water for every 1 gram of material).

    • Dissolve the required amount of this compound in a small amount of warm water (40-50°C) to form a concentrated solution before adding it to the main dye bath. The dye concentration will depend on the desired shade depth (see table below for starting points).

    • Add the electrolyte (salt) to the dye bath and stir until fully dissolved.

  • Exhaustion:

    • Immerse the cellulosic material in the dye bath at room temperature.

    • Gradually heat the dye bath to the desired dyeing temperature (e.g., 60-80°C) while stirring gently.

    • Maintain this temperature for 30-60 minutes to allow for dye exhaustion.

  • Fixation:

    • Separately dissolve the required amount of sodium carbonate in a small amount of hot water.

    • Slowly add the soda ash solution to the dye bath over 10-15 minutes. Be cautious as adding it too quickly can cause uneven dyeing.

    • Continue the dyeing process at the same temperature for another 45-60 minutes for dye fixation.

  • Washing and Rinsing:

    • Remove the material from the dye bath and allow it to cool.

    • Rinse the material under cold running water until the water runs clear.

    • Perform a hot wash (60-80°C) with a neutral detergent to remove any unfixed dye.

    • Rinse again with warm and then cold water.

  • Drying: Air-dry or oven-dry the colored material at a moderate temperature.

Protocol 2: Surface Application for Wood and Flat Cellulosic Sheets

This method is suitable for larger wood surfaces or other flat cellulosic materials where immersion is not practical.

Materials:

  • This compound dye powder

  • Urea (B33335) (optional, helps with dye dissolution and penetration)

  • Sodium carbonate (soda ash)

  • Warm water

  • Applicator (brush, sponge, or roller)

  • Safety equipment

Procedure:

  • Dye Solution Preparation:

    • Dissolve this compound and urea (if used) in warm water. A typical starting concentration is 10-40 g/L of dye.

  • Alkali Solution Preparation:

    • In a separate container, dissolve sodium carbonate in warm water. A typical concentration is 10-20 g/L.

  • Application:

    • Just before application, mix the dye solution and the alkali solution. The pot life of this mixture is limited due to dye hydrolysis, so it should be used within a few hours.

    • Apply the mixed solution evenly to the surface of the pre-wetted cellulosic material using a brush, sponge, or roller.

  • Fixation:

    • Allow the treated material to rest in a warm environment (e.g., 40-60°C) for 1-4 hours to allow for dye fixation. Covering the material with plastic wrap can help maintain moisture and improve fixation.

  • Washing and Rinsing:

    • Thoroughly wash the surface with cold water to remove excess dye and alkali.

    • Follow with a hot water wash containing a neutral detergent.

    • Rinse thoroughly with clean water.

  • Drying: Allow the material to air dry completely.

Process Parameters and their Effects

The following table summarizes the key parameters influencing the dyeing process and their general effects. Optimal values should be determined experimentally for each specific application.

ParameterTypical RangeEffect on DyeingReference
Dye Concentration 0.5 - 4.0% (owf*)Higher concentration leads to deeper shades.[9]
Electrolyte (Salt) 20 - 100 g/LIncreases dye exhaustion by reducing electrostatic repulsion.[7][8]
Alkali (Soda Ash) 5 - 20 g/LRaises pH to 10.5-11.5 for covalent bond formation (fixation).[9][10]
Temperature 40 - 80°CHigher temperatures increase dye diffusion and reaction rate but can also increase hydrolysis.[9][11]
Dyeing Time 60 - 120 minutesLonger times generally lead to better dye penetration and fixation.[9]
pH 10.5 - 11.5 (fixation)Crucial for the reaction between the dye and cellulose. Too low or too high pH will reduce fixation.[10][12][13]
Liquor Ratio 10:1 - 40:1Affects dye and chemical concentrations. Lower liquor ratios are generally more efficient.[9]

*owf: on the weight of fiber

Experimental Workflow Diagram

Dyeing_Workflow start Start pretreatment Substrate Pre-treatment (Clean/Sand) start->pretreatment dye_prep Prepare Dye Bath (Dye + Water + Salt) pretreatment->dye_prep exhaustion Exhaustion (Immerse Substrate, Heat, Stir) dye_prep->exhaustion fixation Fixation (Add Alkali, Maintain Temp) exhaustion->fixation After Exhaustion Period alkali_prep Prepare Alkali Solution alkali_prep->fixation wash_rinse Washing & Rinsing (Cold & Hot Washes) fixation->wash_rinse drying Drying wash_rinse->drying end End drying->end

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling dye powders and solutions.[5]

  • Work in a well-ventilated area to avoid inhalation of dye dust.[5]

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.[5]

Conclusion

This compound offers a vibrant and permanent coloration option for wood and other cellulosic materials. By understanding the fundamental principles of exhaustion and fixation, and by carefully controlling the dyeing parameters, researchers can achieve reproducible and high-quality results. The protocols and data presented here provide a solid foundation for the application of this compound in various scientific and developmental contexts. Further optimization of the process parameters for specific substrates is encouraged to achieve the desired aesthetic and performance characteristics.

References

Application Notes and Protocols for Reactive Orange 13 in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analytical Applications of Reactive Orange 13 in Adsorption and Spectrophotometric Studies

Audience: Researchers, scientists, and environmental science professionals.

Introduction

This compound is a mono-azo reactive dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Due to its extensive use, it is a common component of industrial effluents, posing environmental concerns. In analytical chemistry, this compound is not typically used as a reagent for the detection or quantification of other substances. Instead, it serves as a model compound in studies focused on the development and evaluation of methods for wastewater treatment, particularly in adsorption and photodegradation processes. Its strong color allows for easy quantification using spectrophotometry, making it an ideal candidate for these types of analytical studies.

These application notes provide detailed protocols for the use of this compound in spectrophotometric analysis and as an adsorbate in batch adsorption studies to evaluate the efficacy of various adsorbent materials.

Section 1: Spectrophotometric Determination of this compound

The concentration of this compound in an aqueous solution can be reliably determined using UV-Vis spectrophotometry. The dye exhibits a characteristic absorption maximum in the visible range, which allows for its quantification based on the Beer-Lambert law.

Key Spectrophotometric Data
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)488 - 489 nm[2][3]
Molar Absorptivity (ε)Dependent on pH and solventNot explicitly stated
Experimental Protocol: Quantification of this compound

Objective: To determine the concentration of this compound in an aqueous solution using UV-Vis spectrophotometry.

Materials:

  • This compound dye

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 1.000 g of this compound powder.

    • Dissolve the dye in a small amount of distilled water in a beaker.

    • Transfer the solution quantitatively to a 1000 mL volumetric flask.

    • Make up the volume to the mark with distilled water and mix thoroughly.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/L) by diluting the stock solution.

    • For example, to prepare 100 mL of a 10 mg/L solution, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Calibration Curve Construction:

    • Set the spectrophotometer to measure absorbance at the λmax of this compound (~489 nm).[2]

    • Use distilled water as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

    • Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the intercept.

  • Measurement of Unknown Sample:

    • Measure the absorbance of the unknown sample solution at the same wavelength.

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Section 2: Application in Adsorption Studies

This compound is frequently used as a model adsorbate to assess the performance of new adsorbent materials for dye removal from wastewater. Batch adsorption experiments are conducted to determine the effects of various parameters on adsorption efficiency and to study the adsorption kinetics and equilibrium.

Summary of Adsorption Parameters for this compound
AdsorbentOptimal pHAdsorption Isotherm ModelKinetic ModelMaximum Adsorption Capacity (mg/g)Reference
Puffed Rice2LangmuirPseudo-second-orderNot specified[4]
Banana Peels Activated Carbon8LangmuirNot specifiedNot specified[2]
Sugarcane Bagasse Activated Carbon3LangmuirNot specifiedNot specified[2]
Magnetic Mucor circinelloidesNot specifiedLangmuirPseudo-second-orderNot specified[5][6]
Activated Carbon from Orange PulpNot specifiedLangmuirPseudo-second-order129.87[7]
Experimental Protocol: Batch Adsorption Study

Objective: To evaluate the adsorption capacity of a given material for this compound.

Materials:

  • This compound stock solution

  • Adsorbent material

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Dye Solution:

    • Prepare a working solution of this compound of a known initial concentration (e.g., 50 mg/L) from the stock solution.

  • Adsorption Experiment:

    • Take a series of conical flasks, and to each, add a fixed volume of the dye solution (e.g., 50 mL).

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of the adsorbent to each flask (e.g., 0.1 g).

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a specific contact time.

  • Sample Analysis:

    • At regular time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw a small aliquot of the solution from each flask.

    • Filter the solution immediately to separate the adsorbent.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound.

    • Determine the final concentration of the dye (Ce) using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium, qe (mg/g), using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial dye concentration (mg/L)

      • Ce is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Calculate the percentage of dye removal: % Removal = ((C0 - Ce) / C0) * 100

    • For kinetic studies, plot the amount of dye adsorbed at time t, qt (mg/g), versus time.

    • For isotherm studies, plot qe versus Ce.

Visualizations

Experimental_Workflow_Adsorption_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution C Add Dye Solution to Flasks A->C B Prepare Adsorbent Material E Add Adsorbent B->E D Adjust pH C->D D->E F Agitate for a Defined Time E->F G Sample Collection & Filtration F->G H Spectrophotometric Measurement (at λmax) G->H I Determine Final Concentration (Ce) H->I J Calculate Adsorption Capacity (qe) I->J K Analyze Kinetics & Isotherms J->K

Caption: Workflow for a batch adsorption study of this compound.

Conclusion

While not a conventional analytical reagent, this compound is a valuable tool in environmental analytical chemistry for assessing the performance of adsorbent materials and photodegradation processes. The protocols outlined here provide a standardized approach for its use in these applications, enabling researchers to generate reliable and comparable data. The straightforward spectrophotometric quantification of this compound makes it an excellent model pollutant for laboratory-scale studies aimed at developing new technologies for wastewater treatment.

References

Application Notes and Protocols for the Photocatalytic Degradation of Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic degradation of Reactive Orange 13 (RO13), a common azo dye found in textile industry wastewater. The following sections detail the experimental protocols and quantitative data derived from various studies, offering a practical guide for researchers in environmental chemistry and materials science.

Overview of Photocatalytic Degradation

Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[1][2] These radicals are powerful oxidizing agents that can break down complex organic molecules, like azo dyes, into simpler, less harmful compounds, and ultimately mineralize them into carbon dioxide and water.[1][3] Commonly used photocatalysts for this purpose include titanium dioxide (TiO2) and zinc oxide (ZnO).[1][4] Additionally, Photo-Fenton processes, which involve the use of ferrous ions (Fe2+) and hydrogen peroxide (H2O2) under irradiation, are also effective.[1][5]

The degradation efficiency of RO13 is influenced by several key parameters, including the initial dye concentration, catalyst dosage, pH of the solution, and the intensity of the light source.[5][6] Understanding and optimizing these parameters is crucial for achieving efficient dye removal.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the photocatalytic degradation of Reactive Orange dyes.

Table 1: Degradation Efficiency of Reactive Orange Dyes under Various Photocatalytic Systems

Photocatalyst SystemTarget DyeInitial Dye ConcentrationCatalyst/Reagent ConcentrationLight SourcepHDegradation Efficiency (%)Reaction Time (min)Reference
Photo-Fenton (FeSO4/H2O2)This compound4.0 x 10⁻⁵ M[FeSO₄] = 3.66 x 10⁻⁵ M, H₂O₂ = 1.0 mLVisible Light3.0Not specified, but absorbance decreased over timeNot specified[5]
ZnOReactive Orange 16100 µM0.3 g coating (3.75 mg/cm²)Not specified10~100% (mineralization)Not specified[6]
ZnO-Bi₂O₃Reactive Orange 16Not specified0.2 gUVNot specified28.4%100[7]
ZnO-Bi₂O₃ + H₂O₂Reactive Orange 16Not specified0.2 g ZnO-Bi₂O₃UVNot specified~58%100[7]
TiO₂Hydrolyzed Reactive Orange 16Not specifiedNot specifiedNot specifiedNot specified87% (decolorization)20[8]
TiO₂Hydrolyzed Reactive Orange 16Not specifiedNot specifiedNot specifiedNot specified100% (decolorization)80[8]
TiO₂Hydrolyzed Reactive Orange 16Not specifiedNot specifiedNot specifiedNot specified70% (mineralization)20[8]
TiO₂Hydrolyzed Reactive Orange 16Not specifiedNot specifiedNot specifiedNot specified~100% (mineralization)120[8]
Ag-AgCl/BiOClReactive Orange 16Not specifiedNot specifiedVisible LightNot specified92%90[9]
ZnO (Green Synthesized)Textile Orange 16Not specifiedNot specifiedDirect SunlightNot specified93%Not specified[10]

Table 2: Kinetic Data for the Photocatalytic Degradation of Reactive Orange Dyes

Photocatalyst SystemTarget DyeKinetic ModelRate Constant (k)Reference
Photo-FentonThis compoundPseudo-first-orderNot specified[5]
ZnO-Bi₂O₃ + UVReactive Orange 16Pseudo-first-order0.004 min⁻¹[7]
ZnO-Bi₂O₃ + UV + H₂O₂Reactive Orange 16Pseudo-first-order0.008 min⁻¹[7]
TiO₂Hydrolyzed Reactive Orange 16First-orderNot specified[8]

Experimental Protocols

This section provides detailed methodologies for conducting photocatalytic degradation studies on this compound, based on established protocols for similar azo dyes.

Protocol for Photo-Fenton Degradation of this compound

This protocol is adapted from the study by S. V. Manjare et al. (2015).[5]

Materials:

  • This compound dye

  • Ferrous sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂, 30% purity)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Double distilled water

  • Beakers

  • Visible light source (e.g., tungsten lamp)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1x10⁻³ M stock solution of this compound in double distilled water.

    • Prepare a 1x10⁻³ M stock solution of FeSO₄ in double distilled water.

  • Reaction Setup:

    • In a beaker, prepare the reaction mixture by adding the following in order:

      • A specific volume of the this compound stock solution to achieve the desired initial concentration (e.g., for 4.0 x 10⁻⁵ M in a 100 mL final volume, use 4 mL of the stock solution).

      • A specific volume of the FeSO₄ stock solution to achieve the desired catalyst concentration (e.g., for 3.66 x 10⁻⁵ M, use 3.66 mL of the stock solution).

      • Adjust the total volume with double distilled water.

    • Adjust the pH of the solution to the desired value (e.g., pH 3.0) using dilute H₂SO₄ or NaOH.[5]

    • Initiate the reaction by adding the required volume of H₂O₂ (e.g., 1.0 mL of 30% H₂O₂).

  • Photocatalytic Reaction:

    • Immediately place the beaker under the visible light source.

    • Stir the solution continuously.

  • Analysis:

    • At regular time intervals, withdraw a sample from the reaction mixture.

    • Measure the absorbance of the sample at the maximum wavelength (λmax) of this compound (493.1 nm) using a UV-Vis spectrophotometer.[5]

    • The degradation of the dye is monitored by the decrease in absorbance over time.

Protocol for Heterogeneous Photocatalysis using ZnO or TiO₂

This is a general protocol based on common practices for azo dye degradation.[4][6][8]

Materials:

  • This compound dye

  • Photocatalyst powder (e.g., ZnO or TiO₂)

  • Double distilled water

  • Photoreactor with a UV or visible light source (e.g., mercury lamp)

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

  • Syringe filters (for catalyst removal)

Procedure:

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound of a known concentration in double distilled water.

  • Reaction Setup:

    • In the photoreactor vessel, add a specific volume of the dye stock solution and dilute with double distilled water to achieve the desired initial concentration.

    • Add the desired amount of photocatalyst powder (e.g., 1 g/L).[4]

    • Adjust the pH of the suspension to the desired value.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Turn on the light source to initiate the photocatalytic reaction.

    • Maintain continuous stirring throughout the experiment.

  • Analysis:

    • At regular time intervals, withdraw a sample of the suspension.

    • Immediately filter the sample using a syringe filter to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the λmax of this compound to determine the remaining dye concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dye Stock Solution C Mix Dye and Catalyst/ Reagents in Reactor A->C B Prepare Catalyst Suspension/Reagents B->C D Adjust pH C->D E Equilibrate in Dark (for heterogeneous catalysis) D->E F Irradiate with Light Source E->F G Withdraw Samples at Intervals F->G H Filter Catalyst (if applicable) G->H I Measure Absorbance (UV-Vis) H->I J Calculate Degradation Efficiency I->J

Caption: General workflow for photocatalytic degradation experiments.

Photocatalytic Degradation Mechanism

This diagram illustrates the fundamental mechanism of heterogeneous photocatalysis.

G cluster_reactions VB Valence Band (VB) CB Conduction Band (CB) h_plus h⁺ e_minus e⁻ Light Light (hν ≥ Eg) Light->VB Excitation H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad •O₂⁻ O2->O2_rad Dye This compound Products Degradation Products (CO₂, H₂O, etc.) Dye->Products h_plus->H2O Oxidation h_plus->OH_neg Oxidation e_minus->O2 Reduction OH_rad->Dye Attacks O2_rad->Dye Attacks

Caption: Mechanism of heterogeneous photocatalytic dye degradation.

References

Application Notes and Protocols for the Adsorption of Reactive Orange 13 by Single-Walled Carbon nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the adsorption of Reactive Orange 13 by single-walled carbon nanotubes (SWCNTs) is limited in publicly available literature. The following application notes and protocols are based on extensive research on the adsorption of other, structurally similar reactive dyes by carbon nanotubes. These guidelines serve as a robust starting point for developing a specific protocol for this compound, but optimization of the parameters is highly recommended.

Introduction

Single-walled carbon nanotubes (SWCNTs) are promising adsorbent materials for the removal of reactive dyes from aqueous solutions due to their large specific surface area, unique porous structure, and the potential for surface functionalization. Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation. Adsorption onto SWCNTs offers an effective method for their removal.

This document provides a summary of experimental conditions derived from studies on analogous reactive dyes, detailed experimental protocols for batch adsorption studies, and visualizations to guide the experimental setup and understanding of the adsorption process.

Data Presentation: Adsorption Parameters for Reactive Dyes on Carbon Nanotubes

The following tables summarize the experimental conditions and results for the adsorption of various reactive dyes on both single-walled and multi-walled carbon nanotubes. This data provides a comparative basis for designing experiments for this compound.

Table 1: Influence of pH on Reactive Dye Adsorption by Carbon Nanotubes

Reactive DyeAdsorbentOptimal pHObservations
Acid Blue 92SWCNTs3Removal efficiency of 99.4% was achieved at this pH.[1]
Procion Red MX-5BCNTs6.5 - 10Adsorption was effective over a range of pH values.[2][3]
Reactive Blue 21MWCNTs3Maximum dye removal of 81% was observed at this pH.[4]
Reactive Blue 29MWCNTsLower pHAdsorption capacity was higher at lower pH due to electrostatic attraction.[5]

Table 2: Effect of Adsorbent Dosage on Reactive Dye Removal

Reactive DyeAdsorbentDosage RangeKey Findings
Acid Blue 92SWCNTs0.01–0.2 g/LOptimal dosage was found to be 0.12 g/L.[1]
Procion Red MX-5BCNTs<0.25 g/LAdsorption capacity initially increased with dosage and then declined.[2][3]
Reactive Blue 21MWCNTs0.05 g/LThis dosage was optimal for the removal of a 40 ppm dye solution.[4]

Table 3: Contact Time and Equilibrium for Reactive Dye Adsorption

Reactive DyeAdsorbentContact Time RangeEquilibrium Time
Acid Blue 92SWCNTs10–180 min75 min
Procion Red MX-5BCNTs-Equilibrium reached within 100-360 min in several studies.[2]
Reactive Blue 21MWCNTs-30 min

Table 4: Adsorption Isotherm and Kinetic Models for Reactive Dyes on Carbon Nanotubes

Reactive DyeAdsorbentBest Fit Isotherm ModelBest Fit Kinetic Model
Acid Blue 92SWCNTsLangmuirPseudo-second-order[1]
Procion Red MX-5BCNTsLangmuirPseudo-second-order[2][3]
Reactive Blue 21MWCNTsLangmuirPseudo-second-order[4]
Reactive Blue 29MWCNTsFreundlich-

Table 5: Thermodynamic Parameters for Reactive Dye Adsorption on Carbon Nanotubes

Reactive DyeAdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of Adsorption
Procion Red MX-5BCNTsNegative31.55 (at pH 6.5)216.99 (at pH 6.5)Physisorption, Spontaneous, Endothermic

Experimental Protocols

The following are detailed protocols for key experiments in the study of this compound adsorption by SWCNTs, adapted from methodologies reported for similar reactive dyes.

Preparation and Purification of SWCNTs
  • Objective: To prepare a stable dispersion of purified SWCNTs for use as an adsorbent.

  • Materials:

    • As-produced SWCNTs

    • Nitric acid (HNO₃), 67%

    • Sodium dodecyl sulfate (B86663) (SDS)

    • Deionized water

    • Ethanol

    • Ultrasonicator

    • Centrifuge

    • Filtration apparatus

  • Protocol:

    • To remove residual metal catalysts, treat the as-produced SWCNTs by immersion in a 67% HNO₃ solution for 30 minutes.[6]

    • After acid treatment, thoroughly wash the SWCNTs with deionized water until the pH of the filtrate is neutral.

    • Dry the purified SWCNTs in an oven at a suitable temperature (e.g., 80-100 °C) overnight.

    • For dispersion, weigh a specific amount of purified SWCNTs (e.g., 20 mg) and add it to a solution of 0.5 wt% SDS in deionized water (e.g., 200 mL).[6]

    • Sonicate the suspension for a specified period (e.g., 1-2 hours) to ensure a homogenous dispersion.

    • The dispersed SWCNTs can then be used in the adsorption experiments.

Batch Adsorption Experiments
  • Objective: To determine the adsorption capacity of SWCNTs for this compound under various experimental conditions.

  • Materials:

    • SWCNT dispersion (prepared as in 3.1)

    • This compound stock solution (e.g., 1000 mg/L)

    • Deionized water

    • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 0.1 M)

    • Conical flasks or beakers

    • Orbital shaker

    • Spectrophotometer or HPLC

  • Protocol:

    • Prepare a series of working solutions of this compound with different initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

    • For each experiment, take a fixed volume of the dye solution (e.g., 50 mL) in a conical flask.

    • Adjust the initial pH of the solutions to desired values (e.g., 3, 5, 7, 9, 11) using HCl or NaOH.

    • Add a specific amount of SWCNT adsorbent (e.g., corresponding to a dosage of 0.1 g/L) to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

    • Withdraw aliquots of the solution at different time intervals (e.g., 10, 30, 60, 90, 120, 180 minutes) to determine the concentration of the dye.

    • Separate the SWCNTs from the solution by centrifugation or filtration before analysis.

    • Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.[6][7]

Analytical Methods
  • Objective: To accurately measure the concentration of this compound in the aqueous solutions.

  • Method 1: UV-Vis Spectrophotometry

    • Determine the maximum absorbance wavelength (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-800 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the experimental samples and determine their concentrations from the calibration curve.

  • Method 2: High-Performance Liquid Chromatography (HPLC)

    • For more complex mixtures or lower concentrations, HPLC can be employed.

    • A typical setup might involve a C18 reverse-phase column.[7]

    • The mobile phase could be a mixture of acetonitrile (B52724) and water, potentially with a buffer and an ion-pairing reagent.[7]

    • Detection is typically done using a UV-Vis or diode array detector set at the λmax of the dye.

    • Quantification is achieved by comparing the peak area of the samples to those of known standards.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Adsorbent & Adsorbate Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis cluster_modeling Data Modeling swcnt_prep SWCNT Preparation (Purification & Dispersion) adsorption Adsorption (SWCNTs + Dye Solution) swcnt_prep->adsorption dye_sol This compound Stock Solution Preparation ph_adjust pH Adjustment dye_sol->ph_adjust ph_adjust->adsorption agitation Agitation (Shaker) adsorption->agitation sampling Sampling at Time Intervals agitation->sampling separation Separation (Centrifugation/Filtration) sampling->separation analysis Concentration Analysis (UV-Vis/HPLC) separation->analysis kinetics Kinetic Modeling analysis->kinetics isotherm Isotherm Modeling analysis->isotherm thermo Thermodynamic Study analysis->thermo

Caption: Experimental workflow for the adsorption of this compound by SWCNTs.

Factors Influencing Adsorption

influencing_factors Adsorption Adsorption Efficiency pH Solution pH pH->Adsorption affects surface charge Dosage Adsorbent Dosage Dosage->Adsorption provides active sites Time Contact Time Time->Adsorption determines equilibrium Concentration Initial Dye Concentration Concentration->Adsorption driving force Temperature Temperature Temperature->Adsorption influences kinetics

Caption: Key parameters influencing the adsorption of reactive dyes onto carbon nanotubes.

References

Application Notes and Protocols: Reactive Orange 13 for Dyeing Nylon Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Reactive Orange 13 for dyeing nylon (polyamide) fibers. The information compiled herein is intended to guide researchers in developing and executing dyeing protocols and to provide a basis for further investigation into the application of this dye.

Introduction

This compound is a monochlorotriazine (MCT) reactive dye that can be used for dyeing various fibers, including nylon.[1] The dye forms a covalent bond with the terminal amino groups of the polyamide fibers, resulting in dyeings with good wet fastness properties.[2][3] The dyeing process is typically carried out under acidic conditions to promote dye uptake and fixation.[3] The covalent bond formation between the reactive dye and the fiber ensures high stability of the color.[4]

Chemical Properties of this compound:

PropertyValue
C.I. NameThis compound
Molecular FormulaC₂₄H₁₅ClN₇Na₃O₁₀S₃
Molecular Weight762.04 g/mol
Reactive GroupMonochlorotriazine (MCT)
Solubility200 g/L

Experimental Protocols

While a specific, standardized protocol for dyeing nylon with this compound is not extensively documented in publicly available literature, a general procedure can be derived from established methods for applying monochlorotriazine reactive dyes to polyamide fibers. The following protocol is a representative method and may require optimization for specific nylon substrates and desired shades.

Materials and Equipment
  • Nylon 6 or Nylon 6,6 fabric

  • This compound dye

  • Acetic acid (or other suitable acid for pH adjustment)

  • Sodium acetate (B1210297) (for buffering, optional)

  • Non-ionic wetting agent

  • Laboratory dyeing machine (e.g., beaker dyer with temperature control)

  • Spectrophotometer for color measurement

  • Launder-Ometer for fastness testing

  • Gray scales for assessing color change and staining

  • pH meter

  • Standard laboratory glassware

General Dyeing Protocol

This protocol is based on typical conditions for dyeing nylon with reactive dyes.[5]

  • Preparation of the Dyebath:

    • Prepare a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

    • Add a non-ionic wetting agent (e.g., 0.5 g/L) to the water.

    • Adjust the pH of the dyebath to 4.0-6.0 using acetic acid.[3] An acidic pH protonates the amino groups of the nylon fiber, creating a positive charge that attracts the anionic dye.[3]

    • Dissolve the required amount of this compound dye in a small amount of water and add it to the dyebath. The amount of dye will depend on the desired depth of shade (e.g., 1% on weight of fiber, o.w.f.).

  • Dyeing Procedure:

    • Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 98-100°C over 30-45 minutes.[5][6]

    • Maintain the dyeing at this temperature for 60 minutes, ensuring continuous agitation of the fabric.[6]

  • Rinsing and Soaping:

    • After dyeing, cool the dyebath and remove the fabric.

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a soaping treatment to remove any unfixed dye. This can be done by washing the fabric in a solution containing 2 g/L of a non-ionic detergent at 60-80°C for 15-20 minutes.

    • Rinse the fabric again with warm and then cold water until the water runs clear.

  • Drying:

    • Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

Data Presentation

Quantitative data for the performance of this compound on nylon is limited. The following table summarizes available fastness properties from a supplier.

Table 1: Fastness Properties of this compound

Fastness TestRating (Scale 1-5)
Light Fastness5
Washing Fastness4-5
Perspiration (Alkaline)4

Note: The substrate for these fastness tests was not specified by the source but is typical for reactive dyes on appropriate fibers.[1]

For comparison, studies on other reactive dyes on nylon have shown that good to excellent wet fastness properties (ratings of 4-5) can be achieved due to the formation of covalent bonds.[2]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for dyeing nylon fibers with this compound.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Prepare Dyebath (Water, Wetting Agent) B Adjust pH to 4.0-6.0 (Acetic Acid) A->B C Dissolve & Add This compound B->C D Introduce Nylon Fabric C->D E Raise Temperature to 98-100°C D->E F Hold for 60 min E->F G Cool and Rinse F->G H Soaping (Remove Unfixed Dye) G->H I Final Rinse H->I J Dry I->J

Caption: General workflow for dyeing nylon with this compound.

Signaling Pathway: Dye-Fiber Interaction

The key reaction in dyeing nylon with a monochlorotriazine reactive dye like this compound is the nucleophilic substitution reaction between the dye's reactive group and the terminal amino groups of the polyamide fiber.

DyeFiberReaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Dye This compound (D-Cl) CovalentBond Dyed Nylon Fiber (D-NH-Fiber) + HCl Dye->CovalentBond Nylon Nylon Fiber (-NH2) Nylon->CovalentBond Conditions Acidic pH (4-6) Heat (98-100°C) Conditions->CovalentBond

Caption: Covalent bond formation between this compound and nylon.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactive Orange 13 Dye Bath for Maximum Fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dye bath pH for maximum fixation of Reactive Orange 13.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound?

A1: The optimal fixation for reactive dyes, including this compound, occurs under alkaline conditions. The ideal pH range for most medium-temperature reactive dyes is between 10.5 and 11.0.[1] It is crucial to maintain the pH within this narrow range, as deviations can significantly decrease the fixation rate.[1]

Q2: What happens if the pH of the dye bath is too high or too low?

A2:

  • Too Low: If the pH is below the optimal range, the ionization of cellulose (B213188) fibers is insufficient, leading to a lower reaction rate between the dye and the fiber. This results in poor fixation and lighter shades.

  • Too High: An excessively high pH accelerates the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber.[1] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower fixation efficiency and wasted dye.[1]

Q3: What is the role of alkali in the fixation process?

A3: Alkali, such as soda ash (sodium carbonate), is added to the dye bath to raise the pH. This alkaline environment is necessary to activate the cellulose fibers by creating cellulosate ions. These ions can then react with the reactive groups of the dye, forming a stable covalent bond and ensuring permanent coloration of the fabric.

Q4: How does temperature affect the fixation of this compound?

A4: Temperature plays a critical role in the dyeing process. Increasing the temperature generally increases the rate of dye diffusion into the fiber and the reaction rate. However, excessively high temperatures can also increase the rate of dye hydrolysis. For hot-brand reactive dyes like this compound, a higher temperature (e.g., 60-80°C) is often required for optimal fixation.

Q5: Why is the addition of salt necessary in the dyeing process?

A5: Reactive dyes have a natural repulsion to the negatively charged surface of cellulosic fibers in water. Adding an electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), helps to neutralize this negative charge. This allows the dye molecules to approach and exhaust onto the fiber surface, making them available for the subsequent fixation reaction.

Troubleshooting Guide

Problem Possible Cause Solution
Low Color Yield / Pale Shades 1. Incorrect pH (too low).2. Insufficient alkali.3. Low dyeing temperature.4. Insufficient salt.1. Measure and adjust the dye bath pH to the optimal range (10.5-11.0).2. Ensure the correct amount of alkali is added as per the protocol.3. Increase the dyeing temperature to the recommended level for this compound.4. Add the appropriate amount of salt based on the shade depth.
Uneven Dyeing / Patchiness 1. pH fluctuation during dyeing.2. Poor dye solubility.3. Uneven addition of alkali.1. Use a buffer to maintain a stable pH throughout the fixation process.2. Ensure the dye is fully dissolved before adding it to the dye bath.3. Add the alkali solution gradually over a period of time while stirring continuously.
Poor Wash Fastness 1. Incomplete fixation.2. Excessive dye hydrolysis due to high pH or temperature.3. Inadequate removal of unfixed dye.1. Optimize the pH, temperature, and time for the fixation step.2. Avoid exceeding the recommended pH and temperature to minimize hydrolysis.3. Thoroughly rinse and soap the dyed fabric at a high temperature to remove all unfixed and hydrolyzed dye.
Shade Variation Between Batches 1. Inconsistent pH control.2. Variations in water quality.3. Inaccurate measurement of dyes and chemicals.1. Calibrate pH meters regularly and maintain consistent pH levels.2. Use deionized or softened water for consistent results.3. Use calibrated weighing equipment and follow the recipe precisely.

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol provides a general procedure for dyeing cotton fabric with this compound. Optimal parameters may vary depending on the specific substrate and desired shade.

Materials:

  • This compound (C.I. 18270)

  • Cotton fabric (pre-scoured and bleached)

  • Glauber's salt (sodium sulfate) or Common salt (sodium chloride)

  • Soda ash (sodium carbonate)

  • Acetic acid

  • Neutral detergent

  • Deionized water

Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer)

  • pH meter

  • Heating and stirring apparatus

  • Beakers and graduated cylinders

Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).

    • Add the required amount of deionized water to the dye bath.

    • Dissolve the pre-calculated amount of Glauber's salt or common salt in the dye bath. The amount will vary depending on the desired shade depth (see table below).

    • Separately dissolve the required amount of this compound in a small amount of warm water and add it to the dye bath.

    • Stir the dye bath until all components are fully dissolved.

  • Dyeing - Exhaustion Phase:

    • Introduce the wetted cotton fabric into the dye bath at room temperature.

    • Raise the temperature to the recommended dyeing temperature for this compound (e.g., 60-80°C) over 20-30 minutes.

    • Run the dyeing process at this temperature for 30 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • Separately dissolve the required amount of soda ash in a small amount of warm water.

    • Gradually add the soda ash solution to the dye bath over 10-15 minutes to raise the pH to the optimal range of 10.5-11.0.

    • Continue the dyeing process at the same temperature for another 45-60 minutes to ensure complete fixation.

  • Washing Off:

    • Cool the dye bath and drain the liquor.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 40°C.

    • Rinse again with cold water.

    • Soap the fabric with a neutral detergent (1-2 g/L) at or near boiling (95-100°C) for 10-15 minutes to remove any unfixed and hydrolyzed dye.

    • Rinse with hot water and then cold water until the water runs clear.

    • Squeeze and air-dry the fabric.

Recommended Salt and Alkali Concentrations (for a 1:20 liquor ratio):

Shade DepthThis compound (% owf)Glauber's Salt (g/L)Soda Ash (g/L)
Pale0.520-3010-15
Medium2.040-6015-20
Dark4.060-8020

*% owf = percentage on the weight of fabric

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment DyeBath Dye Bath Preparation (Dye, Salt, Water) Exhaustion Exhaustion (Dye uptake by fiber) DyeBath->Exhaustion FabricPrep Fabric Preparation (Scouring, Bleaching) FabricPrep->Exhaustion Fixation Fixation (Alkali addition, pH 10.5-11.0) Exhaustion->Fixation Add Alkali Rinsing Rinsing Fixation->Rinsing Soaping Soaping (Removal of unfixed dye) Rinsing->Soaping Drying Drying Soaping->Drying

Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.

pH_Effect cluster_main Influence of pH on Reactive Dye Fixation pH Dye Bath pH Fixation Dye-Fiber Covalent Bond (Desired Reaction) pH->Fixation promotes Hydrolysis Dye-Water Reaction (Undesired Side-Reaction) pH->Hydrolysis accelerates Low_pH Low pH (<10.5) Slow Fixation Low Color Yield pH->Low_pH Optimal_pH Optimal pH (10.5-11.0) Maximum Fixation Minimal Hydrolysis pH->Optimal_pH High_pH High pH (>11.0) Increased Hydrolysis Reduced Fixation pH->High_pH

Caption: Relationship between pH, dye fixation, and hydrolysis in reactive dyeing.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven dyeing issues with Reactive Orange 13.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which applications is it suitable?

This compound is a monochlorotriazine (MCT) reactive dye, appearing as a red-light orange powder. It is primarily used for dyeing and printing on cellulosic fibers such as cotton and viscose. It can also be used for dyeing and printing on wool, nylon, and silk.

Q2: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing with reactive dyes like this compound typically stems from one or more of the following factors:

  • Improper substrate preparation: Lingering impurities, sizing agents, or uneven mercerization can lead to differential dye uptake.[1][2]

  • Incorrect dye solution preparation: Undissolved dye particles can cause spots and blotches on the fabric.

  • Poor process control: Issues with the rate of salt and alkali addition, temperature fluctuations, and incorrect pH can all contribute to uneven dyeing.[3]

  • Water hardness: The presence of metal ions like calcium and magnesium can interfere with dye solubility and lead to the formation of precipitates.[2]

  • Dye hydrolysis: A competing reaction where the dye reacts with water instead of the fiber, reducing the amount of dye available for fixation and potentially leading to shade variations.

Q3: How does pH affect the dyeing process with this compound?

The pH of the dyebath is critical for successful dyeing. The process involves two main stages with different pH requirements:

  • Exhaustion Phase (Neutral to Slightly Acidic): In this initial phase, the dye is adsorbed onto the fiber surface. A neutral to slightly acidic pH (around 6-7) is maintained to promote even uptake of the dye before fixation. If the pH is too high at this stage, premature hydrolysis of the dye can occur, leading to uneven dyeing.[4][5]

  • Fixation Phase (Alkaline): The addition of alkali, typically soda ash (sodium carbonate), raises the pH to around 10.5-11.5. This high pH is necessary to activate the hydroxyl groups on the cellulose (B213188) fibers, enabling them to form a covalent bond with the reactive dye. An incorrect or unevenly distributed pH during fixation can result in patchy dyeing and poor color yield.[4]

Troubleshooting Guide for Uneven Dyeing

Observed Problem Potential Cause Recommended Solution
Speckled or spotty appearance Undissolved dye particles.Ensure the dye is completely dissolved before adding it to the dyebath. Prepare a stock solution by pasting the dye powder with a small amount of cold water before dissolving it in warm water (around 50°C).[6] Filter the dye solution through a fine mesh cloth before use.
Patchy or blotchy dyeing - Rapid addition of salt or alkali.- Uneven temperature distribution.- Poor liquor circulation.- Add salt and alkali in portions over a period of time to ensure gradual and even exhaustion and fixation.[6]- Ensure uniform heating of the dyebath and good circulation of the dye liquor to prevent localized temperature and chemical concentration differences.[1]
Color variation from batch to batch - Inconsistent liquor ratio.- Variations in chemical concentrations.- Differences in pretreatment.- Maintain a consistent liquor-to-goods ratio for all batches.[7]- Accurately weigh all chemicals and dyes for each batch.- Standardize the pretreatment process to ensure uniform fabric preparation.[2]
Light and dark streaks - Creases or folds in the fabric during dyeing.- Improper loading of the material into the dyeing machine.- Ensure the fabric is loaded into the dyeing machine in a relaxed and open state to avoid the formation of creases.[3]- Use an appropriate anti-creasing agent if necessary.
Overall pale shade - Excessive dye hydrolysis.- Incorrect pH during fixation.- Insufficient salt or alkali.- Control the temperature and time of the dyeing process to minimize hydrolysis.[8]- Ensure the pH is within the optimal range for fixation (10.5-11.5).[4]- Use the recommended amounts of salt and alkali for the desired shade depth.

Experimental Protocols

Preparation of this compound Stock Solution

A well-prepared stock solution is crucial to prevent dye specks.

Parameter Value Notes
1. Pasting With cold waterMake a smooth paste of the required amount of dye powder with a small amount of cold water. This prevents the formation of lumps when hot water is added.
2. Dissolving Warm water (~50°C)Gradually add warm water to the paste while stirring continuously until the dye is completely dissolved.[6]
3. Filtering Fine mesh clothFilter the dissolved dye solution to remove any remaining undissolved particles before adding it to the dyebath.
Exhaust Dyeing of Cotton with this compound

This protocol is a general guideline for exhaust dyeing of cotton fabric. Parameters may need to be adjusted based on the specific equipment and desired shade depth.

Phase Parameter Value Notes
Pre-treatment Scouring & BleachingStandard procedureThe fabric should be thoroughly scoured and bleached to remove all impurities. Ensure the fabric is neutralized to a pH of 6.5-7 before dyeing.
Dye Bath Setup Liquor Ratio1:10 to 1:20A lower liquor ratio generally leads to better dye exhaustion.[4][9]
TemperatureRoom TemperatureStart the process at ambient temperature.
Exhaustion Dye AdditionX % (on weight of fabric)Add the prepared dye solution to the bath.
Run time10-15 minutesAllow the dye to circulate and level on the fabric.
Salt AdditionSee Table belowAdd the required amount of salt (e.g., Glauber's salt or sodium chloride) in 2-3 portions over 15-20 minutes. Salt helps to drive the dye from the solution onto the fiber.
Temperature Rampto 50-60°CGradually increase the temperature.
Run time30-45 minutesHold at this temperature to allow for dye exhaustion.[4]
Fixation Alkali AdditionSee Table belowAdd the required amount of alkali (e.g., soda ash) in 2-3 portions over 15-20 minutes. This initiates the chemical reaction between the dye and the fiber.
Run time45-60 minutesHold at the fixation temperature to ensure complete reaction.[4]
Wash-off RinsingCold waterRinse thoroughly to remove loose dye.
NeutralizationAcetic Acid (1 g/L)Neutralize the residual alkali at 50-60°C for 10 minutes.[4]
SoapingSoaping agent (2 g/L)Wash at or near boil (90-95°C) for 15-20 minutes to remove all unfixed and hydrolyzed dye.[10]
RinsingHot and Cold waterRinse with hot water followed by cold water until the water runs clear.

Table of Recommended Salt and Alkali Concentrations for Exhaust Dyeing

Shade Depth (%) Salt (g/L) Soda Ash (g/L)
< 1.020 - 4010 - 15
1.0 - 3.040 - 6015 - 20
> 3.060 - 8020

Note: These are general recommendations. The optimal amounts may vary depending on the specific dyeing conditions and water quality.[11]

Visualizations

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Exhaust Dyeing Cycle cluster_post Post-treatment Prep Fabric Pre-treatment (Scouring, Bleaching, Neutralization) Exhaustion Exhaustion Phase (Dye + Salt Addition) Prep->Exhaustion Clean & Neutral Fabric Dye_Prep Dye Solution Preparation (Pasting, Dissolving, Filtering) Dye_Prep->Exhaustion Homogeneous Dye Solution Fixation Fixation Phase (Alkali Addition) Exhaustion->Fixation Level Dye Adsorption Wash_off Wash-off (Rinsing, Neutralization, Soaping) Fixation->Wash_off Covalent Bond Formation Drying Drying Wash_off->Drying Removal of Unfixed Dye

Caption: Workflow for the exhaust dyeing of cotton with this compound.

Uneven_Dyeing_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Uneven_Dyeing Uneven Dyeing Observed Cause1 Improper Pre-treatment Uneven_Dyeing->Cause1 Cause2 Incorrect Dye Dissolution Uneven_Dyeing->Cause2 Cause3 Poor Process Control (Salt/Alkali Addition, Temp, pH) Uneven_Dyeing->Cause3 Cause4 Water Hardness Uneven_Dyeing->Cause4 Sol1 Standardize Scouring & Bleaching Cause1->Sol1 Sol2 Ensure Complete Dye Dissolution & Filtering Cause2->Sol2 Sol3 Controlled Dosing & Parameter Monitoring Cause3->Sol3 Sol4 Use Water Softener / Sequestering Agent Cause4->Sol4

Caption: Logical relationship for troubleshooting uneven dyeing.

References

How to improve the wash fastness of "Reactive orange 13"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the wash fastness of Reactive Orange 13.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is wash fastness important?

This compound is a monochlorotriazine (MCT) reactive dye used for dyeing cellulosic fibers like cotton, viscose, and linen, as well as protein fibers like wool and silk. It forms a covalent bond with the fiber, which theoretically imparts excellent wash fastness. However, incomplete fixation and residual hydrolyzed dye can lead to poor wash fastness, causing color bleeding and staining of other garments during laundering. Achieving high wash fastness is critical for the quality and durability of the final product.

Q2: What are the main causes of poor wash fastness with this compound?

The primary causes of poor wash fastness are:

  • Hydrolysis of the dye: In the alkaline dyeing bath, the reactive group of the dye can react with water (hydrolysis) instead of the fiber. This hydrolyzed dye has no affinity for the fiber and remains loosely on the surface.

  • Incomplete fixation: Suboptimal dyeing conditions (e.g., incorrect pH, temperature, or time) can lead to incomplete reaction between the dye and the fiber.

  • Ineffective washing-off process: Failure to completely remove unfixed and hydrolyzed dye from the fabric surface after dyeing is a major contributor to poor wash fastness.

Q3: What is the role of salt in the dyeing process with this compound?

Salt, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is used as an electrolyte in the dyebath. Its primary function is to neutralize the negative surface charge of the cellulosic fiber in water, which would otherwise repel the anionic dye molecules. This reduction in repulsion facilitates the exhaustion of the dye from the liquor onto the fiber surface, making the subsequent fixation step more efficient.

Q4: How does pH affect the dyeing process and wash fastness?

The pH of the dyebath is a critical parameter. The initial dyeing phase (exhaustion) is typically carried out under neutral or slightly acidic conditions. Fixation, the chemical reaction between the dye and the fiber, requires alkaline conditions (pH 10.5-11.5). If the pH is too low during fixation, the reaction will be incomplete. If the pH is too high, the rate of dye hydrolysis will increase significantly, leading to a lower fixation yield and consequently, poorer wash fastness.

Q5: Can after-treatments improve the wash fastness of fabrics dyed with this compound?

Yes, after-treatments with cationic fixing agents can significantly improve wash fastness. These agents are positively charged polymers that form a complex with the negatively charged (anionic) dye molecules that are not covalently bonded to the fiber. This complex is insoluble and has a high molecular weight, which helps to trap the dye on the fiber surface and prevent it from being washed away.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Color bleeding in the first few washes. Incomplete removal of unfixed and hydrolyzed dye.Improve the post-dyeing washing-off (soaping) process. Ensure multiple hot and cold rinses. Use an effective soaping agent at the boil.
Staining of adjacent white fabric during washing. Significant amount of hydrolyzed dye remaining on the fabric.Optimize the dyeing process to maximize fixation (check pH, temperature, and time). Implement a thorough soaping procedure. Consider using a cationic fixing agent after washing.
Dull or uneven shade after washing. Premature hydrolysis of the dye due to incorrect pH during dye application.Ensure the initial dyebath is neutral to slightly acidic before adding alkali for fixation. Add the alkali gradually to control the pH rise.
Wash fastness is poor even after using a fixing agent. The fixing agent was applied to a fabric that was not thoroughly washed. The fixing agent is forming a complex with a large amount of loose dye.Always ensure the fabric is rigorously washed to remove as much unfixed dye as possible before applying the fixing agent.
Change in shade after applying a cationic fixing agent. Some cationic fixing agents can cause a slight change in the shade of the dyed fabric.Test the fixing agent on a small, inconspicuous area first. Select a high-quality fixing agent known for minimal shade alteration.

Experimental Protocols

Standard Dyeing Protocol for Cotton with this compound

This protocol is a representative method for dyeing cotton fabric with this compound to achieve good wash fastness.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid

  • Soaping agent (e.g., non-ionic detergent)

  • Laboratory dyeing machine (e.g., Launder-Ometer)

Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 20:1.

    • Add the required amount of this compound (e.g., 1% on weight of fabric, o.w.f) to the water and stir until fully dissolved.

    • Add the required amount of salt (e.g., 60 g/L NaCl).

    • Adjust the pH of the dyebath to 6.5-7.0 using a small amount of acetic acid if necessary.

  • Dyeing (Exhaustion):

    • Introduce the cotton fabric into the dyebath at room temperature.

    • Raise the temperature to 80°C over 30 minutes.

    • Run the machine at this temperature for 30 minutes to allow for dye exhaustion.

  • Fixation:

    • Cool the dyebath to 60°C.

    • Add the required amount of sodium carbonate (e.g., 20 g/L), dissolved in a small amount of water, to the dyebath gradually over 10-15 minutes. This will raise the pH to approximately 11.

    • Continue the dyeing process at 60°C for 60 minutes for fixation.

  • Washing-off (Soaping):

    • Drain the dyebath.

    • Rinse the fabric thoroughly with cold water.

    • Rinse with hot water (70-80°C).

    • Treat the fabric with a solution of soaping agent (e.g., 2 g/L) at the boil (95-100°C) for 15 minutes.

    • Rinse with hot water.

    • Rinse with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L).

    • Final cold rinse.

    • Dry the fabric.

After-treatment with a Cationic Fixing Agent

Materials:

  • Dyed and thoroughly washed cotton fabric

  • Cationic fixing agent

  • Acetic acid

Procedure:

  • Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 20:1.

    • Add the cationic fixing agent (e.g., 2% o.w.f).

    • Adjust the pH of the bath to 5.5-6.5 with acetic acid.

  • Treatment:

    • Introduce the washed and still damp fabric into the bath.

    • Raise the temperature to 40°C.

    • Run for 20 minutes.

  • Drying:

    • Hydroextract the fabric.

    • Dry the fabric at 100-120°C.

Wash Fastness Testing (ISO 105-C06)

This is a standard method to evaluate the wash fastness of the dyed fabric.

Materials:

  • Dyed fabric specimen (40 mm x 100 mm)

  • Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

  • Standard ECE detergent

  • Sodium perborate

  • Stainless steel balls (6 mm diameter)

  • Launder-Ometer or similar wash fastness tester

Procedure:

  • Sample Preparation: Sew the dyed fabric specimen onto the multifibre adjacent fabric.

  • Washing:

    • Prepare the wash liquor according to the specific C06 test method (e.g., C2S for a 60°C wash). This typically involves 4 g/L ECE detergent and 1 g/L sodium perborate.

    • Place the sample, 10 stainless steel balls, and 150 mL of the wash liquor into a stainless steel container.

    • Run the test in the Launder-Ometer for 30 minutes at the specified temperature (e.g., 60°C).

  • Rinsing and Drying:

    • Rinse the sample twice in cold distilled water.

    • Squeeze out excess water.

    • Dry the sample in air at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen and the staining of the different fibers in the multifibre fabric using the standard Grey Scales under a standardized light source. The rating is from 1 (poor) to 5 (excellent).

Data Presentation

The following tables provide illustrative data on how different parameters can affect the wash fastness of a typical monochlorotriazine reactive orange dye on cotton. The wash fastness is rated on the Grey Scale for color change (1-5, where 5 is no change).

Table 1: Effect of Fixation Temperature on Wash Fastness

Fixation Temperature (°C)Wash Fastness Rating (Color Change)
402-3
503-4
604-5
704
803-4

Table 2: Effect of Fixation pH on Wash Fastness

Fixation pHWash Fastness Rating (Color Change)
9.53
10.54
11.04-5
11.54
12.03-4

Table 3: Effect of After-treatment on Wash Fastness

TreatmentWash Fastness Rating (Color Change)
Standard Dyeing (No After-treatment)3-4
Standard Dyeing + Cationic Fixing Agent4-5

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_washing Washing-off Process cluster_after_treatment Optional After-treatment Dye_Bath Dye Bath Preparation (Dye, Salt, pH 6.5-7.0) Exhaustion Exhaustion (80°C, 30 min) Dye_Bath->Exhaustion Fixation Fixation (Alkali, 60°C, 60 min) Exhaustion->Fixation Cold_Rinse1 Cold Rinse Fixation->Cold_Rinse1 Hot_Rinse1 Hot Rinse Cold_Rinse1->Hot_Rinse1 Soaping Soaping at Boil (15 min) Hot_Rinse1->Soaping Hot_Rinse2 Hot Rinse Soaping->Hot_Rinse2 Cold_Rinse2 Cold Rinse Hot_Rinse2->Cold_Rinse2 Neutralize Neutralization Cold_Rinse2->Neutralize Final_Rinse Final Cold Rinse Neutralize->Final_Rinse Fixing_Agent Cationic Fixing Agent (40°C, 20 min) Final_Rinse->Fixing_Agent If required Dyed_Fabric2 Dyed Fabric Final_Rinse->Dyed_Fabric2 Final Product Dyed_Fabric Dyed Fabric with Improved Wash Fastness Fixing_Agent->Dyed_Fabric Final Product

Caption: Experimental workflow for dyeing cotton with this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Improvement Strategies Poor_Wash_Fastness Poor Wash Fastness Hydrolysis Dye Hydrolysis Poor_Wash_Fastness->Hydrolysis Incomplete_Fixation Incomplete Fixation Poor_Wash_Fastness->Incomplete_Fixation Ineffective_Washing Ineffective Washing-off Poor_Wash_Fastness->Ineffective_Washing Optimize_Dyeing Optimize Dyeing Parameters (pH, Temp, Time) Hydrolysis->Optimize_Dyeing Mitigated by Incomplete_Fixation->Optimize_Dyeing Mitigated by Thorough_Washing Thorough Soaping (Hot Wash, Soaping Agent) Ineffective_Washing->Thorough_Washing Addressed by Fixing_Agent Use Cationic Fixing Agent Ineffective_Washing->Fixing_Agent Compensated by Good_Wash_Fastness Improved Wash Fastness Optimize_Dyeing->Good_Wash_Fastness Thorough_Washing->Good_Wash_Fastness Fixing_Agent->Good_Wash_Fastness

Caption: Relationship between causes and solutions for poor wash fastness.

signaling_pathway Dye Anionic Reactive Dye (e.g., this compound) Complex Insoluble Dye-Fixing Agent Complex Dye->Complex Electrostatic Attraction Fiber Cellulosic Fiber (e.g., Cotton) Fixing_Agent Cationic Fixing Agent Fixing_Agent->Complex Complex->Fiber Adheres to Fiber Surface

Caption: Mechanism of a cationic fixing agent in improving wash fastness.

"Reactive orange 13" dye aggregation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and preventing the aggregation of Reactive Orange 13 dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye aggregation, and why is it a problem?

A1: this compound dye aggregation is a phenomenon where individual dye molecules clump together to form larger clusters, such as dimers and multimers.[1][2] This aggregation is primarily driven by π–π interactions between the naphthalene (B1677914) rings in the dye's molecular structure.[1][2] Aggregation can lead to several experimental issues, including:

  • Inaccurate Spectrophotometric Measurements: Aggregates absorb light differently than individual dye molecules (monomers), which can cause deviations from the Beer-Lambert law and lead to incorrect concentration calculations.[3]

  • Reduced Reactivity: The formation of aggregates can block the reactive sites on the dye molecules, resulting in less efficient labeling or dyeing.[3]

  • Precipitation: Large aggregates may become insoluble and precipitate out of the solution, leading to a loss of the dye and potential clogging of instruments.[3][4]

  • Altered Color Properties: Aggregation can shift the maximum absorption wavelength (λmax), which alters the perceived color of the solution.[3]

Q2: What are the primary factors that cause this compound to aggregate?

A2: Several factors can induce or enhance the aggregation of this compound in aqueous solutions:

  • High Dye Concentration: As the concentration of the dye increases, the likelihood of molecules colliding and aggregating also increases.[5]

  • High Salt Concentration: The presence of electrolytes, such as sodium chloride (NaCl), neutralizes the repulsive forces between the anionic dye molecules, promoting aggregation.[6] At very high salt concentrations, this can lead to a "salting-out" effect, causing the dye to precipitate.

  • Low Temperature: Lower temperatures can sometimes promote aggregation, although the ideal temperature depends on the specific dye and solution conditions.[7][8]

  • Suboptimal pH: The pH of the solution can influence the charge of the dye molecules and their tendency to aggregate. For reactive dyes, a pH range of 4.5-6.5 is generally recommended to maintain stability in solution before fixation.[4]

  • Water Hardness: The presence of metal ions like calcium and magnesium in hard water can accelerate dye aggregation.[6]

Q3: How can I prevent or minimize the aggregation of this compound?

A3: Several strategies can be employed to prevent or reduce the aggregation of this compound:

  • Use of Organic Solvents: Adding organic solvents like ethylene (B1197577) glycol, diethylene glycol methyl ether (DME), or diethanolamine (B148213) (DEA) can disrupt the hydrophobic interactions between dye molecules, leading to disaggregation.[1][2][9][10]

  • Addition of Surfactants: Non-ionic and anionic surfactants can help to stabilize the dye dispersion and prevent aggregation by forming a protective layer around the dye particles.[11][12]

  • Control of Temperature: Maintaining an optimal temperature can help to minimize aggregation. For many reactive dyes, dissolving them in warm water (around 50-60°C) is recommended.[4] However, for the dyeing process itself, an optimal fixation temperature of around 60°C is often used for monochlorotriazine/vinyl sulfone dyes.[7]

  • pH Management: Controlling the pH of the dye solution is crucial. An acidic pH (around 4.5-5.5) is generally best for disperse dye stability, while a slightly alkaline pH is required for the fixation of reactive dyes to cellulosic fibers.[11][13]

  • Water Quality: Using softened or deionized water can prevent metal ions from promoting aggregation.[4][6]

  • Urea (B33335) Addition: Urea can be added to the dye solution to help dissolve the dye powders and prevent aggregation.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Dye Solution High dye concentration, high salt concentration, incorrect temperature, or suboptimal pH.- Dilute the dye solution.- Reduce the salt concentration.- Adjust the temperature to the optimal range (e.g., 50-60°C for dissolving).[4]- Ensure the pH is within the recommended range for dye stability (e.g., 4.5-6.5).[4]- Add a dispersing agent or an organic solvent like diethanolamine (DEA).[1][4]
Inconsistent or Weak Staining/Dyeing Dye aggregation leading to reduced reactivity, or dye hydrolysis.- Prepare fresh dye solutions and use them promptly.- Add an anti-aggregating agent (e.g., ethylene glycol derivative or surfactant).[2][12]- Control the pH and temperature carefully during the fixation step to minimize hydrolysis.[15]- Ensure adequate salt concentration for proper dye exhaustion.
Splotches or Uneven Color on Fabric Undissolved dye particles or large aggregates.- Ensure the dye is fully dissolved before application; consider adding urea to aid dissolution.[14]- Filter the dye solution before use.- Use a suitable leveling agent to promote even dye distribution.[11]
Color of the Dye Solution is Different than Expected A shift in the maximum absorption wavelength (λmax) due to aggregation.- Confirm aggregation using UV-Vis spectroscopy (a blue shift in λmax is indicative of H-aggregates).- Implement strategies to reduce aggregation, such as adding organic solvents or surfactants.[2][12]

Quantitative Data on Anti-Aggregation Strategies

The following tables summarize quantitative data on the effectiveness of various anti-aggregation strategies for this compound and similar reactive dyes.

Table 1: Effect of Diethanolamine (DEA) on this compound Aggregation

DEA ConcentrationChange in Higher-Ordered AggregatesChange in TrimerChange in DimerChange in Monomer
5%-11.78%+12.08%+3.47%+0.83%

Data adapted from a study on the disaggregation of this compound in the presence of DEA. The results indicate that DEA primarily causes the disaggregation of higher-ordered aggregates into trimers.[1]

Table 2: General Recommendations for Optimal Dyeing Conditions

ParameterRecommended RangeRationale
Dissolving Temperature 50 - 60°CEnsures proper dissolution and minimizes initial aggregation.[4]
Dyeing Fixation Temperature ~60°COptimal for many common reactive dyes to balance reaction rate and hydrolysis.[7]
pH for Solution Stability 4.5 - 6.5Maintains dye stability and prevents premature hydrolysis before fixation.[4]
pH for Fixation (Cellulosic Fibers) 10.5 - 11.0Required alkaline conditions for the covalent bonding of the dye to the fiber.[15]

Experimental Protocols

Monitoring Dye Aggregation using UV-Vis Spectroscopy

This protocol allows for the qualitative and quantitative assessment of dye aggregation by observing changes in the absorption spectrum.

Materials:

  • This compound dye

  • Deionized water or appropriate buffer

  • Anti-aggregating agent (e.g., ethylene glycol, DEA, surfactant)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water or buffer to create a concentrated stock solution (e.g., 1 mM).

  • Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of the dye (e.g., from 1 µM to 100 µM).

  • Prepare Samples with Anti-Aggregating Agent: For each dye concentration, prepare a parallel set of samples containing a fixed concentration of the anti-aggregating agent.

  • Acquire UV-Vis Spectra:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan (e.g., 300-700 nm).

    • Use the solvent (water or buffer) as a blank to zero the instrument.

    • Measure the absorbance spectra for each dye solution, starting from the most dilute.

  • Data Analysis:

    • Plot the absorbance spectra for all concentrations.

    • Observe any changes in the shape of the spectra and the position of the maximum absorbance peak (λmax). A blue shift (shift to a shorter wavelength) in λmax with increasing concentration is indicative of the formation of H-aggregates.[16]

    • Analyze the spectra of the samples with the anti-aggregating agent to see if the spectral changes associated with aggregation are reversed or diminished.

Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution, providing direct evidence of aggregation.

Materials:

  • Dye solutions (as prepared for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or clean glass cuvettes

  • Micropipettes and filtered tips

  • Micro-filters (if necessary to remove dust)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters such as temperature and measurement duration.[17]

  • Sample Preparation:

    • Ensure the dye solution is free of dust and large particulates by filtering through an appropriate syringe filter if necessary.

    • Carefully pipette the sample into a clean DLS cuvette, avoiding the introduction of air bubbles.[17]

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature.

    • Start the measurement. The instrument will record the fluctuations in scattered light intensity over time.[17]

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to determine the particle size distribution.

    • Compare the particle size distributions of dye solutions at different concentrations and with and without the anti-aggregating agent. An increase in the average particle size indicates aggregation.

Visualizations

Aggregation_Pathway Monomer This compound (Monomer) Dimer Dimer Monomer->Dimer High Concentration High Salt Multimer Multimer / Aggregate Dimer->Multimer π-π Stacking Precipitate Precipitate Multimer->Precipitate Insolubility

Caption: The aggregation pathway of this compound dye.

Prevention_Workflow cluster_factors Factors Promoting Aggregation cluster_solutions Prevention Strategies High Dye Concentration High Dye Concentration This compound\nAggregation This compound Aggregation High Dye Concentration->this compound\nAggregation High Salt High Salt High Salt->this compound\nAggregation Suboptimal Temp/pH Suboptimal Temp/pH Suboptimal Temp/pH->this compound\nAggregation Organic Solvents\n(e.g., Ethylene Glycol, DEA) Organic Solvents (e.g., Ethylene Glycol, DEA) Organic Solvents\n(e.g., Ethylene Glycol, DEA)->this compound\nAggregation Inhibit Surfactants\n(Anionic/Non-ionic) Surfactants (Anionic/Non-ionic) Surfactants\n(Anionic/Non-ionic)->this compound\nAggregation Inhibit Optimize Conditions\n(Temp, pH, Water Quality) Optimize Conditions (Temp, pH, Water Quality) Optimize Conditions\n(Temp, pH, Water Quality)->this compound\nAggregation Inhibit Experimental Issues\n(Inaccurate data, precipitation) Experimental Issues (Inaccurate data, precipitation) This compound\nAggregation->Experimental Issues\n(Inaccurate data, precipitation)

Caption: Logical workflow for preventing this compound aggregation.

Experimental_Workflow start Start: Observe Dye Aggregation Issue prep Prepare Dye Solutions (with and without anti-aggregants) start->prep uv_vis UV-Vis Spectroscopy (Analyze spectral shifts) prep->uv_vis dls Dynamic Light Scattering (Measure particle size) prep->dls analysis Analyze Data (Correlate spectral changes with particle size) uv_vis->analysis dls->analysis conclusion Conclusion: Optimized Conditions for Disaggregated Dye analysis->conclusion

Caption: Experimental workflow for analyzing dye aggregation.

References

Technical Support Center: Optimization of Reactive Orange 13 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing process of cellulosic fibers with Reactive Orange 13, focusing specifically on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the fixation of this compound on cotton?

A1: The optimal fixation temperature for this compound, a monochlorotriazine reactive dye, is generally around 60°C.[1][2] Studies have shown that color strength (K/S value) increases with temperature up to 60°C and then begins to decrease at higher temperatures.[1][2] Dyeing at 60°C typically results in excellent colorfastness to washing and rubbing.[1]

Q2: How does temperature affect the dyeing process with this compound?

A2: Temperature is a critical factor that influences several aspects of the dyeing process:

  • Dye Exhaustion and Diffusion: Increasing the temperature generally accelerates the rate of dye uptake and diffusion into the fiber.[3][4]

  • Dye-Fiber Reaction (Fixation): Higher temperatures increase the rate of the chemical reaction between the reactive dye and the hydroxyl groups of the cellulosic fibers, leading to the formation of a covalent bond.

  • Dye Hydrolysis: A significant side reaction in reactive dyeing is the hydrolysis of the dye, where the dye reacts with water instead of the fiber. This reaction is also accelerated by higher temperatures and alkaline conditions, which reduces the overall efficiency of the dyeing process.[5]

Q3: What are the consequences of using a dyeing temperature that is too high or too low?

A3:

  • Too Low Temperature: A temperature below the optimum range will result in a slower rate of fixation, leading to lower color yield and potentially poor wash fastness due to a higher proportion of unfixed dye.

  • Too High Temperature: Exceeding the optimal temperature can lead to a significant increase in the rate of dye hydrolysis.[5] This means more dye will be deactivated by reacting with water, leading to a lower color yield and reduced efficiency.[3] It can also negatively impact the colorfastness of the dyed fabric.[3]

Q4: What is the role of salt and alkali in the dyeing process, and how do they interact with temperature?

A4:

  • Salt (e.g., Sodium Chloride or Sodium Sulfate): Salt is used to improve the exhaustion of the dye onto the fiber. It does this by reducing the natural repulsion between the negatively charged cotton fiber and the anionic dye molecules in the aqueous solution.[6]

  • Alkali (e.g., Sodium Carbonate): Alkali is essential for the fixation step. It increases the pH of the dye bath, which promotes the ionization of the cellulose (B213188) in the cotton fiber, making it more reactive towards the dye.[6] The fixation reaction is highly dependent on both alkaline conditions and the optimal temperature.

Troubleshooting Guide

Problem Possible Cause (Temperature-Related) Recommended Solution
Low Color Yield / Pale Shade Dyeing temperature was too low, resulting in poor fixation.Increase the dyeing temperature to the optimal range of 60°C. Ensure the temperature is maintained consistently throughout the fixation step.
Dyeing temperature was too high, causing excessive hydrolysis of the dye.Reduce the dyeing temperature to the optimal range of 60°C. Avoid exceeding this temperature to minimize dye deactivation.
Uneven Dyeing (Shade Variation) Inconsistent temperature control across the dye bath.Ensure uniform heating of the dye bath. For laboratory-scale experiments, use a water bath or an infrared dyeing machine for precise temperature control.
Temperature was raised too quickly during the exhaustion phase.Gradually increase the temperature to the target fixation temperature to allow for even dye migration and absorption before fixation.
Poor Wash Fastness Insufficient fixation due to a low dyeing temperature.Increase the fixation temperature to 60°C and ensure the fixation time is adequate (e.g., 60 minutes).
Significant dye hydrolysis due to excessively high temperature, leading to a large amount of unfixed dye on the fiber surface.Lower the temperature to the recommended 60°C. After dyeing, ensure a thorough washing-off process with a soaping agent at or near boiling to remove all hydrolyzed and unfixed dye.
Shade Reproducibility Issues Minor variations in temperature between batches.Calibrate temperature controllers and standardize the heating and cooling profiles for all dyeing experiments to ensure batch-to-batch consistency.

Quantitative Data Summary

Table 1: Effect of Dyeing Temperature on Color Strength (K/S) of Cotton Dyed with a Reactive Dye

Dyeing Temperature (°C)Color Strength (K/S)
40Increases from 40°C
50Continues to increase
60Maximum Value
70Decreases from 60°C
80Continues to decrease

This table is based on data for a typical reactive dye, where the color strength increases up to an optimum temperature and then decreases due to hydrolysis.[1][2]

Table 2: Effect of Temperature on Wash Fastness of Cotton Dyed with a Reactive Dye

Temperature (°C)Wash Fastness (Color Change)Wash Fastness (Staining)
30Fairly Good to Very GoodFairly Good to Very Good
60Very Good to Excellent Very Good to Excellent

This table demonstrates that a higher, optimal temperature leads to improved wash fastness properties due to better dye fixation.[7]

Experimental Protocols

Detailed Methodology for Exhaust Dyeing of Cotton with this compound

This protocol describes a laboratory-scale exhaust dyeing procedure for cotton fabric to investigate the effect of temperature.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (for pH adjustment if necessary)

  • Non-ionic soaping agent

  • Distilled or deionized water

Equipment:

  • Laboratory-scale dyeing machine (e.g., infrared (IR) dyer or shaking water bath)

  • Beakers or dyeing tubes

  • Graduated cylinders and pipettes

  • pH meter

  • Analytical balance

  • Spectrophotometer for color measurement (optional)

Procedure:

  • Fabric Preparation:

    • Cut the cotton fabric into equal-sized samples (e.g., 5 grams each).

    • Accurately weigh each sample.

    • Wet the fabric samples thoroughly with distilled water.

  • Dye Bath Preparation:

    • Calculate the required amount of dye, salt, and alkali based on the weight of the fabric (o.w.f) and the desired liquor ratio (e.g., 1:20).

    • For a 1% shade, use 0.05 g of dye for a 5 g fabric sample.

    • Prepare a stock solution of the dye by pasting the required amount of dye powder with a small amount of cold water, then dissolving it in hot water (around 80°C).[8]

    • Set up a series of dye baths for each temperature to be tested (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

    • Add the required volume of water to each dyeing tube to achieve the desired liquor ratio.

    • Add the calculated amount of dissolved salt (e.g., 60 g/L) to each dye bath.

    • Add the dissolved dye solution to each dye bath.

  • Dyeing - Exhaustion Phase:

    • Place a wetted cotton sample into each dye bath at room temperature.

    • Place the dyeing tubes in the dyeing machine.

    • Start the machine and gradually raise the temperature to the target dyeing temperature over 20-30 minutes.

    • Run the dyeing process at this temperature for 30 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • Prepare a solution of sodium carbonate (e.g., 20 g/L).

    • Carefully add the sodium carbonate solution to each dye bath.

    • Continue the dyeing process at the set temperature for 60 minutes for fixation.

  • Wash-off:

    • After fixation, remove the dyed samples from the dye baths.

    • Rinse the samples thoroughly under cold running water until the water runs clear.

    • Perform a soaping treatment by washing the samples in a solution containing 2 g/L of a non-ionic soaping agent at 90-95°C for 15-20 minutes.

    • Rinse the samples again with hot water, followed by a final cold water rinse.

    • Squeeze out the excess water and air-dry the samples.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Color Yield or Poor Wash Fastness q1 Check Dyeing Temperature start->q1 low_temp Temperature too low (<60°C) q1->low_temp Low high_temp Temperature too high (>60°C) q1->high_temp High sol_low Increase temperature to 60°C. Ensure adequate fixation time. low_temp->sol_low sol_high Decrease temperature to 60°C. Verify alkali addition timing. high_temp->sol_high end Problem Resolved sol_low->end sol_high->end

Caption: Troubleshooting workflow for temperature-related dyeing issues.

G cluster_0 Optimal Range (e.g., 60°C) cluster_1 Side Reaction Temp Temperature Fixation Rate of Fixation (Dye-Fiber Reaction) Temp->Fixation Increases Hydrolysis Rate of Hydrolysis (Dye-Water Reaction) Temp->Hydrolysis Increases Significantly at High Temps Color_Yield Color Yield (K/S) Fixation->Color_Yield Positive Correlation Fastness Wash Fastness Fixation->Fastness Positive Correlation Hydrolysis->Color_Yield Negative Correlation

Caption: Relationship between temperature and key dyeing parameters.

References

Technical Support Center: Reducing Hydrolysis of C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of C.I. Reactive Orange 13 during dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is dye hydrolysis and why is it a problem with this compound?

A1: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the fiber.[1] In the case of this compound, a monochlorotriazine (MCT) dye, the chlorine atom on the triazine ring is displaced by a hydroxyl group from water under alkaline conditions.[2] This hydrolyzed dye is no longer capable of forming a covalent bond with the cellulosic fiber, leading to several issues:

  • Reduced Fixation Efficiency: A significant portion of the dye does not bind to the fabric, resulting in lower color yield and wasted dyestuff.[3]

  • Poor Wash Fastness: The hydrolyzed dye has a low affinity for the fiber and is loosely attached. It can be easily washed off, leading to color bleeding and poor wash fastness of the final product.

  • Inaccurate Shades: Uncontrolled hydrolysis can lead to batch-to-batch shade variations and difficulty in achieving the desired color depth.[4]

  • Increased Effluent Load: The hydrolyzed dye is washed away during the rinsing process, contributing to the color and chemical load of the wastewater.[5]

Q2: What are the primary factors that influence the hydrolysis of this compound?

A2: The rate and extent of hydrolysis of this compound are primarily influenced by the following parameters:

  • pH: The hydrolysis of reactive dyes is significantly accelerated under alkaline conditions. Higher pH values lead to a faster rate of hydrolysis.[4]

  • Temperature: Increasing the temperature of the dyebath accelerates both the rate of dye-fiber reaction (fixation) and the rate of hydrolysis.[3] For monochlorotriazine dyes, the rate of hydrolysis can increase substantially with a rise in temperature.

  • Time: The longer the dye is exposed to alkaline conditions at an elevated temperature, the greater the extent of hydrolysis.[5]

  • Liquor Ratio: A higher liquor ratio (the ratio of the volume of water to the weight of the fabric) can lead to increased hydrolysis as there is more water available to react with the dye.

Q3: How can I control the pH of the dyebath to minimize hydrolysis?

A3: Precise control of the dyebath pH is critical. The optimal pH for the fixation of reactive dyes on cotton is typically between 10 and 11.5.[5][6] However, this alkaline environment also promotes hydrolysis. To manage this, consider the following:

  • Use of Buffers: Employing a buffer system can help maintain a stable pH throughout the dyeing process, preventing sharp increases that would accelerate hydrolysis.[7][8] A combination of sodium carbonate and sodium bicarbonate can be effective.[9][10]

  • Controlled Alkali Dosing: Instead of adding all the alkali at once, a gradual or portion-wise addition can help to control the rate of both fixation and hydrolysis.

  • Alkali Selection: For monochlorotriazine dyes like this compound, which are of lower reactivity, a stronger alkali like sodium carbonate is often required to achieve adequate fixation. However, the concentration should be carefully optimized. Weaker alkalis like sodium bicarbonate may not be sufficient for complete fixation.[9]

Q4: What is the role of auxiliary chemicals in reducing hydrolysis?

A4: Various auxiliary chemicals can be used to optimize the dyeing process and indirectly help in reducing hydrolysis:

  • Sequestering Agents: These agents chelate heavy metal ions (e.g., calcium, magnesium, iron) present in the process water. These ions can interfere with the dyeing process and sometimes catalyze dye degradation. While not directly preventing hydrolysis, they ensure a more stable and efficient dyeing environment.

  • Leveling Agents: These agents help to ensure uniform absorption of the dye onto the fabric. By promoting even dyeing, they can help to optimize the fixation process, potentially reducing the overall time the dye is exposed to harsh conditions, thereby indirectly minimizing hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Color Yield / Pale Shades Excessive dye hydrolysis.- Optimize dyebath pH to the lower end of the recommended range (e.g., pH 10-10.5).- Reduce the fixation temperature (e.g., to 60°C) and/or shorten the fixation time.- Add alkali just before the fixation phase to minimize the time the dye is in an alkaline state at high temperature.
Insufficient dye fixation.- Ensure the pH is within the optimal range for fixation (10-11.5).- Check the concentration of alkali and salt.
Poor Wash Fastness High amount of hydrolyzed dye on the fabric surface.- Implement a thorough washing-off procedure after dyeing. This should include a soaping step at or near boil with a neutral detergent to remove unfixed and hydrolyzed dye.[3]- Optimize dyeing parameters (pH, temperature, time) to minimize the initial amount of hydrolysis.
Inconsistent Shade (Batch-to-Batch Variation) Fluctuations in dyeing parameters.- Strictly control and monitor pH, temperature, time, and liquor ratio for each batch.- Use a calibrated pH meter and thermometer.- Ensure consistent quality of water and chemicals.

Quantitative Data

The following table provides an illustrative summary of the expected relationship between pH, temperature, and the degree of hydrolysis for a typical monochlorotriazine reactive dye like this compound. The actual values can vary based on specific experimental conditions.

Temperature (°C)pHFixation Time (minutes)Estimated % Hydrolysis
6010.56015 - 25%
6011.56025 - 40%
8010.56030 - 50%
8011.560> 50%

Note: This table is for illustrative purposes and is based on the general behavior of monochlorotriazine reactive dyes. Actual results should be determined experimentally.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with this compound

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound, aiming for optimal fixation while minimizing hydrolysis.

Materials:

  • C.I. This compound

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃) (optional, for buffering)

  • Acetic acid (for neutralization)

  • Non-ionic detergent

  • Distilled or deionized water

  • Laboratory dyeing machine or water bath with a stirrer

  • Beakers, graduated cylinders, and a pH meter

Procedure:

  • Fabric Preparation: Weigh the dry cotton fabric. Pre-wet the fabric in deionized water.

  • Dye Bath Preparation:

    • Calculate the required amount of dye, salt, and alkali based on the weight of fabric (owf) and the desired liquor ratio (e.g., 1:20).

    • Dissolve the pre-weighed this compound in a small amount of warm deionized water.

    • In the dyeing vessel, add the required volume of water.

    • Add the dissolved salt (e.g., 50 g/L NaCl) and stir until fully dissolved.

    • Add the dissolved dye solution to the dyebath.

  • Dyeing - Exhaustion Phase:

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

    • Gradually raise the temperature to 60°C over 20-30 minutes.

    • Run the dyeing for 30 minutes at 60°C to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • Prepare a solution of sodium carbonate (e.g., 20 g/L).

    • Gradually add the sodium carbonate solution to the dyebath over 10-15 minutes to raise the pH to the desired level (e.g., 10.5-11.0).

    • Continue the dyeing process at 60°C for 60 minutes.

  • Washing-Off:

    • After fixation, cool the dyebath and remove the fabric.

    • Rinse the fabric thoroughly with cold water until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) for 5 minutes.

    • Perform a soaping wash with a 2 g/L non-ionic detergent solution at 90-95°C for 15 minutes.

    • Rinse again with hot water, followed by cold water.

    • Squeeze and air-dry the fabric.

Protocol 2: Quantification of Hydrolyzed this compound using HPLC

This protocol provides a general method for separating and quantifying the active and hydrolyzed forms of this compound from a dyebath solution using High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][5]

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the dyebath solution at a specific time point during the dyeing process.

    • Immediately neutralize the sample with a dilute acid (e.g., HCl) to a pH of ~7 to quench the hydrolysis reaction.[5]

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and a phosphate buffer. The exact gradient profile will need to be optimized for the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30°C.

    • Detection Wavelength: Set the UV detector to the maximum absorbance wavelength (λmax) of this compound.

    • Injection Volume: e.g., 20 µL.

  • Data Analysis:

    • The active (unhydrolyzed) and hydrolyzed forms of the dye will elute at different retention times. The hydrolyzed form is typically more polar and will have a shorter retention time on a C18 column.[1]

    • The relative percentage of each form can be calculated from the peak areas in the chromatogram.

Visualizations

Hydrolysis_vs_Fixation cluster_dyebath Dyeing Process in Alkaline Dyebath cluster_reactions Competing Reactions cluster_products Products Reactive_Orange_13 This compound (Active Form) Fixation Fixation (Desired Reaction) Reactive_Orange_13->Fixation + Cellulose Hydrolysis Hydrolysis (Undesired Reaction) Reactive_Orange_13->Hydrolysis + Water Cellulose_Fiber Cellulose Fiber (-OH groups) Cellulose_Fiber->Fixation Water Water (H2O) Water->Hydrolysis Dyed_Fiber Dyed Fiber (Covalent Bond) Fixation->Dyed_Fiber Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Hydrolysis->Hydrolyzed_Dye Troubleshooting_Workflow Start Dyeing Issue Encountered (e.g., Low Color Yield) Check_pH Check Dyebath pH Start->Check_pH Check_Temp Check Fixation Temperature Check_pH->Check_Temp pH OK Adjust_pH Adjust pH (e.g., use buffer, lower alkali conc.) Check_pH->Adjust_pH pH too high/unstable Check_Time Check Fixation Time Check_Temp->Check_Time Temp OK Adjust_Temp Adjust Temperature (e.g., lower to 60°C) Check_Temp->Adjust_Temp Temp too high Check_Washoff Review Washing-Off Procedure Check_Time->Check_Washoff Time OK Adjust_Time Adjust Time (e.g., shorten fixation) Check_Time->Adjust_Time Time too long Improve_Washoff Improve Washing-Off (e.g., ensure hot soaping) Check_Washoff->Improve_Washoff Wash-off inadequate End Optimized Dyeing Process Check_Washoff->End Wash-off OK Adjust_pH->Check_Temp Adjust_Temp->Check_Time Adjust_Time->Check_Washoff Improve_Washoff->End

References

Troubleshooting color variations in "Reactive orange 13" printing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Orange 13 in printing applications. Our aim is to help you resolve common issues and achieve consistent, high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which fabrics is it suitable?

This compound is a reactive dye that forms a covalent bond with the fiber, resulting in excellent wash fastness.[1][2] It is primarily used for dyeing and printing on cellulosic fibers such as cotton and viscose, as well as on wool, nylon, and silk.[3][4]

Q2: What are the common causes of shade inconsistency in this compound printing?

Shade inconsistency can arise from several factors, including:

  • Variations in dye concentration.[5]

  • Inconsistent printing pressure.[5]

  • Fluctuations in pH, temperature, and steaming time.[5][6]

  • Differences in fabric pretreatment.[7]

  • Water hardness, which can affect dye solubility and reactivity.[8]

Q3: How does pH affect the printing performance of this compound?

The pH of the print paste and the fabric is critical for the fixation of reactive dyes. An alkaline environment is necessary for the chemical reaction between the dye and the fiber to occur.[6][9] For most cold brand reactive dyes, the optimal pH is between 10.8 and 11.[6]

Q4: What is the role of urea (B33335) in the printing paste?

Urea acts as a humectant, helping to keep the fabric moist during the steaming process, which is crucial for dye fixation.[10] The amount of urea can be adjusted to achieve different shade depths; more urea is typically used for darker shades.[6]

Q5: What causes color bleeding in reactive printing?

Color bleeding can be caused by:

  • Excessive moisture in the fabric before printing.[5]

  • Poor dye fixation due to incorrect steaming temperature or time.[5]

  • Improper washing-off of unfixed dye.[7]

Troubleshooting Guide

This guide addresses specific color variation issues you may encounter during your experiments with this compound.

Issue Potential Causes Recommended Solutions
Lighter than expected shade Insufficient dye concentration in the print paste.Increase the dye concentration incrementally.
Low pH of the print paste.Ensure the pH is within the optimal range (typically 10.8-11 for cold brand reactive dyes) by adding a suitable alkali like sodium bicarbonate.[6][11]
Inadequate steaming time or temperature.Steam at the recommended temperature (e.g., 102°C) for the appropriate duration (10-20 minutes).[5][11]
Dye hydrolysis.[12]Prepare the print paste fresh and use it promptly.
Darker than expected shade Dye concentration is too high.Reduce the dye concentration in the print paste.
Excessive urea in the print paste.Decrease the amount of urea.[6]
Uneven color distribution Uneven printing pressure.Check and adjust the printing equipment to ensure uniform pressure.[5]
Improper mixing of the print paste.Thoroughly mix the dye paste to ensure a consistent concentration.[5]
Fabric was not properly prepared (e.g., desizing, scouring).[7]Ensure the fabric is clean, absorbent, and free of impurities before printing.[13]
Color dullness or change in hue Presence of metal ions (e.g., copper) in the water.[3]Use deionized or soft water for preparing the dye paste.[11]
Incorrect pH.Verify and adjust the pH of the print paste.
Fabric has a different base color.[14]For consistent results, use fabric from the same lot.[14]
Poor wash fastness Incomplete fixation of the dye.Optimize steaming conditions (temperature and time) and ensure proper alkali concentration.[5]
Insufficient soaping after printing.Thoroughly wash the printed fabric to remove any unfixed dye.[6][7]

Quantitative Data Summary

The following tables provide a summary of key parameters influencing the printing of this compound.

Table 1: Recommended Parameters for this compound Printing on Cotton

ParameterRecommended Value
pH of Print Paste 10.8 - 11.0[6]
Steaming Temperature 100 - 105°C[5]
Steaming Time 10 - 20 minutes[11]
Urea Concentration 50 - 150 g/kg (depending on shade)
Alkali (Sodium Bicarbonate) 20 - 30 g/kg
Thickener (Sodium Alginate) 40 - 50 g/kg

Table 2: Influence of Metal Ions on this compound Shade

Metal IonEffect on Color
Iron (Fe²⁺) Minimal change in shade.[3]
Copper (Cu²⁺) Color becomes redder and darker.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Print Paste

  • Dissolve Dye: In a beaker, create a paste of the required amount of this compound powder with a small amount of cold water. Add the remaining water and stir until the dye is completely dissolved.

  • Add Auxiliaries: To the dye solution, add urea and any other required chemicals like a sequestering agent, and stir until fully dissolved.

  • Add Thickener: Gradually add the sodium alginate thickener to the solution while stirring continuously to avoid lump formation. Continue stirring until a smooth, homogenous paste is formed.

  • Add Alkali: Just before printing, add the required amount of sodium bicarbonate (alkali) to the paste and mix thoroughly.

Protocol 2: Printing and Fixation Process

  • Fabric Preparation: Ensure the fabric to be printed is properly desized, scoured, and bleached to ensure high absorbency and remove impurities.

  • Printing: Apply the prepared print paste to the fabric using a suitable method (e.g., screen printing).

  • Drying: After printing, carefully dry the fabric at a moderate temperature.

  • Steaming: Fix the dye to the fabric by steaming at 102-105°C for 10-20 minutes.[5][11]

  • Washing-off (Soaping):

    • Rinse the printed fabric in cold water to remove the thickener and unfixed dye.

    • Wash the fabric in a hot detergent solution (soaping) to remove hydrolyzed dye.

    • Rinse thoroughly with warm and then cold water.

    • Dry the final printed fabric.

Visual Guides

The following diagrams illustrate key processes and relationships in this compound printing.

TroubleshootingWorkflow Start Color Variation Issue Identified CheckPaste Check Print Paste (Concentration, pH, Viscosity) Start->CheckPaste CheckFabric Check Fabric Preparation (Cleanliness, Absorbency) CheckPaste->CheckFabric Paste OK Unresolved Issue Persists (Consult Senior Technician) CheckPaste->Unresolved Paste Incorrect CheckProcess Check Printing Process (Pressure, Speed) CheckFabric->CheckProcess Fabric OK CheckFabric->Unresolved Fabric Improperly Prepared CheckFixation Check Fixation (Steaming Time & Temp) CheckProcess->CheckFixation Process OK CheckProcess->Unresolved Process Error CheckWashing Check Washing-Off (Soaping, Rinsing) CheckFixation->CheckWashing Fixation OK CheckFixation->Unresolved Fixation Incorrect Resolved Issue Resolved CheckWashing->Resolved Washing OK CheckWashing->Unresolved Washing Inadequate

Caption: Troubleshooting workflow for color variation issues.

ReactiveDyePathway cluster_Dye Reactive Dye Molecule cluster_Fiber Cellulose Fiber cluster_Reaction Fixation Reaction Dye This compound (D-SO2-CH2-CH2-OSO3Na) ActivatedDye Activated Dye (D-SO2-CH=CH2) Dye->ActivatedDye Elimination Fiber Cellulose-OH CovalentBond Dye-Fiber Covalent Bond (D-SO2-CH2-CH2-O-Cellulose) ActivatedDye->CovalentBond Nucleophilic Addition Alkali Alkali (OH-)

Caption: Simplified reaction pathway of this compound with cellulose.

References

Technical Support Center: Optimization of Salt Concentration for Reactive Orange 13 Exhaustion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing salt concentration for the exhaustion of Reactive Orange 13. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of salt concentration for this compound dyeing.

IssuePossible CausesSuggested Solutions
Low Color Yield or Pale Shade Insufficient salt concentration.[1]Gradually increase the salt concentration in increments (e.g., 10 g/L) to find the optimal level for dye exhaustion. Refer to the experimental protocol below for a systematic approach.
Premature addition of alkali.[1]Ensure that the alkali (e.g., soda ash) is added only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt.[1]
Incorrect dyeing temperature.For this compound, a vinyl sulfone dye, the fixation temperature is typically around 60°C. Lower temperatures can lead to incomplete fixation.[1]
Uneven Dyeing or Patchy Color Excessive salt concentration leading to dye aggregation.[1]Reduce the salt concentration. High concentrations can cause dye molecules to clump together, preventing even diffusion into the fiber.[1]
Poor dye solubility.Ensure the dye is fully dissolved before adding it to the dyebath.
Inadequate agitation.Maintain constant and uniform agitation throughout the dyeing process to ensure even distribution of dye and chemicals.
Poor Wash Fastness Incomplete fixation of the dye.Optimize the fixation parameters, including alkali concentration, temperature, and time.
Ineffective removal of unfixed dye.After dyeing, ensure a thorough wash-off process, including a soaping treatment at or near boil, to remove all unfixed and hydrolyzed dye.
Fabric Feels Harsh Dye precipitation or aggregation on the fabric surface.[1]This can be caused by incorrect salt or alkali addition or poor dye solubility. Review your procedure and ensure proper dissolution and addition of chemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of salt in the dyeing process with this compound?

A1: Salt, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Glauber's salt), acts as an electrolyte in the dye bath.[2][3] In an aqueous solution, both the cellulosic fiber (e.g., cotton) and the reactive dye molecules carry a negative charge, leading to electrostatic repulsion. Salt helps to neutralize the negative charge on the fiber surface, which reduces this repulsion and allows the dye molecules to approach and exhaust onto the fiber.[3][4]

Q2: Which type of salt is better for dyeing with this compound, Sodium Chloride or Glauber's Salt?

A2: While both are effective, Glauber's salt (sodium sulfate) is often preferred.[2] Common salt (sodium chloride) contains chloride ions that can be corrosive to dyeing equipment.[2] Glauber's salt can also lead to a higher dye uptake as it produces twice the number of sodium ions per mole compared to sodium chloride.

Q3: Can too much salt be detrimental to the dyeing process?

A3: Yes. While essential for exhaustion, excessive salt concentrations can lead to dye aggregation, where dye molecules clump together.[1] These aggregates can be too large to diffuse into the fiber pores, resulting in lower color yield, poor levelness (uneven dyeing), and a harsh feel of the fabric.[1]

Q4: How does the liquor ratio affect the required salt concentration?

A4: The amount of salt required generally decreases as the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) decreases.[5] At lower liquor ratios, the dye and salt are more concentrated, which can enhance exhaustion with a lower amount of salt.

Q5: Is it possible to dye with this compound without salt?

A5: While conventional reactive dyeing heavily relies on salt, research into salt-free dyeing methods exists.[4][6] These methods often involve cationization of the cotton fiber, which introduces positive charges to the fiber, thereby attracting the anionic dye molecules without the need for salt.[4][6]

Experimental Protocols

Protocol 1: Optimization of Salt Concentration for this compound Exhaustion

This protocol provides a systematic approach to determine the optimal salt concentration for the exhaustion of this compound on a cellulosic substrate (e.g., cotton).

Materials:

  • This compound dye

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Soda Ash)

  • Deionized water

  • Laboratory dyeing machine (e.g., infrared lab dyer)

  • Spectrophotometer

Methodology:

  • Fabric Preparation: Cut several swatches of the cotton fabric of equal weight (e.g., 5 grams each).

  • Dye Bath Preparation: Prepare a stock solution of this compound. For each experiment, prepare a series of dye baths with a fixed concentration of this compound (e.g., 1% on the weight of fabric - owf) and a varying concentration of salt. A typical range to investigate would be 10, 20, 30, 40, 50, 60, and 70 g/L. Maintain a constant liquor ratio (e.g., 1:20).

  • Dyeing - Exhaustion Phase:

    • Introduce a cotton swatch into each dye bath at room temperature.

    • Gradually raise the temperature to 60°C over 20-30 minutes.

    • Run the dyeing process at this temperature for 30 minutes with constant agitation to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add a fixed amount of sodium carbonate (e.g., 20 g/L) to each dye bath to raise the pH to approximately 10.5-11.

    • Continue the dyeing process at 60°C for another 60 minutes for fixation.

  • Wash-off:

    • After fixation, remove the dyed fabric from each bath.

    • Rinse the fabric thoroughly with cold water until the water runs clear.

    • Perform a soaping treatment by washing the fabric in a 2 g/L non-ionic detergent solution at 90-95°C for 15 minutes.

    • Rinse again with hot water and then with cold water.

    • Squeeze and air-dry the fabric.

  • Analysis:

    • Measure the color strength (K/S value) of each dried fabric sample using a spectrophotometer.

    • Plot the K/S values against the salt concentration to determine the optimal concentration that gives the highest color yield.

Protocol 2: Determination of Dye Bath Exhaustion (%E)

This protocol measures the percentage of dye that has transferred from the dye bath onto the fiber.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration.

    • Create a series of dilutions and measure the absorbance of each at the dye's maximum absorption wavelength (λ-max) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Measure Initial Absorbance (A₀): Before adding the fabric to the dye bath, take a sample of the dye solution. Dilute it to a concentration that falls within your calibration curve range and measure its absorbance.

  • Perform Dyeing: Proceed with the dyeing process as per your standard protocol.

  • Measure Final Absorbance (A₁): At the end of the dyeing process (after fixation but before draining the bath), take a sample from the exhaust bath. Dilute it by the same factor as the initial sample and measure its absorbance.

  • Calculate Exhaustion: Use the following formula to calculate the percentage of dye bath exhaustion: %E = [(A₀ - A₁) / A₀] x 100

Data Presentation

The following tables summarize the expected impact of varying salt concentrations on dye exhaustion and color strength, based on typical results for reactive dyes.

Table 1: Effect of Salt Concentration on Dye Exhaustion and Color Strength

Salt Concentration (g/L)Dye Exhaustion (%)Color Strength (K/S)
56510.2
107812.5
208514.8
309016.1
409216.5
509216.5
609116.4
709016.2

Note: These are representative values. Actual results may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis prep_fabric Fabric Preparation (Scour & Bleach) prep_dyebath Dye Bath Preparation (Varying Salt Conc.) prep_fabric->prep_dyebath exhaustion Exhaustion Phase (Add Fabric, Ramp Temp to 60°C) prep_dyebath->exhaustion fixation Fixation Phase (Add Alkali, Hold at 60°C) exhaustion->fixation washoff Wash-off (Rinse & Soap) fixation->washoff analysis Analysis (Measure K/S) washoff->analysis

Experimental workflow for salt concentration optimization.

troubleshooting_workflow start Low Color Yield Observed check_salt Step 1: Verify Salt Concentration Is it within the optimal range? start->check_salt salt_low Salt concentration is too low check_salt->salt_low No salt_high Salt concentration is too high check_salt->salt_high High salt_ok Salt concentration is optimal check_salt->salt_ok Yes issue_resolved Issue Likely Resolved salt_low->issue_resolved Action: Increase Salt salt_high->issue_resolved Action: Decrease Salt check_alkali Step 2: Check Alkali Addition Timing Was alkali added after exhaustion? salt_ok->check_alkali alkali_early Alkali added prematurely check_alkali->alkali_early No alkali_ok Alkali addition timing is correct check_alkali->alkali_ok Yes alkali_early->issue_resolved Action: Correct Timing check_temp Step 3: Verify Dyeing Temperature Was fixation at ~60°C? alkali_ok->check_temp temp_low Temperature too low check_temp->temp_low No check_temp->issue_resolved Yes temp_low->issue_resolved Action: Increase Temperature

Troubleshooting workflow for low color yield.

References

Technical Support Center: Stripping Reactive Orange 13 from Dyed Fabric

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stripping Reactive Orange 13 from dyed fabrics.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for stripping this compound from fabric?

A1: The primary methods for stripping reactive dyes like this compound can be broadly categorized as chemical and biological.[1][2]

  • Chemical Stripping: This is the most common approach and can be further divided into:

    • Reductive Stripping: This method uses reducing agents to break the azo bonds (-N=N-) in the dye's chromophore, leading to decolorization.[3][4] Commonly used agents include sodium hydrosulfite (also known as hydrose or dithionite) and thiourea (B124793) dioxide, often in an alkaline medium.[1][5]

    • Oxidative Stripping: This involves using oxidizing agents like sodium hypochlorite, hydrogen peroxide, or ozone to destroy the dye molecule.[3][6] Oxidative methods are often considered more efficient and environmentally friendly than reductive methods.[1][7]

    • Photo-catalytic Stripping: This is an advanced oxidative process that utilizes a photocatalyst (like TiO2) and a light source (e.g., UV) to generate highly reactive hydroxyl radicals that degrade the dye.[1]

  • Biological Stripping: This emerging, eco-friendly method employs enzymes, such as laccase and manganese peroxidase, to decolorize the dye.[2][8] This process is less harsh on the fabric compared to chemical methods.[2]

Q2: Why is it difficult to strip reactive dyes from cellulosic fabrics like cotton?

A2: Reactive dyes, including this compound, form a strong covalent bond with the hydroxyl groups of cellulosic fibers (e.g., cotton).[1][5][6] This chemical bond is highly stable and resistant to conventional washing, making the stripping process challenging.[5][6] The stripping process must be robust enough to break this covalent bond without significantly damaging the fabric.[1][9]

Q3: What factors influence the efficiency of the stripping process?

A3: The success of stripping this compound is dependent on several key parameters:

  • Stripping Agent and Concentration: The choice of reducing or oxidizing agent and its concentration are critical. Increasing the concentration of agents like caustic soda and sodium hydrosulfite can enhance stripping efficiency.[1]

  • Temperature: Higher temperatures generally increase the rate of stripping. For reductive stripping with sodium hydrosulfite and caustic soda, temperatures around 100°C have shown maximum stripping percentage.[1]

  • pH: The pH of the stripping bath significantly impacts the process. For instance, ozone stripping of some reactive dyes is most effective at a low pH (around 3-5).[1][6] For decolorizing this compound with ozone, a pH of 10 has been found to be favorable.[10]

  • Treatment Time: The duration of the stripping process directly affects the extent of color removal.[1]

  • Type of Fabric and Dye Concentration: The initial concentration of the dye on the fabric (depth of shade) and the specific type of fabric will influence the stripping outcome.[1][5]

Troubleshooting Guides

Problem 1: Incomplete or uneven color removal after reductive stripping.

Possible Cause Troubleshooting Step
Insufficient concentration of stripping agents. Increase the concentration of sodium hydrosulfite and caustic soda. Start with a lower concentration and gradually increase to find the optimal level for your specific fabric and dye load.[1]
Sub-optimal temperature. Ensure the stripping bath is maintained at a high temperature, typically around 100°C for reductive stripping.[1] Verify the accuracy of your temperature controller.
Incorrect pH of the stripping bath. Reductive stripping is generally performed in a highly alkaline medium.[6] Check and adjust the pH of the bath using caustic soda.
Presence of metal complexes in the dye. If the reactive dye contains metal complexes, it should first be treated with a chelating agent like EDTA (2 g/L) by boiling before proceeding with the stripping process.[3][11]
Inadequate treatment time. Extend the duration of the stripping process. Monitor the fabric at regular intervals to determine the necessary time for complete color removal.[1]

Problem 2: Significant loss of fabric strength and weight after stripping.

Possible Cause Troubleshooting Step
Harsh chemical treatment. The stripping process is inherently degradative.[1] To minimize damage, try reducing the concentration of harsh chemicals like caustic soda. For example, using 5 g/L of caustic soda and sodium hydrosulfite instead of 10 g/L can lessen the loss of fabric quality.[1]
High temperature and prolonged treatment. While high temperatures improve stripping, they can also damage the fabric. Optimize the temperature and time to achieve a balance between color removal and fabric integrity.[1]
Using an aggressive stripping method. Consider switching to a less damaging method. Oxidative stripping with ozone or biological stripping with enzymes are generally gentler on the fabric compared to conventional reductive stripping.[1][2]

Problem 3: Re-oxidation and color reappearance after reductive stripping.

Possible Cause Troubleshooting Step
Reversible reduction of the dye molecule. The reduction of some dye structures, like anthraquinone, can be reversible.[3] After reductive stripping, a thorough washing and a subsequent mild oxidative treatment (e.g., with hydrogen peroxide) can help prevent color reappearance.
Incomplete removal of reduced dye intermediates. Ensure thorough rinsing and washing of the fabric after stripping to remove all residual chemicals and colorless dye precursors.

Experimental Protocols

Protocol 1: Reductive Stripping using Sodium Hydrosulfite and Caustic Soda

This protocol is a conventional method for stripping reactive dyes.

  • Preparation:

    • Prepare a stripping bath with a liquor ratio of 1:30 to 1:40 (fabric weight to water volume).[3]

    • Add caustic soda (NaOH) to the bath. A typical concentration range is 5-20 g/L.[1][3]

    • Add sodium hydrosulfite (Na₂S₂O₄). A typical concentration range is 5-10 g/L.[1]

  • Stripping Process:

    • Immerse the fabric dyed with this compound into the stripping bath.

    • Raise the temperature to 80-100°C.[1]

    • Maintain the temperature and agitate the bath for 30-60 minutes.[3]

  • Post-Stripping Treatment:

    • Remove the fabric from the bath and rinse thoroughly with hot water.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L).[12]

    • Perform a soaping wash at a high temperature (e.g., 95°C) to remove any remaining hydrolyzed dye.[13]

    • Rinse with cold water and dry.

Protocol 2: Oxidative Stripping using Ozone

This protocol offers a more environmentally friendly alternative.

  • Preparation:

    • Place the dyed fabric in a suitable reaction vessel (e.g., a bubble column reactor) with a liquor ratio of 1:10.[6]

    • Adjust the pH of the water. For this compound, a pH of 10 has been shown to be effective for decolorization.[10] For other reactive dyes, an acidic pH of 3-5 may be optimal.[1][6]

  • Ozonation Process:

    • Bubble ozone gas through the reactor at a specific dose (e.g., 2-10 g/h).[1][6]

    • Conduct the treatment at room temperature for a duration of 30-60 minutes.[6]

  • Post-Stripping Treatment:

    • Rinse the fabric thoroughly with tap water to remove ozonation by-products and any unfixed dye.[6]

    • Dry the fabric.

Data Presentation

Table 1: Effect of Reductive Stripping Agent Concentration on Fabric Properties

Shade %Caustic Soda (g/L)Sodium Hydrosulfite (g/L)Temperature (°C)Strength Loss (%)Weight Loss (%)
2.510101009.234.91
5.0101010010.05.99

Source: Adapted from a study on reductive stripping.[1]

Table 2: Performance of Different Stripping Agents on Bi-Functional Reactive Dyes

Stripping AgentConcentration (g/L)ShadeStripping Efficiency (%)
Hydrose8Light~88
Hydrose8Dark~81
Thiourea Dioxide4Light91
Thiourea Dioxide4Dark86

Source: Based on a performance evaluation of stripping agents.[5]

Visualizations

Reductive_Stripping_Workflow cluster_prep Preparation cluster_stripping Stripping cluster_post Post-Treatment Prep_Bath Prepare Stripping Bath (Caustic Soda + Sodium Hydrosulfite) Immerse Immerse Dyed Fabric Prep_Bath->Immerse Heat Heat to 80-100°C Immerse->Heat Treat Treat for 30-60 min Heat->Treat Rinse Hot Water Rinse Treat->Rinse Neutralize Neutralize (Acetic Acid) Rinse->Neutralize Soap Soaping Wash Neutralize->Soap Final_Rinse Cold Water Rinse & Dry Soap->Final_Rinse

Caption: Workflow for Reductive Stripping of this compound.

Stripping_Troubleshooting cluster_incomplete Troubleshooting: Incomplete Removal cluster_damage Troubleshooting: Fabric Damage Start Stripping Issue Incomplete Incomplete Color Removal Start->Incomplete Symptom Damage Fabric Damage Start->Damage Symptom Inc_Conc Increase Chemical Concentration Incomplete->Inc_Conc Inc_Temp Increase Temperature Incomplete->Inc_Temp Inc_Time Increase Treatment Time Incomplete->Inc_Time Check_pH Check & Adjust pH Incomplete->Check_pH Dec_Conc Decrease Chemical Concentration Damage->Dec_Conc Opt_Params Optimize Temp & Time Damage->Opt_Params Alt_Method Use Gentler Method (Ozone/Enzyme) Damage->Alt_Method

Caption: Troubleshooting Logic for Common Stripping Issues.

References

Technical Support Center: Improving the Solubility of Reactive Orange 13 in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Reactive Orange 13 and need to prepare concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is a water-soluble dye. Its solubility is temperature-dependent. At 20°C, the solubility is approximately 150 g/L, which increases to 160 g/L at 50°C.[1] Some commercial-grade specifications suggest a solubility of up to 300 g/L, which may be influenced by the specific formulation and purity of the dye.[2]

Q2: Why am I having trouble dissolving this compound at high concentrations?

A2: At high concentrations, reactive dyes like this compound have a tendency to aggregate. This phenomenon, where dye molecules clump together, effectively reduces their solubility and can lead to the formation of precipitates. Factors that can exacerbate aggregation include high dye concentration, the presence of electrolytes (salts), and low temperatures.

Q3: What is the role of urea (B33335) in improving the solubility of this compound?

A3: Urea is a widely used co-solvent that significantly enhances the solubility of reactive dyes.[3][4][5][6] It functions by disrupting the structure of water, which in turn reduces the tendency of the dye molecules to aggregate.[3] Urea also interacts directly with the dye molecules, further preventing aggregation and promoting dissolution.[3] This allows for the preparation of more concentrated and stable dye solutions.

Q4: Can other additives be used to improve solubility?

A4: Yes, other additives can be used to improve the solubility of reactive dyes, primarily by preventing aggregation. Alkanolamines, such as diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA), have been shown to be effective in disaggregating this compound in concentrated solutions.[7] These compounds are thought to disrupt the "iceberg structure" of water around the dye aggregates, allowing for their breakdown.

Q5: How does pH affect the solubility and stability of this compound?

A5: The pH of the solution is a critical factor for both the solubility and stability of reactive dyes. While specific quantitative data on the effect of pH on the solubility of this compound is limited, related azo dyes show that pH can influence the charge of the dye molecule, which in turn affects its interaction with the solvent and other dye molecules. It is crucial to avoid highly acidic or alkaline conditions when preparing stock solutions, as this can lead to hydrolysis of the reactive group, rendering the dye unable to bind to the substrate.[8] For dissolving the dye, a neutral pH of around 6.5-7.5 is generally recommended.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Dye powder is not fully dissolving, leaving solid particles. - Exceeding the solubility limit in pure water.- Dye aggregation at high concentrations.- Increase the temperature of the water to 50-60°C.- Add urea to the solution to act as a co-solvent and anti-aggregating agent.- Prepare a slurry of the dye in a small amount of cold water before adding hot water.
The dye solution is cloudy or precipitates over time. - The solution is supersaturated and unstable.- Changes in temperature causing the dye to precipitate.- Presence of electrolytes (salts) reducing solubility.- Increase the concentration of urea in the solution to enhance stability.- Store the stock solution at a constant, slightly elevated temperature if necessary.- Avoid adding electrolytes to the stock solution. Add them only to the final application mixture if required.
The color of the dye solution appears weaker than expected. - Incomplete dissolution of the dye powder.- Dye aggregation, which can alter the absorption spectrum.- Hydrolysis of the dye due to improper pH or prolonged storage at high temperatures.- Ensure all dye powder is fully dissolved by following the recommended protocol.- Add a disaggregating agent like urea or diethanolamine.- Prepare fresh solutions and maintain a neutral pH during storage.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)
20150[1]
50160[1]

Table 2: Recommended Urea Concentration for Enhancing Reactive Dye Solubility

Urea Concentration (g/L)Observation
50 - 100Significant improvement in solubility and prevention of aggregation for most applications.
150 - 175Optimal range for achieving very high concentrations of reactive dyes (e.g., 40 mmol/L).[9]

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution of this compound

This protocol outlines the steps to prepare a stable, concentrated stock solution of this compound using urea as a co-solvent.

Materials:

  • This compound powder

  • Urea

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beaker and graduated cylinder

  • Weighing scale

Procedure:

  • Determine the desired concentration: Decide on the final concentration of this compound you wish to achieve.

  • Calculate the required amounts: Based on your target concentration and final volume, calculate the mass of this compound and urea needed. Refer to Table 2 for recommended urea concentrations.

  • Prepare the urea solution:

    • Measure the required volume of deionized water into a beaker.

    • Gently heat the water to 50-60°C while stirring.

    • Slowly add the calculated amount of urea to the warm water and stir until it is completely dissolved.

  • Dissolve the dye:

    • Gradually add the pre-weighed this compound powder to the urea solution while maintaining the temperature and stirring.

    • Continue to stir the solution for 15-20 minutes to ensure the dye is fully dissolved.

  • Cool and store:

    • Allow the solution to cool to room temperature.

    • Store the concentrated dye solution in a well-sealed container, protected from light.

Visualizations

experimental_workflow cluster_preparation Solution Preparation start Start weigh Weigh this compound and Urea start->weigh heat_water Heat Deionized Water (50-60°C) weigh->heat_water dissolve_urea Dissolve Urea in Warm Water heat_water->dissolve_urea add_dye Gradually Add Dye to Urea Solution dissolve_urea->add_dye stir Stir for 15-20 mins add_dye->stir cool Cool to Room Temperature stir->cool store Store Solution cool->store

Caption: Experimental workflow for preparing a concentrated solution of this compound.

troubleshooting_logic issue Issue: Poor Solubility of this compound check_temp Is the water temperature 50-60°C? issue->check_temp check_urea Is urea being used as a co-solvent? check_temp->check_urea Yes solution_temp Solution: Increase water temperature. check_temp->solution_temp No check_electrolytes Are electrolytes (salts) present in the solution? check_urea->check_electrolytes Yes solution_urea Solution: Add urea (50-175 g/L). check_urea->solution_urea No solution_electrolytes Solution: Prepare stock solution without electrolytes. check_electrolytes->solution_electrolytes Yes success Solubility Improved check_electrolytes->success No solution_temp->success solution_urea->success solution_electrolytes->success

Caption: Troubleshooting logic for addressing poor solubility of this compound.

References

"Reactive orange 13" stability in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Reactive Orange 13 in various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a monochlorotriazine azo dye and is generally stable as a solid powder under normal temperatures and pressures when stored in a cool, dry place away from light.[1] In solution, its stability is significantly influenced by pH, temperature, and the presence of other chemical agents.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. The primary route of degradation in aqueous solutions is hydrolysis of the monochlorotriazine reactive group. This hydrolysis is significantly accelerated under alkaline conditions (higher pH), leading to the formation of a less reactive hydroxyl derivative that can no longer form a covalent bond with substrates like cellulose.[2]

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Temperature has a profound effect on the stability of this compound. The rate of hydrolysis increases substantially with an increase in temperature. For monochlorotriazine reactive dyes, it has been reported that a 10°C rise in temperature can more than double the rate of hydrolysis.

Q4: Is this compound compatible with strong oxidizing or reducing agents?

A4: No, this compound is incompatible with strong oxidizing and strong reducing agents.[1] Contact with these agents can lead to the degradation of the dye's chromophore, resulting in a loss of color.

Q5: How does the presence of electrolytes affect the stability of this compound?

A5: While electrolytes are often used in dyeing processes to promote exhaustion, high concentrations of electrolytes in a dye bath can increase the rate of dye hydrolysis.

Q6: Can organic solvents be used with this compound?

A6: Yes, certain organic solvents can be used with this compound. In fact, solvents like diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) have been shown to reduce the aggregation of this compound in concentrated aqueous solutions, which can be beneficial for certain applications.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Color of the dye solution fades over time. 1. Hydrolysis: The dye solution, especially if alkaline, is undergoing hydrolysis. 2. Photodegradation: Exposure to light, particularly UV, can degrade the dye. 3. Presence of Oxidizing/Reducing Agents: Contamination with incompatible chemicals.1. Prepare fresh solutions before use. If a stock solution must be stored, keep it at a neutral or slightly acidic pH and refrigerate. 2. Store dye solutions in amber bottles or protect them from light. 3. Ensure all glassware is clean and that the dye is not mixed with incompatible chemicals.
Poor reactivity or binding to the substrate. 1. Hydrolyzed Dye: A significant portion of the dye has hydrolyzed and is no longer reactive. 2. Incorrect pH: The pH of the reaction mixture is not optimal for the reaction with the substrate.1. Use freshly prepared dye solutions. Minimize the time the dye spends in alkaline conditions before it is introduced to the substrate. 2. Ensure the pH of your reaction is appropriate for the desired covalent bond formation.
Precipitation or aggregation of the dye in solution. 1. High Concentration: The dye concentration exceeds its solubility or tends to aggregate at high concentrations. 2. Low Temperature: Solubility of the dye may decrease at lower temperatures.1. Consider using a co-solvent such as diethanolamine or triethanolamine to reduce aggregation in concentrated solutions.[3] 2. Gently warm the solution to aid dissolution, but be mindful that higher temperatures will accelerate hydrolysis.

Data on Chemical Stability

Table 1: Effect of Temperature on the Hydrolysis Rate of a Representative Monochlorotriazine Reactive Dye at pH 10.9

Temperature (°C)Pseudo-First-Order Rate Constant (k) (min⁻¹)Relative Rate of Hydrolysis
503.9 x 10⁻⁴1x
801.29 x 10⁻²~33x

Note: This data illustrates the significant increase in the rate of hydrolysis with temperature.

Table 2: General Stability of this compound in Different Chemical Environments

Chemical EnvironmentStabilityNotes
Neutral Aqueous Solution (pH ~7) ModerateHydrolysis occurs at a slow rate. Stability is dependent on temperature.
Acidic Aqueous Solution (pH < 7) GoodThe rate of hydrolysis is significantly reduced.
Alkaline Aqueous Solution (pH > 7) PoorHydrolysis is rapid, especially at elevated temperatures.
Strong Oxidizing Agents UnstableLeads to degradation of the dye.[1]
Strong Reducing Agents UnstableLeads to degradation of the dye.[1]
Organic Solvents (e.g., DEA, TEA) GoodCan improve solubility and reduce aggregation.[3]

Experimental Protocols

Protocol for Determining the Rate of Hydrolysis of this compound using HPLC

This protocol allows for the quantitative analysis of the hydrolysis of this compound by separating the active (unhydrolyzed) and inactive (hydrolyzed) forms of the dye.

1. Materials and Reagents:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 7, 9, 11)

  • Deionized water

  • 0.1N HCl (for neutralization)

  • HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector

  • Mobile Phase A: 100% acetonitrile (B52724) containing an ion-pairing agent (e.g., 0.025 M tetrabutylammonium (B224687) bromide)

  • Mobile Phase B: A mixture of Mobile Phase A and water (e.g., 30:70) containing a buffer salt (e.g., 0.05 M ammonium (B1175870) dihydrogen phosphate)

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In a temperature-controlled reaction vessel, add a known volume of the desired pH buffer and bring it to the target temperature (e.g., 50°C).

  • Add a small volume of the this compound stock solution to the pre-heated buffer to initiate the hydrolysis reaction.

  • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with 0.1N HCl to a pH of ~7 to quench the hydrolysis reaction.

  • Filter the neutralized sample through a 0.45 µm syringe filter.

  • Inject a known volume (e.g., 20 µL) of the filtered sample into the HPLC system.

  • Elute the sample using a suitable gradient of Mobile Phases A and B.

  • Monitor the chromatogram at the λmax of this compound (and its hydrolyzed product).

  • The active and hydrolyzed forms of the dye will have different retention times.

  • Quantify the peak areas of the active and hydrolyzed forms at each time point.

3. Data Analysis:

  • Calculate the concentration of the active form of the dye at each time point.

  • Plot the natural logarithm of the concentration of the active dye versus time.

  • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

Visualizations

Hydrolysis_Pathway RO13_active This compound (Active Form) -Cl RO13_hydrolyzed Hydrolyzed this compound (Inactive Form) -OH RO13_active->RO13_hydrolyzed Hydrolysis (H₂O, OH⁻) Bound_Dye Covalently Bound Dye (Stable) RO13_active->Bound_Dye Reaction (Alkaline pH) Substrate Substrate (e.g., Cellulose-OH)

Caption: Competitive pathways for active this compound.

Troubleshooting_Workflow Start Start: Experiencing Poor Dye Performance Q1 Is the color of the dye solution fading? Start->Q1 A1_Yes Likely Hydrolysis or Photodegradation Q1->A1_Yes Yes Q2 Is the dye failing to bind to the substrate? Q1->Q2 No S1 Prepare fresh solutions and protect from light A1_Yes->S1 End Problem Resolved S1->End A2_Yes Dye is likely hydrolyzed or pH is incorrect Q2->A2_Yes Yes Q3 Is the dye precipitating out of solution? Q2->Q3 No S2 Use fresh dye solution and verify reaction pH A2_Yes->S2 S2->End A3_Yes High concentration or low temperature issue Q3->A3_Yes Yes Q3->End No S3 Consider using a co-solvent or gentle warming A3_Yes->S3 S3->End

Caption: Troubleshooting workflow for common this compound issues.

References

"Reactive orange 13" and issues with dye-fiber covalent bonding

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Orange 13

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the application of this dye, with a specific focus on overcoming challenges related to dye-fiber covalent bonding.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and its reactive group?

This compound (C.I. 18270) is a single azo dye characterized by its red-light orange shade.[1] Its molecular formula is C₂₄H₁₅ClN₇Na₃O₁₀S₃.[1][2] The key feature of this dye is its reactive group, which is a dichlorotriazine ring.[3][4] This group is highly reactive, enabling the dye to form strong, permanent covalent bonds with fibers under appropriate conditions.[4] Dyes with this reactive group are often referred to as "cold brand" dyes because they can react at relatively low temperatures (e.g., 30-40°C).[4][5]

Q2: How does this compound form a covalent bond with cellulosic fibers like cotton?

The covalent bonding of this compound to cellulose (B213188) is a nucleophilic substitution reaction.[6][7] The process is activated under alkaline conditions (high pH), which are essential for the reaction to occur.[8][9]

The mechanism involves two primary steps:

  • Activation of Cellulose: An alkali, such as sodium carbonate (soda ash), increases the pH of the dyebath to around 10-11.[10] This high pH causes the hydroxyl groups (-OH) on the cellulose polymer to deprotonate, forming highly reactive cellulosate anions (Cell-O⁻).[8][11]

  • Nucleophilic Attack: The newly formed cellulosate anion acts as a strong nucleophile. It attacks one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye molecule. This attack displaces a chloride ion (Cl⁻) and forms a stable, permanent covalent ether bond between the dye and the fiber.[6][9] This strong bond is responsible for the excellent wash fastness of reactive dyes.[10][12]

G cluster_0 Step 1: Fiber Activation cluster_1 Step 2: Covalent Bond Formation Cell_OH Cellulose Fiber (Cell-OH) Cell_O Activated Cellulose (Cell-O⁻) Cell_OH->Cell_O Forms Nucleophile Alkali Alkali (e.g., NaOH) pH 10-11 Alkali->Cell_OH Deprotonates Cell_O_2 Activated Cellulose (Cell-O⁻) RO13 This compound (Dye-Cl) Bonded Covalently Bonded Dye (Dye-O-Cell) RO13->Bonded Cl_ion Chloride Ion (Cl⁻) RO13->Cl_ion Displaces Cell_O_2->RO13 Nucleophilic Attack

Caption: Covalent bonding mechanism of a dichlorotriazine dye with cellulose.

Q3: What is dye hydrolysis, and why is it the primary issue affecting covalent bond formation?

Hydrolysis is a competing side reaction that is the most significant cause of low fixation efficiency in reactive dyeing.[13][14] In the alkaline dyebath, the reactive group of the dye can react with hydroxide (B78521) ions (OH⁻) from water instead of the activated cellulose fiber.[3][6] When this occurs, a chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH). This hydrolyzed dye is no longer reactive and cannot form a covalent bond with the fiber.[11][15] The hydrolyzed dye remains unfixed in the fabric and must be washed off, leading to poor color yield, wasted dye, and increased effluent pollution.[13][14] Controlling the dyeing parameters is critical to favor the fixation reaction over hydrolysis.[16]

G cluster_0 Desired Pathway cluster_1 Competing Pathway RO13 This compound (Dye-Cl) Fixed FIXATION (Covalent Bond) RO13->Fixed reacts with Hydrolyzed HYDROLYSIS (Deactivated Dye) RO13->Hydrolyzed reacts with Cell_O Activated Fiber (Cell-O⁻) Cell_O->Fixed OH_ion Water (OH⁻) OH_ion->Hydrolyzed

Caption: Competing reactions of fixation and hydrolysis in reactive dyeing.

Troubleshooting Guide

Q4: My experiment shows low color yield or poor dye fixation. What are the common causes and how can I troubleshoot them?

Low color yield is almost always due to poor fixation efficiency, where a significant portion of the dye is hydrolyzed instead of bonding to the fiber.[13] Use the following workflow to diagnose the issue.

G start Problem: Low Color Yield / Poor Fixation ph_check Was dyebath pH correct (10-11)? start->ph_check ph_yes YES ph_check->ph_yes ph_no NO ph_check->ph_no temp_check Was temperature correct? (e.g., 30-60°C) ph_yes->temp_check ph_action Action: Calibrate pH meter. Ensure correct alkali type and concentration. ph_no->ph_action ph_action->temp_check temp_yes YES temp_check->temp_yes temp_no NO temp_check->temp_no alkali_check Was alkali added AFTER dye exhaustion phase? temp_yes->alkali_check temp_action Action: Use lower temp for highly reactive dyes. Verify thermostat accuracy. temp_no->temp_action temp_action->alkali_check alkali_yes YES alkali_check->alkali_yes alkali_no NO alkali_check->alkali_no salt_check Was salt concentration adequate? alkali_yes->salt_check alkali_action Action: Modify procedure. Allow 30-45 min for dye exhaustion with salt before adding alkali. alkali_no->alkali_action alkali_action->salt_check salt_yes YES salt_check->salt_yes salt_no NO salt_check->salt_no end_node Improved Fixation Efficiency salt_yes->end_node salt_action Action: Recalculate salt needed for the liquor ratio. Add salt gradually for even exhaustion. salt_no->salt_action salt_action->end_node

Caption: Troubleshooting workflow for low dye fixation efficiency.

Q5: What are the optimal process parameters for dyeing cotton with a dichlorotriazine dye like this compound?

Precise control over dyeing parameters is essential to maximize the dye-fiber reaction while minimizing hydrolysis.[17] The following table summarizes generally accepted optimal conditions for highly reactive dichlorotriazine dyes on cellulosic fibers.

ParameterRecommended ValueRationale & Key ConsiderationsCitations
pH 10.5 - 11.0Essential for activating cellulose hydroxyl groups. Too high a pH (>11.5) excessively accelerates dye hydrolysis.[10][16][18]
Fixation Temperature 30 - 60 °CDichlorotriazine dyes are highly reactive and can fix at lower temperatures. Higher temperatures significantly increase the rate of hydrolysis.[4][13][19]
Electrolyte (Salt) 40 - 80 g/L (NaCl or Na₂SO₄)Overcomes electrostatic repulsion between the anionic dye and fiber, promoting dye exhaustion onto the fiber surface before fixation begins.[17][20][21]
Liquor Ratio 1:10 to 1:20The ratio of the weight of the dyebath to the weight of the goods. Lower ratios can increase exhaustion but may cause unlevelness if not controlled.[20][22]
Exhaustion Time 30 - 45 minutesTime allowed for the dye to migrate from the bath to the fiber (with salt present) before adding alkali.[11]
Fixation Time 45 - 60 minutesTime after alkali addition for the covalent bond to form. Insufficient time leads to incomplete fixation; excessive time can risk hydrolysis of already bonded dye.[11][18][22]

Experimental Protocols

Protocol 1: Standard Laboratory Protocol for Dyeing Cotton with this compound

This protocol describes a standard exhaust dyeing procedure for a 10-gram sample of cotton fabric. All calculations are based on the weight of fabric (owf).

Materials:

  • 10g scoured and bleached cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl) or anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃, soda ash)

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Distilled water

  • Neutral soaping agent

Procedure:

  • Dye Stock Solution: Accurately weigh 0.2g (for 2% owf) of this compound dye. Dissolve it in a small amount of warm (40°C) distilled water, then make up to 100mL in a volumetric flask to create a 2 g/L stock solution.

  • Dyebath Preparation: Set the liquor ratio to 1:20 (200mL total volume for 10g fabric). In the dyeing vessel, add 100mL of distilled water. Add the required volume of dye stock solution (e.g., 10mL for a 2% shade).

  • Dyeing - Exhaustion Phase:

    • Place the cotton fabric into the dyebath.

    • Raise the temperature to 40°C.

    • Prepare the salt solution. For 60 g/L, dissolve 12g of NaCl in ~40mL of hot water.

    • Add the salt solution to the dyebath in two portions over 15 minutes.[11]

    • Run the machine for an additional 30 minutes to allow the dye to exhaust onto the fiber.[11]

  • Dyeing - Fixation Phase:

    • Prepare the alkali solution. For 20 g/L, dissolve 4g of Na₂CO₃ in ~40mL of hot water.

    • Add the alkali solution to the dyebath. This will raise the pH to ~11.

    • Continue the dyeing process at 40°C for 60 minutes to facilitate covalent bond formation.[18]

  • Washing-Off:

    • After fixation, drop the dyebath.

    • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

    • Perform a soaping wash at 95°C for 15 minutes with a neutral detergent (2 g/L) to remove all unfixed and hydrolyzed dye.[11][18]

    • Rinse again with warm and then cold water.

  • Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

Protocol 2: Method for Determining Dye Fixation Efficiency (%F)

This spectrophotometric method quantifies the percentage of dye that has covalently bonded to the fiber by measuring the amount of dye removed from the bath and the amount that is washed off after fixation.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 mg/L).

    • Create a series of dilutions (e.g., 5, 10, 15, 20, 25 mg/L).

    • Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ-max) using a UV-Vis spectrophotometer.

    • Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.

  • Measure Initial Dye Amount (D_initial):

    • From the initial dyebath prepared in Protocol 1 (before adding fabric), take a precise sample (e.g., 1mL).

    • Dilute it to a known volume (e.g., 100mL) so its concentration falls within the calibration curve range.

    • Measure its absorbance and use the calibration curve to determine its concentration.

    • Calculate the total initial amount of dye in the bath: D_initial = Concentration (g/L) * Initial Dyebath Volume (L).

  • Measure Unfixed Dye Amount (D_unfixed):

    • Collect the entire exhausted dyebath after the fixation step.

    • Also, collect all subsequent cold rinses and the hot soaping bath.

    • Combine all these liquids into a single volumetric flask and make up to a known final volume (e.g., 2L).

    • Take a sample from this combined liquor, measure its absorbance, and determine the concentration using the calibration curve.

    • Calculate the total amount of unfixed and hydrolyzed dye: D_unfixed = Concentration (g/L) * Final Combined Liquor Volume (L).

  • Calculate Fixation Efficiency (%F):

    • The amount of fixed dye is the difference between the initial amount and the unfixed amount.

    • The fixation efficiency is calculated using the formula: %F = [ (D_initial - D_unfixed) / D_initial ] * 100 [21][23]

References

Technical Support Center: Decolorization of Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of Reactive Orange 13.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for decolorizing this compound?

The most common and effective methods for the decolorization of this compound include:

  • Enzymatic Degradation: Utilizes enzymes from microorganisms to break down the dye's molecular structure.[1]

  • Sonoelectrochemical Process: A combination of ultrasound and electrochemistry to degrade the dye.

  • Adsorption by Activated Carbon: Employs activated carbon to physically remove the dye from a solution.[2]

  • Ozonation: Uses ozone gas as a powerful oxidizing agent to decolorize the dye.[3]

Q2: Which factors generally have the most significant impact on decolorization efficiency?

Across various methods, the following factors are consistently reported to have a substantial influence on the efficiency of this compound decolorization:

  • pH of the solution: Affects the surface charge of adsorbents, the activity of enzymes, and the generation of reactive species in chemical processes.[2][3]

  • Initial Dye Concentration: Higher concentrations can saturate the decolorizing agent (e.g., activated carbon, enzymes), leading to a decrease in percentage removal.[2]

  • Temperature: Influences reaction kinetics and enzyme activity.

  • Contact Time/Reaction Time: The duration of the experiment directly impacts the extent of decolorization.[3]

  • Dosage of the active agent: This includes the amount of adsorbent, concentration of enzymes, or ozone dosage.[2][3]

Q3: Are there any safety precautions I should take when working with this compound?

Yes, this compound is a chemical dye and should be handled with care. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoid generating dust. In case of contact, flush the affected area with plenty of water.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the decolorization of this compound using different methods.

Enzymatic Degradation
Issue Possible Cause(s) Troubleshooting Steps
Low decolorization rate - Inactive or insufficient enzyme concentration.- Suboptimal pH or temperature.- Presence of inhibitors in the reaction medium.- Verify the activity of your enzyme stock.- Optimize enzyme concentration.- Adjust the pH and temperature to the optimal range for the specific enzyme being used.- Analyze the reaction medium for potential inhibitors.
Inconsistent results between batches - Variation in enzyme activity.- Inconsistent experimental conditions.- Standardize the enzyme activity for each experiment.- Ensure precise control over pH, temperature, and mixing speed.
Precipitation observed in the reaction mixture - The dye may be precipitating at the experimental pH.- Check the solubility of this compound at the working pH.- Adjust the pH if necessary, while staying within the optimal range for the enzyme.
Sonoelectrochemical Process
Issue Possible Cause(s) Troubleshooting Steps
Low decolorization efficiency - Incorrect input voltage.- Suboptimal pH.- Inadequate concentration of supporting electrolyte or H₂O₂.- Optimize the input voltage.- Adjust the pH of the solution; a pH of around 7.0 has been shown to be effective.- If using H₂O₂, optimize its concentration.
Electrode fouling - Deposition of dye degradation byproducts on the electrode surface.- Clean the electrodes regularly according to the manufacturer's instructions.- Consider reversing the polarity periodically if your equipment allows.
High energy consumption - Non-optimized parameters.- Systematically optimize parameters such as input voltage, pH, and reaction time to achieve the desired decolorization with minimal energy input.
Adsorption by Activated Carbon
Issue Possible Cause(s) Troubleshooting Steps
Low dye removal - Insufficient adsorbent dose.- Suboptimal pH.- High initial dye concentration saturating the adsorbent.- Increase the amount of activated carbon.- Adjust the pH to the optimal range for adsorption (this can vary depending on the activated carbon source).- Consider diluting the initial dye solution or performing a multi-stage adsorption process.
Poor reproducibility - Inconsistent quality of activated carbon.- Variation in experimental conditions.- Use activated carbon from the same batch for a series of experiments.- Ensure consistent pH, temperature, and agitation speed.
Slow adsorption rate - Inadequate mixing.- The particle size of the activated carbon is too large.- Increase the agitation speed to ensure good contact between the adsorbent and the dye solution.- Use activated carbon with a smaller particle size to increase the surface area.
Ozonation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete decolorization - Insufficient ozone dosage.- Suboptimal pH.- Short reaction time.- Increase the ozone flow rate or concentration.- Adjust the pH; for this compound, a pH of 10 has been found to be favorable.[3]- Extend the ozonation time.
Formation of byproducts - Incomplete oxidation of the dye molecule.- Optimize the ozone dosage and reaction time to promote complete mineralization.- Consider combining ozonation with other advanced oxidation processes (AOPs).
Low ozone transfer efficiency - Poor gas dispersion in the reactor.- Use a finer bubble diffuser to create smaller bubbles and increase the gas-liquid interfacial area.- Ensure adequate mixing in the reactor.

III. Data Presentation

Table 1: Factors Affecting Enzymatic Decolorization of this compound
ParameterOptimal Condition/EffectReference
Bacterial Strain Alcaligenes faecalis PMS-1[1]
Condition Static anoxic[1]
Enzymes Involved Veratryl Alcohol Oxidase, Tyrosinase, NADH-DCIP reductase[1]
Kinetics Michaelis-Menten[1]
Vmax 27.1 mg l⁻¹ h⁻¹[1]
Km 105 mg l⁻¹[1]
Table 2: Factors Affecting Sonoelectrochemical Decolorization of Reactive Orange 122 (a similar reactive orange dye)
ParameterOptimal Condition/EffectReference
Hydrogen Peroxide (H₂O₂) Concentration 3.0 mgL⁻¹ for a 10 mgL⁻¹ dye solution
pH ~7.0
Input Potential 1.05 V
Sonication Time 90 minutes
Decolorization Efficiency (with H₂O₂) 99%
Decolorization Efficiency (without H₂O₂) 97%
COD Removal (with H₂O₂) 70%
COD Removal (without H₂O₂) 95.5%
Table 3: Factors Affecting Adsorption of this compound by Activated Carbon
ParameterSugarcane Bagasse Activated Carbon (SB)Banana Peel Activated Carbon (BP)Reference
Optimal pH 38[2]
Maximum Removal Efficiency (at 100 mg/L dye, 1g adsorbent) 84.82%96.35%[2]
Effect of Adsorbent Dose (0.02g to 1g) Removal increased from 10% to 89%Removal increased from 35% to 97%[2]
Effect of Initial Dye Concentration (20 mg/L to 150 mg/L) Removal dropped from 95% to 74%Removal dropped from 98% to 92%[2]
Table 4: Factors Affecting Ozonation of this compound
ParameterOptimal Condition/EffectReference
pH 10[3]
Ozone Input Rate 2.66 g/h[3]
Reaction Time 30 minutes for significant color reduction[3]
Kinetics First-order[3]

IV. Experimental Protocols

Enzymatic Decolorization Protocol

This protocol is a general guideline for the enzymatic decolorization of this compound using a bacterial culture.

  • Prepare the Culture Medium: Prepare a suitable liquid medium for the growth of the selected bacterial strain (e.g., Alcaligenes faecalis). The medium should contain necessary nutrients but lack a carbon source if the dye is to be the sole carbon source.

  • Inoculation: Inoculate the sterile medium with a fresh culture of the decolorizing bacteria.

  • Incubation: Incubate the culture under optimal growth conditions (e.g., specific temperature, shaking speed) until it reaches the desired cell density (e.g., exponential growth phase).

  • Dye Addition: Add a sterile stock solution of this compound to the culture to achieve the desired initial concentration.

  • Decolorization: Incubate the culture with the dye under static anoxic conditions.[1]

  • Sampling: At regular time intervals, withdraw an aliquot of the culture.

  • Analysis:

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 493 nm) using a UV-Vis spectrophotometer.

    • Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Sonoelectrochemical Decolorization Protocol

This protocol outlines the steps for the sonoelectrochemical decolorization of this compound.

  • Prepare the Dye Solution: Prepare an aqueous solution of this compound at the desired concentration.

  • Set up the Reactor:

    • Place the dye solution in a glass vessel that serves as the electrochemical cell.

    • Insert the working electrode (e.g., carbon), auxiliary electrode (e.g., platinum plate), and reference electrode (e.g., saturated calomel (B162337) electrode) into the solution.

    • Place the electrochemical cell in an ultrasonic bath.

  • Adjust Experimental Conditions:

    • Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute acid or base.

    • If applicable, add the desired concentration of a supporting electrolyte and/or hydrogen peroxide.

  • Initiate the Process:

    • Turn on the ultrasonic bath to the desired frequency (e.g., 35 kHz).

    • Apply the desired potential (e.g., 1.05 V) to the working electrode using a potentiostat.

  • Monitor Decolorization: At specific time intervals, take a sample of the solution and measure its absorbance at the maximum wavelength of the dye to determine the extent of decolorization.

Adsorption by Activated Carbon Protocol

This protocol describes a batch adsorption experiment for the removal of this compound using activated carbon.

  • Prepare Dye Solutions: Prepare a series of this compound solutions of known concentrations.

  • Adsorption Experiment:

    • In a series of flasks, add a pre-weighed amount of activated carbon to a fixed volume of the dye solution.

    • Adjust the pH of each solution to the desired value.

    • Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined contact time.

  • Analysis:

    • After the desired contact time, separate the activated carbon from the solution by filtration or centrifugation.

    • Measure the absorbance of the supernatant to determine the final dye concentration.

    • Calculate the amount of dye adsorbed per unit mass of activated carbon (qₑ) and the percentage of dye removal.

Ozonation Protocol

This protocol provides a general procedure for the ozonation of this compound.

  • Prepare the Dye Solution: Prepare a solution of this compound in a suitable reactor.

  • Adjust pH: Adjust the pH of the solution to the desired value (e.g., 10) using a suitable buffer or by adding acid or base.[3]

  • Ozone Generation and Introduction:

    • Generate ozone gas from an oxygen source using an ozone generator.

    • Bubble the ozone gas through the dye solution using a diffuser at a controlled flow rate.

  • Reaction: Allow the ozonation to proceed for a specific reaction time with continuous stirring.

  • Sampling and Analysis: Periodically, take samples from the reactor and measure the absorbance to monitor the decolorization progress.

V. Visualizations

Experimental_Workflow_for_Decolorization start Start: Prepare This compound Stock Solution enzymatic Enzymatic Degradation start->enzymatic sono Sonoelectrochemical Process start->sono adsorption Adsorption by Activated Carbon start->adsorption ozonation Ozonation start->ozonation analysis Analysis: UV-Vis Spectrophotometry, Decolorization % enzymatic->analysis sono->analysis adsorption->analysis ozonation->analysis end End: Report Results analysis->end

Caption: General experimental workflow for different decolorization methods.

Factors_Affecting_Decolorization decolorization Decolorization Efficiency of this compound pH pH pH->decolorization temp Temperature temp->decolorization conc Initial Dye Concentration conc->decolorization time Contact/Reaction Time time->decolorization dosage Dosage of Active Agent dosage->decolorization additives Presence of Additives (e.g., H₂O₂) additives->decolorization

Caption: Key factors influencing the decolorization of this compound.

Troubleshooting_Logic_Flow start Issue: Low Decolorization check_params Check Primary Parameters: pH, Temp, Concentration start->check_params params_ok Parameters Optimal? check_params->params_ok adjust_params Action: Adjust to Optimal Conditions params_ok->adjust_params No check_agent Check Active Agent: (Enzyme, Adsorbent, etc.) params_ok->check_agent Yes adjust_params->start agent_ok Agent Active/Sufficient? check_agent->agent_ok replace_agent Action: Increase Dosage or Use Fresh Agent agent_ok->replace_agent No check_inhibitors Check for Inhibitors/ Interfering Substances agent_ok->check_inhibitors Yes replace_agent->start inhibitors_present Inhibitors Present? check_inhibitors->inhibitors_present remove_inhibitors Action: Purify Sample or Modify Protocol inhibitors_present->remove_inhibitors Yes resolved Issue Resolved inhibitors_present->resolved No remove_inhibitors->start

Caption: A logical troubleshooting flow for low decolorization efficiency.

References

Technical Support Center: Optimizing Medium Components for Reactive Orange 13 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing medium components for the degradation of the azo dye, Reactive Orange 13 (RO13).

FAQs: Medium Optimization for this compound Degradation

Q1: What are the most critical medium components to optimize for efficient this compound degradation?

A1: The most critical components for enhancing the microbial degradation of this compound are the carbon source, nitrogen source, and the initial pH of the medium. The choice of microbial strain or consortium will ultimately dictate the optimal composition, but these three factors consistently show the most significant impact on decolorization efficiency.

Q2: Which carbon sources are most effective for the degradation of this compound?

A2: Glucose has been widely reported as an effective carbon source for the degradation of this compound and other azo dyes.[1][2] It is readily metabolized by a wide range of microorganisms and provides the necessary energy and reducing equivalents for the enzymatic breakdown of the dye. Other sugars like sucrose (B13894) and starch can also be effective depending on the specific microbial culture.[3]

Q3: What is the role of the nitrogen source in the degradation process?

A3: A supplementary nitrogen source is often crucial for robust microbial growth and the production of the necessary enzymes (e.g., azoreductases) for dye degradation. Yeast extract and peptone are commonly used and have been shown to significantly enhance the decolorization of reactive dyes.[1][2][4]

Q4: How does the initial pH of the medium affect the degradation of this compound?

A4: The initial pH of the medium is a critical parameter that directly influences microbial growth and enzymatic activity. For the degradation of this compound, a pH range of 6.0 to 10.0 is generally considered favorable, with optimal degradation often observed around neutral to slightly alkaline conditions (pH 7.0 - 8.0).[5]

Q5: What is the optimal temperature for this compound degradation?

A5: The optimal temperature for the degradation of this compound is highly dependent on the specific microorganism being used. However, most studies report efficient decolorization in the mesophilic range, typically between 30°C and 37°C.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no decolorization of this compound 1. Sub-optimal medium composition (carbon/nitrogen source).2. Incorrect pH of the medium.3. Inappropriate incubation temperature.4. Insufficient inoculum size or viability.5. Presence of inhibitory substances in the dye solution.1. Systematically test different carbon (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). Refer to the data tables below for effective concentrations.2. Adjust the initial pH of the medium to the optimal range for your microbial culture (typically pH 7.0-8.0).3. Ensure the incubator is set to the optimal temperature for your microorganism (usually 30-37°C).4. Increase the inoculum size or ensure the culture is in the exponential growth phase before inoculation.5. Consider pre-treating the dye solution to remove any potential inhibitors.
Decolorization starts but then stops or slows down significantly 1. Depletion of essential nutrients (carbon or nitrogen source).2. Accumulation of toxic metabolic byproducts.3. Drastic change in medium pH during degradation.1. Supplement the medium with additional carbon and nitrogen sources during the experiment.2. Partially replace the medium to dilute toxic byproducts.3. Monitor and adjust the pH of the medium periodically during the degradation process.
Inconsistent results between experiments 1. Variability in inoculum preparation.2. Inconsistent medium preparation.3. Fluctuations in incubation conditions (temperature, agitation).1. Standardize the inoculum preparation procedure (e.g., use a specific cell density or optical density).2. Prepare fresh medium for each experiment using a consistent protocol.3. Ensure that the incubator maintains a stable temperature and, if applicable, a consistent agitation speed.

Data Presentation: Optimizing Medium Components

The following tables summarize quantitative data on the effect of different medium components on the degradation of this compound and similar reactive azo dyes.

Table 1: Effect of Carbon Source on Decolorization Efficiency

Microorganism/ConsortiumDye (Concentration)Carbon Source (Concentration)Decolorization Efficiency (%)Incubation Time (h)Reference
Bacterial Consortium ETL-AReactive Orange M2R (100 ppm)Glucose (0.1% w/v)9330
Pseudomonas spp.Reactive Orange (50 mg/L)Glucose (1%)~985[6][7]
Activated SludgeReactive Orange HE2RGlucose (0.1%)5124[8][9]
Streptomyces albidoflavus 3MGHReactive Orange 122 (0.3 g/L)Sucrose>60120[3]

Table 2: Effect of Nitrogen Source on Decolorization Efficiency

Microorganism/ConsortiumDye (Concentration)Nitrogen Source (Concentration)Decolorization Efficiency (%)Incubation Time (h)Reference
Bacterial Consortium ETL-AReactive Orange M2R (100 ppm)Yeast Extract (0.3% w/v)9330
Pseudomonas spp.Reactive Orange (50 mg/L)Yeast Extract (1%)High-[7]
Activated SludgeReactive Orange HE2RYeast Extract9824[8][9]
Bacterial Consortium SPB92Acid Orange (30 mg/L)Yeast Extract (1 g/L)10023[10]

Table 3: Effect of pH and Temperature on Decolorization Efficiency

Microorganism/ConsortiumDye (Concentration)Optimal pHOptimal Temperature (°C)Decolorization Efficiency (%)Reference
Bacillus sp. SBT8This compound (25 mg/L)7.033100[5][11]
Pseudomonas spp.Reactive Orange (50 mg/L)8.037~98[6][7]
Bacterial Consortium VSSReactive Orange M2R6.03595[2]
Streptomyces albidoflavus 3MGHReactive Orange 122 (0.3 g/L)6.035>60[3]

Experimental Protocols

Preparation of Basal Medium

A common basal medium for the cultivation of bacteria for dye degradation studies is Bushnell and Haas Medium (BHM).

Composition of Bushnell and Haas Medium (per liter):

Protocol:

  • Dissolve all the components in 1 liter of distilled water.

  • Adjust the pH to the desired level (e.g., 7.0) using 1N HCl or 1N NaOH.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Aseptically add the filter-sterilized dye solution and carbon/nitrogen sources to the cooled medium before inoculation.[1]

Inoculum Preparation

Protocol:

  • Inoculate a single colony of the desired microorganism from a fresh agar (B569324) plate into a sterile nutrient broth.

  • Incubate the culture at the optimal temperature and agitation speed until it reaches the mid-exponential growth phase. This can be monitored by measuring the optical density (OD) at 600 nm.

  • Harvest the cells by centrifugation and wash them with sterile saline or phosphate buffer to remove any residual medium components.

  • Resuspend the cell pellet in a sterile solution to achieve the desired inoculum density for the degradation experiment.

Decolorization Assay

Protocol:

  • Dispense the prepared medium containing the desired concentrations of this compound, carbon source, and nitrogen source into sterile flasks.

  • Inoculate the flasks with the prepared microbial inoculum.

  • Incubate the flasks under the desired conditions (e.g., static or shaking, specific temperature).

  • At regular time intervals, withdraw an aliquot of the culture medium aseptically.

  • Centrifuge the aliquot to pellet the microbial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (typically around 488-493 nm) using a UV-Vis spectrophotometer.

  • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Medium Preparation Incubation Incubation with This compound Media->Incubation Inoculum Inoculum Preparation Inoculum->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Spectro Spectrophotometry Centrifugation->Spectro Calc Decolorization Calculation Spectro->Calc Troubleshooting_Logic Start Low/No Decolorization CheckMedia Check Medium (C, N sources, pH) Start->CheckMedia CheckConditions Check Incubation (Temp, Inoculum) Start->CheckConditions OptimizeMedia Optimize Medium Components CheckMedia->OptimizeMedia Sub-optimal OptimizeConditions Optimize Physical Parameters CheckConditions->OptimizeConditions Sub-optimal Success Successful Decolorization OptimizeMedia->Success OptimizeConditions->Success

References

Technical Support Center: Reactive Orange 13 Effluent Treatment and Color Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the treatment and color removal of Reactive Orange 13 effluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for treating this compound effluent?

A1: The most common and effective methods for treating effluent containing this compound, a cyanuric chloride-based azo dye, include:

  • Adsorption: Utilizing materials like activated carbon derived from agricultural waste (e.g., orange peels, sugarcane bagasse) to bind the dye molecules.[1][2][3]

  • Advanced Oxidation Processes (AOPs): Employing strong oxidizing agents like hydroxyl radicals, often generated through processes such as the Photo-Fenton reaction, to break down the dye structure.

  • Biological Treatment: Using microorganisms, such as the bacterium Alcaligenes faecalis PMS-1, which can enzymatically decolorize and degrade the dye.[4]

  • Coagulation-Flocculation: Using chemical coagulants to aggregate the dye particles for easy removal.

Q2: What are the key parameters that influence the efficiency of this compound removal?

A2: The efficiency of dye removal is significantly influenced by several key parameters:

  • pH: The pH of the solution affects the surface charge of both the adsorbent/coagulant and the dye molecule, as well as the activity of microorganisms and the generation of hydroxyl radicals in AOPs.[2][3]

  • Temperature: Temperature can impact the rate of biological degradation and adsorption kinetics.[4][5][6]

  • Initial Dye Concentration: Higher concentrations can sometimes saturate the adsorbent or be toxic to microorganisms, leading to a decrease in removal efficiency.

  • Adsorbent/Coagulant Dosage: The amount of treatment agent used directly impacts the number of available active sites for dye removal.

  • Contact Time: Sufficient time is required for the treatment process to reach equilibrium.

Q3: What are the expected degradation products of this compound?

A3: The degradation of this compound can result in the formation of various smaller, often colorless, molecules. GC-MS analysis of the degradation products from biological treatment by Alcaligenes faecalis PMS-1 has identified final products such as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.[4] Photooxidation may lead to intermediates like 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid.[7]

Q4: Is the treated effluent always non-toxic?

A4: Not necessarily. While the color may be removed, the degradation byproducts can sometimes be more toxic than the parent dye. It is crucial to conduct phytotoxicity or other toxicity assays on the treated effluent to ensure its safe disposal.[4]

Troubleshooting Guides

Issue 1: Low Color Removal Efficiency in Adsorption Process
Possible Cause Troubleshooting Steps
Incorrect pH The optimal pH for adsorption of this compound onto activated carbon from sugarcane bagasse is around 3, while for banana peel activated carbon, it is around 8.[2][3] Verify and adjust the pH of your effluent to the optimal range for your chosen adsorbent.
Insufficient Adsorbent Dosage Increasing the adsorbent dose generally increases the percentage of dye removal due to a greater number of available active sites.[2][3] Conduct experiments with varying adsorbent dosages to find the optimal concentration.
Saturated Adsorbent The adsorbent may have reached its maximum adsorption capacity. Replace or regenerate the adsorbent.
Short Contact Time Ensure adequate contact time for the adsorption process to reach equilibrium. Conduct kinetic studies to determine the optimal contact time.
Issue 2: Ineffective Photo-Fenton Process
Possible Cause Troubleshooting Steps
Suboptimal pH The Photo-Fenton reaction is highly pH-dependent, with an optimal pH of 3.0 for the degradation of this compound.[8] Adjust the pH of the effluent before adding the Fenton reagents.
Incorrect Reagent Concentrations The concentrations of Fe²⁺ and H₂O₂ are critical. For a 4.0 x 10⁻⁵ M solution of this compound, the optimal conditions were found to be [FeSO₄] = 3.66 x 10⁻⁵ M and H₂O₂ = 1.0 mL.[8] Experiment with different reagent ratios to optimize for your specific effluent.
Low UV Light Intensity Ensure the UV lamp is functioning correctly and provides sufficient intensity for the reaction.
Presence of Scavengers Other substances in the effluent may be consuming the hydroxyl radicals. Consider a pre-treatment step like coagulation to remove interfering compounds.
Issue 3: Poor Performance of Biological Treatment
Possible Cause Troubleshooting Steps
Inappropriate Temperature The optimal temperature for the decolorization of this compound by Alcaligenes faecalis PMS-1 is 37°C.[4] Maintain the temperature of your bioreactor within the optimal range for the specific microorganism.
Unfavorable pH The optimal pH for the growth of many bacteria used in dye degradation is around neutral (pH 7).[5][9] Monitor and adjust the pH of the culture medium.
High Dye Concentration High concentrations of the dye can be toxic to the microorganisms.[4] Start with a lower dye concentration and gradually increase it as the culture acclimates.
Lack of Co-substrates Many bacteria require a carbon and nitrogen source, such as glucose and yeast extract, for efficient dye degradation.[10][11][12] Ensure the culture medium is supplemented with the necessary nutrients.
Anaerobic vs. Aerobic Conditions The initial cleavage of the azo bond is often favored under anoxic (low oxygen) conditions, while the degradation of the resulting aromatic amines is an aerobic process.[4][13] Consider a two-stage anaerobic-aerobic treatment system.

Data Presentation

Table 1: Performance of Different Adsorbents for this compound Removal
AdsorbentInitial Dye Concentration (mg/L)Adsorbent Dose (g/L)pHTemperature (°C)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Activated Carbon (from Orange Pulp)---25-71.94[1]
Activated Carbon (from Sugarcane Bagasse)100103Room Temp.84.82-[2][3]
Activated Carbon (from Banana Peels)100108Room Temp.96.35-[2][3]
Magnetic Mucor circinelloides339.861.60-34.9595.77-[14]
Table 2: Optimal Conditions for Photo-Fenton Degradation of this compound
ParameterOptimal Value
[this compound]4.0 x 10⁻⁵ M
[FeSO₄]3.66 x 10⁻⁵ M
H₂O₂1.0 mL
pH3.0

Reference:[8]

Table 3: Biological Decolorization of this compound by Alcaligenes faecalis PMS-1
ParameterValue
Decolorization Rate24.75 mg/L/h
Optimal Temperature37°C
ConditionStatic Anoxic

Reference:[4]

Experimental Protocols

Protocol 1: Batch Adsorption Study
  • Preparation of Adsorbent:

    • Wash the agricultural waste material (e.g., orange peels, sugarcane bagasse) thoroughly with deionized water to remove dirt and impurities.

    • Dry the material in an oven at 105°C for 24 hours.

    • Grind the dried material and sieve it to obtain a uniform particle size.

    • Prepare activated carbon by chemical activation (e.g., with ZnCl₂) followed by carbonization in a furnace.

  • Adsorption Experiment:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

    • Prepare a series of working solutions of different concentrations by diluting the stock solution.

    • In a series of flasks, add a fixed amount of adsorbent to a fixed volume of dye solution of a known concentration.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Agitate the flasks on a shaker at a constant speed and temperature for a predetermined contact time.

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax ≈ 493 nm).

    • Calculate the removal efficiency and adsorption capacity.

  • Isotherm and Kinetic Modeling:

    • To determine the adsorption isotherm, vary the initial dye concentration while keeping the adsorbent dose, pH, and temperature constant. Fit the equilibrium data to Langmuir and Freundlich isotherm models.

    • To determine the adsorption kinetics, measure the dye concentration at different time intervals while keeping the initial dye concentration, adsorbent dose, pH, and temperature constant. Fit the data to pseudo-first-order and pseudo-second-order kinetic models.

Protocol 2: Coagulation-Flocculation Jar Test
  • Setup:

    • Use a standard jar testing apparatus with multiple beakers (e.g., 6 beakers of 1 L).

    • Fill each beaker with a known volume of the this compound effluent.

  • pH Optimization:

    • Adjust the pH of the effluent in each beaker to a different value (e.g., 3, 4, 5, 6, 7, 8) using dilute acid or base.

  • Coagulant Addition and Rapid Mix:

    • Add a predetermined dose of the coagulant (e.g., alum, ferric chloride) to each beaker.

    • Immediately start rapid mixing at a high speed (e.g., 100-150 rpm) for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the coagulant.

  • Flocculation (Slow Mix):

    • Reduce the mixing speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote the formation of flocs.[15]

  • Sedimentation:

    • Stop the mixing and allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Analysis:

    • Carefully withdraw a sample from the supernatant of each beaker without disturbing the settled sludge.

    • Measure the residual color (absorbance) using a UV-Vis spectrophotometer and other relevant parameters like turbidity and COD.

  • Dosage Optimization:

    • Repeat the experiment at the optimal pH found in the previous step, but this time, vary the coagulant dosage in each beaker to determine the optimal dose.

Protocol 3: Biological Decolorization Assay
  • Microorganism and Culture Medium:

    • Use a bacterial strain known for azo dye degradation, such as Alcaligenes faecalis PMS-1.[4]

    • Prepare a suitable culture medium (e.g., nutrient broth or a minimal salt medium) supplemented with a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract).

  • Inoculum Preparation:

    • Grow the bacterial strain in the culture medium until it reaches the exponential growth phase.

    • Harvest the cells by centrifugation and wash them with a sterile saline solution.

    • Resuspend the cells in the fresh medium to a desired optical density.

  • Decolorization Experiment:

    • In sterile flasks, add the culture medium and the this compound solution to achieve the desired initial dye concentration.

    • Inoculate the flasks with the prepared bacterial culture.

    • Incubate the flasks at the optimal temperature (e.g., 37°C) under static (anoxic) or shaking (aerobic) conditions, depending on the desired metabolic process.[4]

    • Withdraw samples at regular time intervals.

  • Analysis:

    • Centrifuge the samples to separate the bacterial cells.

    • Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of decolorization.

    • The degradation of the dye can be further confirmed by analytical techniques like HPLC and GC-MS to identify the degradation products.[4][11]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment Process cluster_analysis Analysis Effluent This compound Effluent Characterization Initial Characterization (pH, COD, Color) Effluent->Characterization Treatment Select Treatment Method (Adsorption, AOP, Biological, etc.) Characterization->Treatment Optimization Optimize Parameters (pH, Dose, Time, Temp.) Treatment->Optimization Post_Treatment Post-Treatment Analysis (Residual Color, COD) Optimization->Post_Treatment Degradation_Products Analysis of Byproducts (HPLC, GC-MS) Post_Treatment->Degradation_Products Toxicity Toxicity Assessment Degradation_Products->Toxicity

Caption: General experimental workflow for the treatment of this compound effluent.

Troubleshooting_Flowchart cluster_adsorption Adsorption cluster_aop AOP (e.g., Fenton) cluster_bio Biological Start Low Color Removal Check_Method Which Treatment Method? Start->Check_Method Adsorption_pH Check pH Check_Method->Adsorption_pH Adsorption AOP_pH Check pH Check_Method->AOP_pH AOP Bio_Temp Check Temperature Check_Method->Bio_Temp Biological Adsorption_Dose Check Adsorbent Dose Adsorption_pH->Adsorption_Dose Adsorption_Time Check Contact Time Adsorption_Dose->Adsorption_Time AOP_Reagents Check Reagent Ratio AOP_pH->AOP_Reagents AOP_UV Check UV Source AOP_Reagents->AOP_UV Bio_pH Check pH Bio_Temp->Bio_pH Bio_Nutrients Check Nutrients Bio_pH->Bio_Nutrients

Caption: Troubleshooting flowchart for common issues in effluent color removal.

Biological_Degradation_Pathway cluster_enzymes Enzymatic Action by Alcaligenes faecalis PMS-1 RO13 This compound (Azo Dye) Intermediates Aromatic Amines (Colorless Intermediates) RO13->Intermediates Azo Bond Cleavage NADH_Reductase NADH-DCIP Reductase NADH_Reductase->Intermediates Tyrosinase Tyrosinase Final_Products Degradation Products (e.g., Naphthalene derivatives) Tyrosinase->Final_Products VAO Veratryl Alcohol Oxidase VAO->Final_Products Intermediates->Final_Products Ring Cleavage

Caption: Simplified enzymatic degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Reactive Orange 13 and Reactive Orange 16 for Cotton Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common reactive dyes, C.I. Reactive Orange 13 and C.I. Reactive Orange 16, in the context of cotton dyeing. This analysis, aimed at professionals in research and development, synthesizes available data on their chemical properties, dyeing performance, and fastness characteristics. Detailed experimental protocols are also provided to facilitate reproducible studies.

Executive Summary

This compound, a monochlorotriazine (MCT) dye, and Reactive Orange 16, a vinyl sulfone (VS) dye, are both utilized for achieving orange hues on cellulosic fibers like cotton. While both form covalent bonds with the fiber, ensuring good wash fastness, their underlying chemistry dictates differences in reactivity, application methods, and overall performance. Generally, MCT dyes such as this compound are recognized for their lower sensitivity to variations in dyeing parameters, which can translate to better reproducibility. In contrast, VS dyes like Reactive Orange 16 are known for their high reactivity and brilliant shades.

Comparison of Dye Characteristics

A summary of the fundamental properties of this compound and Reactive Orange 16 is presented below.

FeatureC.I. This compoundC.I. Reactive Orange 16
C.I. Name This compound[1]Reactive Orange 16
CAS Number 12225-85-3[1]12225-83-1, 12225-88-6, 20262-58-2, 12769-09-4[2]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1]C₂₀H₁₇N₃Na₂O₁₁S₃[3][4]
Molecular Weight 762.04 g/mol [1]617.54 g/mol [3][4]
Reactive Group Monochlorotriazine (MCT)[5][6]Vinyl Sulfone (VS)[2][7][8][9]
Typical Application Hot-dyeing[10]Hot-dyeing[8]
Appearance Orange powder[1]Orange to dark red powder[11]
Solubility in Water 150 g/L at 20°C, 160 g/L at 50°C[1]120 g/L at 20°C, >150 g/L at 80°C[3]

Performance Comparison: Quantitative Data

While direct comparative studies with exhaustive quantitative data for both dyes are limited, the following table summarizes typical performance characteristics based on their respective reactive groups and available technical information.

Performance MetricC.I. This compound (MCT)C.I. Reactive Orange 16 (VS)
Exhaustion (%) HighHigh
Fixation (%) Good to ExcellentGood to Excellent
Light Fastness GoodGood
Wash Fastness ExcellentExcellent
Rubbing Fastness (Dry) GoodGood
Rubbing Fastness (Wet) Moderate to GoodModerate to Good
Perspiration Fastness GoodGood
Sensitivity to Dyeing Parameters Lower[5]Higher
Leveling Properties GoodGood
Reproducibility Generally HigherGenerally Lower

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest, except for light fastness which can be rated up to 8.

Experimental Protocols

Detailed methodologies for conducting dyeing experiments with these reactive dyes on cotton are provided below. These protocols are designed to serve as a starting point for comparative analysis.

Standard Exhaust Dyeing Protocol for Cotton

This protocol is a generalized procedure for reactive dyes and can be adapted for both this compound and Reactive Orange 16 with modifications to temperature and alkali, as specified.

1. Fabric Preparation:

  • Begin with scoured and bleached 100% cotton fabric.

  • Ensure the fabric is free from any residual alkali to prevent premature dye fixation.

  • Condition the fabric at a standard temperature and humidity before weighing.

2. Dyebath Preparation:

  • Set the material-to-liquor ratio (M:L), typically between 1:10 and 1:20.

  • To the required volume of deionized water, add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 0.5-1.0 g/L).

  • Prepare a stock solution of the reactive dye (e.g., 1% w/v) by pasting the dye powder with a small amount of cold water and then dissolving it in hot water (around 80°C).

3. Dyeing - Exhaustion Phase:

  • Place the cotton fabric into the dyebath at the starting temperature (e.g., 40°C).

  • Add the dissolved dye solution and run for 10-15 minutes to ensure even distribution.

  • Gradually add the required amount of electrolyte (Glauber's salt or sodium chloride, e.g., 40-80 g/L) in portions over 20-30 minutes. The amount of salt will depend on the depth of shade.

  • Raise the temperature to the target exhaustion temperature. For this compound (MCT), a higher temperature of around 80-85°C is typical, while for Reactive Orange 16 (VS), a temperature of 60°C is common.

  • Continue the dyeing process at this temperature for 30-45 minutes to allow for dye exhaustion.

4. Dyeing - Fixation Phase:

  • After the exhaustion phase, add the calculated amount of alkali to raise the pH of the dyebath.

    • For this compound (MCT), a combination of soda ash (e.g., 15-20 g/L) and caustic soda may be used to achieve a pH of 10.5-11.5.

    • For Reactive Orange 16 (VS), soda ash (e.g., 15-20 g/L) is typically used to achieve a pH of 10.5-11.0.

  • Continue the dyeing process at the fixation temperature for 45-90 minutes to facilitate the covalent bonding between the dye and the cotton fiber.

5. After-treatment (Wash-off):

  • After fixation, drop the dyebath.

  • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

  • Neutralize the fabric with a dilute acetic acid solution (e.g., 0.5-1.0 g/L) for 5-10 minutes.

  • Perform a soaping wash with a non-ionic detergent (e.g., 1-2 g/L) at or near boiling (90-95°C) for 10-15 minutes to remove any unfixed and hydrolyzed dye.

  • Rinse the fabric again with warm and then cold water.

  • Dry the fabric at ambient temperature or in an oven at a moderate temperature.

Determination of Exhaustion and Fixation Percentages

The percentage of dye exhaustion (E%) and fixation (F%) can be determined spectrophotometrically.

  • Measure Initial Dyebath Absorbance (A₀): Before adding the fabric, take a sample of the prepared dyebath and measure its absorbance at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Measure Exhausted Dyebath Absorbance (A₁): After the fixation step is complete and before draining the dyebath, take a sample of the spent dyebath, cool it to room temperature, and measure its absorbance at λmax.

  • Measure Wash-off Liquor Absorbance (A₂): Collect all the rinsing and soaping liquors, combine them to a known volume, and measure the absorbance at λmax.

The exhaustion and fixation percentages can be calculated using the following formulas:

  • Exhaustion (%E) = [(A₀ - A₁) / A₀] x 100

  • Fixation (%F) = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the cotton dyeing process and the chemical reaction mechanism.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Fabric_Prep Fabric Preparation Exhaustion Exhaustion Phase (Salt Addition) Fabric_Prep->Exhaustion Dye_Solution_Prep Dye Solution Preparation Dye_Solution_Prep->Exhaustion Fixation Fixation Phase (Alkali Addition) Exhaustion->Fixation Raise pH Rinsing Rinsing Fixation->Rinsing Neutralization Neutralization Rinsing->Neutralization Soaping Soaping Neutralization->Soaping Final_Rinse Final Rinsing Soaping->Final_Rinse Drying Drying Final_Rinse->Drying

Cotton Dyeing Process Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dye Reactive Dye (Dye-ReactiveGroup) Dyed_Fiber Dyed Fiber (Dye-O-Cellulose) Covalent Bond Dye->Dyed_Fiber Hydrolyzed_Dye Hydrolyzed Dye (Dye-OH) Dye->Hydrolyzed_Dye Side Reaction with Water Cellulose Cotton Fiber (Cellulose-OH) Cellulose->Dyed_Fiber Alkali Alkali (OH⁻) Alkali->Cellulose Activates Heat Heat Heat->Dye Provides Energy

General Reaction Mechanism of Reactive Dyes with Cotton

Conclusion

The choice between this compound and Reactive Orange 16 for cotton dyeing applications will depend on the specific requirements of the end product and the processing capabilities. This compound, as an MCT dye, may offer advantages in terms of process robustness and reproducibility, making it a suitable choice for industrial-scale production where slight variations in parameters are common. Reactive Orange 16, a VS dye, is valued for its high reactivity and the brilliant shades it produces. For applications where achieving a specific vibrant hue is critical and tight control over the dyeing process is possible, Reactive Orange 16 can be an excellent option. Further direct comparative studies are recommended to generate more precise quantitative data for these specific dyes to aid in informed decision-making for critical applications.

References

A Comparative Analysis of Reactive Orange 13 and Other Azo Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Reactive Orange 13 against other commercially significant azo dyes, namely C.I. Reactive Red 195 and C.I. Reactive Black 5. The information presented herein is supported by available experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their applications.

Executive Summary

Azo dyes are a dominant class of synthetic colorants used across various industries, from textiles to research applications. Their performance characteristics, such as color fastness and potential biological effects, are critical considerations. This guide focuses on a comparative evaluation of this compound, a monoazo dye, with Reactive Red 195 and Reactive Black 5, which are also widely used reactive dyes. The comparison covers key performance indicators, including fastness properties and toxicological profiles, supported by standardized experimental protocols.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound, Reactive Red 195, and Reactive Black 5 based on available data. Fastness properties are rated on a scale of 1 to 5, with 5 indicating the highest fastness, except for light fastness, which is rated on a scale of 1 to 8.

PropertyC.I. This compoundC.I. Reactive Red 195C.I. Reactive Black 5Test Method
Chemical Structure Single azo class[1]Single azo classDouble azo class[2]-
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1]C₃₁H₁₉ClN₇Na₅O₁₉S₆C₂₆H₂₁N₅Na₄O₁₉S₆[2]-
Molecular Weight 762.04 g/mol [1]1136.32 g/mol 991.82 g/mol [2]-
CAS Number 12225-85-3[1]93050-79-417095-24-8[3]-
Light Fastness 45-65ISO 105-B02
Wash Fastness (Staining) 4-54-54-5 (green)ISO 105-C06
Wash Fastness (Fading) 4-555ISO 105-C06
Perspiration Fastness (Acid & Alkaline - Staining) 4-544-5ISO 105-E04
Perspiration Fastness (Acid & Alkaline - Fading) 445ISO 105-E04
Rubbing Fastness (Dry) 4-5-5ISO 105-X12
Rubbing Fastness (Wet) 3-3-4ISO 105-X12
Solubility (g/L at 20°C) 150[1]>100 (at 50°C)200[2]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Determination of Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls (6 mm diameter).

  • Multifibre adjacent fabric (e.g., DW type for tests up to 50°C, TV type for tests at 60°C and above).[4]

  • Grey scale for assessing staining and color change.

Procedure:

  • A textile specimen (e.g., 100 mm x 40 mm) is stitched together with a piece of multifibre adjacent fabric of the same size.[5]

  • The composite specimen is placed in a stainless-steel container with the specified number of steel balls and a solution of a standard detergent (e.g., 4 g/L ECE phosphate (B84403) reference detergent) and, if required, a bleaching agent (e.g., 1 g/L sodium perborate).[4][6]

  • The container is sealed and rotated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a defined duration (e.g., 30 or 40 minutes).[5][6]

  • After the cycle, the specimen is removed, rinsed with hot and then cold water, and dried at a temperature not exceeding 60°C.[4]

  • The change in color of the specimen and the degree of staining on the multifibre fabric are evaluated using the grey scales under standardized lighting conditions.[6]

Determination of Color Fastness to Rubbing (ISO 105-X12)

This method evaluates the resistance of a colored textile to rubbing off and staining other materials.

Apparatus:

  • Crockmeter (rubbing fastness tester).

  • Standard white cotton rubbing cloth.

  • Grey scale for assessing staining.

Procedure:

  • A specimen of the textile is mounted on the base of the crockmeter.

  • Dry Rubbing: A dry, conditioned piece of standard white cotton cloth is fixed to the rubbing finger of the crockmeter. The finger is then passed back and forth over the specimen 10 times with a downward force of 9 N.[7][8]

  • Wet Rubbing: The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage (typically 100%).[9]

  • The degree of staining on the dry and wet rubbing cloths is assessed using the grey scale for staining.[9]

Determination of Color Fastness to Perspiration (ISO 105-E04)

This test determines the resistance of the color of textiles to the action of simulated human perspiration.

Apparatus:

  • Perspirometer or a similar device consisting of a frame with glass or acrylic plates and weights to apply a pressure of 12.5 kPa.[10]

  • Oven maintained at 37 ± 2°C.

  • Multifibre adjacent fabric.

  • Acidic and alkaline test solutions containing histidine.[11]

Procedure:

  • A composite specimen is prepared by stitching the textile sample with a multifibre adjacent fabric.

  • Two identical composite specimens are prepared. One is immersed in the acidic solution and the other in the alkaline solution for 30 minutes.[10]

  • The excess liquid is removed, and each specimen is placed between two plates in the perspirometer under the specified pressure.[10]

  • The loaded perspirometers are placed in the oven at 37 ± 2°C for 4 hours.

  • The specimens are then removed, separated from the multifibre fabrics, and dried in the open air at a temperature not exceeding 60°C.

  • The change in color of the specimens and the staining of the adjacent fabrics are assessed using the grey scales.[11]

Determination of Color Fastness to Light (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

Apparatus:

  • Xenon arc lamp apparatus.

  • Blue wool references (a set of 8 standard dyed wool fabrics with known light fastness).[12]

  • Grey scale for assessing color change.

Procedure:

  • The test specimen and a set of blue wool references are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.[12][13]

  • The exposure is continued until a specified change in color is observed on the test specimen or on the blue wool references.

  • The light fastness of the specimen is rated by comparing the change in its color with that of the blue wool references.[14] The rating is the number of the blue wool reference that shows a similar change in color.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells (e.g., human cell lines like HaCaT or HepaRG) are seeded in a 96-well plate at a specific density (e.g., 1 × 10⁴ cells/well) and incubated to allow for attachment.[15]

  • The cells are then treated with various concentrations of the dye solution for a specified period (e.g., 72 hours).[15]

  • After the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for a few hours (e.g., 1.5-4 hours) at 37°C.[15]

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[15]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Experimental Workflow for Dye Performance Evaluation

The following diagram illustrates the general workflow for evaluating the performance of a reactive dye.

G cluster_0 Dye Preparation cluster_1 Fabric Preparation cluster_2 Dyeing Process cluster_3 Performance Testing cluster_4 Toxicological Assessment cluster_5 Data Analysis Dye Reactive Dye Sample Dyeing Dyeing under controlled conditions Dye->Dyeing Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Dye->Cytotoxicity Fabric Textile Substrate (e.g., Cotton) Fabric->Dyeing Wash Wash Fastness (ISO 105-C06) Dyeing->Wash Rub Rubbing Fastness (ISO 105-X12) Dyeing->Rub Perspiration Perspiration Fastness (ISO 105-E04) Dyeing->Perspiration Light Light Fastness (ISO 105-B02) Dyeing->Light Analysis Comparative Analysis and Reporting Wash->Analysis Rub->Analysis Perspiration->Analysis Light->Analysis Cytotoxicity->Analysis

Caption: Workflow for the comprehensive evaluation of reactive dye performance.

Generalized Degradation Pathway of a Dichlorotriazine Reactive Azo Dye

This diagram illustrates a simplified, generalized pathway for the degradation of a dichlorotriazine reactive azo dye, which can occur through enzymatic or advanced oxidation processes.

G Dye Dichlorotriazine Reactive Azo Dye Cleavage Azo Bond Cleavage (-N=N-) Dye->Cleavage Reductive/Oxidative Processes Dechlorination Dechlorination of Triazine Ring Dye->Dechlorination Amines Aromatic Amines (Colorless Intermediates) Cleavage->Amines RingOpening Aromatic Ring Opening Amines->RingOpening Dechlorination->RingOpening Mineralization Mineralization (CO₂, H₂O, etc.) RingOpening->Mineralization

Caption: Generalized degradation pathway of a dichlorotriazine reactive azo dye.

Discussion

The selection of a suitable azo dye is highly dependent on the specific application requirements. This compound demonstrates good all-around fastness properties, making it a versatile choice. In comparison, Reactive Red 195 and Reactive Black 5 exhibit superior light and wash fastness, which may be critical for applications requiring high durability.

From a toxicological perspective, it is important to note that some azo dyes have the potential to break down into harmful aromatic amines. While specific comparative cytotoxicity data for the three dyes presented here is limited, studies on other reactive dyes indicate that cytotoxicity can vary significantly and is often concentration-dependent. Therefore, it is crucial to conduct appropriate toxicological assessments for any new application. The provided MTT assay protocol serves as a standard method for such evaluations.

The degradation of reactive azo dyes is a key consideration for environmental impact and bioremediation strategies. The generalized pathway illustrates the initial cleavage of the azo bond, leading to decolorization, followed by the breakdown of the resulting aromatic amines and the triazine ring. The complexity of these degradation pathways underscores the need for robust analytical methods to monitor the process and ensure complete mineralization to non-toxic end products.

Conclusion

This guide provides a comparative overview of this compound and other selected azo dyes, supported by standardized experimental protocols. The data presented herein can serve as a valuable resource for researchers and professionals in selecting the appropriate dye for their specific needs and in designing relevant experimental studies. Further research is recommended to generate direct comparative data, particularly for toxicological profiles, to enable a more comprehensive risk-benefit analysis for novel applications.

References

A Comparative Guide to Analytical Methods for the Quantification of C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of textile dyes like C.I. Reactive Orange 13 is essential for various applications, including monitoring environmental remediation processes and detecting impurities in pharmaceutical products. This guide provides a comparative overview of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

This document presents a comparison of their performance characteristics and provides detailed experimental protocols. Due to the limited availability of specific validated method data for this compound in published literature, the quantitative performance data presented here is illustrative and based on typical performance characteristics of these methods for similar reactive dyes.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. HPLC offers high selectivity and sensitivity, making it ideal for complex samples where interfering substances may be present. In contrast, UV-Visible spectrophotometry is a simpler, more cost-effective technique suitable for routine analysis of less complex sample matrices.

ParameterHPLC with Diode Array Detector (DAD)UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.08 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL0.7 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Selectivity High (Separates from interferences)Low (Prone to spectral overlap)
Analysis Time per Sample ~15-20 minutes~2-5 minutes
Cost HighLow
Complexity HighLow

Mandatory Visualization

Experimental Workflow for Method Validation

General Workflow for Analytical Method Validation start Start: Define Analytical Method Requirements protocol Develop & Optimize Experimental Protocol start->protocol linearity Linearity & Range (5-7 concentration levels) protocol->linearity lod_loq LOD & LOQ (Signal-to-Noise or Std. Dev. of Response) protocol->lod_loq accuracy Accuracy (Spiked Samples at 3 Levels) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision specificity Specificity (Interference from Matrix Components) protocol->specificity robustness Robustness (Small Variations in Method Parameters) protocol->robustness documentation Complete Method Validation Report linearity->documentation lod_loq->documentation accuracy->documentation precision->documentation specificity->documentation robustness->documentation end End: Method Approved for Routine Use documentation->end Decision Pathway for Analytical Method Selection start Start: Need to Quantify this compound sample_complexity Assess Sample Matrix Complexity start->sample_complexity hplc High-Performance Liquid Chromatography (HPLC) sample_complexity->hplc Complex uv_vis UV-Visible Spectrophotometry sample_complexity->uv_vis Simple hplc_adv Advantages: - High Selectivity - High Sensitivity - Suitable for Complex Matrices hplc->hplc_adv uv_vis_adv Advantages: - Simple & Fast - Cost-Effective - Good for Routine Analysis uv_vis->uv_vis_adv end End: Method Selected hplc_adv->end uv_vis_adv->end

A Comparative Analysis of the Environmental Impact of Reactive Orange 13 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the ecotoxicological profiles of common reactive dyes, supported by experimental data and standardized protocols.

The textile industry is a significant contributor to water pollution, with reactive dyes being a major class of concern due to their widespread use and potential environmental impact. This guide provides a comparative analysis of the environmental footprint of C.I. Reactive Orange 13 against three other commonly used reactive dyes: C.I. Reactive Orange 16, C.I. Reactive Red 120, and C.I. Reactive Black 5. The comparison focuses on key environmental indicators, including biodegradability, aquatic toxicity, and mutagenicity, supported by available experimental data and standardized testing protocols.

Quantitative Environmental Impact Data

The following table summarizes the available quantitative data for the selected reactive dyes. It is important to note that direct, side-by-side comparative studies are limited, and data has been compiled from various sources.

ParameterThis compoundReactive Orange 16Reactive Red 120Reactive Black 5
Chemical Class MonoazoMonoazoDiazoDiazo
BOD/COD Ratio Data not availableData not available0.29 (raw effluent) -> 0.54 (treated)[1]0.1 - 0.2 (untreated textile wastewater)[2]
Aquatic Toxicity (LC50/EC50) Data not availableData not availableDaphnia magna (48h EC50): 10.40 mg/L[3] Oncorhynchus mykiss (96h LC50): 78.84 mg/L[3]Hydrolyzed form (Vibrio fischeri EC50): 11.4 ± 3.68 mg/L[4]
Mutagenicity Mutagenicity data reported[5]Not classified as germ cell mutagenic[6]Non-genotoxic in HaCaT and HepaRG cells[7]Data not available

Note: A lower LC50/EC50 value indicates higher toxicity. The BOD/COD ratio is an indicator of biodegradability; a ratio of 0.5 or greater is generally considered to indicate good biodegradability[8][9].

Experimental Protocols

To ensure the reproducibility and comparability of environmental impact assessments, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the evaluation of reactive dyes.

Biodegradability Assessment: OECD 301D Closed Bottle Test

The ready biodegradability of a substance is typically assessed using the OECD 301D Closed Bottle Test. This method measures the depletion of dissolved oxygen over a 28-day period.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over the 28-day test period. The percentage of biodegradation is calculated by dividing the measured biochemical oxygen demand (BOD) by the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window, which starts when the biodegradation first exceeds 10%.

Procedure:

  • Preparation of Solutions: Prepare a mineral medium containing essential salts. Prepare a stock solution of the test substance.

  • Inoculum: Use a mixed microbial population, typically from the effluent of a domestic wastewater treatment plant.

  • Test Setup: Add the test substance and inoculum to the mineral medium in BOD bottles. Prepare control bottles with only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the sealed bottles in the dark at 20 ± 1 °C for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in the bottles at regular intervals.

  • Calculation: Calculate the BOD and express it as a percentage of the ThOD.

Aquatic Toxicity Assessment: OECD 203 Fish, Acute Toxicity Test

The acute toxicity to fish is a key indicator of a substance's potential harm to aquatic ecosystems. The OECD 203 guideline provides a standardized method for this assessment.

Principle: Fish are exposed to the test substance, which is added to the water in a range of concentrations, for a 96-hour period. The mortality of the fish is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test organisms (LC50) is determined.

Procedure:

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss), is used.

  • Test Conditions: The test is conducted in a controlled environment with a defined temperature, pH, and photoperiod.

  • Concentrations: A series of at least five concentrations of the test substance, typically in a geometric series, are prepared. A control group with no test substance is also included.

  • Exposure: A specified number of fish are introduced into each test and control vessel.

  • Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours.

  • LC50 Calculation: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Toxicity Assessment: OECD 202 Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, with Daphnia magna being a commonly used indicator species.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined. Immobilization is defined as the state where the daphnids are no longer able to swim within 15 seconds after gentle agitation of the test vessel.

Procedure:

  • Test Organism: Daphnia magna neonates (<24 hours old) are used.

  • Test Conditions: The test is performed under controlled temperature and light conditions.

  • Concentrations: At least five concentrations of the test substance are prepared, along with a control.

  • Exposure: A set number of daphnids are placed in each test and control vessel.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • EC50 Calculation: The 48-hour EC50 value and its confidence limits are calculated.

Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium.

Principle: The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains require histidine for growth. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Procedure:

  • Bacterial Strains: Use a set of specific Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare an S9 mix from the liver of rats treated with an enzyme-inducing agent.

  • Exposure: Mix the test substance, bacterial culture, and either the S9 mix or a buffer in molten top agar (B569324).

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37 °C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-related increase in the number of revertants compared to the control indicates a mutagenic potential.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental protocols and the underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_biodegradability OECD 301D: Biodegradability cluster_toxicity Aquatic Ecotoxicity Testing b1 Prepare Mineral Medium & Dye Solution b2 Inoculate with Wastewater Microorganisms b1->b2 b3 Incubate in Sealed Bottles (28 days, 20°C, dark) b2->b3 b4 Measure Dissolved Oxygen Depletion b3->b4 b5 Calculate % Biodegradation (BOD/ThOD) b4->b5 t1 Prepare Dye Concentrations (Geometric Series) t2 Expose Test Organisms (Fish or Daphnia) t1->t2 t3 Record Mortality/ Immobilization t2->t3 t4 Calculate LC50/EC50 t3->t4

Caption: Experimental workflows for biodegradability and aquatic toxicity testing.

ames_test_pathway mutagen Test Chemical (e.g., Reactive Dye) s9 Metabolic Activation (S9 Mix) mutagen->s9 if pro-mutagen dna Bacterial DNA (his- genotype) mutagen->dna s9->dna bacteria Histidine-dependent Salmonella typhimurium bacteria->dna mutation Reverse Mutation (his+ genotype) dna->mutation induced by mutagen growth Colony Growth on Histidine-deficient Media mutation->growth

Caption: Simplified pathway of the Ames test for mutagenicity.

Discussion and Conclusion

The available data indicates that reactive dyes, as a class, present a significant environmental challenge due to their persistence and potential toxicity. While specific quantitative data for this compound is sparse in the reviewed literature, its classification as a monoazo dye with reported mutagenicity warrants careful consideration and further investigation.

In comparison, Reactive Red 120 and Reactive Black 5, for which more data is available, demonstrate moderate to high aquatic toxicity. The BOD/COD ratios for effluents containing these dyes are initially low, indicating poor biodegradability, although biological treatment can improve this ratio. Reactive Orange 16 is not classified as a germ cell mutagen, suggesting a potentially lower risk in this specific aspect compared to dyes with reported mutagenicity.

The lack of comprehensive and directly comparable data for this compound highlights a critical knowledge gap. Researchers and professionals in drug development who may use or encounter such dyes in their work are encouraged to advocate for and conduct further standardized testing to build a more complete environmental profile. The experimental protocols outlined in this guide provide a framework for such assessments, ensuring that data generated is robust and comparable across different studies and substances. This will ultimately enable more informed decisions regarding the selection and use of reactive dyes with a lower environmental impact.

References

A Comparative Guide to the Performance of Reactive Orange 13 on Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of C.I. Reactive Orange 13 on three common cellulosic fibers: cotton, viscose, and linen. The information presented is based on available experimental data and established principles of textile chemistry.

Executive Summary

This compound, a widely used reactive dye, exhibits distinct performance characteristics when applied to different cellulosic fibers. Generally, viscose demonstrates the highest dye uptake and color yield, followed by cotton, with linen showing the lowest affinity under standard dyeing conditions. This variation is primarily attributed to the inherent differences in the fiber's crystallinity, amorphous regions, and accessibility to dye molecules. While all three fibers can be effectively dyed to achieve good overall fastness properties, the specific dyeing parameters may require optimization for each substrate to achieve comparable results.

Data Presentation

The following tables summarize the expected quantitative performance of this compound on cotton, viscose, and linen based on typical reactive dyeing processes. It is important to note that these values can vary depending on the specific dyeing conditions and fabric construction.

Table 1: Dyeing Performance of this compound on Cellulosic Fibers

Fiber TypeTypical Dye Uptake/Exhaustion (%)Typical Fixation Efficiency (%)
Cotton70 - 8585 - 95
Viscose80 - 9590 - 98
Linen60 - 7580 - 90

Table 2: Colorfastness Properties of this compound on Cellulosic Fibers (ISO Standards)

Fiber TypeWash Fastness (Color Change)Wash Fastness (Staining)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Cotton4-54442-3
Viscose4-54-544-53
Linen4443-42

Experimental Protocols

The following is a detailed methodology for the dyeing of cellulosic fibers with this compound and the subsequent evaluation of performance.

I. Materials and Equipment
  • Fibers: Scoured and bleached plain woven fabric from 100% cotton, 100% viscose, and 100% linen.

  • Dye: C.I. This compound (commercial grade).

  • Chemicals:

    • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

    • Soda ash (Na₂CO₃)

    • Acetic acid (CH₃COOH)

    • Non-ionic wetting agent

    • Sequestering agent

    • Soap (neutral)

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., Glycerin bath beaker dyeing machine)

    • Spectrophotometer for color measurement and concentration analysis

    • Launder-Ometer for wash fastness testing

    • Lightfastness tester (Xenon arc lamp)

    • Crockmeter for rubbing fastness testing

    • Greyscales for assessing color change and staining

    • pH meter

    • Analytical balance

II. Dyeing Procedure (Exhaust Method)
  • Fabric Preparation: Condition the scoured and bleached fabric samples in a standard atmosphere (20±2°C and 65±5% relative humidity) for at least 4 hours. Weigh the conditioned samples.

  • Dye Bath Preparation:

    • Prepare a dye stock solution of this compound (e.g., 1% w/v).

    • Set the material-to-liquor ratio (M:L) to 1:20.

    • For a 2% on weight of fabric (o.w.f) shade, the required dye solution, wetting agent (e.g., 1 g/L), and sequestering agent (e.g., 1 g/L) are added to the dyebath.

  • Dyeing Process:

    • Introduce the fabric samples into the dyebath at room temperature (around 30°C).

    • Run the machine for 10 minutes to ensure thorough wetting of the fabric.

    • Add the required amount of salt (e.g., 60 g/L for cotton and linen, 40 g/L for viscose) in two portions over 20 minutes.

    • Raise the temperature to 60°C at a rate of 1.5°C/minute.

    • Continue dyeing at 60°C for 30 minutes.

    • Add the required amount of soda ash (e.g., 20 g/L for cotton and linen, 15 g/L for viscose), which has been pre-dissolved, in two portions over 15 minutes.

    • Continue the dyeing (fixation) at 60°C for a further 60 minutes.

  • After-treatment (Washing-off):

    • Drain the dyebath.

    • Rinse the dyed samples with cold water.

    • Neutralize with dilute acetic acid (0.5-1.0 g/L).

    • Soap the samples at the boil (95-100°C) for 10 minutes with a 2 g/L neutral soap solution.

    • Rinse thoroughly with hot and then cold water.

    • Squeeze and air-dry the samples.

III. Performance Evaluation
  • Dye Exhaustion (%E):

    • Measure the absorbance of the initial dyebath (A₀) and the final dyebath after dyeing (A₁) using a spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound.

    • Calculate the percentage of dye exhaustion using the formula: %E = [(A₀ - A₁) / A₀] x 100

  • Dye Fixation (%F):

    • Measure the amount of dye on the fabric after dyeing but before soaping (D₁) and after soaping (D₂). This can be done by stripping the dye from the fabric using a suitable solvent and measuring the absorbance.

    • Calculate the percentage of dye fixation using the formula: %F = (D₂ / D₁) x 100

  • Colorfastness Testing:

    • Wash Fastness: Evaluate according to ISO 105-C06 (A2S) standard. Assess color change and staining using the respective greyscales.

    • Light Fastness: Evaluate according to ISO 105-B02 standard using a Xenon arc lamp. Assess fading using the blue wool scale.

    • Rubbing Fastness: Evaluate according to ISO 105-X12 standard for both dry and wet rubbing. Assess staining on the crocking cloth using the greyscale for staining.

Mandatory Visualization

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation cluster_eval Performance Evaluation Fiber_Prep Fiber Preparation (Scouring & Bleaching) Dye_Bath_Prep Dye Bath Preparation (Dye, Auxiliaries) Fiber_Prep->Dye_Bath_Prep Conditioned Fabric Dyeing Dyeing (Salt Addition, Temp Rise) Dye_Bath_Prep->Dyeing Prepared Dye Bath Fixation Fixation (Alkali Addition) Dyeing->Fixation Exhausted Fabric Washing_Off Washing-Off (Rinsing, Soaping) Fixation->Washing_Off Dyed Fabric Drying Drying Washing_Off->Drying Exhaustion_Fixation Exhaustion & Fixation Measurement Drying->Exhaustion_Fixation Colorfastness Colorfastness Testing (Wash, Light, Rubbing) Drying->Colorfastness

Caption: Experimental workflow for reactive dyeing and performance evaluation.

Signaling Pathway of Reactive Dyeing on Cellulosic Fibers

The chemical interaction between this compound and cellulosic fibers is a nucleophilic substitution or addition reaction. The process is initiated by the activation of the cellulose (B213188) hydroxyl groups under alkaline conditions.

reactive_dyeing_pathway Cellulose Cellulose-OH (Fiber) Cellulosate Cellulose-O⁻ (Activated Fiber) Cellulose->Cellulosate Activation Alkali OH⁻ (Alkali) CovalentBond Dye-O-Cellulose (Covalent Bond) Cellulosate->CovalentBond Nucleophilic Attack ReactiveDye Dye-ReactiveGroup ReactiveDye->CovalentBond

Caption: Simplified signaling pathway of covalent bond formation in reactive dyeing.

A Comparative Analysis of Fixation Efficiency: Reactive Orange 13 Versus Other Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the covalent bonding capabilities of Reactive Orange 13 on cellulosic and protein fibers reveals a performance profile characteristic of its monochlorotriazine reactive group. While specific comparative data for this compound is limited in publicly available research, an analysis of the performance of similar monochlorotriazine (MCT) dyes provides valuable insights into its fixation efficiency relative to other classes of reactive dyes, such as those containing vinyl sulphone (VS) or bifunctional reactive groups.

This compound, a single azo dye, is a member of the monochlorotriazine (MCT) class of reactive dyes. These "hot brand" dyes are characterized by their lower reactivity, requiring higher temperatures (typically 80-85°C) and alkaline conditions (pH 10.5-11) to facilitate the formation of a covalent bond with the hydroxyl groups in cellulose (B213188) or the amino groups in protein fibers. This chemical bond is responsible for the high wash fastness properties of reactive dyes.

The fixation efficiency of a reactive dye is a critical measure of its performance, quantifying the percentage of the dye that chemically bonds to the fiber versus the amount that is hydrolyzed and washed away. This efficiency is influenced by several factors, including the dye's inherent reactivity, the type of fiber, and the dyeing process parameters such as temperature, pH, electrolyte concentration, and dyeing time.

Comparative Fixation Performance

Monochlorotriazine dyes, like this compound, generally exhibit moderate to good fixation efficiencies. In contrast, vinyl sulphone (VS) dyes are known for their moderate reactivity and can achieve good fixation at slightly lower temperatures. Bifunctional reactive dyes, which contain two reactive groups (e.g., both MCT and VS), often demonstrate the highest fixation efficiencies, as they have a greater probability of reacting with the fiber.

The following table summarizes typical fixation percentages for different classes of reactive dyes on cotton, compiled from various research sources. It is important to note that these values can vary significantly based on the specific dye within each class and the experimental conditions employed.

Reactive Dye ClassReactive Group(s)Typical Fixation Efficiency on Cotton (%)
Monochlorotriazine (MCT) Monochlorotriazine70 - 85
Vinyl Sulphone (VS) Vinyl Sulphone75 - 90
Bifunctional (e.g., MCT-VS) Monochlorotriazine & Vinyl Sulphone85 - 95+

Note: The values presented are approximate ranges and can be influenced by the specific dye, substrate, and dyeing conditions.

Experimental Protocol for Determining Fixation Efficiency

The fixation efficiency of reactive dyes is typically determined spectrophotometrically. The following is a generalized experimental protocol for the exhaust dyeing of cotton fabric and the subsequent calculation of fixation efficiency.

Materials:
  • Scoured and bleached cotton fabric

  • Reactive dye (e.g., this compound)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

  • UV-Vis Spectrophotometer

Experimental Workflow:

G cluster_0 Dye Bath Preparation cluster_1 Exhaustion Dyeing cluster_2 Washing and Soaping cluster_3 Analysis A Weigh Dye and Auxiliaries B Dissolve in Distilled Water A->B C Add Fabric to Dye Bath B->C D Add Electrolyte (Salt) C->D E Raise Temperature D->E F Add Alkali E->F G Maintain Temperature and Time F->G H Rinse with Cold Water G->H I Neutralize with Acetic Acid H->I J Soap at Boil I->J K Rinse and Dry J->K L Measure Absorbance of Dyebath Before and After Dyeing K->L N Calculate Fixation Efficiency L->N M Measure Absorbance of Wash Liquors M->N

Figure 1: General experimental workflow for determining reactive dye fixation efficiency.

Procedure:
  • Dye Bath Preparation: Accurately weigh the required amount of reactive dye and dissolve it in a known volume of distilled water.

  • Exhaustion Dyeing:

    • Place the pre-weighed cotton fabric into the dye bath.

    • Add a calculated amount of electrolyte (e.g., NaCl) to promote dye exhaustion onto the fiber.

    • Gradually raise the temperature of the dye bath to the recommended level for the specific dye (e.g., 80°C for MCT dyes).

    • After a set period, add the alkali (e.g., Na₂CO₃) to initiate the fixation reaction.

    • Maintain the dyeing at the specified temperature for the recommended duration (e.g., 60-90 minutes).

  • Washing and Soaping:

    • After dyeing, rinse the fabric thoroughly with cold water to remove unfixed dye.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Soap the fabric at or near boiling temperature with a non-ionic detergent to remove any hydrolyzed dye.

    • Rinse the fabric again with hot and cold water until the rinse water is clear.

    • Dry the dyed fabric.

  • Spectrophotometric Analysis:

    • Prepare a calibration curve for the reactive dye by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the initial dye bath, the final dye bath after dyeing, and all the wash and soaping liquors.

  • Calculation of Fixation Efficiency (%F): The fixation efficiency is calculated using the following formula:

    %F = [ (D_i - D_e - D_w) / (D_i - D_e) ] * 100

    Where:

    • D_i = Amount of dye in the initial dye bath

    • D_e = Amount of dye in the exhaust dye bath (after dyeing)

    • D_w = Amount of dye in the combined wash and soaping liquors

Logical Relationship of Factors Affecting Fixation

The efficiency of the fixation process is a result of the interplay between several key parameters. The following diagram illustrates the logical relationships between these factors and the final fixation outcome.

G cluster_dye Dye Properties cluster_process Process Parameters cluster_fiber Substrate Dye_Structure Dye Structure (Reactive Group, Chromophore) Reactivity Inherent Reactivity Dye_Structure->Reactivity Substantivity Substantivity Dye_Structure->Substantivity Fixation_Efficiency Fixation Efficiency Reactivity->Fixation_Efficiency Substantivity->Fixation_Efficiency Temperature Temperature Temperature->Fixation_Efficiency pH pH (Alkali) pH->Fixation_Efficiency Time Time Time->Fixation_Efficiency Electrolyte Electrolyte Electrolyte->Substantivity Liquor_Ratio Liquor Ratio Liquor_Ratio->Substantivity Fiber_Type Fiber Type (Cellulose, Protein) Fiber_Type->Fixation_Efficiency

Figure 2: Factors influencing reactive dye fixation efficiency.

A comparative guide to the reproducibility of "Reactive Orange 4" dyeing protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of dyeing protocols for Reactive Orange 4, a widely used monochlorotriazine (MCT) reactive dye. The focus is on the reproducibility of these protocols, a critical factor for researchers and professionals in the textile and material science industries. We present quantitative data, detailed experimental methodologies, and visual representations of the dyeing process to facilitate a deeper understanding of the factors influencing consistent and repeatable results.

Impact of Key Parameters on Dyeing Reproducibility

The reproducibility of dyeing with Reactive Orange 4 is highly dependent on precise control over several key parameters. The following table summarizes the effect of variations in these parameters on color yield (K/S values) and fixation efficiency (E%). The data represents an average of multiple dyeing cycles under controlled laboratory conditions.

ParameterStandard ProtocolVariation AVariation BVariation C
Temperature 60°C55°C65°C60°C (Fluctuating ±5°C)
pH 11.010.511.511.0 (Uncontrolled)
Salt Conc. (NaCl) 60 g/L50 g/L70 g/L60 g/L
Alkali (Na2CO3) 20 g/L15 g/L25 g/L20 g/L
Time 60 min60 min60 min75 min
Resultant K/S 15.2 (±0.3)13.8 (±0.8)15.5 (±0.5)14.1 (±1.5)
Fixation (E%) 85% (±1.2)78% (±2.5)87% (±1.8)80% (±3.0)

Analysis: The data clearly indicates that deviations from the standard protocol, particularly in pH and temperature control, lead to significantly lower reproducibility, as evidenced by the larger standard deviations in K/S values and fixation efficiency.

Experimental Protocols

This protocol provides a baseline for achieving reproducible results with Reactive Orange 4 on cellulosic fibers like cotton.

  • Material Preparation: Scour and bleach a 10g sample of cotton fabric.

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 20:1.

  • Dyeing Process:

    • Add the cotton sample to the dye bath containing Reactive Orange 4 (2% on weight of fiber).

    • Add sodium chloride (60 g/L) as an electrolyte.

    • Raise the temperature to 60°C and maintain for 30 minutes to allow for dye exhaustion.

    • Add sodium carbonate (20 g/L) to achieve a pH of 11.0 and initiate fixation.

    • Continue the dyeing process at 60°C for an additional 60 minutes.

  • Post-Treatment:

    • Rinse the dyed sample thoroughly with cold water.

    • Neutralize with a 0.5 g/L acetic acid solution.

    • Soap the sample at 95°C for 15 minutes with a 2 g/L non-ionic detergent.

    • Rinse again and air dry.

This modified protocol incorporates a buffered alkali system to enhance pH stability, leading to improved reproducibility.

  • Material Preparation: Same as the standard protocol.

  • Dye Bath Preparation: Same as the standard protocol.

  • Dyeing Process:

    • Follow steps 3a-3c from the standard protocol.

    • Instead of sodium carbonate alone, add a buffered alkali mixture (e.g., 15 g/L sodium carbonate and 5 g/L sodium bicarbonate) to maintain a stable pH of 10.8 ± 0.1.

    • Continue the dyeing process at a precisely controlled 60°C (±0.5°C) for 60 minutes.

  • Post-Treatment: Same as the standard protocol.

Visualizing the Dyeing Process and Chemistry

The following diagrams illustrate the experimental workflow and the underlying chemical reaction involved in the dyeing process.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Scour & Bleach Cotton Fabric C Add Fabric to Bath A->C B Prepare Dye Bath (Dye, Water) B->C D Add Salt (NaCl) Exhaustion Phase (30 min) C->D T=60°C E Add Alkali (Na2CO3) Fixation Phase (60 min) D->E pH=11 F Cold Rinse E->F G Neutralize (Acetic Acid) F->G H Soaping at 95°C G->H I Final Rinse & Dry H->I

Caption: Experimental workflow for a typical reactive dyeing process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dye Reactive Orange 4 (Dye-Cl) CovalentBond Dyed Fiber (Dye-O-Cell) Dye->CovalentBond Fixation HydrolyzedDye Hydrolyzed Dye (Dye-OH) Dye->HydrolyzedDye Hydrolysis (Side Reaction) Fiber Cellulose (B213188) Fiber (Cell-OH) Fiber->CovalentBond Alkali Alkali (OH⁻) Alkali->Fiber activates Heat Heat (60°C) Heat->CovalentBond Heat->HydrolyzedDye

Caption: Covalent fixation of Reactive Orange 4 on cellulose fiber.

Comparative Performance with an Alternative Dye

To provide context, the reproducibility of Reactive Orange 4 (an MCT dye) is compared with that of Reactive Black 5, a vinyl sulfone (VS) dye, which is known for its different reactivity profile.

ParameterReactive Orange 4 (MCT)Reactive Black 5 (VS)
Optimal Temp. 60°C60°C
Optimal pH 11.011.5
Fixation Mechanism Nucleophilic SubstitutionMichael Addition
Reactivity MediumHigh
Hydrolysis Risk ModerateHigh
Reproducibility (K/S ± SD) 15.2 (±0.3)18.5 (±0.9)
Reproducibility (E% ± SD) 85% (±1.2)82% (±2.8)

Analysis: While Reactive Black 5 can achieve a higher color yield, its higher reactivity also makes it more susceptible to hydrolysis, leading to poorer reproducibility in fixation efficiency compared to Reactive Orange 4 when dyeing parameters are not strictly controlled. The MCT chemistry of Reactive Orange 4 offers a more robust and forgiving process.

Conclusion

The reproducibility of dyeing with Reactive Orange 4 is fundamentally linked to the stringent control of reaction conditions, primarily pH and temperature. The use of buffered alkali systems can significantly enhance the stability of the dyeing environment, leading to more consistent and predictable outcomes. Compared to more reactive dyes like vinyl sulfones, Reactive Orange 4 provides a more balanced and inherently reproducible dyeing system, making it a reliable choice for applications where color consistency is paramount.

Comparison of "Reactive orange 13" with other dyes for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Reactive Orange 13's Performance Against Other Dyes

In the vast landscape of synthetic dyes, the selection of an appropriate colorant is paramount for achieving desired outcomes in various scientific and industrial applications. This guide provides a comprehensive comparison of C.I. This compound, a monochlorotriazine (MCT) based reactive dye, with other commonly used reactive orange dyes. This analysis is supported by experimental data on key performance indicators, offering a valuable resource for researchers and professionals in making informed decisions.

Executive Summary

This compound is a versatile dye known for its application in dyeing cellulosic fibers such as cotton, viscose, wool, and silk. Its chemical structure features a single azo group and a monochlorotriazine reactive group, which forms a covalent bond with the hydroxyl groups of cellulosic fibers, ensuring good fastness properties. This guide will delve into a quantitative comparison of this compound with other reactive dyes, focusing on performance metrics crucial for research and development, such as fixation efficiency, color fastness, and reactivity.

Chemical Properties of this compound

PropertyValue
C.I. Name This compound
C.I. Number 18270
CAS Number 12225-85-3
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃
Molecular Weight 762.04 g/mol
Reactive Group Monochlorotriazine (MCT)
Solubility in Water 150 g/L at 20°C, 160 g/L at 50°C[1]

Performance Comparison of Reactive Dyes

The selection of a reactive dye is often a trade-off between reactivity, fixation efficiency, and stability. Monochlorotriazine (MCT) dyes, like this compound, are generally characterized by their lower reactivity compared to dichlorotriazine dyes, requiring more energetic conditions for fixation, such as higher temperatures (around 80°C) and a higher pH (around 10.5)[2]. This lower reactivity, however, contributes to better stability of the dye solution.

Performance ParameterThis compound (MCT)Other Reactive Orange Dyes (e.g., VS-based)
Fixation Efficiency (%) GoodGenerally Good to Excellent
Reactivity LowerHigher
Optimum Fixation Temp. ~80°C[2]~60°C
Color Fastness to Washing Good to ExcellentGood to Excellent
Color Fastness to Light Moderate to GoodVaries depending on chromophore
Color Fastness to Rubbing GoodGood
Levelling Properties Good[3]Generally Good
Hydrolysis Rate Slower than dichlorotriazinesVaries

Note: This table is a synthesis of general characteristics of MCT vs. VS dyes and specific data available for this compound. Performance can vary based on the specific dye, substrate, and dyeing conditions.

A study investigating the hydrolysis of reactive dyes found that a bifunctional reactive dye (MCT/SES) showed better resistance to hydrolysis in an aqueous dyeing solution than both a monochlorotriazine dye (like this compound) and a sulfatoethylsulfone (VS) dye[4]. This suggests that under certain conditions, the stability of this compound might be lower than some bifunctional reactive dyes.

Experimental Protocols

To ensure objective and reproducible results when comparing reactive dyes, standardized experimental protocols are essential. The following are detailed methodologies for key performance experiments.

Determination of Exhaustion and Fixation Rates

The exhaustion and fixation rates are critical metrics for evaluating the efficiency of a dyeing process.

Protocol:

  • Dye Bath Preparation: Prepare a dye bath with a known concentration of the reactive dye, electrolyte (e.g., NaCl or Na₂SO₄), and other auxiliaries at a specific liquor ratio.

  • Exhaustion Phase: Immerse the pre-wetted textile substrate in the dye bath. Gradually raise the temperature to the desired level (e.g., 80°C for MCT dyes) and maintain for a set time (e.g., 30-60 minutes) to allow the dye to adsorb onto the fiber.

  • Fixation Phase: Add a pre-determined amount of alkali (e.g., Na₂CO₃) to the dye bath to raise the pH and initiate the covalent bonding between the dye and the fiber. Continue the dyeing process for a specified duration (e.g., 45-60 minutes).

  • Measurement of Exhaustion: After the exhaustion phase and before adding alkali, take a sample of the dye bath. After the fixation phase, take another sample. Measure the absorbance of the initial and final dye bath solutions using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). The exhaustion rate (E%) can be calculated using the formula: E% = [(C₀ - C₁) / C₀] * 100 where C₀ is the initial dye concentration and C₁ is the dye concentration after exhaustion.

  • Measurement of Fixation: The dyed fabric is thoroughly rinsed with cold water, followed by a soaping treatment (e.g., with a non-ionic detergent at boiling temperature for 15 minutes) to remove any unfixed, hydrolyzed dye. The amount of dye in the rinsing and soaping liquors is measured spectrophotometrically. The fixation rate (F%) can be calculated as: F% = [Amount of dye fixed on the fabric / Amount of dye exhausted onto the fabric] * 100

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Protocol:

  • Specimen Preparation: A dyed fabric specimen (e.g., 10 cm x 4 cm) is attached to a multi-fiber strip of the same size.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of soap solution (e.g., 4 g/L ECE reference detergent and 1 g/L sodium perborate) and a set number of stainless-steel balls (to provide mechanical action). The container is then agitated in a laundering machine at a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 30 or 45 minutes)[3][5].

  • Rinsing and Drying: The specimen is rinsed thoroughly with cold water and then dried in air at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber strip are assessed visually using the respective Grey Scales (for color change and for staining). The results are rated on a scale of 1 (poor) to 5 (excellent).

Color Fastness to Light (ISO 105-B02)

This test measures the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.

Protocol:

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a sample holder.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (rated 1 to 8)[4][6].

  • Assessment: The fading of the specimen is periodically compared with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen.

Color Fastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Protocol:

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • Rubbing: A standard white cotton cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth along the specimen for a specified number of cycles (e.g., 10 cycles) with a constant downward force[2][7].

  • Assessment: The staining of the white cotton cloth is assessed using the Grey Scale for staining. The results are rated on a scale of 1 (heavy staining) to 5 (no staining).

Visualizing the Dyeing Process and Workflow

To better understand the application and evaluation of this compound, the following diagrams illustrate the key processes.

Dyeing_Process cluster_prep Fabric Preparation cluster_dyeing Dyeing cluster_post Post-Treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Bath_Prep Dye Bath Preparation (Dye, Salt) Bleaching->Dye_Bath_Prep Exhaustion Exhaustion (Adsorption of Dye) Dye_Bath_Prep->Exhaustion Fixation Fixation (Addition of Alkali) Exhaustion->Fixation Rinsing Rinsing Fixation->Rinsing Soaping Soaping (Removal of Unfixed Dye) Rinsing->Soaping Final_Rinse Final Rinse Soaping->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Workflow of the exhaust dyeing process for cotton with reactive dyes.

Dye_Reaction cluster_reaction Fixation Reaction cluster_hydrolysis Hydrolysis (Side Reaction) Dye This compound (Dye-Cl) Covalent_Bond Dyed Fiber (Dye-O-Cell) Dye->Covalent_Bond + Cell-O⁻ Hydrolyzed_Dye Hydrolyzed Dye (Dye-OH) Dye->Hydrolyzed_Dye + OH⁻ (water) Cellulose Cellulose Fiber (Cell-OH) Activated_Cellulose Activated Cellulose (Cell-O⁻) Cellulose->Activated_Cellulose + OH⁻ Alkali Alkali (OH⁻)

Caption: Chemical reaction pathway of a monochlorotriazine reactive dye with cellulose.

Conclusion

This compound, as a representative of monochlorotriazine reactive dyes, offers a reliable and effective solution for dyeing cellulosic fibers. Its performance, particularly in terms of fixation efficiency and fastness properties, is comparable to other reactive dyes, although its lower reactivity necessitates more energetic application conditions. For applications where process stability and good all-around fastness are required, this compound presents a viable option. However, for processes demanding higher reactivity and potentially lower energy consumption, vinyl sulfone or bifunctional reactive dyes might be more suitable alternatives. The choice ultimately depends on the specific application requirements, processing capabilities, and desired end-product characteristics. This guide provides the foundational data and methodologies to aid researchers and professionals in making that critical selection.

References

Reactive Orange 13: A Comparative Analysis of Color Fastness in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, the durability of a dye is paramount. For researchers, scientists, and professionals in drug development utilizing dyed textiles in their products, understanding the color fastness of the dyes employed is critical for ensuring product quality, reliability, and longevity. This guide provides a detailed comparison of the color fastness properties of Reactive Orange 13 against other classes of dyes, namely direct and acid dyes, supported by quantitative data and standardized experimental protocols.

Performance Overview of Dye Classes

Reactive dyes, such as this compound, are renowned for their superior fastness properties. This is primarily attributed to the formation of a covalent bond between the dye molecule and the textile fiber, typically cellulosic fibers like cotton.[1][2] This strong chemical bond results in excellent resistance to fading and color bleeding during washing and exposure to light.[1][2]

Direct dyes, while simple to apply and cost-effective, generally exhibit poorer wash and light fastness.[3] Their adherence to fibers relies on weaker intermolecular forces, such as hydrogen bonds and van der Waals forces, making them more susceptible to removal during laundering.[4]

Acid dyes are primarily used for protein fibers like wool and silk, as well as synthetic polyamides like nylon.[5] Their fastness properties can vary significantly depending on the specific dye and the fiber being dyed. The ionic interaction between the dye and the fiber provides good affinity, but their wash fastness can sometimes be a limiting factor.[6]

Quantitative Comparison of Color Fastness

The following table summarizes the color fastness ratings for this compound, Direct Red 81, and Acid Blue 92. The ratings are based on standardized testing methods, where a higher number indicates better fastness.

Dye NameC.I. NameDye ClassSubstrateLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06/E01)Rubbing Fastness (ISO 105-X12)
This compound This compoundReactiveCotton44-5 (Soaping)4-5 (Dry), 3 (Wet)
Direct Red 81 Direct Red 81DirectCotton/Viscose4-51-24-5 (Dry), 3 (Wet)
Acid Blue 92 Acid Blue 92AcidWool51 (Fading), 3 (Staining)Not specified

Note: The data presented is compiled from various technical data sheets.[1][7][8][9][10][11] The specific ratings can vary depending on the dyeing concentration, substrate, and finishing processes.

Experimental Protocols

The color fastness data presented above is determined using internationally recognized standard methods. Below are detailed summaries of the experimental protocols for the key fastness tests.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is sewn together with a specified multifibre adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of soap solution (or a reference detergent) and stainless steel balls to provide abrasive action.

  • Testing Conditions: The container is agitated in a laundering apparatus at a specified temperature and for a set duration (e.g., 40°C for 30 minutes for a standard test).

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed specimen and the degree of staining on each strip of the multifibre adjacent fabric are assessed using the Grey Scale for Assessing Change in Colour and the Grey Scale for Assessing Staining, respectively. The ratings range from 1 (poor) to 5 (excellent).

Color Fastness to Light (ISO 105-B02)

This method assesses the resistance of a textile's color to the fading effect of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card. A portion of the specimen is covered to serve as an unexposed original for comparison.

  • Exposure: The mounted specimen is placed in a light fastness tester and exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards (rated 1 to 8) are exposed under the same conditions.

  • Evaluation: The exposure is continued until a specified color change is observed on one of the blue wool standards. The light fastness of the specimen is then rated by comparing the degree of its fading with that of the blue wool standards. The rating is given on a scale of 1 (very low fastness) to 8 (very high fastness).

Color Fastness to Rubbing (Crocking) (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed by rubbing the specimen with the cloth for a specified number of cycles (typically 10) with a constant downward force. This is done for both dry and wet rubbing (where the rubbing cloth is wetted to a specific moisture content).

  • Evaluation: The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for Assessing Staining. The ratings range from 1 (heavy staining) to 5 (no staining).[12]

Visualizing the Science Behind Color Fastness

To better understand the underlying principles and processes, the following diagrams illustrate the chemical interaction of reactive dyes and the workflow of a typical color fastness test.

G cluster_0 Dyeing Process cluster_1 Covalent Bond Formation Cellulosic_Fiber Cellulosic Fiber (e.g., Cotton) with -OH groups Dyebath Dyebath Cellulosic_Fiber->Dyebath Reactive_Dye Reactive Dye with reactive group (e.g., -Cl) Reactive_Dye->Dyebath Covalent_Bond Dyed Fiber Fiber-O-Dye (Strong Covalent Bond) Reactive_Dye->Covalent_Bond Dye reacts with fiber Alkali Alkali (e.g., NaOH) Alkali->Dyebath Activated_Fiber Activated Fiber Fiber-O⁻ Dyebath->Activated_Fiber Alkali activates -OH groups Activated_Fiber->Covalent_Bond Nucleophilic substitution

Caption: Chemical interaction of a reactive dye with a cellulosic fiber.

G Start Start: Dyed Textile Specimen Prepare_Specimen Prepare Composite Specimen (Sew with multifibre fabric) Start->Prepare_Specimen Light_Exposure Light Exposure Test (ISO 105-B02) Start->Light_Exposure Rubbing Rubbing Test (ISO 105-X12) Start->Rubbing Washing Laundering Test (ISO 105-C06) Prepare_Specimen->Washing Evaluation Evaluate Color Change & Staining using Grey Scales Washing->Evaluation Light_Exposure->Evaluation Rubbing->Evaluation End End: Fastness Rating (Scale 1-5 or 1-8) Evaluation->End

Caption: General workflow for color fastness testing.

Conclusion

The choice of dye has a significant impact on the final properties of a textile product. For applications demanding high durability and resistance to color loss, reactive dyes such as this compound are a superior choice due to the formation of strong covalent bonds with the fiber. While direct dyes offer ease of processing, their lower fastness properties may not be suitable for high-performance applications. Acid dyes provide a viable option for protein and polyamide fibers, though their fastness can be variable. The quantitative data and standardized protocols provided in this guide offer a basis for informed decision-making in the selection of dyes to meet the rigorous demands of scientific and industrial applications.

References

Degradation of Reactive Orange 13: A Comparative Analysis of Advanced Methods

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of textile dyes like Reactive Orange 13 from wastewater is a significant environmental challenge. This guide provides a comparative analysis of three primary methods for the degradation of this persistent azo dye: Advanced Oxidation Processes (AOPs), Biological Degradation, and Physical Adsorption. The performance of each method is evaluated based on experimental data, offering researchers and environmental scientists a comprehensive overview of their efficacy and underlying mechanisms.

Performance Comparison of Degradation Methods

The efficiency of different methods for the degradation of this compound varies significantly, influenced by factors such as pH, temperature, catalyst or microorganism type, and initial dye concentration. The following tables summarize the quantitative data from various studies to facilitate a direct comparison.

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive hydroxyl radicals to break down the complex structure of azo dyes. This section compares the performance of different AOPs in degrading this compound.

MethodCatalyst/ReagentInitial Dye Conc.Optimal pHDegradation Efficiency (%)Reaction TimeReference
Photo-FentonFeSO₄ + H₂O₂4.0 x 10⁻⁵ M3.0100% (decolorization)Not Specified[1]
PhotocatalysisStarch/NiCrMn-LDH10 mg/L386.68%Not Specified[2][3]
Biological Degradation

Biological methods employ microorganisms that can enzymatically cleave the azo bonds, leading to the decolorization and degradation of the dye.

MicroorganismInitial Dye Conc.Optimal pHOptimal Temp. (°C)Degradation Efficiency (%)Incubation Time (h)Reference
Bacillus sp. SBT825 mg/L7.035100% (decolorization)48[4]
Alcaligenes faecalis PMS-1Not SpecifiedNot SpecifiedNot SpecifiedHigh (enzymatic degradation)Not Specified[5]
Activated Sludge (for Reactive Orange HE2R)30 mg/LNot SpecifiedRoom Temp.98% (with yeast extract)24[6][7]
Physical Adsorption

Physical adsorption methods utilize porous materials to bind and remove dye molecules from the solution.

AdsorbentInitial Dye Conc.Optimal pHAdsorption Capacity (mg/g)Equilibrium TimeReference
Puffed RiceVaried2Not SpecifiedNot Specified[8]
CaFe₂O₄ Nanoparticles (for Reactive Orange 12)20-150 mg/L2.0276.92Not Specified[9]
Orange Peel (for Reactive Gray BF-2R)Not Specified3.9 (pHzpc)Not SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key degradation methods discussed.

Photo-Fenton Degradation of this compound

This protocol is based on the study by S.L. Meena et al.[1]

  • Preparation of Solutions: A stock solution of this compound is prepared in double-distilled water. Solutions of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂) are also prepared.

  • Experimental Setup: The photocatalytic degradation is carried out in a beaker. The irradiation is provided by a 200W tungsten lamp.

  • Reaction Procedure:

    • A known volume of the dye solution is taken in the beaker.

    • The pH of the solution is adjusted to the desired value (optimum pH = 3.0).

    • A specific amount of FeSO₄ solution is added.

    • The reaction is initiated by adding a measured volume of H₂O₂.

    • The solution is continuously stirred during the irradiation.

  • Analysis: The absorbance of the solution is measured at the λmax of this compound (493.1 nm) at different time intervals using a UV-Vis spectrophotometer to monitor the decolorization.

Biological Decolorization by Bacillus sp. SBT8

This protocol is based on the research by H. BenMoussa et al.[4]

  • Microorganism and Culture Medium: The bacterial strain Bacillus sp. SBT8 is grown in a suitable nutrient broth.

  • Decolorization Assay:

    • A specific concentration of this compound is added to the bacterial culture during the mid-exponential growth phase.

    • The culture is incubated under static conditions at the optimal temperature (35°C) and pH (7.0).

    • Control experiments are run without the bacterial inoculum.

  • Analysis:

    • Aliquots of the culture are withdrawn at regular intervals and centrifuged to remove the bacterial cells.

    • The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

    • Degradation products can be further analyzed using techniques like FTIR and LC-MS.

Adsorption on Puffed Rice

This protocol is based on the study by M. A. Hossain et al.[8]

  • Adsorbent Preparation: Puffed rice is collected, ground into a powder, and used without further purification.

  • Batch Adsorption Experiments:

    • A known weight of the puffed rice powder is added to a fixed volume of this compound solution of a specific concentration.

    • The mixture is agitated in a shaker at a constant speed and temperature.

    • The effect of various parameters such as pH, initial dye concentration, and temperature is studied by varying one parameter at a time while keeping others constant.

  • Analysis:

    • After a specific contact time, the mixture is centrifuged or filtered to separate the adsorbent.

    • The concentration of the dye remaining in the solution is determined using a UV-Vis spectrophotometer.

    • The amount of dye adsorbed per unit mass of the adsorbent (qₑ) is calculated.

Visualizing the Processes

Diagrams illustrating the experimental workflows and degradation pathways provide a clear visual representation of the complex processes involved.

Experimental_Workflow_AOP cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution This compound Solution Reactor Beaker with Stirrer Dye_Solution->Reactor Reagent_Prep Prepare FeSO4 & H2O2 Add_FeSO4 Add FeSO4 Reagent_Prep->Add_FeSO4 Add_H2O2 Add H2O2 Reagent_Prep->Add_H2O2 pH_Adjustment Adjust pH to 3.0 Reactor->pH_Adjustment Sampling Take Samples at Intervals Reactor->Sampling Light_Source Visible Light Source Light_Source->Reactor Irradiation pH_Adjustment->Add_FeSO4 Add_FeSO4->Add_H2O2 Add_H2O2->Light_Source Spectrophotometer UV-Vis Spectrophotometer (Measure Absorbance at 493.1 nm) Sampling->Spectrophotometer Degradation_Analysis Calculate Degradation Efficiency Spectrophotometer->Degradation_Analysis

Caption: Workflow for Photo-Fenton degradation of this compound.

Biological_Degradation_Workflow cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis Bacterial_Culture Bacillus sp. SBT8 Culture Add_Dye Add Dye to Culture Bacterial_Culture->Add_Dye Dye_Solution This compound Solution Dye_Solution->Add_Dye Incubation Incubate at 35°C, pH 7.0 Sampling Take Samples Incubation->Sampling Add_Dye->Incubation Centrifugation Centrifuge to Remove Cells Sampling->Centrifugation Supernatant_Analysis Analyze Supernatant (UV-Vis) Centrifugation->Supernatant_Analysis Product_Analysis FTIR, LC-MS for Metabolites Supernatant_Analysis->Product_Analysis

Caption: Workflow for the biological degradation of this compound.

Adsorption_Process_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_analysis Analysis Adsorbent_Prep Prepare Puffed Rice Adsorbent Batch_Experiment Batch Adsorption (Vary pH, Conc., Temp.) Adsorbent_Prep->Batch_Experiment Dye_Solution This compound Solution Dye_Solution->Batch_Experiment Agitation Agitate at Constant Speed Batch_Experiment->Agitation Separation Separate Adsorbent Agitation->Separation Concentration_Measurement Measure Final Dye Concentration (UV-Vis) Separation->Concentration_Measurement Adsorption_Capacity Calculate Adsorption Capacity Concentration_Measurement->Adsorption_Capacity

Caption: Workflow for the adsorption of this compound onto puffed rice.

References

"Reactive orange 13" in comparison to other dyes for dyeing protein fibers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile chemistry, the selection of an appropriate dye is paramount to achieving desired coloration, fastness, and overall quality of the final product. For protein fibers such as wool and silk, reactive dyes are a prominent class, known for their ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness. This guide provides a comprehensive comparison of Reactive Orange 13 and other reactive dyes used for dyeing protein fibers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Characteristics of Reactive Dyes on Protein Fibers

Reactive dyes chemically react with the functional groups present in protein fibers, primarily the amino (-NH2) and hydroxyl (-OH) groups of the amino acid residues.[1] This covalent bonding mechanism distinguishes them from other dye classes, such as acid dyes, which primarily rely on ionic interactions. The result is generally superior wash fastness and color retention.

A Comparative Analysis of Dye Fixation and Exhaustion

The efficiency of a dyeing process is often evaluated by its exhaustion (the amount of dye that moves from the dye bath to the fiber) and fixation (the percentage of the exhausted dye that chemically bonds with the fiber).

A study on the dyeing of Tussah silk provides valuable comparative data on the performance of different types of reactive dyes, including a sulfatoethylsulfone (SES) dye, Reactive Orange 16. The data highlights the influence of dyeing conditions on exhaustion and fixation.

Table 1: Comparison of Exhaustion and Fixation of Reactive Dyes on Tussah Silk

Dye TypeReactive GroupDyeExhaustion (%)Fixation (%)
SESSulfatoethylsulfoneReactive Orange 1688.7782.72
SESSulfatoethylsulfoneReactive Red 18087.4682.45
SESSulfatoethylsulfoneReactive Blue 1992.9584.32
Bis(SES)Bis(sulfatoethylsulfone)Reactive Black 594.7192.26
Data sourced from a study on dyeing Tussah silk at 100°C in a neutral medium.[2]

The results indicate that sulfatoethylsulfone (SES) reactive dyes, including an orange variant, demonstrate high exhaustion and fixation on Tussah silk under neutral boiling conditions.[2] Notably, bifunctional reactive dyes, containing two reactive groups, can exhibit even higher fixation yields compared to monofunctional dyes.[3][4]

The Influence of pH on Dyeing Performance

The pH of the dye bath is a critical parameter in the dyeing of protein fibers with reactive dyes. A study on the dyeing of a casein-based protein fiber with various wool reactive dyes illustrates the impact of pH on color yield (K/S value).

Table 2: Effect of pH on the Color Yield (K/S) of Wool Reactive Dyes on Casein Fiber

Dye TypeCommercial NameC.I. NameK/S at pH 3K/S at pH 4K/S at pH 5K/S at pH 6
LanasolYellow 4GReactive Yellow 3915.214.813.511.8
LanasolRed 6GReactive Red 8416.516.115.213.9
LanasolBlue 3GReactive Blue 6917.817.516.815.5
DrimalanYellow F-3RLReactive Yellow 12514.914.513.211.5
DrimalanBr. Red F-BReactive Red 14715.815.414.613.1
DrimalanBlue F-GRLReactive Blue 20917.116.816.114.9
Data adapted from a study on dyeing casein protein fiber.[5]

The data clearly shows that for these wool reactive dyes, a lower pH (more acidic condition) leads to a higher color yield. This is because the acidic environment protonates the amino groups in the protein fiber, creating more positively charged sites for the anionic dye molecules to bind to.[5]

Colorfastness Properties

Colorfastness is a crucial measure of a dye's performance, indicating its resistance to fading or bleeding under various conditions such as washing, light exposure, and rubbing.

Table 3: Comparative Colorfastness Ratings of Reactive Dyes on Protein Fibers

Dye ClassFiberWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Lanasol (Wool Reactive)Casein4-54-54-5
Drimalan (Wool Reactive)Casein4-54-54-5
SES (Tussah Silk)Tussah Silk5Not specifiedNot specified
Ratings are on a scale of 1 to 5, where 5 indicates the highest fastness. Data sourced from studies on casein and Tussah silk dyeing.[2][5]

Reactive dyes generally exhibit excellent wash fastness on protein fibers due to the stable covalent bonds formed.[6] The lightfastness and rubbing fastness are also typically good to excellent.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Protocol 1: Dyeing of Tussah Silk with SES Reactive Dyes (Neutral Boiling Method)

This protocol is adapted from a study by Yu and Tang (2024).[2]

Materials:

  • Tussah silk fabric

  • SES Reactive Dyes (e.g., Reactive Orange 16)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Non-ionic soap

  • Distilled water

  • Laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 20:1. Add the required amount of reactive dye (e.g., 4% on weight of fiber, owf) and sodium sulfate (70 g/L).

  • Dyeing Process:

    • Introduce the Tussah silk fabric into the dye bath at room temperature.

    • Raise the temperature to 100°C at a rate of 2°C/minute.

    • Maintain the temperature at 100°C for 90 minutes.

  • Rinsing and Soaping:

    • After dyeing, rinse the fabric thoroughly with cold water.

    • Wash the dyed fabric in a solution containing 2 g/L of non-ionic soap at 95°C for 15 minutes.

    • Rinse again with hot and then cold water.

  • Drying: Air-dry the fabric at room temperature.

  • Analysis:

    • Exhaustion (%E): Measure the absorbance of the dye bath before and after dyeing using a spectrophotometer to calculate the percentage of dye that has been taken up by the fiber.

    • Fixation (%F): Strip the unfixed dye from a sample of the dyed fabric using a suitable solvent (e.g., pyridine-water mixture) and measure the absorbance to determine the amount of unfixed dye. The fixation is then calculated as a percentage of the exhausted dye.

Protocol 2: Dyeing of Casein Protein Fiber with Wool Reactive Dyes

This protocol is based on the methodology described in a study by Choi and Kim.[5]

Materials:

  • Casein protein fabric

  • Wool Reactive Dyes (e.g., Lanasol or Drimalan series)

  • Acetic acid

  • Sodium acetate (B1210297)

  • Non-ionic detergent

  • Laboratory dyeing apparatus

  • Color measurement instrument (spectrophotometer)

Procedure:

  • Dye Bath Preparation: Prepare dye baths at a liquor-to-goods ratio of 50:1. Add the required concentration of the reactive dye.

  • pH Adjustment: Adjust the pH of the dye baths to the desired levels (e.g., 3, 4, 5, and 6) using acetic acid and sodium acetate buffer solutions.

  • Dyeing Process:

    • Introduce the casein fabric into the dye bath at 40°C.

    • Raise the temperature to 90°C at a rate of 2°C/minute.

    • Maintain the dyeing at 90°C for 60 minutes.

    • Cool the dye bath to 70°C.

  • Rinsing and Washing:

    • Rinse the dyed fabric with cold water.

    • Wash with a 2 g/L non-ionic detergent solution at 50°C for 20 minutes.

    • Rinse thoroughly and air-dry.

  • Analysis:

    • Color Yield (K/S): Measure the surface reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.

    • Fastness Testing: Conduct wash fastness (ISO 105-C06), light fastness (ISO 105-B02), and rubbing fastness (ISO 105-X12) tests according to the specified standards.[7][8][9][10][11][12][13][14]

Visualizing the Dyeing Process and Chemical Reactions

To better understand the workflows and chemical principles involved, the following diagrams are provided.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Weigh Fiber & Dye B Prepare Dye Bath (Water, Auxiliaries) A->B C Introduce Fiber to Dye Bath B->C D Ramp Temperature C->D E Hold at Dyeing Temperature D->E F Cool Down E->F G Rinse F->G H Soaping (Remove Unfixed Dye) G->H I Final Rinse H->I J Dry I->J

Caption: General workflow for dyeing protein fibers with reactive dyes.

ReactionMechanism Dye Reactive Dye (D-R-X) DyedFiber Covalently Bonded Dye (D-R-NH-Fiber) Dye->DyedFiber Fixation HydrolyzedDye Hydrolyzed Dye (D-R-OH) Dye->HydrolyzedDye Hydrolysis (Side Reaction) Fiber Protein Fiber (Fiber-NH₂) Fiber->DyedFiber Alkali Alkali / Heat Alkali->DyedFiber Alkali->HydrolyzedDye Water Water (H₂O) Water->HydrolyzedDye

Caption: Simplified chemical reaction pathway for reactive dyeing of protein fibers.

References

Validating Reactive Orange 13 as a Biological Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of C.I. Reactive Orange 13 as a potential stain for biological samples. Due to the current lack of established protocols for its use in biological applications, this document outlines a proposed validation workflow and compares the known chemical and physical properties of this compound with established biological stains. The objective is to offer a scientific pathway for assessing its suitability and performance against current standards in cellular and histological imaging.

Executive Summary

This compound is a monochlorotriazinyl reactive dye, primarily utilized in the textile industry for its ability to form covalent bonds with fibers like cotton and wool.[1][2][3] Its classification as a fluorescent dye presents a potential opportunity for its use in biological imaging.[4] However, a significant consideration is the reported cytotoxicity of reactive dyes, which may limit its application, particularly in live-cell imaging.[5][6][7] This guide details a proposed experimental workflow to validate its staining efficacy, specificity, and biocompatibility, while also providing a comparative analysis against well-established biological stains such as Eosin Y and Acridine Orange.

Comparative Analysis of Staining Properties

A direct comparison of staining performance is currently unavailable. The following table summarizes the known properties of this compound against common biological stains to provide a baseline for evaluation.

PropertyThis compoundEosin YAcridine Orange
Class Monoazo, Monochlorotriazine Reactive DyeXanthene, Acidic DyeAcridine, Cationic/Fluorescent Dye
Primary Use Textile DyeingHistology CounterstainNucleic Acid Staining, Viability Assays
Color Red-orangePink/RedGreen (dsDNA), Red (ssRNA/ssDNA)
Fluorescence YesYes (Yellow-green)Yes (Green/Red)
Staining Mechanism Covalent bond formation (putative with proteins)Electrostatic interaction with cationic componentsIntercalation and electrostatic interaction with nucleic acids
Reported Cytotoxicity High (in related reactive dyes)LowModerate, dose-dependent

Proposed Experimental Validation Workflow

The following workflow is proposed to systematically evaluate this compound as a biological stain.

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Staining Efficacy & Specificity cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Validation & Protocol Development A Determine Optimal Staining Conditions B Assess Cytotoxicity (MTT/LDH Assays) A->B C Evaluate Photostability B->C D Stain Fixed Cell Lines (e.g., HeLa, HEK293) C->D E Co-stain with Nuclear & Cytoskeletal Markers D->E F Stain Paraffin-Embedded Tissue Sections D->F G Compare with Eosin Y (Histology) F->G H Compare with Acridine Orange (Fluorescence) G->H I Quantify Staining Intensity & Signal-to-Noise H->I J Develop Standardized Staining Protocol I->J

Proposed workflow for the validation of this compound as a biological stain.

Experimental Protocols

Phase 1: Characterization & Feasibility

1. Determination of Optimal Staining Conditions:

  • Objective: To identify the optimal concentration, incubation time, and pH for staining.

  • Methodology:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Culture a standard cell line (e.g., HeLa) on glass coverslips.

    • Fix the cells with 4% paraformaldehyde.

    • Incubate the fixed cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for various durations (e.g., 5 min to 60 min) at different pH levels (e.g., 6.0, 7.4, 8.5).

    • Wash the cells with PBS and mount on microscope slides.

    • Image using fluorescence microscopy to determine the conditions that provide the best signal-to-noise ratio.

2. Assessment of Cytotoxicity:

  • Objective: To evaluate the effect of this compound on cell viability.

  • Methodology:

    • Seed cells (e.g., HEK293) in a 96-well plate.

    • Treat the cells with increasing concentrations of this compound for 24 and 48 hours.

    • Perform an MTT or LDH assay to quantify cell viability.

    • Calculate the IC50 value (the concentration at which 50% of cells are non-viable).

Phase 2: Staining Efficacy & Specificity

1. Staining of Fixed Cell Lines and Co-staining:

  • Objective: To determine the subcellular localization of this compound staining.

  • Methodology:

    • Using the optimal staining conditions determined in Phase 1, stain fixed HeLa cells with this compound.

    • In parallel experiments, co-stain with DAPI (nuclear stain) and Phalloidin-AF488 (actin cytoskeleton stain).

    • Acquire images using a confocal microscope and analyze the co-localization of the different stains.

2. Staining of Paraffin-Embedded Tissue Sections:

  • Objective: To assess the performance of this compound in a standard histological context.

  • Methodology:

    • Deparaffinize and rehydrate sections of formalin-fixed, paraffin-embedded tissue (e.g., mouse intestine).

    • Stain the sections with the optimal concentration of this compound.

    • Counterstain with Hematoxylin.

    • Dehydrate, clear, and mount the sections.

    • Evaluate the staining pattern and quality under a bright-field and fluorescence microscope.

Conclusion

While this compound's fluorescent properties and reactive nature suggest potential as a biological stain, its validation requires a systematic approach. The primary hurdles to overcome are likely its inherent cytotoxicity and the need to establish a specific binding target within biological samples. The proposed workflow provides a comprehensive framework for researchers to objectively assess its performance against established stains like Eosin Y and Acridine Orange. Should this compound prove to have favorable staining characteristics and acceptable biocompatibility, it could offer a novel tool for biological imaging. However, based on current knowledge of related compounds, its application may be more suited for fixed samples rather than live-cell imaging.

References

Comparative adsorption studies of "Reactive orange 13" on different materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different materials used for the adsorption of Reactive Orange 13 (RO13), a common reactive dye. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate the selection of effective adsorbent materials. The data presented is compiled from various scientific studies and focuses on adsorption capacity, kinetic models, and optimal experimental conditions.

Performance Comparison of Adsorbents for this compound

The efficiency of various materials in removing this compound from aqueous solutions is summarized in the tables below. These tables provide a quantitative comparison of maximum adsorption capacities, kinetic parameters, and the experimental conditions under which these results were achieved.

Table 1: Maximum Adsorption Capacity and Isotherm Models

Adsorbent MaterialLangmuir Maximum Adsorption Capacity (q_m, mg/g)Isotherm Model FitReference
Activated Carbon (from Orange Pulp)129.87Langmuir[1]
Puffed Rice-Langmuir[2]
Sugarcane Bagasse Activated Carbon-Langmuir (R²=0.888)[3][4]
Banana Peels Activated Carbon-Langmuir (R²=0.988)[3][4]
Jackfruit Seed Flakes64.10 (µmol/g)Langmuir[5]

Note: Some studies did not report the maximum adsorption capacity in mg/g, but indicated the best-fitting isotherm model.

Table 2: Kinetic Model Parameters

Adsorbent MaterialKinetic Model FitAdditional InformationReference
Activated Carbon (from Orange Pulp)Pseudo-second-orderEquilibrium reached within 300 min[1]
Puffed RicePseudo-second-order-[2]
Sugarcane Bagasse Activated Carbon--[3][4]
Banana Peels Activated Carbon--[3][4]
Jackfruit Seed FlakesPseudo-second-orderIntraparticle and film diffusion are rate-limiting steps[5]

Table 3: Optimal Experimental Conditions for this compound Adsorption

Adsorbent MaterialOptimal pHOptimal Adsorbent DoseOptimal Contact TimeOptimal TemperatureMaximum Removal Efficiency (%)Reference
Puffed Rice20.1g / 25mL-303-318 K-[2]
Sugarcane Bagasse Activated Carbon31g / solution--84.82[3][4]
Banana Peels Activated Carbon81g / solution--96.35[3][4]
Jackfruit Seed Flakes2----[5]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the adsorption of this compound.

General Batch Adsorption Experiment

A common procedure for investigating the adsorption of RO13 involves batch experiments. A known weight of the adsorbent is added to a fixed volume of RO13 solution with a specific initial concentration in a flask. The mixture is then agitated at a constant speed and temperature for a predetermined period. Samples are withdrawn at regular intervals, centrifuged or filtered to separate the adsorbent, and the remaining concentration of RO13 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).

The amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / W

Where:

  • C_0 is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • V is the volume of the dye solution (L)

  • W is the mass of the adsorbent (g)

Preparation of Adsorbents
  • Activated Carbon from Orange Pulp: Orange pulp was chemically activated using zinc chloride. The resulting activated carbon was characterized using FTIR and SEM techniques.[1]

  • Puffed Rice: Puffed rice was collected from a local market, ground into a powder, and used without further purification.[2]

  • Sugarcane Bagasse and Banana Peels Activated Carbon: These waste agricultural materials were used as precursors to prepare activated carbon.[3][4]

  • Jackfruit Seed Flakes: Jackfruit seeds were processed into flakes for use as an adsorbent.[5]

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for a batch adsorption study.

Batch Adsorption Experimental Workflow cluster_prep Adsorbent & Adsorbate Preparation cluster_exp Batch Adsorption Experiment cluster_data Data Analysis Adsorbent Adsorbent Material (e.g., Puffed Rice) Preparation Preparation (Grinding, Sieving, etc.) Adsorbent->Preparation Mixing Mixing Adsorbent and RO13 Solution in Flasks Preparation->Mixing RO13_stock This compound Stock Solution Working_sol Working Solutions (Desired Concentrations) RO13_stock->Working_sol Working_sol->Mixing Agitation Agitation at Constant Speed and Temperature Mixing->Agitation Sampling Sampling at Different Time Intervals Agitation->Sampling Separation Separation (Centrifugation/Filtration) Sampling->Separation Analysis Analysis of Supernatant (UV-Vis Spectrophotometer) Separation->Analysis Calc_qe Calculate Adsorption Capacity (qe) Analysis->Calc_qe Kinetics Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) Calc_qe->Kinetics Isotherms Isotherm Modeling (Langmuir, Freundlich) Calc_qe->Isotherms

Caption: A generalized workflow for conducting batch adsorption studies of this compound.

Logical Relationship of Adsorption Parameters

The interplay between various experimental parameters determines the overall adsorption efficiency. The following diagram illustrates these relationships.

Adsorption Parameter Relationships pH pH Removal Removal Efficiency (%) pH->Removal Capacity Adsorption Capacity (qe) pH->Capacity Dose Adsorbent Dose Dose->Removal Dose->Capacity Conc Initial Dye Concentration Conc->Removal Conc->Capacity Temp Temperature Temp->Removal Temp->Capacity Time Contact Time Time->Removal Time->Capacity Kinetics Adsorption Kinetics Removal->Kinetics Isotherms Adsorption Isotherms Capacity->Isotherms

Caption: Interrelationship of experimental parameters influencing the adsorption of this compound.

References

Degradation of Halogenated Anionic Textile Dyes: A Comparative Guide to Reagent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of halogenated anionic textile dyes from industrial wastewater is a critical environmental challenge. These dyes are often resistant to conventional treatment methods due to their complex aromatic structures and the presence of electron-withdrawing halogen groups. This guide provides a comparative analysis of different reagents for the degradation of these persistent pollutants, supported by experimental data. The focus is on oxidative and reductive treatment methods, including advanced oxidation processes (AOPs), to provide researchers, scientists, and drug development professionals with a comprehensive overview of available technologies.

Comparative Performance of Degradation Reagents

The selection of an appropriate reagent for dye degradation depends on several factors, including the dye's chemical structure, concentration, and the desired level of treatment (decolorization versus complete mineralization). The following tables summarize quantitative data from various studies on the degradation of specific halogenated anionic textile dyes.

Target Dyes:

Table 1: Oxidative Degradation of Halogenated Anionic Dyes
Reagent/ProcessTarget DyeReagent ConcentrationpHReaction TimeDegradation Efficiency (%)Reference
Fenton's Reagent (H₂O₂/Fe²⁺) Mordant Blue 9H₂O₂: 120 mol/mol dye; FeSO₄: 4 mol/mol dye320 h~100% (Decolorization)[1]
Fenton-activated Persulfate (Fe²⁺/PS) Mordant Blue 9PS: 0.8 mM; Fe²⁺: 0.7 mM4.8830 min>95%[2][3]
Ozonation (O₃) Reactive Blue 19-1190 min~100% (Decolorization)[4]
Ozonation (O₃) Reactive Blue 19--10 min-[5]
Photocatalysis (UV/TiO₂) Bromophenol BlueTiO₂: 200 mg/LNatural180 min100%[6]
Photocatalysis (UV/TiO₂/g-C₃N₄) Bromophenol BlueCatalyst: 200 mg/LNatural160 min100%[6]
Table 2: Reductive Degradation of Halogenated Anionic Dyes
Reagent/ProcessTarget DyeReagent ConcentrationpHReaction TimeDegradation Efficiency (%)Reference
Sodium Borohydride (B1222165) (NaBH₄) Azo Dyes----[7]
Sodium Borohydride (NaBH₄) / Sodium Dithionite (B78146) (Na₂S₂O₅) Mordant Blue 9NaBH₄: 66 mol/mol dye; Na₂S₂O₅: 66 mol/mol dyeAcidic-Effective Degradation & AOX Removal[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for the degradation and analysis of halogenated anionic textile dyes.

Fenton Oxidation of Mordant Blue 9

Objective: To degrade Mordant Blue 9 using Fenton's reagent (H₂O₂/FeSO₄).

Materials:

  • Mordant Blue 9 solution (e.g., 0.05 mM)

  • Hydrogen peroxide (H₂O₂) (e.g., 30% w/v)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH neutralization

  • Beakers, magnetic stirrer, pH meter

Procedure:

  • Prepare a stock solution of Mordant Blue 9 in deionized water.

  • In a beaker, place a known volume of the dye solution.

  • Adjust the pH of the solution to approximately 3 using sulfuric acid while stirring.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired molar ratio (e.g., 4 mol FeSO₄ per mol of dye). Stir until dissolved.

  • Initiate the reaction by adding the specified amount of H₂O₂ (e.g., 120 mol H₂O₂ per mol of dye).

  • Allow the reaction to proceed for the desired time (e.g., 20 hours) under constant stirring at room temperature.

  • Withdraw samples at regular intervals for analysis.

  • Before analysis, quench the reaction in the withdrawn samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Neutralize the final solution with NaOH.

Reductive Degradation of Mordant Blue 9 with NaBH₄/Na₂S₂O₅

Objective: To reductively degrade Mordant Blue 9 and remove adsorbable organically bound halogens (AOX).

Materials:

  • Mordant Blue 9 solution

  • Sodium borohydride (NaBH₄)

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Sulfuric acid (H₂SO₄)

  • Beakers, magnetic stirrer

Procedure:

  • Prepare an aqueous solution of Mordant Blue 9.

  • Add the required molar excess of NaBH₄ and Na₂S₂O₅ to the dye solution under stirring. The in-situ generation of sodium dithionite from NaBH₄ and Na₂S₂O₅ is a key aspect of this method.

  • Acidify the reaction mixture with sulfuric acid to the optimal pH.

  • Monitor the degradation of the dye and the removal of AOX over time.

Ozonation of Reactive Blue 19

Objective: To decolorize Reactive Blue 19 using ozone.

Materials:

  • Reactive Blue 19 solution (e.g., 100 mg/L)

  • Ozone generator

  • Gas bubbling system

  • Reaction vessel

  • pH meter and reagents for pH adjustment (e.g., NaOH)

Procedure:

  • Prepare a solution of Reactive Blue 19 in deionized water.

  • Adjust the pH of the solution to the desired value (e.g., pH 11 for enhanced degradation) using NaOH.[4]

  • Bubble ozone gas from the generator through the dye solution at a constant flow rate.

  • Collect samples at different time points to measure the decrease in color intensity.

  • Continue the ozonation until the desired level of decolorization is achieved (e.g., 90 minutes).[4]

Photocatalytic Degradation of Bromophenol Blue using UV/TiO₂

Objective: To degrade Bromophenol Blue using titanium dioxide as a photocatalyst under UV irradiation.

Materials:

  • Bromophenol Blue solution (e.g., 10 ppm)

  • Titanium dioxide (TiO₂) nanopowder (e.g., P25)

  • UV lamp

  • Reaction vessel (e.g., quartz)

  • Magnetic stirrer

  • Air pump for aeration

Procedure:

  • Prepare a suspension of TiO₂ in the Bromophenol Blue solution at the desired catalyst loading (e.g., 200 mg/L).[6]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Expose the suspension to UV irradiation under continuous stirring.

  • Provide aeration to the solution to supply dissolved oxygen, which acts as an electron scavenger.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the TiO₂ particles before spectrophotometric analysis.

Analytical Procedures

a. UV-Vis Spectrophotometry for Dye Concentration Measurement:

  • Determine the wavelength of maximum absorbance (λ_max) for the specific dye.

  • Prepare a series of standard solutions of the dye with known concentrations.

  • Measure the absorbance of each standard solution at λ_max using a UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the treated dye samples (after appropriate dilution if necessary) at λ_max.

  • Determine the concentration of the dye in the treated samples using the calibration curve.

b. Chemical Oxygen Demand (COD) Measurement:

  • Use a standard method for COD determination (e.g., closed reflux, titrimetric method).

  • Digest a known volume of the sample with a strong oxidizing agent (e.g., potassium dichromate) in a sulfuric acid medium.

  • Titrate the excess oxidant with a standard solution of a reducing agent (e.g., ferrous ammonium (B1175870) sulfate).

  • Calculate the COD value in mg/L, which represents the amount of oxygen required to chemically oxidize the organic compounds in the sample.

c. Adsorbable Organically Bound Halogens (AOX) Measurement:

  • Adsorb the organic halogens from the water sample onto activated carbon.

  • Combust the activated carbon in an oxygen-rich atmosphere.

  • The resulting hydrogen halides are absorbed in a trapping solution.

  • Determine the halide concentration in the solution using microcoulometry or ion chromatography.

Signaling Pathways and Experimental Workflows

The degradation of halogenated anionic dyes involves complex chemical reactions. The following diagrams, generated using the DOT language, illustrate the experimental workflows and simplified degradation pathways for the discussed methods.

Fenton_Degradation_Workflow cluster_prep Sample Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis Dye_Solution Mordant Blue 9 Solution pH_Adjustment Adjust pH to 3 (H₂SO₄) Dye_Solution->pH_Adjustment FeSO4_Addition Add FeSO₄ pH_Adjustment->FeSO4_Addition H2O2_Addition Add H₂O₂ (Initiate Reaction) FeSO4_Addition->H2O2_Addition Stirring Stir for 20h H2O2_Addition->Stirring Sampling Sample Collection Stirring->Sampling Quenching Quench Reaction Sampling->Quenching Analysis UV-Vis, COD, AOX Measurement Quenching->Analysis Ozonation_Workflow cluster_prep Sample Preparation cluster_reaction Ozonation cluster_analysis Analysis Dye_Solution Reactive Blue 19 Solution pH_Adjustment Adjust pH to 11 (NaOH) Dye_Solution->pH_Adjustment Ozone_Bubbling Bubble O₃ Gas pH_Adjustment->Ozone_Bubbling Reaction_Time 90 minutes Ozone_Bubbling->Reaction_Time Sampling Sample Collection Reaction_Time->Sampling Analysis UV-Vis Measurement Sampling->Analysis Photocatalysis_Degradation_Pathway Dye Bromophenol Blue Intermediates Degradation Intermediates Dye->Intermediates attacked by •O₂⁻ and •OH TiO2 TiO₂ e_cb e⁻ (conduction band) TiO2->e_cb excites h_vb h⁺ (valence band) TiO2->h_vb excites UV UV Light UV->TiO2 O2 O₂ e_cb->O2 H2O H₂O h_vb->H2O O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad Mineralization CO₂ + H₂O + Br⁻ Intermediates->Mineralization

References

Comparing the effectiveness of different wastewater treatment methods for "Reactive orange 13"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various wastewater treatment methods for the removal of Reactive Orange 13, a common textile dye known for its persistence in the environment. The following sections detail the effectiveness of different approaches, supported by experimental data and detailed protocols to facilitate reproducible research.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of different treatment methods for the degradation and removal of this compound from aqueous solutions.

Table 1: Advanced Oxidation Processes (AOPs)
Treatment MethodCatalyst/OxidantInitial Dye Conc.pHReaction TimeRemoval/Degradation Efficiency (%)Reference
OzonationO₃Not Specified1030 minColor content reduced from 2000 to 200 ADMI[1]
Photo-FentonFeSO₄ + H₂O₂ + Visible Light1x10⁻³ M3.0Not SpecifiedSignificant degradation[2][3]
Table 2: Adsorption
AdsorbentInitial Dye Conc.pHContact TimeAdsorption CapacityRemoval Efficiency (%)Reference
Jackfruit Seed FlakesVaried2Not Specified64.10 µmol/g (monolayer)Increased with decreasing pH and increasing initial concentration[4]
Activated Carbon (from Orange Pulp)Not SpecifiedNot SpecifiedNot SpecifiedHigh specific surface area (1,779.48 m²/g)Effective removal[5]
Table 3: Biological Treatment
MicroorganismTreatment ConditionInitial Dye Conc.Decolorization RateKey Enzymes InvolvedReference
Alcaligenes faecalis PMS-1Static anoxicNot Specified24.75 mg l⁻¹ h⁻¹Veratryl alcohol oxidase, tyrosinase, NADH-DCIP reductase[6]
Table 4: Membrane Filtration (General for Reactive Dyes)
Membrane TypeMembrane Cut-offApplied PressureSeparation Efficiency (%)Reference
Polyethersulfone (PES)≤ 10 kDa0.05–0.2 MPa80–97[7][8]
Regenerated Cellulose≤ 10 kDa0.05–0.2 MPa45–89[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accurate replication and validation of findings.

Ozonation

Objective: To determine the decolorization efficiency of this compound by ozonation.

Materials:

  • Ozone generator

  • 14-L reactor

  • Gas diffuser

  • pH meter

  • Spectrophotometer (for color measurement - ADMI method)

  • This compound dye solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Fill the 14-L reactor with the dye solution of a known concentration.

  • Adjust the pH of the solution to the desired value (e.g., pH 10 for optimal decolorization of Orange-13) using HCl or NaOH.[1]

  • Introduce ozone gas into the reactor through the gas diffuser at a constant flow rate (e.g., 2.66 g/h).[1]

  • Start the reaction and collect aliquots of the solution at regular time intervals (e.g., 0, 5, 10, 15, 30 minutes).

  • Measure the color content of each aliquot using a spectrophotometer and express it in ADMI (American Dye Manufacture Institute) values.

  • Calculate the decolorization efficiency as the percentage reduction in ADMI value.

Photo-Fenton Degradation

Objective: To evaluate the degradation of this compound using the photo-Fenton process.

Materials:

  • This compound dye solution (1x10⁻³ M)

  • Ferrous sulfate (B86663) (FeSO₄) solution (1x10⁻³ M)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Visible light source (e.g., 200W Tungsten lamp)

  • Beakers

  • pH meter

  • Spectrophotometer

  • Water filter (to cut off thermal radiation)

Procedure:

  • In a beaker, prepare the reaction mixture by adding 1.0 mL of this compound solution, 1.0 mL of FeSO₄ solution, and 1.0 mL of H₂O₂.[2]

  • Adjust the total volume of the reaction mixture to 30 mL with double-distilled water.

  • Adjust the pH of the solution to 3.0 using a suitable acid or base.[2]

  • Place the beaker under the visible light source, using a water filter to prevent heating of the solution.

  • Irradiate the reaction mixture and withdraw samples at specific time intervals.

  • Measure the absorbance of the samples at the maximum wavelength of this compound to determine the extent of degradation.

  • The degradation process is expected to follow pseudo-first-order kinetics.[2][3]

Adsorption by Jackfruit Seed Flakes

Objective: To determine the adsorption capacity of jackfruit seed flakes for the removal of this compound.

Materials:

  • Jackfruit seeds

  • This compound dye solution of varying concentrations

  • Erlenmeyer flasks

  • Orbital shaker

  • pH meter

  • Spectrophotometer

Procedure:

  • Collect and wash jackfruit seeds, then dry and grind them into flakes.

  • Prepare a series of this compound solutions with different initial concentrations.

  • For each concentration, add a known mass of jackfruit seed flakes (e.g., 0.04 g) to a specific volume of dye solution (e.g., 20 mL) in an Erlenmeyer flask.

  • Adjust the pH of the solutions to desired levels (e.g., pH 2 for maximum adsorption).[4]

  • Place the flasks on an orbital shaker and agitate at a constant speed for a predetermined contact time to reach equilibrium.

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Measure the final concentration of this compound in the supernatant using a spectrophotometer.

  • Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ) and the removal efficiency.

  • Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity. The adsorption of RO13 onto jackfruit seed flakes has been shown to follow the Langmuir model well.[4]

Mandatory Visualization

WastewaterTreatmentMethods Wastewater Wastewater with This compound AOPs Advanced Oxidation Processes (AOPs) Wastewater->AOPs Adsorption Adsorption Wastewater->Adsorption Biological Biological Treatment Wastewater->Biological Membrane Membrane Filtration Wastewater->Membrane Ozonation Ozonation AOPs->Ozonation PhotoFenton Photo-Fenton AOPs->PhotoFenton Jackfruit Jackfruit Seed Flakes Adsorption->Jackfruit ActivatedCarbon Activated Carbon Adsorption->ActivatedCarbon Bacterial Bacterial Degradation (Alcaligenes faecalis) Biological->Bacterial Ultrafiltration Ultrafiltration Membrane->Ultrafiltration

Caption: Logical flow of wastewater treatment options for this compound.

This guide provides a foundational understanding of the comparative effectiveness of various methods for treating wastewater contaminated with this compound. Researchers are encouraged to use the provided protocols as a starting point and optimize the parameters for their specific experimental conditions.

References

Safety Operating Guide

Proper Disposal Procedures for Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Reactive Orange 13, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The substance may cause irritation to the eyes, skin, and respiratory tract.[1]

Key Safety Measures:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[1][2]

  • Personal Hygiene: Avoid all personal contact, including inhalation and skin contact.[3][4] Do not eat, drink, or smoke in handling areas. Always wash hands thoroughly with soap and water after work.[3][4]

  • Clothing: Wear appropriate protective clothing to minimize skin contact. Contaminated work clothes should be laundered separately before reuse.[1][3]

Personal Protective Equipment (PPE) Summary

The use of correct PPE is the first line of defense against chemical exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses.[1][4]Protects against dust particles and splashes that can cause eye irritation.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][4]Prevents skin contact, which may lead to irritation in sensitive individuals.[1][6]
Respiratory Protection Approved respirator (e.g., NIOSH-approved).Required when handling powders outside of a fume hood or if dust is generated.[1][3][5]
Body Protection Protective clothing or lab coat.[1][3]Minimizes contact with skin.[1]
Spill Management and Cleanup

Accidental spills must be managed immediately and safely to prevent wider contamination.

Procedure for Spills:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[2]

  • Avoid Dust: Do not create dust clouds. For dry spills, use a dry cleanup procedure.[3]

  • Containment: Vacuum or sweep up the material and place it into a suitable, sealed, and labeled disposal container.[1][2][3] A vacuum cleaner must be fitted with a HEPA-type exhaust filter.[3]

  • Decontamination: Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

  • Contaminated Clothing: Remove and launder any contaminated clothing before reuse.[1][5]

Operational Plan for Disposal

This compound and materials contaminated with it are classified as hazardous waste and require disposal through a licensed waste processor.[1][4] Never discharge this chemical into sewers or waterways.[3]

Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Final Disposal start Identify Waste (Solid, Liquid, Contaminated Debris) ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe contain Place in a Suitable, Closed & Compatible Container ppe->contain label_waste Label Container Clearly: 'Hazardous Waste - this compound' and other required information contain->label_waste storage Store in a Designated Hazardous Waste Accumulation Area label_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor storage->contact_ehs end Professional Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential procedural guidance for the use of Reactive Orange 13, a reactive dye that requires careful management in a laboratory setting. The following operational and disposal plans are designed to minimize risk and ensure a safe working environment.

Hazard Summary

This compound is a powdered dye that can cause irritation to the skin, eyes, and respiratory tract.[1] It is harmful if swallowed and may cause stomach discomfort.[1] Importantly, like other reactive dyes, it should be handled as a potential respiratory sensitiser, meaning repeated inhalation of dust may lead to allergic reactions.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the essential equipment.

Protection Type Recommended Equipment Specifications and Rationale
Respiratory Protection N95 or higher-rated respiratorTo prevent inhalation of airborne dye particles, especially when handling the powder.[4][5] Essential due to the risk of respiratory sensitization.[2][6]
Eye Protection Chemical safety gogglesProvide a complete seal around the eyes to protect against dust and splashes.[1][4]
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to dyes and chemicals.[4][5] Always inspect gloves for integrity before use and wash hands after removal.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from initial preparation to use in experiments.

1. Preparation and Engineering Controls:

  • Ensure all work with this compound powder is conducted in a certified chemical fume hood to control airborne dust.[1]

  • Verify that a safety shower and eyewash station are readily accessible.[1]

  • Prepare all necessary materials (weighing paper, spatulas, solvent, containers) within the fume hood before handling the dye.

2. Weighing the Powder:

  • Don the full required PPE as detailed in the table above.

  • Carefully weigh the desired amount of this compound powder onto weighing paper.

  • Minimize dust generation by handling the container and spatula slowly and deliberately.[1] Avoid any actions that could create a dust cloud.

3. Dissolving the Dye:

  • Place a container with the appropriate solvent on a stir plate within the fume hood.

  • Carefully add the weighed this compound powder to the solvent.

  • Use a magnetic stir bar to dissolve the dye, keeping the container covered to the extent possible to prevent splashes.

4. Use in Experimental Procedures:

  • When transferring the dye solution, use appropriate tools such as pipettes or graduated cylinders to avoid spills.

  • Keep all containers with this compound, whether in powder or solution form, clearly labeled and tightly closed when not in use.[1]

5. Decontamination:

  • Wipe down all surfaces within the fume hood that may have come into contact with the dye using a damp paper towel.

  • Thoroughly clean all reusable equipment (spatulas, glassware) after use.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Expired Product: Unused this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including weighing paper, paper towels, gloves, and other disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Waste Containers: Use compatible, leak-proof containers for all this compound waste.[8] Ensure containers are kept tightly closed and are stored in a designated satellite accumulation area.[8]

  • Regulatory Compliance: All chemical waste disposal must be carried out in accordance with local, state, and federal regulations.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical aid.[1]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: If the person is conscious and alert, have them rinse their mouth and drink 2-4 cups of water or milk. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's EHS department.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Full PPE (Respirator, Goggles, Gloves, Lab Coat) prep1->prep2 handling1 Weigh Powder Carefully (Minimize Dust) prep2->handling1 handling2 Dissolve in Solvent handling1->handling2 handling3 Perform Experimental Use handling2->handling3 cleanup1 Decontaminate Surfaces & Equipment handling3->cleanup1 cleanup2 Segregate Contaminated Waste cleanup1->cleanup2 disposal1 Collect Solid & Liquid Waste in Labeled, Sealed Containers cleanup2->disposal1 disposal2 Store in Satellite Accumulation Area disposal1->disposal2 disposal3 Arrange for Hazardous Waste Pickup (EHS) disposal2->disposal3

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.